Dibenzo[a,l]pyrene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hexacyclo[10.10.2.02,7.08,24.015,23.017,22]tetracosa-1(23),2,4,6,8,10,12(24),13,15,17,19,21-dodecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14/c1-2-8-18-16(6-1)14-17-13-12-15-7-5-11-20-19-9-3-4-10-21(19)24(18)23(17)22(15)20/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTHRSHGARDABO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C6=CC=CC=C6C5=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059753 | |
| Record name | Dibenzo[a,l]pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dibenzo(a,l)pyrene appears as yellow odorless crystals or flakes. Water insoluble., Pale yellow solid; [HSDB] | |
| Record name | DIBENZO(A,L)PYRENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18205 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dibenzo(a,l)pyrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4734 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
630.6 °C | |
| Record name | Dibenzo(a,l)pyrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4029 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Water insoluble, Soluble in concentrated sulfuric acid, Soluble in olive oil | |
| Record name | Dibenzo(a,l)pyrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4029 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.28 g/cu cm | |
| Record name | Dibenzo(a,l)pyrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4029 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow plates from benzene/ethanol, Pale yellow plates from ethanol, Yellow crystals or flakes | |
CAS No. |
191-30-0 | |
| Record name | DIBENZO(A,L)PYRENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18205 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dibenzo[a,l]pyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenzo(a,l)pyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000191300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzo[a,l]pyrene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90324 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibenzo[a,l]pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzo[def,p]chrysene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.353 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBENZO(A,L)PYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3X629VE4A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dibenzo(a,l)pyrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4029 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
164.5 °C, MP: 164-165 °C | |
| Record name | Dibenzo(a,l)pyrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4029 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Dibenzo[a,l]pyrene: A Technical Guide to its Discovery, Historical Context, and Carcinogenic Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzo[a,l]pyrene (DB[a,l]P) stands as one of the most potent carcinogenic polycyclic aromatic hydrocarbons (PAHs) ever identified. Its discovery and the elucidation of its biological activity represent a significant chapter in the history of chemical carcinogenesis. This technical guide provides an in-depth exploration of the discovery of DB[a,l]P, the historical context of PAH research that led to its identification, detailed experimental protocols from seminal studies, and a summary of its carcinogenic properties and mechanisms of action.
Discovery and Historical Context
The story of this compound's discovery is one of scientific correction and refinement, unfolding against the backdrop of a burgeoning understanding of chemical carcinogenesis.
Early PAH Research and the Quest for Carcinogens
The investigation into the carcinogenic properties of PAHs has its roots in the 18th-century observations of Sir Percivall Pott, who linked the high incidence of scrotal cancer in chimney sweeps to their chronic exposure to soot. This marked the first association between an environmental substance and cancer. However, it wasn't until the early 20th century that the specific chemical culprits within coal tar and soot began to be unraveled. Pioneers in the field, including Ernest L. Kennaway and his colleagues, systematically fractionated coal tar and tested its components for carcinogenic activity in animal models. This work led to the landmark identification of benzo[a]pyrene (B130552) as a potent carcinogen in 1933.
The Misidentification and Eventual Discovery of this compound
For a period before 1966, a different hydrocarbon was mistakenly identified and referred to in the scientific literature as this compound. In a pivotal 1966 publication in Chemical Communications, D. Lavit-Lamy and N. P. Buu-Hoi demonstrated that the compound previously believed to be this compound was, in fact, dibenzo[a,e]fluoranthene.[1]
This correction opened the door for the true identification and synthesis of this compound. In the same year, two independent research groups published the first unambiguous syntheses of the authentic compound. W. Carruthers reported a synthesis that yielded pale yellow plates with a melting point of 163-164°C.[2] Concurrently, Frank A. Vingiello, Jose Yanez, and Edward J. Greenwood also described a successful synthesis, reporting a melting point of 162-163°C.[3] These seminal papers laid the foundation for the subsequent investigation of the potent carcinogenicity of genuine this compound.
Quantitative Carcinogenicity Data
This compound is renowned for its exceptional carcinogenic potency, often exceeding that of the archetypal PAH, benzo[a]pyrene. The mouse skin initiation-promotion assay has been a critical tool in quantifying its activity.
| Compound | Dose (nmol) | Tumor Incidence (% of mice with tumors) | Tumors per Mouse (at termination) | Reference |
| This compound | 100 | 100 | 9.3 | [4] |
| 20 | 100 | 7.1 | [4] | |
| 4 | 100 | 5.2 | [4] | |
| 1 | 96 | 2.6 | ||
| 0.25 | 71 | 0.79 | [5] | |
| Benzo[a]pyrene | 300 | 92 | 3.5 | |
| 100 | 75 | 1.8 | [6] | |
| 33.3 | 46 | 0.7 | [6] | |
| 1 | Inactive | - | ||
| 7,12-Dimethylbenz[a]anthracene (B13559) (DMBA) | 100 | 100 | 21.4 | |
| 20 | 100 | 15.8 | [6] | |
| 4 | 96 | 7.6 | [6] | |
| 1 | 25 | 0.29 | [5] |
Table 1: Comparative Tumor-Initiating Activity of this compound, Benzo[a]pyrene, and DMBA in SENCAR Mouse Skin.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments that defined the discovery and carcinogenic properties of this compound.
Synthesis of this compound (Carruthers, 1966)
Objective: To achieve an unambiguous synthesis of this compound.
Methodology:
-
Starting Material: 1-Phenyl-1,2,3,4-tetrahydro-7-methoxyphenanthrene.
-
Dehydrogenation: The starting material was dehydrogenated using palladium-on-charcoal to yield 1-phenyl-7-methoxyphenanthrene.
-
Demethylation: The methoxy (B1213986) group was cleaved using hydrogen bromide in acetic acid to give 1-phenylphenanthren-7-ol.
-
Cyclization: The phenolic intermediate was subjected to oxidative cyclization. While the original paper does not specify the exact reagent for this step, a common method for such transformations is the Scholl reaction, which typically uses a Lewis acid catalyst (e.g., AlCl₃) with a co-oxidant.
-
Purification: The resulting this compound was purified by chromatography on alumina.
Characterization:
-
Melting Point: 163-164°C
-
Appearance: Pale yellow plates
-
UV-Vis Spectroscopy (in Ethanol): λmax at 240, 271, 282, 294, 305, 319, 341, 360, 375, 397, and 420 mμ.[2]
-
Mass Spectrometry: Molecular weight confirmed as 302.[2]
Mouse Skin Carcinogenesis Assay (Initiation-Promotion Model)
Objective: To assess the tumor-initiating activity of this compound and compare it to other PAHs.
Methodology:
-
Animal Model: Female SENCAR (Sensitive to Carcinogenesis) mice, typically 6-8 weeks old.
-
Initiation: A single topical application of the test compound (e.g., this compound, benzo[a]pyrene, or DMBA) dissolved in a suitable solvent (e.g., acetone) to the shaved dorsal skin of the mice.
-
Promotion: Beginning one to two weeks after initiation, a tumor promoter, typically 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied topically to the same area, usually twice a week.
-
Observation: Mice are observed weekly for the appearance of skin tumors (papillomas). The number and size of tumors are recorded.
-
Termination: The experiment is typically terminated after a predefined period (e.g., 20-30 weeks), and tumors are histopathologically examined to confirm their nature (e.g., papillomas, squamous cell carcinomas).
Signaling Pathways and Mechanisms of Action
The carcinogenic effects of this compound are mediated through its metabolic activation to reactive intermediates that bind to DNA, leading to mutations and the initiation of cancer.
Metabolic Activation via the Aryl Hydrocarbon Receptor (AhR) Pathway
This compound, like other PAHs, is a ligand for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.
Upon entering the cell, this compound binds to the AhR complex in the cytoplasm, causing the release of chaperone proteins. The activated AhR-ligand complex then translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This heterodimer binds to xenobiotic response elements (XREs) in the promoter regions of target genes, upregulating the expression of cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1.
Formation of DNA Adducts and Carcinogenesis
The CYP450 enzymes metabolize this compound into highly reactive diol epoxides. These electrophilic metabolites can then covalently bind to nucleophilic sites on DNA, primarily on guanine (B1146940) and adenine (B156593) bases, to form bulky DNA adducts.
If these DNA adducts are not repaired by cellular mechanisms such as Nucleotide Excision Repair (NER), they can lead to mutations during DNA replication. The accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, can initiate the process of carcinogenesis.
Conclusion
The discovery of this compound exemplifies the rigorous and often corrective nature of scientific progress. From its initial misidentification to its definitive synthesis and characterization as a supremely potent carcinogen, the study of DB[a,l]P has significantly advanced our understanding of chemical carcinogenesis. For researchers and professionals in drug development, the history and mechanisms of this powerful carcinogen serve as a crucial case study in toxicology and a reminder of the intricate interplay between environmental exposures and human health. The detailed experimental protocols and quantitative data presented herein provide a valuable resource for ongoing research into the prevention and treatment of cancers induced by polycyclic aromatic hydrocarbons.
References
- 1. The Long Goodbye: Finally Moving on from the Relative Potency Approach to a Mixtures Approach for Polycyclic Aromatic Hydrocarbons (PAHs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of this compound - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 3. The synthesis of this compound - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and tumor-initiating activity in mouse skin of this compound syn- and anti-fjord-region diolepoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tumor-initiating activity and carcinogenicity of this compound versus 7,12-dimethylbenz[a]anthracene and benzo[a]pyrene at low doses in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative dose-response tumorigenicity studies of dibenzo[alpha,l]pyrene versus 7,12-dimethylbenz[alpha]anthracene, benzo[alpha]pyrene and two dibenzo[alpha,l]pyrene dihydrodiols in mouse skin and rat mammary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Environmental Footprint of Dibenzo[a,l]pyrene: A Technical Guide to its Sources and Analysis
Introduction
Dibenzo[a,l]pyrene (DB[a,l]P), a polycyclic aromatic hydrocarbon (PAH), is recognized as one of the most potent carcinogens known.[1] Arising from the incomplete combustion of organic materials, DB[a,l]P is a ubiquitous environmental contaminant, posing a significant risk to human health. Its presence in the environment is a direct consequence of both natural and anthropogenic activities. This technical guide provides an in-depth overview of the primary environmental sources of DB[a,l]P contamination, presents quantitative data on its prevalence in various environmental matrices, details the experimental protocols for its analysis, and illustrates the key metabolic pathway leading to its toxicity. This document is intended for researchers, scientists, and drug development professionals engaged in environmental health and toxicology.
Primary Environmental Sources of this compound
The formation of DB[a,l]P is intrinsically linked to combustion processes. Its environmental distribution is widespread, with varying concentrations depending on the proximity to emission sources.
Anthropogenic Sources:
-
Vehicle Emissions: Exhaust from both gasoline and diesel engines is a significant contributor to atmospheric DB[a,l]P.[1] Studies have shown that DB[a,l]P can be a major contributor to the carcinogenic potential of particulate matter emitted from vehicles.
-
Industrial Processes: A variety of industrial activities release DB[a,l]P into the environment. These include coal coking, asphalt (B605645) production, and waste incineration.[1] Coal tar and coal fly ash are particularly concentrated sources.
-
Residential Heating: The burning of wood, coal, and other biomass for domestic heating is a major source of PAHs, including DB[a,l]P, especially in residential areas.
-
Tobacco Smoke: Cigarette smoke contains a complex mixture of toxic compounds, including DB[a,l]P.[1]
-
Food Preparation: High-temperature cooking methods such as grilling, barbecuing, and smoking of meat and fish can lead to the formation of DB[a,l]P on the food surface.
Natural Sources:
-
Forest Fires and Volcanic Eruptions: Natural combustion events like forest fires and volcanic eruptions release large quantities of PAHs, including DB[a,l]P, into the atmosphere, which can then be transported over long distances.
Quantitative Data on this compound Contamination
The following tables summarize the reported concentrations of this compound in various environmental matrices. It is important to note that much of the historical and routine monitoring data for PAHs focuses on Benzo[a]pyrene (B130552) (BaP) as a marker. Therefore, data specifically for DB[a,l]P can be limited, and in such cases, BaP data is provided for context, with the understanding that the relative proportions of different PAHs can vary significantly between sources.
Table 1: this compound Concentrations in Air and Emission Sources
| Sample Matrix | Source/Location | Concentration Range | Notes |
| Air (Particulate Matter) | Urban Air | Mean concentrations of DBalP, DBaeP, DBaiP and DBahP were, respectively, 0.014, 0.07, 0.02 and 0.01 ng/m³ | BaP concentration was 0.65 ng/m³.[2] |
| Beijing, China (Winter) | Dibenzopyrene isomers made up a significant portion (30%) of the total carcinogenic PAH load. | To our knowledge, this is the first report of dibenzopyrenes in the Beijing atmosphere. | |
| Vehicle Exhaust | Diesel and Gasoline Vehicles | Dibenzo(a,l)pyrene was found to be a major contributor to the potential carcinogenicity accounting for 58–67% and 25–31% of the sum added potential carcinogenicity of the measured PAHs in the emitted particulate matter from the DFVs and GFVs, respectively. | The study highlights the importance of including dibenzopyrenes in vehicle exhaust chemical characterizations.[3] |
| Cigarette Smoke | Mainstream Smoke | Levels of dibenzo[a,e]pyrene (B33199) and dibenzo[a,i]pyrene were a few nanograms per cigarette. | Data for this compound was not explicitly provided in this study.[4] |
Table 2: this compound and Benzo[a]pyrene Concentrations in Soil and Water
| Sample Matrix | Source/Location | Concentration Range | Notes |
| Soil | Industrial Areas (Poland) | The maximum BaP concentration (33,100 µg/kg) determined in industrial soil, was up to about one thousand times higher than its natural content. | Specific data for DB[a,l]P is often not reported in routine soil monitoring.[5] |
| Urban Soils (Crimea) | Average BaP content in urban soils is 60 ng/g, which is 60 times higher than the background value (1 ng/g). | DB[a,l]P is expected to be present but is not commonly tested for.[6] | |
| Water | Drinking Water | Limits of detection ranging from 16 ng/L (this compound) to 55 ng/L (dibenzo[a,i]pyrene) have been achieved. | Actual concentrations in drinking water are generally very low or non-detectable.[7][8] |
| Groundwater (Contaminated Sites) | BaP has been detected in groundwater used as a drinking water source at a maximum concentration of 124 µg/L. | Specific DB[a,l]P data is scarce.[9] | |
| Sediment | River and Lake Sediments | Total PAH concentrations can range from ng/g to µg/g, with higher levels in industrialized and urbanized areas. | DB[a,l]P has been identified in sediment samples.[10] |
Table 3: Benzo[a]pyrene Concentrations in Food Products
| Food Category | Product | Concentration Range (µg/kg) | Notes |
| Smoked Fish & Meat | Smoked Lates niloticus | 7.46 to 18.79 | Specific data for DB[a,l]P is limited, but it is expected to be present in smoked foods.[2] |
| Smoked Meat Products | B[a]P recorded the highest value of 9.221 µg/kg. | ||
| Grilled/Barbecued Meat | Grilled/barbecued very well done steaks and hamburgers | up to ~4 ng BaP/g of cooked meat (4 µg/kg) | DB[a,l]P is also formed during high-temperature grilling.[11] |
| Cereals | Bread, Spaghetti, Flour | 0.10 to 0.70 (for various PAHs) | The lowest PAH concentrations found in spaghetti was related to benzo[a]pyrene.[12] |
| Vegetable Oils | Various vegetable oils | Benzo[a]pyrene was detected in amaranth, pumpkin, sesame, blackseed and borage oil, whereas in pumpkin seed oil its concentration was about 8 times higher than the maximum tolerable limit (2 μg/kg). | DB[a,l]P is included in the 15+1 EU-priority PAHs for food analysis.[6] |
Experimental Protocols
The accurate quantification of this compound in environmental matrices requires robust analytical methodologies. The following sections outline generalized experimental protocols for different sample types.
Analysis of this compound in Soil and Sediment
This protocol is based on methodologies like EPA Method 8310.[4]
-
Sample Preparation:
-
Air-dry the soil or sediment sample and sieve to remove large debris.
-
Homogenize the sample thoroughly.
-
Determine the moisture content of a separate subsample to report results on a dry weight basis.
-
-
Extraction:
-
Weigh a representative portion of the homogenized sample (e.g., 10-30 g).
-
Mix with a drying agent such as anhydrous sodium sulfate.
-
Extract the sample using an appropriate technique, such as Soxhlet extraction or pressurized fluid extraction (PFE), with a suitable solvent system (e.g., hexane (B92381)/acetone or dichloromethane).
-
Spike the sample with a surrogate standard (e.g., deuterated PAHs) prior to extraction for recovery assessment.
-
-
Clean-up and Fractionation:
-
Concentrate the extract to a small volume.
-
Perform a clean-up step to remove interfering compounds. This can be achieved using solid-phase extraction (SPE) with silica (B1680970) gel or Florisil cartridges.
-
Elute the PAHs from the SPE cartridge with an appropriate solvent.
-
Further fractionation may be necessary to separate PAHs from other organic compounds.
-
-
Analysis:
-
Analyze the cleaned-up extract using high-performance liquid chromatography with fluorescence detection (HPLC-FLD) or gas chromatography-mass spectrometry (GC-MS).
-
Identify and quantify DB[a,l]P based on retention time and mass spectra compared to authentic standards.
-
Analysis of this compound in Water
This protocol is based on methods like EPA Method 525.3 and other published procedures.[6][7]
-
Sample Collection and Preservation:
-
Collect water samples in amber glass bottles to prevent photodegradation.
-
If residual chlorine is present, add a dechlorinating agent (e.g., sodium thiosulfate).
-
Store samples at 4°C until extraction.
-
-
Extraction:
-
For trace-level analysis, a pre-concentration step is necessary. Solid-phase extraction (SPE) is commonly used.
-
Pass a known volume of the water sample (e.g., 1 L) through an SPE cartridge packed with a C18 or similar sorbent.
-
Spike the sample with a surrogate standard before extraction.
-
Elute the adsorbed PAHs from the cartridge with a small volume of an organic solvent (e.g., acetonitrile (B52724) or dichloromethane).
-
-
Analysis:
-
Concentrate the eluate if necessary.
-
Analyze the extract using HPLC-FLD or GC-MS as described for soil samples. Laser-excited time-resolved Shpol'skii spectrometry has also been used for high-sensitivity analysis in water.[7]
-
Analysis of this compound in Air (Particulate Matter)
-
Sample Collection:
-
Collect airborne particulate matter on a filter (e.g., quartz fiber filter) using a high-volume air sampler over a defined period.
-
Store the filter in a clean, sealed container at low temperature and protected from light.
-
-
Extraction:
-
Cut a portion of the filter and extract it using Soxhlet extraction or sonication with a suitable solvent (e.g., dichloromethane (B109758) or a mixture of hexane and acetone).
-
Add a surrogate standard before extraction.
-
-
Clean-up and Analysis:
-
Follow similar clean-up and analytical procedures as described for soil and water samples (SPE clean-up followed by HPLC-FLD or GC-MS analysis).
-
Analysis of this compound in Food
This protocol is based on QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and other established methods for food analysis.
-
Sample Preparation:
-
Homogenize the food sample (e.g., meat, fish, cereal).
-
For fatty foods, a saponification step may be necessary to hydrolyze the fat.
-
-
Extraction:
-
Use a modified QuEChERS approach. Weigh a portion of the homogenized sample and add an extraction solvent (e.g., acetonitrile) and a salt mixture (e.g., magnesium sulfate, sodium chloride).
-
Shake or vortex vigorously and then centrifuge to separate the layers.
-
Spike with a surrogate standard before extraction.
-
-
Clean-up:
-
Take an aliquot of the supernatant and perform a dispersive solid-phase extraction (d-SPE) clean-up by adding a mixture of sorbents (e.g., PSA, C18, and magnesium sulfate) to remove interfering matrix components like fats and pigments.
-
Vortex and centrifuge, then collect the cleaned-up extract.
-
-
Analysis:
-
Analyze the final extract by HPLC-FLD or GC-MS.
-
Visualizations
The following diagrams illustrate the metabolic activation pathway of this compound and a general experimental workflow for its analysis.
Conclusion
This compound is a highly potent genotoxic carcinogen that is widely distributed in the environment due to incomplete combustion processes. Its presence in air, water, soil, and food poses a continuous challenge to public health. This guide has summarized the primary sources of DB[a,l]P contamination and provided an overview of the quantitative levels found in various environmental compartments. The detailed experimental protocols outlined here provide a framework for the accurate and reliable analysis of this hazardous compound. Understanding the environmental sources and having robust analytical methods are crucial for assessing human exposure, implementing effective regulatory measures, and developing strategies to mitigate the risks associated with this potent carcinogen. Further research is warranted to expand the database of DB[a,l]P concentrations in a wider variety of food items and to refine analytical techniques for even greater sensitivity and efficiency.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. pfigueiredo.org [pfigueiredo.org]
- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. New approach to quantitative analysis of benzo[a]pyrene in food supplements by an immunochemical column test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of 200 food items for benzo[a]pyrene and estimation of its intake in an epidemiologic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of polycyclic aromatic hydrocarbons (PAHs) in processed cereals: A meta-analysis study, systematic review, and health risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
Dibenzo[a,l]pyrene in Tobacco Smoke: A Technical Overview of its Occurrence, Analysis, and Carcinogenic Mechanisms
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the presence of Dibenzo[a,l]pyrene (DB[a,l]P), a highly potent polycyclic aromatic hydrocarbon (PAH) and a known human carcinogen, in tobacco smoke. This document details its quantitative levels in mainstream and sidestream smoke, outlines the analytical methodologies for its detection, and explores the critical signaling pathways involved in its carcinogenic activity.
Quantitative Occurrence of this compound in Tobacco Smoke
This compound is consistently detected in tobacco smoke, although at lower concentrations than some other PAHs like benzo[a]pyrene (B130552) (B[a]P).[1] However, its exceptional carcinogenic potency makes its presence a significant health concern.[1][2] The levels of DB[a,l]P can vary depending on factors such as the type of cigarette, tobacco blend, and smoking conditions.[3][4]
The following table summarizes the quantitative data for DB[a,l]P and for comparison, the more commonly reported B[a]P, in tobacco smoke from various studies. It is important to note that some studies report on a broader class of dibenzopyrenes or do not detect DB[a,l]pyrene above the limit of detection.
| Cigarette Type / Smoke Stream | This compound (ng/cigarette) | Benzo[a]pyrene (ng/cigarette) | Analytical Method | Reference |
| Mainstream Smoke (Commercial US Brands) | Not specified | 8 - 20 | HPLC-FLD | [5] |
| Mainstream Smoke (14 Commercial Italian Brands) | Not specified | 23.5 - 100 (as part of carcinogenic PAHs) | HPLC-FLD | [6] |
| Sidestream Smoke (14 Commercial Italian Brands) | Not specified | 0.49 - 1.21 (µ g/cigarette for total carcinogenic PAHs) | HPLC-FLD | [6] |
| Mainstream Marijuana Smoke (ISO condition) | <3.172 | Not specified | Not specified | [7] |
| Sidestream Marijuana Smoke (ISO condition) | <3.172 | Not specified | Not specified | [7] |
| Mainstream Tobacco Smoke (various) | Not specified | 1.25 - 6.0 (µg/g of smoke condensate) | Not specified | [8] |
Note: The data for DB[a,l]P is less frequently reported than for B[a]P. The provided data for carcinogenic PAHs in some studies includes a mixture of compounds, and not solely DB[a,l]P.
Experimental Protocols for the Analysis of this compound in Tobacco Smoke
The determination of DB[a,l]P in the complex matrix of tobacco smoke necessitates a multi-step analytical procedure involving sample collection, extraction, cleanup, and instrumental analysis. The following is a generalized experimental protocol synthesized from various established methods.[5][9][10][11][12][13][14]
Sample Collection
Mainstream smoke is typically collected by a smoking machine operating under standardized conditions (e.g., ISO 3308) onto a Cambridge filter pad (CFP).[5][12] Sidestream smoke can be collected in a specialized chamber.[6]
Extraction
The particulate matter collected on the CFP is extracted using a suitable organic solvent. A common procedure involves:
-
Solvent System: Hexane and acetone (B3395972) mixtures are frequently used.[11][13] Cyclohexane has also been employed.[12]
-
Procedure: The CFP is immersed in the solvent and subjected to techniques like sonication or mechanical shaking to ensure efficient extraction of the PAHs. For cigarette filter analysis, the filter is often dissolved in acetone before extraction with cyclohexane.[12]
Sample Cleanup (Purification)
The crude extract contains numerous interfering compounds that must be removed prior to analysis. Solid-phase extraction (SPE) is a widely used cleanup technique.
-
SPE Sorbent: Florisil or silica-based cartridges are commonly used.[5][14] Base-modified silica (B1680970) has also been reported to be effective.[11][13]
-
Procedure: The extract is loaded onto the conditioned SPE cartridge. Interfering compounds are washed away with a non-polar solvent like iso-octane. The PAH fraction, including DB[a,l]P, is then eluted with a more polar solvent or solvent mixture (e.g., benzene (B151609) or a hexane/dichloromethane mixture).[5][14]
Instrumental Analysis
The purified and concentrated extract is then analyzed using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
-
HPLC with Fluorescence Detection (HPLC-FLD): This is a highly sensitive and selective method for PAH analysis.[9][10][11][12][13]
-
Column: A reversed-phase C18 column is typically used for separation.
-
Mobile Phase: An isocratic or gradient elution with acetonitrile (B52724) and/or water is common.[5]
-
Detection: Fluorescence detection is performed at specific excitation and emission wavelengths optimized for DB[a,l]P.
-
-
GC-MS: This technique provides excellent separation and definitive identification based on mass spectra.[11]
The following diagram illustrates a typical experimental workflow for the analysis of DB[a,l]P in tobacco smoke.
References
- 1. Mechanisms of oral carcinogenesis induced by this compound: an environmental pollutant and a tobacco smoke constituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Polycyclic Aromatic Hydrocarbons in the Mainstream Smoke of Popular U.S. Cigarettes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzo(a)pyrene analysis in mainstream cigarette smoke | CORESTA [coresta.org]
- 6. Sidestream tobacco smoke as the main predictor of exposure to polycyclic aromatic hydrocarbons [flore.unifi.it]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. The determination of benzo[a]pyrene in the total particulate matter of cigarette smoke. | Semantic Scholar [semanticscholar.org]
- 10. The determination of benzo[a]pyrene in the total particulate matter of cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A validated method to measure benzo[ a ]pyrene concentrations in tobacco by high-performance liquid chromatography-fluorescence detection - Analytical Methods (RSC Publishing) DOI:10.1039/C4AY02499K [pubs.rsc.org]
- 12. Development of a Method to Estimate Mouth-Level Benzo[a]pyrene Intake by Filter Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A validated method to measure benzo[a]pyrene concentrations in tobacco by high-performance liquid chromatography-fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Determination of benzo[a]pyrene in whole tobacco: T-307 - Canada.ca [canada.ca]
Metabolic Activation of Dibenzo[a,l]pyrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzo[a,l]pyrene (DB[a,l]P), a hexacyclic aromatic hydrocarbon, is recognized as one of the most potent environmental carcinogens.[1][2][3] Found in sources such as cigarette smoke, diesel exhaust, and emissions from wood and coal burning, DB[a,l]P poses a significant risk for lung cancer development.[1] Its carcinogenicity is not inherent but arises from metabolic activation within the body into reactive intermediates that can form covalent adducts with DNA, leading to mutations and the initiation of cancer.[3][4] This technical guide provides an in-depth overview of the primary metabolic activation pathways of DB[a,l]P, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Metabolic Activation Pathways
The metabolic activation of DB[a,l]P is a multi-step process primarily catalyzed by cytochrome P450 (CYP) enzymes and epoxide hydrolase (EH).[2][4] This process leads to the formation of highly reactive diol epoxides, which are considered the ultimate carcinogens.[5] Additionally, alternative pathways involving the formation of radical cations and o-quinones contribute to the genotoxicity of DB[a,l]P.
The Diol Epoxide Pathway
The principal mechanism of DB[a,l]P activation is the diol epoxide pathway.[3][6][7] This pathway involves three key enzymatic steps:
-
Epoxidation: Cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, catalyze the initial epoxidation of DB[a,l]P at the 11,12-double bond in the fjord region, forming DB[a,l]P-11,12-oxide.[3][5][6]
-
Hydration: Microsomal epoxide hydrolase (mEH) then hydrates the epoxide to form trans-11,12-dihydroxy-11,12-dihydrothis compound (DB[a,l]P-11,12-dihydrodiol).[5][7]
-
Second Epoxidation: A second epoxidation of the DB[a,l]P-11,12-dihydrodiol by CYP enzymes, again primarily CYP1A1 and CYP1B1, at the 13,14-double bond results in the formation of the ultimate carcinogenic metabolite, DB[a,l]P-11,12-diol-13,14-epoxide (DB[a,l]PDE).[3][5][6]
DB[a,l]PDE exists as two main stereoisomers: the (+)-syn-DB[a,l]PDE and the (-)-anti-DB[a,l]PDE.[3] The (-)-anti-DB[a,l]PDE is the major contributor to DNA adduct formation in vivo.[8][9] These diol epoxides are highly electrophilic and react with nucleophilic sites on DNA bases, primarily guanine (B1146940) and adenine (B156593), to form stable and depurinating DNA adducts.[9][10]
dot
Radical Cation Pathway
An alternative pathway for DB[a,l]P activation involves one-electron oxidation, catalyzed by peroxidases or cytochrome P450 enzymes, to form a radical cation.[10][11] This reactive intermediate can directly bind to DNA, forming depurinating adducts with guanine and adenine residues.[10] Specifically, adducts such as DB[a,l]P-10-C8Gua, DB[a,l]P-10-N7Gua, DB[a,l]P-10-N7Ade, and DB[a,l]P-10-N3Ade have been identified, and these can constitute a significant portion of the total DNA adducts formed.[10]
dot
o-Quinone Pathway
The formation of o-quinones represents another metabolic activation route. In a pathway analogous to that of benzo[a]pyrene (B130552), the DB[a,l]P-11,12-dihydrodiol can be oxidized by aldo-keto reductases (AKRs) to form DB[a,l]P-11,12-dione, an o-quinone.[12] These quinones are reactive electrophiles that can form stable and depurinating DNA adducts.[12] Furthermore, they can undergo redox cycling, which generates reactive oxygen species (ROS) that can induce oxidative DNA damage, such as the formation of 8-oxo-deoxyguanosine.[12]
dot
Quantitative Data on DB[a,l]P Metabolism
The following tables summarize key quantitative data from studies on the metabolic activation of DB[a,l]P.
Table 1: Catalytic Activity of Human Cytochrome P450s in the Formation of DB[a,l]P-11,12-dihydrodiol [5]
| Cytochrome P450 Isoform | Activity (pmol/min/nmol P450) |
| 1A1 | 116 |
| 2C9 | 29 |
| 1A2 | 22 |
| 2B6 | 18 |
| 3A4 | 16 |
| Others | ≤ 5 |
Table 2: Kinetic Parameters for DB[a,l]P Metabolism by Human CYP1A1 [5]
| Parameter | Value |
| Km for DB[a,l]P | 3.9 µM |
| Vmax for DB[a,l]P-11,12-dihydrodiol formation | 0.13 nmol/min/nmol P450 |
Table 3: Rates of DB[a,l]P-11,12-dihydrodiol Formation in Human Tissues [5]
| Tissue | Rate of Formation |
| Liver Microsomes (n=14) | 4 - 71 pmol/min/nmol P450 |
| Lung Microsomes (n=6) | 0.1 - 1.3 pmol/min/mg protein |
Table 4: DB[a,l]P-DNA Adduct Levels in Human Oral Buccal Cells [2][13]
| Group | DBPDE-N6-dA adducts/108 dA (mean ± SD) |
| Smokers (n=21) | 5.49 ± 3.41 |
| Non-smokers (n=16) | 2.76 ± 2.29 |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of DB[a,l]P metabolism.
In Vitro Metabolism with Human Recombinant Cytochrome P450s
-
Objective: To determine the catalytic activity of individual human CYP450 isoforms in the metabolism of DB[a,l]P.
-
Methodology:
-
Eleven human recombinant cytochrome P450s expressed in a suitable system (e.g., baculovirus-infected insect cells) are used.
-
Incubations are performed containing the recombinant P450 enzyme, DB[a,l]P (substrate), an NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specified time.
-
The reaction is terminated by the addition of an organic solvent (e.g., acetone (B3395972) or ethyl acetate).
-
Metabolites are extracted from the aqueous phase.
-
The extracted metabolites are analyzed and quantified by high-performance liquid chromatography (HPLC) with fluorescence or UV detection. The formation of DB[a,l]P-11,12-dihydrodiol is specifically monitored.[5]
-
-
Data Analysis: The rate of metabolite formation is calculated and expressed as pmol of product formed per minute per nmol of P450 enzyme. For kinetic studies, varying concentrations of DB[a,l]P are used to determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.[5]
Metabolism Studies in Human Liver and Lung Microsomes
-
Objective: To assess the metabolic capacity of human tissues to activate DB[a,l]P.
-
Methodology:
-
Human liver and lung microsomes are prepared from donor tissues by differential centrifugation.
-
Incubations are set up containing microsomes, DB[a,l]P, an NADPH-generating system, and buffer.
-
The reactions are carried out and terminated as described for the recombinant P450 experiments.
-
Metabolite extraction and HPLC analysis are performed to quantify the formation of DB[a,l]P-11,12-dihydrodiol.[5]
-
-
Data Analysis: The rate of metabolite formation is normalized to the P450 content of the microsomes (pmol/min/nmol P450) or the total microsomal protein concentration (pmol/min/mg protein).[5]
DNA Adduct Analysis by 32P-Postlabeling
-
Objective: To detect and quantify DB[a,l]P-DNA adducts in biological samples.
-
Methodology:
-
DNA is isolated from cells or tissues exposed to DB[a,l]P.
-
The DNA is enzymatically digested to deoxyribonucleoside 3'-monophosphates.
-
The adducted nucleotides are enriched, for example, by nuclease P1 digestion which dephosphorylates normal nucleotides but not the bulky aromatic adducts.
-
The enriched adducts are then labeled at the 5'-position with 32P from [γ-32P]ATP using T4 polynucleotide kinase.
-
The 32P-labeled adducts are resolved by multidirectional thin-layer chromatography (TLC).
-
The TLC plates are subjected to autoradiography to visualize the adduct spots.
-
The radioactivity of the adduct spots is quantified by scintillation counting or phosphorimaging.[8]
-
-
Data Analysis: Adduct levels are expressed as the number of adducts per 108 or 109 normal nucleotides.
Analysis of DNA Adducts by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Objective: To identify and quantify specific DB[a,l]P-DNA adducts.
-
Methodology:
-
DNA is isolated and enzymatically hydrolyzed to nucleosides.
-
The sample is spiked with a known amount of a stable isotope-labeled internal standard corresponding to the adduct of interest (e.g., [15N5]DBPDE-N6-dA).
-
The DNA hydrolysate is subjected to solid-phase extraction to enrich for the adducts.
-
The enriched sample is analyzed by LC-MS/MS. The adducts are separated by reverse-phase HPLC and detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for the native and isotope-labeled adducts are monitored.[2][13]
-
-
Data Analysis: The amount of the native adduct is quantified by comparing its peak area to that of the internal standard. Adduct levels are expressed as the number of adducts per 108 corresponding deoxynucleosides.[2][13]
Conclusion
The metabolic activation of this compound is a complex process involving multiple enzymatic pathways that lead to the formation of highly reactive, genotoxic metabolites. The diol epoxide pathway, mediated by CYP1A1, CYP1B1, and epoxide hydrolase, is the primary route to the ultimate carcinogen, DB[a,l]PDE. However, the radical cation and o-quinone pathways also contribute to the overall carcinogenicity of this potent environmental pollutant. Understanding these pathways and the factors that influence them is crucial for assessing the human health risks associated with DB[a,l]P exposure and for developing strategies for cancer prevention and drug development. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers in these fields.
References
- 1. Effect of phytochemical intervention on this compound-induced DNA adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic activation of the potent carcinogen this compound by human recombinant cytochromes P450, lung and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic activation of this compound by human cytochrome P450 1A1 and P450 1B1 expressed in V79 Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic activation of racemic and enantiomeric trans-8, 9-dihydroxy-8,9-dihydrothis compound (dibenzo[def,p]chrysene) to this compound-bis-dihydrodiols by induced rat liver microsomes and a recombinant human P450 1A1 system: the role of the K-region-derived metabolic intermediates in the formation of this compound-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induced DNA adduct formation in lung tissue in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. p53 Mutagenesis by Benzo[a]pyrene derived Radical Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BENZO[a]PYRENE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pure.psu.edu [pure.psu.edu]
The Crucial Role of Cytochrome P450 Enzymes in the Metabolic Activation of Dibenzo[a,l]pyrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dibenzo[a,l]pyrene (DB[a,l]P), a potent polycyclic aromatic hydrocarbon (PAH), is a procarcinogen that requires metabolic activation to exert its genotoxic and carcinogenic effects. This process is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, particularly CYP1A1 and CYP1B1. This technical guide provides an in-depth overview of the pivotal role of these enzymes in the biotransformation of DB[a,l]P, detailing the metabolic pathways, the formation of reactive intermediates, and the subsequent generation of DNA adducts that are critical events in the initiation of cancer. This document summarizes key quantitative data, outlines detailed experimental protocols for studying DB[a,l]P metabolism, and provides visual representations of the core signaling and experimental workflows.
Introduction to this compound and its Carcinogenicity
This compound is recognized as one of the most potent carcinogenic PAHs.[1] Its carcinogenicity is intrinsically linked to its metabolic activation into highly reactive electrophilic metabolites capable of covalently binding to cellular macromolecules, most notably DNA.[2] This bioactivation is a multi-step process initiated by Phase I metabolizing enzymes, with cytochrome P450s playing a central role. Understanding the specifics of this metabolic activation is paramount for risk assessment and the development of potential chemopreventive strategies.
The Cytochrome P450-Mediated Metabolic Activation Pathway of this compound
The primary pathway for the metabolic activation of DB[a,l]P to its ultimate carcinogenic form involves a series of enzymatic reactions predominantly catalyzed by CYP1A1 and CYP1B1.[3][4] This pathway leads to the formation of a highly reactive fjord-region diol epoxide.
The key steps are as follows:
-
Epoxidation: CYP1A1 and CYP1B1 introduce an epoxide group across the 11,12-double bond of DB[a,l]P.
-
Hydrolysis: The resulting epoxide is hydrolyzed by microsomal epoxide hydrolase (mEH) to form DB[a,l]pyrene-11,12-dihydrodiol.
-
Second Epoxidation: The DB[a,l]pyrene-11,12-dihydrodiol is then subjected to a second epoxidation by CYP1A1 or CYP1B1 at the 13,14-double bond, forming the ultimate carcinogen, DB[a,l]pyrene-11,12-diol-13,14-epoxide (DB[a,l]PDE).[5]
Both syn- and anti-stereoisomers of DB[a,l]PDE are formed, with the (-)-anti-(11R, 12S)-diol (13S, 14R)-epoxide being a particularly potent mutagen.[1] These diol epoxides are highly electrophilic and can react with nucleophilic sites on DNA bases, primarily deoxyadenosine (B7792050) and deoxyguanosine, to form stable DNA adducts.[2][6] If not repaired, these adducts can lead to mutations during DNA replication, a critical initiating event in carcinogenesis.
Upstream Regulation: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The expression of CYP1A1 and CYP1B1 is inducible by PAHs like DB[a,l]pyrene through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[7][8][9][10][11]
Quantitative Analysis of this compound Metabolism
The metabolic activation of DB[a,l]P by different CYP isoforms has been quantified in various experimental systems. The following tables summarize key kinetic parameters and metabolite formation rates.
Table 1: Catalytic Activities of Human Cytochrome P450 Enzymes in the Formation of this compound-11,12-dihydrodiol
| Cytochrome P450 Isoform | Rate of 11,12-dihydrodiol formation (pmol/min/nmol P450) | Reference |
| CYP1A1 | 116 | [3] |
| CYP2C9 | 29 | [3] |
| CYP1A2 | 22 | [3] |
| CYP2B6 | 18 | [3] |
| CYP3A4 | 16 | [3] |
| Other CYPs | ≤ 5 | [3] |
Table 2: Michaelis-Menten Kinetic Parameters for this compound Metabolism
| Enzyme | Substrate | Vmax | Km (µM) | Experimental System | Reference |
| Human CYP1A1 | This compound | 0.13 min⁻¹ | 3.9 | Recombinant human CYP1A1 | [3] |
Table 3: this compound-DNA Adduct Levels in Human Cells
| Cell Line | Treatment | Adduct Level (pmol adducts/mg DNA) | Incubation Time | Reference |
| A549 (Human Lung Carcinoma) | 0.1 µM (-)-anti-DBPDE | 144 (maximal) | 1 hour | [6] |
| A549 (Human Lung Carcinoma) | 1.0 µM (+)-anti-BPDE | 140 (maximal) | 20 minutes | [6] |
Experimental Protocols for Studying this compound Metabolism
In Vitro Metabolism Assay using Human Liver Microsomes or Recombinant CYPs
This protocol outlines a general procedure for assessing the metabolism of DB[a,l]P by human liver microsomes or recombinant human CYP enzymes.
Detailed Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing 0.1 M phosphate buffer (pH 7.4), 3 mM MgCl₂, an NADPH-regenerating system (e.g., 1.5 mM NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and 0.2–1.0 mg/ml of human liver microsomes or a specific concentration of recombinant CYP enzyme.[12]
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the reaction by adding DB[a,l]P dissolved in a suitable solvent (e.g., acetone, ensuring the final solvent concentration is less than 1% v/v) to achieve the desired final concentration (e.g., 0.05–9.0 µM).[12]
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 10, 20, 30 minutes).
-
Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile (B52724).
-
Sample Preparation for Analysis: Centrifuge the terminated reaction mixture to pellet the protein. Transfer the supernatant for HPLC analysis.
HPLC Analysis of this compound Metabolites
This protocol describes a high-performance liquid chromatography (HPLC) method with fluorescence detection for the separation and quantification of DB[a,l]P and its metabolites.
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a fluorescence detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm length, 4.6 mm inner diameter, 5 µm particle size).[13]
-
Mobile Phase: A gradient of acetonitrile and water. A typical gradient might start with 40% acetonitrile and 60% water, linearly increasing to 100% acetonitrile over 25 minutes.[13]
-
Fluorescence Detection: Excitation and emission wavelengths are set to optimize the detection of DB[a,l]P and its specific metabolites. For example, for DB[a,l]P, excitation at 235 nm and emission at 430 nm can be used, while for diol metabolites, excitation at 360 nm and emission at 430 nm may be appropriate.[12]
Procedure:
-
Injection: Inject the prepared sample supernatant onto the HPLC column.
-
Chromatographic Separation: Run the HPLC gradient to separate the parent compound and its metabolites.
-
Detection and Quantification: Monitor the fluorescence signal at the specified wavelengths. Identify and quantify the metabolites by comparing their retention times and fluorescence responses to those of authentic standards.
³²P-Postlabeling Assay for this compound-DNA Adducts
The ³²P-postlabeling assay is an ultrasensitive method for the detection and quantification of DNA adducts.[2][14][15][16][17]
Detailed Methodology:
-
DNA Isolation and Digestion: Isolate genomic DNA from cells or tissues exposed to DB[a,l]P. Digest the DNA to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.[14]
-
Adduct Enrichment: Enrich the adducted nucleotides from the normal nucleotides. This can be achieved by digestion with nuclease P1, which dephosphorylates normal nucleotides but not the bulky adducts, or by butanol extraction.[14]
-
Radiolabeling: Label the 5'-hydroxyl group of the enriched adducted nucleotides with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.[14]
-
Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates using a series of different solvent systems.
-
Detection and Quantification: Visualize the separated adducts by autoradiography or phosphorimaging. Quantify the amount of radioactivity in each adduct spot to determine the level of DNA damage.
Conclusion
The metabolic activation of this compound by cytochrome P450 enzymes, primarily CYP1A1 and CYP1B1, is a critical determinant of its carcinogenicity. The formation of the fjord-region diol epoxide, DB[a,l]PDE, and its subsequent reaction with DNA to form stable adducts are key events in the initiation of the carcinogenic process. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to investigate the metabolism of DB[a,l]P and to evaluate the potential of new chemical entities to modulate these pathways. A thorough understanding of these mechanisms is essential for developing effective strategies for cancer prevention and for the safety assessment of xenobiotics.
References
- 1. Induction of CYP1A1 and CYP1B1 by benzo(k)fluoranthene and benzo(a)pyrene in T-47D human breast cancer cells: roles of PAH interactions and PAH metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic activation of the potent carcinogen this compound by human recombinant cytochromes P450, lung and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic activation of this compound by human cytochrome P450 1A1 and P450 1B1 expressed in V79 Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation of benzo[a]pyrene diol epoxide-DNA adducts at specific guanines within K-ras and p53 gene sequences: stable isotope-labeling mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Aryl Hydrocarbon Receptor Biology and Signaling | Encyclopedia MDPI [encyclopedia.pub]
- 12. In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unambiguous Determination of Benzo[a]pyrene and this compound in HPLC Fractions via Room-Temperature Fluorescence Excitation–Emission Matrices | MDPI [mdpi.com]
- 14. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
- 16. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genotoxicity and Mutagenicity of Dibenzo[a,l]pyrene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzo[a,l]pyrene (DB[a,l]P), also known as dibenzo[def,p]chrysene, is a hexacyclic polycyclic aromatic hydrocarbon (PAH).[1] It is recognized as one of the most potent carcinogenic PAHs identified to date.[1][2] Found in sources such as cigarette smoke, diesel exhaust, and emissions from wood and coal combustion, environmental exposure to DB[a,l]P is a significant public health concern.[3][4] Its powerful carcinogenic and mutagenic properties stem from its metabolic activation into reactive intermediates that bind to DNA, forming adducts that can lead to mutations and the initiation of cancer.[1][5] This technical guide provides a comprehensive overview of the genotoxicity and mutagenicity of this compound, detailing its metabolic activation, the nature of the DNA damage it induces, and the cellular responses to this damage.
Metabolic Activation of this compound
The genotoxicity of DB[a,l]P is not intrinsic to the parent molecule but is a consequence of its metabolic activation by cellular enzymes. This process transforms the chemically stable DB[a,l]P into highly reactive electrophiles capable of covalently binding to DNA.
The primary pathway for DB[a,l]P activation involves a series of enzymatic reactions catalyzed by Cytochrome P450 (CYP) enzymes and epoxide hydrolase.[6][7] The key steps are:
-
Epoxidation: CYP enzymes, particularly CYP1A1 and CYP1B1, introduce an epoxide group across the 11,12-double bond of DB[a,l]P.[3][6]
-
Hydration: Epoxide hydrolase then converts the epoxide into a trans-dihydrodiol, specifically the (-)-(11R, 12R)-diol.[8][9]
-
Second Epoxidation: A second epoxidation, again catalyzed by CYP enzymes, occurs on the adjacent 13,14-double bond of the dihydrodiol. This reaction forms the ultimate carcinogenic metabolite: the (-)-anti-(11R, 12S)-diol (13S, 14R)-epoxide (DB[a,l]PDE).[8][9]
This fjord-region diol epoxide is highly reactive and is the primary species responsible for the formation of stable DNA adducts.[9]
Genotoxicity and DNA Adduct Formation
The ultimate carcinogen, DB[a,l]PDE, readily reacts with the nucleophilic sites on DNA bases, forming stable covalent adducts. These adducts distort the DNA helix, interfering with normal cellular processes like replication and transcription.
The primary targets for adduction by DB[a,l]PDE are the exocyclic amino groups of purine (B94841) bases. The major adduct formed is with deoxyadenosine (B7792050) (dAdo), with a smaller proportion of adducts formed with deoxyguanosine (dGuo).[10] The formation of these adducts is a critical initiating event in DB[a,l]P-induced carcinogenesis.[9] Systemic exposure in animal models has demonstrated dose-dependent formation of these DNA adducts in target tissues such as the lung.[11]
Quantitative Data on DNA Adduct Formation
The following table summarizes representative data on DB[a,l]P-induced DNA adduct formation from various experimental systems.
| Experimental System | Compound | Concentration/Dose | Adduct Level | Reference |
| Human Oral Buccal Cells (Smokers) | DB[a,l]P | N/A | 5.49 ± 3.41 adducts/10⁸ dA | [4][12][13] |
| Human Oral Buccal Cells (Non-Smokers) | DB[a,l]P | N/A | 2.76 ± 2.29 adducts/10⁸ dA | [4][12][13] |
| Cell-free microsomal system | DB[a,l]P | N/A | 14,062 ± 1097 adducts/10⁹ nucleotides | [3] |
| A/J Mouse Lung (in vivo) | DB[a,l]P | 0.3 - 6.0 mg/kg | Dose-dependent increase | [10] |
Mutagenicity
The formation of DB[a,l]P-DNA adducts is a pro-mutagenic event. If not repaired, these adducts can lead to the misincorporation of nucleotides during DNA replication, resulting in permanent mutations.
The mutational signature associated with DB[a,l]P is characterized by specific types of base substitutions. The predominant mutations observed in experimental systems are G→T transversions and A→T transversions.[10] In lung tumors from strain A/J mice treated with DB[a,l]P, the most frequent mutations in the Ki-ras oncogene were G→T transversions at codon 12 and A→T transversions at codon 61, which is consistent with the profile of DNA adducts formed.[10] Studies using lacI transgenic mice have shown that these mutations arise from stable covalent DNA adducts rather than from apurinic sites generated by adduct depurination.[5]
Quantitative Data on Mutagenicity
The table below presents data on the mutagenic potential of this compound in a transgenic mouse model.
| Animal Model | Compound | Dosing Regimen | Mutant Frequency Increase (vs. Control) | Reference |
| lacI Transgenic B6C3F1 Mouse Lung | DB[a,l]P | Single Dose | 2.5-fold | [5] |
| lacI Transgenic B6C3F1 Mouse Lung | DB[a,l]P | Fractionated Dose (5 days) | 3-fold | [5] |
| lacI Transgenic B6C3F1 Mouse Lung | Benzo[a]pyrene (B130552) | Single or Fractionated Dose | ~15-fold | [5] |
Experimental Protocols
A variety of standardized assays are employed to assess the genotoxic and mutagenic potential of substances like DB[a,l]P.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effect of phytochemical intervention on this compound-induced DNA adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutations induced by benzo[a]pyrene and this compound in lacI transgenic B6C3F1 mouse lung result from stable DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic activation of the potent carcinogen this compound by human recombinant cytochromes P450, lung and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BENZO[a]PYRENE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound-induced DNA adduction, tumorigenicity, and Ki-ras oncogene mutations in strain A/J mouse lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound induced DNA adduct formation in lung tissue in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.psu.edu [pure.psu.edu]
- 13. Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Toxicological Profile of Dibenzo[a,l]pyrene and its Isomers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dibenzo[a,l]pyrene (DB[a,l]P), a hexacyclic aromatic hydrocarbon, stands out as one of the most potent carcinogenic polycyclic aromatic hydrocarbons (PAHs) identified to date.[1] Found in tobacco smoke, coal tar, and emissions from wood and fossil fuel combustion, DB[a,l]P and its isomers pose a significant environmental and human health risk.[2][3] This technical guide provides a comprehensive overview of the toxicological profile of DB[a,l]pyrene and its isomers, with a focus on their mechanisms of action, quantitative toxicological data, and the experimental protocols used for their assessment. Special attention is given to the comparative toxicity of different dibenzopyrene isomers, their metabolic activation pathways, and the resultant signaling cascades that lead to genotoxicity and carcinogenicity.
Introduction to this compound and its Isomers
Dibenzopyrenes are a group of high molecular weight PAHs with the molecular formula C₂₄H₁₄. There are five main isomers which differ in the arrangement of their aromatic rings: dibenzo[a,e]pyrene, dibenzo[a,h]pyrene, dibenzo[a,i]pyrene, this compound, and dibenzo[e,l]pyrene.[3] Among these, this compound (also known as dibenzo[def,p]chrysene) is particularly notorious for its extreme carcinogenic potency, estimated to be 30 to 100 times greater than that of the well-studied PAH, benzo[a]pyrene (B130552) (B[a]P).[3][4] Due to their mutagenicity and suspected human carcinogenicity, four of these isomers (dibenzo[a,e]pyrene, dibenzo[a,h]pyrene, dibenzo[a,i]pyrene, and this compound) are listed as priority PAHs by the European Union.[3]
Metabolic Activation and Genotoxicity
The carcinogenicity of DB[a,l]P and its isomers is intrinsically linked to their metabolic activation into reactive intermediates that can covalently bind to DNA, forming DNA adducts. This process is a critical initiating event in chemical carcinogenesis.
The Diol Epoxide Pathway
The primary route of metabolic activation for DB[a,l]P involves a series of enzymatic reactions catalyzed by cytochrome P450 (CYP) enzymes and epoxide hydrolase.[5]
-
Oxidation: CYP enzymes, particularly CYP1A1 and CYP1B1, introduce an epoxide group into the DB[a,l]P molecule.[2][6]
-
Hydrolysis: Epoxide hydrolase converts the epoxide into a trans-dihydrodiol. For DB[a,l]P, this is the (-)-trans-(11R, 12R)-diol.[7]
-
Epoxidation: A second epoxidation by CYP enzymes at the fjord region of the dihydrodiol forms the ultimate carcinogenic metabolite, the this compound-11,12-diol-13,14-epoxide (DB[a,l]PDE).[6][8]
The stereochemistry of these reactions is crucial, with the (-)-anti-11,12-diol 13,14-epoxide [(-)-anti-DBPDE] being a major ultimate carcinogenic metabolite.[9] This highly reactive diol epoxide readily forms covalent adducts with cellular macromolecules, most notably DNA. The major DNA adducts are formed at the N⁶ position of adenine (B156593) and the N² position of guanine.[10][11] These bulky adducts can distort the DNA helix, leading to errors during DNA replication and transcription, ultimately resulting in mutations and the initiation of cancer.[10]
Role of the Aryl Hydrocarbon Receptor (AhR)
The induction of CYP1A1 and CYP1B1, the key enzymes in the metabolic activation of DB[a,l]P, is mediated by the Aryl Hydrocarbon Receptor (AhR).[12] DB[a,l]P and other PAHs are potent ligands for the AhR.[13] Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes, including CYP1A1 and CYP1B1, leading to their transcriptional activation.[14][15][16] Studies in AhR-deficient mice have shown a dramatic suppression of DB[a,l]P-induced genotoxic and carcinogenic responses, highlighting the central role of the AhR in mediating the toxicity of this compound.[12]
Quantitative Toxicological Data
The following tables summarize key quantitative data on the toxicity of this compound and its comparison with other PAHs.
Table 1: Comparative Tumorigenicity of this compound and Other PAHs in Mouse Skin
| Compound | Dose (nmol) | Application | Tumor Incidence (%) | Tumors per Mouse | Reference |
| This compound | 8 | Repeated Application | 91 (malignant) | - | [17] |
| This compound | 4 | Repeated Application | 70 (malignant) | - | [17] |
| This compound | 1 | Initiation-Promotion | - | 2.6 | [17] |
| 7,12-Dimethylbenz[a]anthracene (B13559) (DMBA) | 8 | Repeated Application | Low (1 papilloma, 1 adenoma) | - | [17] |
| 7,12-Dimethylbenz[a]anthracene (DMBA) | 1 | Initiation-Promotion | - | 0.29 | [17] |
| Benzo[a]pyrene (B[a]P) | 8 | Repeated Application | Inactive | - | [17] |
| Benzo[a]pyrene (B[a]P) | 1 | Initiation-Promotion | Inactive | - | [17] |
| DB[a,l]P-11,12-dihydrodiol | 4 | Repeated Application | 36 (benign) | - | [17] |
| DB[a,l]P-11,12-dihydrodiol | 1 | Initiation-Promotion | - | 0.17 | [17] |
Table 2: DNA Adduct Formation by this compound Metabolites
| Cell/Tissue System | Compound | Adduct Levels (adducts / 10⁹ nucleotides) | Reference |
| Human MCF-7 cells (cell-free microsomal system) | This compound (vehicle) | 14,062 ± 1097 | [2] |
| Human MCF-7 cells (cell-free microsomal system) | This compound + Resveratrol | 648 ± 26 | [2] |
| Human MCF-7 cells (cell-free microsomal system) | This compound + Oltipraz | 1007 ± 348 | [2] |
| Human MCF-7 cells (cell-free microsomal system) | This compound + Delphinidin | 1252 ± 142 | [2] |
| Human buccal cells (smokers) | BPDE-N²-dG | 20.18 ± 8.40 (adducts/10⁸ dG) | [11] |
| Human buccal cells (non-smokers) | BPDE-N²-dG | 0.84 ± 1.02 (adducts/10⁸ dG) | [11] |
| Human buccal cells (smokers) | DBPDE-N⁶-dA | 5.49 ± 3.41 (adducts/10⁸ dA) | [11] |
| Human buccal cells (non-smokers) | DBPDE-N⁶-dA | 2.76 ± 2.29 (adducts/10⁸ dA) | [11] |
Table 3: In Vitro Metabolism of this compound (DBC) and Benzo[a]pyrene (B[a]P)
| Species | Compound | Vmax (nmol/min/mg protein) | Km (µM) | Intrinsic Clearance (CLint, ml/min/kg) | Reference |
| Human | B[a]P | - | - | Low | [18][19] |
| Human | DBC | - | - | Low | [18][19] |
| Naïve Female Mice | B[a]P | High | - | High | [18][19] |
| Naïve Female Mice | DBC | High | - | High | [18][19] |
| Male Rat | B[a]P | - | - | Similar to human | [18][19] |
| Male Rat | DBC | - | - | Similar to human | [18][19] |
| Human Recombinant CYP1A1 | DB[a,l]P | 0.13/min | 3.9 | - | [8] |
Experimental Protocols
Mouse Skin Carcinogenicity Studies
-
Animal Model: Female SENCAR mice are commonly used due to their high sensitivity to skin carcinogenesis.[17]
-
Initiation-Promotion Protocol:
-
Initiation: A single topical application of the test compound (e.g., 1 or 0.25 nmol of DB[a,l]P) in a suitable vehicle (e.g., acetone) is applied to the shaved dorsal skin of the mice.[17]
-
Promotion: Two weeks after initiation, a promoting agent, typically a phorbol (B1677699) ester like 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied repeatedly (e.g., twice weekly) to the same area for a prolonged period (e.g., 20-40 weeks).[17]
-
Observation: The animals are monitored regularly for the appearance, number, and size of skin tumors (papillomas and carcinomas).
-
-
Repeated Application Protocol:
-
The test compound (e.g., 1, 4, or 8 nmol of DB[a,l]P) is applied topically to the shaved dorsal skin of the mice twice weekly for an extended period (e.g., 40 weeks).[17]
-
Observation: Similar to the initiation-promotion protocol, the mice are monitored for tumor development.
-
In Vivo DNA Adduct Analysis
-
Animal Model: C57BL/6 mice are often used for systemic exposure studies.[9]
-
Dosing: The test compound (e.g., DB[a,l]P) is administered to the animals, for instance, by oral gavage (e.g., 1, 5, or 20 mg/kg body weight, daily for 10 days).[9]
-
Tissue Collection and DNA Isolation: After the exposure period, animals are euthanized, and target tissues (e.g., lung) are collected.[9] DNA is then isolated from the tissues using standard protocols involving enzymatic digestion of proteins and RNA, followed by solvent extraction and precipitation of DNA.
-
³²P-Postlabeling Assay:
-
DNA is enzymatically digested to deoxyribonucleoside 3'-monophosphates.
-
Adducted nucleotides are enriched and then labeled at the 5'-hydroxyl group with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
The ³²P-labeled adducted nucleotides are resolved by multidirectional thin-layer chromatography (TLC).
-
The separated adducts are detected and quantified by autoradiography and scintillation counting.[9]
-
In Vitro Metabolism and Cytotoxicity Assays
-
Cell Lines: V79 Chinese hamster cells stably expressing human CYP1A1 or CYP1B1 are valuable tools for studying the metabolism of PAHs by specific enzymes.[6] Human cell lines like MCF-7 (breast cancer) are also used.[2]
-
Metabolism Studies:
-
Cells are exposed to the test compound (e.g., DB[a,l]P) for various time points.
-
The culture medium and/or cell lysates are collected.
-
Metabolites are extracted and analyzed by high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometric detection.[6]
-
-
Cytotoxicity Assays:
Signaling Pathways in this compound Toxicity
The toxicity of this compound is orchestrated by complex signaling networks, primarily the Aryl Hydrocarbon Receptor (AhR) pathway, which initiates its metabolic activation, and the DNA Damage Response (DDR) pathway, which is triggered by the resulting genotoxic insults.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The AhR pathway is the central mechanism through which DB[a,l]P and other PAHs induce the expression of metabolic enzymes. In its inactive state, the AhR resides in the cytoplasm in a complex with chaperone proteins such as heat shock protein 90 (HSP90), XAP2, and p23.[14][15] Upon binding of a ligand like DB[a,l]P, the AhR complex undergoes a conformational change and translocates to the nucleus.[14] In the nucleus, the AhR dissociates from its chaperones and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[14][16] This AhR/ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the regulatory regions of target genes, including CYP1A1, CYP1A2, and CYP1B1, thereby activating their transcription.[14][16]
DNA Damage Response (DDR) Pathway
The formation of bulky DB[a,l]PDE-DNA adducts triggers the DNA Damage Response (DDR), a sophisticated network of signaling pathways that detects DNA lesions, arrests the cell cycle to allow time for repair, and activates DNA repair mechanisms.[20][21] If the damage is too extensive to be repaired, the DDR can induce apoptosis (programmed cell death) to eliminate the damaged cell.[20] Key players in the DDR include sensor proteins that recognize the DNA damage, transducer kinases such as ATM and ATR that amplify the damage signal, and effector proteins that execute the cellular responses, including cell cycle checkpoint activation and DNA repair.[22] The primary repair pathway for bulky adducts is Nucleotide Excision Repair (NER).[10] However, some DB[a,l]PDE-DNA adducts may escape repair, leading to persistent DNA damage and an increased risk of mutations.[10]
Experimental Workflow for In Vivo Carcinogenicity Assessment
The following diagram outlines a typical experimental workflow for assessing the in vivo carcinogenicity of a compound like this compound.
Comparative Toxicology of Dibenzopyrene Isomers
While DB[a,l]P is the most extensively studied and potent isomer, other dibenzopyrenes also exhibit significant carcinogenic and mutagenic properties.[3][23] The relative carcinogenic potency of these isomers is influenced by the geometry of their "bay," "fjord," and "K" regions, which affects their metabolic activation to diol epoxides and the stability of the resulting carbocations. The fjord region of DB[a,l]P contributes to its extreme carcinogenic potential.[9] Comparative studies are crucial for a comprehensive risk assessment of environmental mixtures of PAHs. For instance, in some environmental samples, the combined carcinogenic potency of dibenzopyrene isomers can be several times higher than that of benzo[a]pyrene alone.[24]
Conclusion
This compound and its isomers represent a significant class of highly potent environmental carcinogens. Their toxicity is primarily driven by metabolic activation via the AhR-regulated CYP enzyme system to form reactive diol epoxides that induce genotoxicity through the formation of stable DNA adducts. The extreme carcinogenic potency of DB[a,l]P underscores the importance of understanding the molecular mechanisms of its action and the factors that influence its toxicity. This technical guide provides a foundational understanding for researchers, scientists, and drug development professionals working to assess the risks associated with these compounds and to develop strategies for mitigating their adverse health effects. Further research into the comparative toxicology of the various isomers and their interactions in complex environmental mixtures is warranted to refine human health risk assessments.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Effect of phytochemical intervention on this compound-induced DNA adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dibenzopyrenes - Wikipedia [en.wikipedia.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic activation of this compound by human cytochrome P450 1A1 and P450 1B1 expressed in V79 Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic activation of the potent carcinogen this compound by human recombinant cytochromes P450, lung and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound induced DNA adduct formation in lung tissue in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pure.psu.edu [pure.psu.edu]
- 12. This compound-induced genotoxic and carcinogenic responses are dramatically suppressed in aryl hydrocarbon receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inherent and Benzo[a]pyrene-Induced Differential Aryl Hydrocarbon Receptor Signaling Greatly Affects Life Span, Atherosclerosis, Cardiac Gene Expression, and Body and Heart Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Tumor-initiating activity and carcinogenicity of this compound versus 7,12-dimethylbenz[a]anthracene and benzo[a]pyrene at low doses in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
- 23. Dibenzo(a,h)pyrene | C24H14 | CID 9108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Dibenzo[a,l]pyrene Exposure: A Technical Guide to Human Health Risks
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenzo[a,l]pyrene (DB[a,l]P), a polycyclic aromatic hydrocarbon (PAH), is recognized as one of the most potent carcinogens in its class. Arising from incomplete combustion of organic materials, human exposure is a significant public health concern. This technical guide provides an in-depth overview of the health risks associated with DB[a,l]P exposure, with a focus on its mechanism of action, metabolic activation, and genotoxicity. Detailed experimental protocols for key assays and quantitative data on its carcinogenic effects are presented to support research and development efforts aimed at mitigating its impact on human health.
Introduction
This compound is a hexacyclic aromatic hydrocarbon that has demonstrated exceptionally high carcinogenic potency in numerous experimental models. Its widespread presence in the environment, resulting from sources such as industrial emissions, vehicle exhaust, and tobacco smoke, necessitates a thorough understanding of its toxicological profile. This document serves as a comprehensive resource for professionals engaged in toxicology, pharmacology, and drug development, offering detailed insights into the molecular mechanisms underpinning DB[a,l]P-induced carcinogenesis and the methodologies used to assess its effects.
Mechanism of Action and Signaling Pathways
The carcinogenicity of this compound is intrinsically linked to its metabolic activation into reactive intermediates that can covalently bind to cellular macromolecules, most notably DNA. This process is initiated by the activation of the Aryl Hydrocarbon Receptor (AHR) signaling pathway.
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
Upon entering the cell, DB[a,l]P binds to the AHR, a ligand-activated transcription factor resident in the cytoplasm. This binding event triggers a conformational change in the AHR, leading to its translocation into the nucleus. In the nucleus, the AHR dimerizes with the AHR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, upregulating their transcription. Key target genes include several cytochrome P450 enzymes, such as CYP1A1 and CYP1B1, which are crucial for the metabolic activation of DB[a,l]P.[1][2]
Metabolic Activation Pathway
The cytochrome P450 enzymes, induced via the AHR pathway, play a central role in the metabolic activation of DB[a,l]P. The primary pathway involves a series of enzymatic reactions that convert the relatively inert parent compound into highly reactive diol epoxides.[3][4][5][6]
-
Epoxidation: CYP1A1 and CYP1B1 catalyze the epoxidation of the 11,12-double bond of DB[a,l]P.
-
Hydrolysis: Epoxide hydrolase converts the epoxide to a trans-11,12-dihydrodiol.
-
Second Epoxidation: A second epoxidation at the 13,14-position of the fjord region by CYP enzymes forms the ultimate carcinogenic metabolite, this compound-11,12-diol-13,14-epoxide (DB[a,l]PDE).[3][4][5]
DB[a,l]PDE is a highly reactive electrophile that can intercalate into DNA and form stable covalent adducts, primarily with deoxyadenosine (B7792050) and deoxyguanosine residues. These adducts can lead to mutations during DNA replication if not repaired, initiating the process of carcinogenesis.
Quantitative Data on Carcinogenicity and DNA Adduct Formation
The carcinogenic potency of this compound has been extensively evaluated in animal models, particularly in mouse skin carcinogenesis assays. The following tables summarize key quantitative data from these studies.
Table 1: Tumorigenicity of this compound in SENCAR Mouse Skin (Initiation-Promotion Protocol)
| Initiating Dose (nmol) | Compound | Tumors per Mouse | Percent Mice with Tumors |
| 1 | DB[a,l]P | 2.6 | - |
| 1 | DMBA | 0.29 | - |
| 1 | B[a]P | 0 | - |
| 0.25 | DB[a,l]P | 0.79 | - |
| 0.25 | DMBA | ~0 | - |
| 12 | DB[a,l]P | 9.3 | - |
| 12 | anti-DB[a,l]PDE | 2.0 | - |
| 12 | syn-DB[a,l]PDE | 1.8 | - |
| 4 | DB[a,l]P | 7.1 | - |
| 4 | anti-DB[a,l]PDE | 0.7 | - |
| 4 | syn-DB[a,l]PDE | 1.5 | - |
| 1.33 | DB[a,l]P | 5.2 | - |
| 1.33 | anti-DB[a,l]PDE | 0.7 | - |
| 1.33 | syn-DB[a,l]PDE | 1.8 | - |
Data compiled from studies on female SENCAR mice with promotion by 12-O-tetradecanoylphorbol-13-acetate (TPA).[7][8][9][10]
Table 2: Malignant Tumor Induction by this compound in SENCAR Mouse Skin (Repeated Application Protocol)
| Dose per Application (nmol) | Compound | Percent Mice with Malignant Tumors |
| 8 | DB[a,l]P | 91% |
| 4 | DB[a,l]P | 70% |
| 8 | DMBA | 0% (1 papilloma, 1 adenoma) |
| 4 | DMBA | 1 mouse with 2 carcinomas |
| 8 | B[a]P | 0% |
| 4 | B[a]P | 0% |
Data from repeated topical application twice weekly for 40 weeks.[7]
Table 3: this compound-DNA Adduct Levels in Mouse Skin
| Treatment Dose (nmol) | Time Post-Treatment | Adduct Level (adducts / 10⁸ nucleotides) |
| 200 (B[a]P) | 4 days | ~30 (increased with arsenic co-treatment) |
| 250 (B[a]P) | 1 day | ~1290 (total radiolabel) / ~600 (ELISA) |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of toxicological studies. The following sections provide overviews of key experimental protocols used in the assessment of this compound toxicity.
SENCAR Mouse Skin Carcinogenesis Bioassay
This model is a cornerstone for evaluating the carcinogenic potential of chemical agents.
Workflow:
Detailed Methodology:
-
Animal Model: Female SENCAR (Sensitive to Carcinogenesis) mice, typically 6-8 weeks of age, are used due to their high sensitivity to skin tumor induction.[14][15][16]
-
Initiation: A single topical dose of DB[a,l]P, dissolved in a suitable solvent like acetone, is applied to the shaved dorsal skin of the mice. Doses can range from nanomoles to micromoles depending on the experimental design.[7][8]
-
Promotion: One to two weeks after initiation, a tumor promoter, most commonly 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied topically to the same area. This is typically done twice a week for a period of 20 to 30 weeks.[7][9][10]
-
Observation and Data Collection: Mice are observed weekly for the appearance and number of skin papillomas. Tumor incidence (percentage of mice with tumors) and tumor multiplicity (average number of tumors per mouse) are recorded.
-
Termination and Histopathology: At the end of the study, mice are euthanized, and skin tumors are excised for histopathological analysis to confirm the diagnosis and identify any malignant conversion to squamous cell carcinomas.
³²P-Postlabeling Assay for DNA Adducts
This highly sensitive method is used to detect and quantify bulky DNA adducts.
Workflow:
Detailed Methodology:
-
DNA Isolation and Digestion: High molecular weight DNA is isolated from tissues or cells exposed to DB[a,l]P. The DNA is then enzymatically digested to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.[17][18][19]
-
Adduct Enrichment: To increase the sensitivity of the assay, the adducted nucleotides are enriched. This can be achieved by treating the digest with nuclease P1, which dephosphorylates normal nucleotides but not the bulky adducts, or by solvent extraction (e.g., n-butanol).[17][18][19]
-
³²P-Labeling: The enriched adducts are then radiolabeled at the 5'-hydroxyl group by incubating with [γ-³²P]ATP and T4 polynucleotide kinase.[17][18][19]
-
Chromatographic Separation: The ³²P-labeled adducts are separated from the excess [γ-³²P]ATP and normal nucleotides by multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates using a series of salt solutions of increasing concentration and polarity.[20][21]
-
Detection and Quantification: The separated adducts are visualized by autoradiography and quantified by scintillation counting or phosphorimaging of the excised spots from the TLC plate. Adduct levels are typically expressed as relative adduct labeling (RAL), which represents the number of adducts per 10⁷-10⁹ normal nucleotides.
HPLC-MS/MS for DNA Adduct Analysis
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers a highly specific and sensitive method for the identification and quantification of specific DNA adducts.
Detailed Methodology:
-
DNA Isolation and Hydrolysis: DNA is isolated from exposed samples and enzymatically hydrolyzed to individual nucleosides using a cocktail of enzymes (e.g., DNase I, nuclease P1, and alkaline phosphatase).
-
Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., [¹⁵N₅]-DB[a,l]PDE-dA) is added to the sample for accurate quantification.
-
Solid-Phase Extraction (SPE): The hydrolyzed DNA is subjected to SPE to remove unmodified nucleosides and other interfering matrix components, thereby enriching the adduct fraction.
-
HPLC Separation: The enriched adducts are separated using reverse-phase HPLC. A C18 column is commonly used with a gradient elution of a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[22][23][24][25]
-
MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the target adducts and the internal standard are monitored for highly selective and sensitive detection and quantification.[22][23][24][25]
Cell Culture Exposure for Genotoxicity Assays
In vitro cell culture systems are valuable for mechanistic studies and for screening the genotoxic potential of compounds.
Detailed Methodology:
-
Cell Line Selection: A variety of human cell lines can be used, such as lung epithelial cells (e.g., A549, BEAS-2B), liver cells (e.g., HepG2), or skin keratinocytes, depending on the research question.[26][27][28][29][30]
-
Compound Preparation and Dosing: DB[a,l]P is typically dissolved in a solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. This stock is then diluted in cell culture medium to the desired final concentrations for exposure. It is crucial to ensure that the final DMSO concentration in the medium is non-toxic to the cells (typically ≤ 0.5%).
-
Exposure: Cells are seeded in appropriate culture vessels (e.g., plates, flasks) and allowed to attach and grow to a desired confluency. The culture medium is then replaced with medium containing the various concentrations of DB[a,l]P. Exposure times can vary from a few hours to several days depending on the endpoint being measured.[29]
-
Genotoxicity Endpoints: Following exposure, cells can be harvested and analyzed for various genotoxicity endpoints, including:
Conclusion
This compound stands out as a remarkably potent genotoxic carcinogen. Its mechanism of action, driven by metabolic activation via the AHR signaling pathway to form DNA-reactive diol epoxides, is a critical area of study for understanding its profound health risks. The quantitative data from animal studies unequivocally demonstrate its high carcinogenic potential, even at low doses. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the toxicology of DB[a,l]P and to develop and evaluate potential preventative or therapeutic strategies. A continued focus on refining these methodologies and applying them to relevant human exposure scenarios is essential for mitigating the public health burden associated with this pervasive environmental carcinogen.
References
- 1. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inherent and Benzo[a]pyrene-Induced Differential Aryl Hydrocarbon Receptor Signaling Greatly Affects Life Span, Atherosclerosis, Cardiac Gene Expression, and Body and Heart Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Metabolic activation of the potent carcinogen this compound by human recombinant cytochromes P450, lung and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic activation of racemic and enantiomeric trans-8, 9-dihydroxy-8,9-dihydrothis compound (dibenzo[def,p]chrysene) to this compound-bis-dihydrodiols by induced rat liver microsomes and a recombinant human P450 1A1 system: the role of the K-region-derived metabolic intermediates in the formation of this compound-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tumor-initiating activity and carcinogenicity of this compound versus 7,12-dimethylbenz[a]anthracene and benzo[a]pyrene at low doses in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative dose-response tumorigenicity studies of dibenzo[alpha,l]pyrene versus 7,12-dimethylbenz[alpha]anthracene, benzo[alpha]pyrene and two dibenzo[alpha,l]pyrene dihydrodiols in mouse skin and rat mammary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Synthesis and tumor-initiating activity in mouse skin of this compound syn- and anti-fjord-region diolepoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of arsenic on benzo[a]pyrene DNA adduct levels in mouse skin and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formation and persistence of DNA adducts in epidermal and dermal mouse skin exposed to benzo(a)pyrene in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzo(a)pyrene-DNA adduct formation and removal in mouse epidermis in vivo and in vitro: relationship of DNA binding to initiation of skin carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SENCAR mouse skin tumorigenesis model versus other strains and stocks of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of the tumor-initiating activity of 7,12-dimethylbenz[a]anthracene and benzo[a]pyrene in female SENCAR and CS-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Multistage chemical carcinogenesis protocols produce spindle cell carcinomas of the mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 21. Standardization of the 32P-postlabeling assay for polycyclic aromatic hydrocarbon-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. stacks.cdc.gov [stacks.cdc.gov]
- 24. High-performance liquid chromatography electrospray ionization tandem mass spectrometry for the detection and quantitation of benzo[a]pyrene-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Characterizing Benzo[a]pyrene Adducts in Transfer RNAs Using Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Genotoxic Effects of Benzo[a]pyrene and this compound in a Human Lung Cell Line | Semantic Scholar [semanticscholar.org]
- 27. Genotoxic Effects of Benzo[a]pyrene and this compound in a Human Lung Cell Line - CONICET [bicyt.conicet.gov.ar]
- 28. Exposure of mammalian cell cultures to benzo[a]pyrene and light results in oxidative DNA damage as measured by 8-hydroxydeoxyguanosine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. The Extreme Variety of Genotoxic Response to Benzo[a]pyrene in Three Different Human Cell Lines from Three Different Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 30. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
A Technical Guide to Dibenzo[a,l]pyrene In Vitro Cell Transformation Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of in vitro cell transformation studies involving Dibenzo[a,l]pyrene (DB[a,l]P), a highly potent polycyclic aromatic hydrocarbon (PAH). DB[a,l]P is recognized as the most carcinogenic PAH tested in rodent bioassays, making the study of its mechanisms crucial for toxicology and cancer research.[1][2][3] In vitro cell transformation assays (CTAs) serve as critical tools for assessing the carcinogenic potential of chemicals like DB[a,l]P, offering a more rapid and cost-effective alternative to long-term animal studies.[4][5]
Core Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Pathway
The primary mechanism by which this compound exerts its carcinogenic effects is through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[4] DB[a,l]P, a ligand for AhR, initiates a cascade of molecular events that lead to metabolic activation, DNA damage, and ultimately, cellular transformation.
Upon entering the cell, DB[a,l]P binds to the AhR, a ligand-activated transcription factor located in the cytoplasm. This binding event causes the AhR to translocate into the nucleus, where it forms a heterodimer with the AhR Nuclear Translocator (ARNT).[4] This complex then binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs) found in the promoter regions of target genes.[4]
Binding to XREs upregulates the expression of several genes, most notably those encoding for cytochrome P450 enzymes like CYP1A1 and CYP1B1.[4][6] These enzymes are responsible for metabolizing DB[a,l]P. This metabolic process, however, is a double-edged sword; it converts DB[a,l]P into highly reactive fjord region diol epoxides, such as DB[a,l]P-11,12-diol-13,14-epoxide (DB[a,l]PDE).[1][2][4][6]
These reactive metabolites can covalently bind to cellular DNA, forming stable DNA adducts.[1][4] The predominant adducts are often formed with deoxyadenosine (B7792050) and deoxyguanosine residues.[2] If not properly repaired, these DNA adducts can lead to misreplication of DNA, causing permanent mutations in critical genes, including tumor suppressors like p53, which is a key step in the initiation of carcinogenesis and cell transformation.[4]
Experimental Protocols for Key Assays
Several in vitro models are utilized to assess the transforming potential of DB[a,l]P. The Syrian Hamster Embryo (SHE) cell transformation assay and assays using immortalized mouse embryo fibroblast cell lines like C3H10T1/2 and Bhas 42 are well-established.[2][4]
Syrian Hamster Embryo (SHE) Cell Transformation Assay
The SHE assay is a widely used short-term bioassay that models key stages of carcinogenesis and can detect both genotoxic and non-genotoxic carcinogens.[5][7]
Detailed Methodology:
-
Cell Preparation: Isolate primary embryo cells from 13-day old Syrian hamster embryos.[4]
-
Cell Seeding: Seed the target SHE cells at a low density (e.g., 250-500 cells per 60 mm dish) to allow for the formation of discrete colonies. A feeder layer of X-ray-irradiated cells is often used to support the growth of the target cells.[4][5]
-
Chemical Treatment: After 24 hours to allow for cell attachment, expose the cultures to various concentrations of DB[a,l]P (typically dissolved in a solvent like DMSO). Treatment duration can vary, with common protocols using 24-hour or 7-day exposures.[4][7] Appropriate solvent and positive controls (e.g., Benzo[a]pyrene) must be included.[4]
-
Incubation: Following the treatment period, wash the cells and replace the culture medium. Incubate the dishes for approximately 7-10 days to allow colonies to grow to a scorable size.[4]
-
Fixing and Staining: Fix the colonies with methanol (B129727) and stain them with a solution such as 10% Giemsa to visualize colony morphology.[4]
-
Scoring and Analysis: Analyze the stained colonies under a microscope. Score colonies for morphological transformation, characterized by a disorganized, random orientation of cells (criss-cross pattern), dense multilayering, and altered cell shape.[4] Calculate the transformation frequency as the number of transformed colonies divided by the total number of colonies, corrected for cytotoxicity.[4]
Bhas 42 Cell Transformation Assay
The Bhas 42 assay is a two-stage transformation model that can distinguish between tumor initiators and promoters. The cells, derived from BALB/c 3T3 cells transfected with v-Ha-ras, are highly sensitive to carcinogenic stimuli.[4][5]
Detailed Methodology:
-
Cell Seeding:
-
Chemical Treatment:
-
Incubation: After the respective treatment periods, culture the cells for a total of 14-21 days to allow for the development of transformed foci.[4]
-
Fixing and Staining: As with the SHE assay, fix the cell layers with methanol and stain with Giemsa.
-
Scoring and Analysis: Identify and count the transformed foci. These foci are characterized by dense, multilayered, and randomly oriented cells that stain more deeply than the surrounding monolayer.[4] The results are typically expressed as the number of transformed foci per dish or normalized per 10⁶ seeded cells.[4]
Quantitative Data Summary
Quantitative data on DB[a,l]P's transforming activity highlights its exceptional potency compared to other PAHs, including the well-studied Benzo[a]pyrene (B[a]P). In C3H10T1/2 mouse embryo fibroblasts, DB[a,l]P was found to be significantly more potent than B[a]P.[2]
Table 1: Comparative Transformation Activity of this compound
| Compound | Cell Line | Concentration (µM) | Key Observation | Reference |
|---|---|---|---|---|
| This compound | C3H10T1/2 | 0.10 - 0.20 | Induced significant transformation at concentrations where B[a]P was inactive. | [2] |
| This compound | C3H10T1/2 | 0.10 - 1.20 | 4 to 12 times more potent in inducing transformation than B[a]P. | [2] |
| Benzo[a]pyrene | C3H10T1/2 | > 0.20 | Active at higher concentrations compared to DB[a,l]P. | [2] |
| Dibenzo[a,i]pyrene* | SHE | 0.1 - 0.5 | Induces morphological transformation. | [4] |
| Dibenzo[a,i]pyrene* | Bhas 42 | 0.05 - 0.25 | Induces foci formation. |[4] |
*Note: The data for Dibenzo[a,i]pyrene in SHE and Bhas 42 cells is presented as illustrative and compiled from various sources on PAH carcinogenicity; specific frequencies can vary based on experimental conditions.[4]
Conclusion
This compound is a potent carcinogen that induces in vitro cell transformation at low concentrations.[2] Its mechanism is primarily driven by the activation of the AhR signaling pathway, leading to metabolic conversion into DNA-damaging diol epoxides.[1][4] Standardized cell transformation assays, such as the SHE and C3H10T1/2 assays, provide robust in vitro systems for quantifying its carcinogenic potential and investigating the molecular underpinnings of its activity. The data consistently demonstrates that DB[a,l]P is one of the most powerful transforming agents among the non-methylated PAHs, underscoring the importance of these studies for human health risk assessment.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Stereoselective activation of this compound and its trans-11,12-dihydrodiol to fjord region 11,12-diol 13,14-epoxides in a human mammary carcinoma MCF-7 cell-mediated V79 cell mutation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cell transformation assays for prediction of carcinogenic potential: state of the science and future research needs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic activation of the potent carcinogen this compound by human recombinant cytochromes P450, lung and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pH 6.7 Syrian hamster embryo cell transformation assay for assessing the carcinogenic potential of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Dibenzo[a,l]pyrene: An In-Depth Technical Guide to its Environmental Fate and Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzo[a,l]pyrene (DB[a,l]P), a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₂₄H₁₄, is a potent environmental carcinogen.[1] Arising from the incomplete combustion of organic materials, its primary environmental sources include wood and coal burning, as well as gasoline and diesel exhaust.[1] Given its pronounced carcinogenic properties and prevalence in the environment, a thorough understanding of its environmental fate and transport is critical for risk assessment and the development of remediation strategies. This technical guide provides a comprehensive overview of the core physicochemical properties, environmental distribution, and transformation processes of this compound.
Physicochemical Properties
The environmental behavior of this compound is governed by its distinct physicochemical properties. As a high molecular weight PAH, it exhibits very low water solubility and a high affinity for organic matter. These characteristics significantly influence its partitioning in various environmental compartments. A summary of its key properties is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 302.37 g/mol | [1] |
| Water Solubility | 0.205 - 0.26 mg/L at 25 °C | [2] |
| Vapor Pressure | 0.00123 Pa at 25 °C | [2] |
| Log Octanol-Water Partition Coefficient (Log Kow) | 5.20 | [2] |
| Henry's Law Constant | 1.96 Pa m³/mol at 25 °C | [2] |
| Estimated Soil Organic Carbon-Water Partition Coefficient (Koc) for Dibenzo[a,h]pyrene | 6.3 x 10⁶ | [3] |
Environmental Fate and Transport
The environmental journey of this compound is a complex interplay of its release into the environment, its movement across air, water, and soil, and its eventual transformation. Due to its low vapor pressure and high hydrophobicity, this compound predominantly exists adsorbed to particulate matter in the atmosphere and associates with organic matter in soil and sediment.
Atmospheric Fate and Transport
In the atmosphere, this compound is primarily found in the particulate phase. This association with airborne particles allows for long-range atmospheric transport. The primary degradation pathway in the atmosphere is expected to be through reactions with hydroxyl radicals. The estimated atmospheric half-life for the related isomer, dibenzo[a,h]pyrene, is approximately 7.7 hours, suggesting that while it can be transported over distances, it is also subject to atmospheric degradation.[2]
Fate in Soil and Sediment
Once deposited onto land or into water bodies, this compound strongly sorbs to soil and sediment organic matter. This high sorption potential, indicated by the high estimated Koc value of its isomer, results in low mobility in soil and a tendency to accumulate in sediments.[3] Biodegradation of high molecular weight PAHs like this compound is generally a slow process. For the related compound benzo[a]pyrene (B130552), half-lives in soil can range from several months to years.[4] The persistence of this compound in these compartments makes them long-term reservoirs of this carcinogen.
Fate in Water
Due to its very low water solubility, the concentration of this compound in the dissolved phase in water is minimal. It rapidly partitions to suspended particulate matter and sediments. Photodegradation can be a significant removal process in the upper layers of water bodies where sunlight can penetrate. The half-life of benzo[a]pyrene in water through photolysis is in the range of hours to a few days, though this is highly dependent on water clarity and depth.[5]
Bioaccumulation and Biomagnification
The high lipophilicity of this compound, as indicated by its Log Kow value, suggests a high potential for bioaccumulation in aquatic and terrestrial organisms.[2] Organisms can take up this compound from their surrounding environment (bioconcentration) and through their diet (biomagnification). The estimated bioconcentration factor (BCF) for the related isomer, dibenzo[a,h]pyrene, in fish is 9600, indicating a very high potential for accumulation.[2] This accumulation in organisms can lead to the transfer of this compound up the food chain, posing a risk to higher trophic level organisms, including humans.
Experimental Protocols
Accurate quantification of this compound in environmental matrices is essential for exposure and risk assessment. The following sections outline generalized experimental protocols for its analysis in soil and water.
Analysis of this compound in Soil by Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation and Extraction:
-
Objective: To extract this compound from the soil matrix.
-
Procedure:
-
Air-dry the soil sample and sieve to remove large debris.
-
Weigh approximately 10-20 g of the homogenized soil into an extraction thimble.
-
Spike the sample with a surrogate standard (e.g., deuterated PAHs) to monitor extraction efficiency.
-
Extract the soil using an appropriate solvent mixture (e.g., dichloromethane (B109758):acetone 1:1 v/v) in a Soxhlet extractor for 16-24 hours. Alternatively, pressurized fluid extraction (PFE) or microwave-assisted extraction (MAE) can be used for faster extraction times.
-
Concentrate the extract to a small volume (approximately 1-2 mL) using a rotary evaporator.
-
2. Extract Cleanup:
-
Objective: To remove interfering compounds from the extract.
-
Procedure:
-
Pass the concentrated extract through a silica (B1680970) gel or Florisil column.
-
Elute the PAH fraction with a non-polar solvent or a solvent mixture of increasing polarity (e.g., hexane (B92381) followed by dichloromethane).
-
Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Add an internal standard (e.g., perylene-d12) just before analysis for quantification.
-
3. GC-MS Analysis:
-
Objective: To separate, identify, and quantify this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Typical GC Conditions:
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness capillary column with a stationary phase suitable for PAH analysis (e.g., 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 280-300 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60-80 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 5-10 °C/min) to a final temperature of 300-320 °C and hold.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Typical MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor the molecular ion (m/z 302) and at least one or two qualifier ions for this compound.
-
Analysis of this compound in Water by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
1. Sample Preparation and Extraction:
-
Objective: To extract and concentrate this compound from the water sample.
-
Procedure:
-
Collect a 1 L water sample in a clean amber glass bottle.
-
Spike the sample with a surrogate standard.
-
Perform liquid-liquid extraction (LLE) by shaking the water sample with a water-immiscible organic solvent (e.g., dichloromethane or hexane) in a separatory funnel. Repeat the extraction two to three times.
-
Alternatively, use solid-phase extraction (SPE) by passing the water sample through a C18 cartridge. Elute the retained PAHs with a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane).
-
Dry the combined organic extracts with anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL.
-
2. HPLC-FLD Analysis:
-
Objective: To separate, identify, and quantify this compound.
-
Instrumentation: A high-performance liquid chromatograph with a fluorescence detector.
-
Typical HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
-
Typical FLD Conditions:
-
Excitation Wavelength: Set to an appropriate wavelength for this compound (e.g., around 300 nm).
-
Emission Wavelength: Set to an appropriate wavelength for this compound (e.g., around 420 nm). Wavelengths should be optimized for maximum sensitivity.
-
Signaling Pathways and Toxicity
The carcinogenicity of this compound is attributed to its metabolic activation into reactive intermediates that can bind to DNA, forming DNA adducts. This process is primarily mediated by the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Caption: Metabolic activation of this compound leading to DNA adduct formation and cancer.
Upon entering a cell, this compound binds to the Aryl Hydrocarbon Receptor (AhR), which is part of a cytosolic protein complex. This binding causes the complex to dissociate and the AhR-DB[a,l]P complex to translocate into the nucleus. In the nucleus, it dimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to Xenobiotic Response Elements (XREs) on the DNA, leading to the increased transcription of genes encoding for metabolic enzymes, particularly cytochrome P450s like CYP1A1 and CYP1B1.[1] These enzymes metabolize this compound into highly reactive diol epoxides. These electrophilic metabolites can then covalently bind to cellular macromolecules, most importantly DNA, to form DNA adducts.[1] The formation of these adducts can lead to mutations during DNA replication, which is a critical step in the initiation of cancer.
Caption: Environmental fate and transport pathways of this compound.
Conclusion
This compound is a persistent and highly carcinogenic polycyclic aromatic hydrocarbon. Its environmental fate is characterized by strong partitioning to particulate matter in the atmosphere and organic matter in soil and sediment, leading to its persistence and potential for long-range transport. While subject to degradation processes such as atmospheric oxidation and photolysis, its resistance to biodegradation contributes to its accumulation in the environment. The high potential for bioaccumulation poses a significant risk to ecosystems and human health. The information and protocols provided in this guide are intended to support researchers, scientists, and drug development professionals in their efforts to understand, monitor, and mitigate the environmental impact of this potent carcinogen.
References
- 1. Effect of phytochemical intervention on this compound-induced DNA adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. Dibenzo(a,h)pyrene | C24H14 | CID 9108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Inherent and Benzo[a]pyrene-Induced Differential Aryl Hydrocarbon Receptor Signaling Greatly Affects Life Span, Atherosclerosis, Cardiac Gene Expression, and Body and Heart Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of and DNA adduct formation by benzo[alpha]pyrene in human skin epithelial cells in vitro pretreated with cytochrome P450 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Biomarkers of Dibenzo[a,l]pyrene Exposure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current state of biomarker research for Dibenzo[a,l]pyrene (DB[a,l]P) exposure. DB[a,l]P is a potent polycyclic aromatic hydrocarbon (PAH) and a known human carcinogen, making the identification and validation of reliable exposure biomarkers a critical area of research for risk assessment and the development of preventative strategies.[1][2][3][4] This document details the primary biomarkers of DB[a,l]P exposure, their quantitative detection, the experimental protocols for their analysis, and the underlying biological pathways.
Core Biomarkers of this compound Exposure
Exposure to DB[a,l]P can be assessed through the measurement of various biomarkers, primarily categorized as DNA adducts, protein adducts, and urinary metabolites. These biomarkers provide an indication of the internal dose and the biologically effective dose of this carcinogen.
DNA Adducts
DNA adducts are considered direct evidence of genotoxic exposure and are valuable biomarkers for assessing cancer risk.[1][2][5] The metabolic activation of DB[a,l]P leads to the formation of highly reactive diol epoxides that can covalently bind to DNA, forming adducts. The primary and most studied DNA adducts for DB[a,l]P and the related, well-known PAH, benzo[a]pyrene (B130552) (B[a]P), are:
-
This compound-11,12-diol-13,14-epoxide-N6-deoxyadenosine (DBPDE-N6-dA)
-
Benzo[a]pyrene-7,8-diol-9,10-epoxide-N2-deoxyguanosine (BPDE-N2-dG)
These adducts have been detected in various human tissues, including oral buccal cells and lungs, and their levels are often significantly elevated in individuals exposed to tobacco smoke.[1][2][5]
Protein Adducts
Protein adducts, particularly those formed with abundant blood proteins like hemoglobin and serum albumin, offer a non-invasive method for assessing exposure over a longer period, reflecting the lifespan of these proteins.[6] The reactive metabolites of DB[a,l]P can bind to nucleophilic sites on these proteins. For instance, benzo[a]pyrene diol epoxides (BPDEs) have been shown to form adducts with histidine and lysine (B10760008) residues in serum albumin.[7] Hydrolysis of these adducts can release tetrols, such as benzo[a]pyrene-tetrols (BaPT), which can be measured as biomarkers of long-term exposure.[6]
Urinary Metabolites
The measurement of urinary metabolites provides a non-invasive approach to assess recent exposure to PAHs. After metabolic processing in the body, DB[a,l]P and other PAHs are excreted in the urine as various metabolites. Key urinary biomarkers include:
-
Hydroxylated metabolites: Such as 3-hydroxybenzo[a]pyrene (3-OHBaP).[8][9]
-
Tetraols: For example, trans-anti-7,8,9,10-tetrahydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene (TetraolBaP), which results from the metabolic activation pathway.[8]
-
Pyrene (B120774) metabolites: 1-hydroxypyrene (B14473) (1-OHP) is a commonly used biomarker for general PAH exposure due to the abundance of pyrene in PAH mixtures.[10][11] While not specific to DB[a,l]P, it serves as a useful indicator of overall PAH exposure.
Quantitative Data on Biomarkers of this compound Exposure
The following tables summarize quantitative data on the levels of key biomarkers in different populations, providing a comparative overview for researchers.
Table 1: DNA Adduct Levels in Human Oral Buccal Cells
| Biomarker | Population | Mean Adduct Level (adducts/10⁸ nucleosides) | Standard Deviation | Reference |
| BPDE-N2-dG | Smokers | 20.18 | 8.40 | [2][5] |
| Non-smokers | 0.84 | 1.02 | [2][5] | |
| DBPDE-N6-dA | Smokers | 5.49 | 3.41 | [1][2][5] |
| Non-smokers | 2.76 | 2.29 | [1][2][5] |
Table 2: Urinary Metabolite Levels in Occupationally Exposed Workers (Aluminum Smelting)
| Biomarker | Exposure Group | Concentration (nmol/mol creatinine) | Reference |
| 3-OHBaP | High Exposure | Frequently exceeding 0.4 | [8] |
| TetraolBaP | High Exposure | Ranging between 0.84 and 0.95 | [8] |
| 1-OHP | High Exposure | Frequently exceeding 1 | [8] |
Table 3: Urinary Metabolite Concentrations in Rats Exposed to Asphalt (B605645) Fumes
| Biomarker | Exposure Group | Mean Concentration (ng/100 mL) | Standard Deviation | Reference |
| Benzo[a]pyrene | Exposed | 2.19 | 0.49 | [12] |
| 3-hydroxybenzo[a]pyrene | Exposed | 16.17 | 0.3 | [12] |
| Benzo[a]pyrene-7,8-dihydrodiol | Exposed | 6.28 | 0.36 | [12] |
| Benzo[a]pyrene-7,8,9,10-tetrahydrotetrol | Exposed | 29.35 | 0.26 | [12] |
| Control | 0.19 | 0.41 | [12] |
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in DB[a,l]P metabolism and biomarker analysis, the following diagrams are provided in DOT language.
Metabolic Activation of this compound
The carcinogenicity of DB[a,l]P is dependent on its metabolic activation to reactive intermediates that can damage DNA. This process is primarily mediated by cytochrome P450 enzymes.
Caption: Metabolic activation pathway of this compound.
General Workflow for Biomarker Analysis
The analysis of DB[a,l]P biomarkers typically involves sample collection, preparation, and instrumental analysis.
Caption: General experimental workflow for biomarker analysis.
Experimental Protocols
This section provides an overview of the key experimental methodologies for the analysis of DB[a,l]P biomarkers.
Analysis of DNA Adducts by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of DNA adducts.[2][5]
1. DNA Isolation and Hydrolysis:
- Isolate DNA from the biological matrix (e.g., buccal cells, tissue) using standard DNA extraction kits.
- Quantify the isolated DNA using UV spectrophotometry.
- Hydrolyze the DNA to individual nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.
2. Isotope Labeled Internal Standard:
- Add a known amount of an isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-labeled DBPDE-N6-dA) to the hydrolyzed DNA sample for accurate quantification.
3. Solid Phase Extraction (SPE) Cleanup:
- Enrich the DNA adducts and remove interfering substances from the sample using a suitable SPE cartridge (e.g., C18).
- Wash the cartridge to remove salts and polar impurities.
- Elute the adducts with an organic solvent.
4. LC-MS/MS Analysis:
- Inject the purified sample into an LC-MS/MS system.
- Separate the DNA adducts from normal nucleosides using a reversed-phase HPLC column with a gradient elution.
- Detect and quantify the adducts using a mass spectrometer operating in multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions of the target adduct and the internal standard.
Analysis of Urinary Metabolites by HPLC-Fluorescence
High-performance liquid chromatography with fluorescence detection (HPLC-FLD) is a widely used and sensitive method for analyzing hydroxylated PAH metabolites in urine.[9]
1. Urine Sample Preparation:
- Collect a urine sample and measure the creatinine (B1669602) concentration for normalization.
- Hydrolyze the urine sample with β-glucuronidase/arylsulfatase to release the conjugated metabolites.
2. Automated Off-line Solid Phase Extraction (SPE):
- Use an automated SPE system for high-throughput sample cleanup and concentration.
- Condition the SPE cartridge (e.g., C18) with methanol (B129727) and water.
- Load the hydrolyzed urine sample onto the cartridge.
- Wash the cartridge to remove interfering compounds.
- Elute the metabolites with a suitable solvent.
3. HPLC-Fluorescence Detection:
- Inject the concentrated eluate into an HPLC system equipped with a fluorescence detector.
- Separate the metabolites on a reversed-phase column.
- Set the fluorescence detector to the optimal excitation and emission wavelengths for the target metabolite (e.g., 3-OHBaP).
- Quantify the metabolite by comparing its peak area to a calibration curve prepared with authentic standards.
Analysis of Protein Adducts by Immunoassays or Mass Spectrometry
1. Immunoassays (ELISA):
- Isolate the target protein (e.g., globin from red blood cells).
- Digest the protein into smaller peptides using a protease.
- Use a specific antibody that recognizes the PAH-adducted peptide in a competitive enzyme-linked immunosorbent assay (ELISA) format for detection and quantification.[13]
2. Mass Spectrometry-based Methods:
- Isolate the protein of interest (e.g., serum albumin).
- Digest the protein into peptides.
- Analyze the peptide mixture by LC-MS/MS to identify and quantify the modified peptides containing the DB[a,l]P adduct. High-resolution mass spectrometry can provide high selectivity and sensitivity for this analysis.[7]
This guide provides a foundational understanding of the key biomarkers of DB[a,l]P exposure. Continued research is essential to further validate these biomarkers, refine analytical methodologies, and establish their utility in regulatory toxicology and clinical practice.
References
- 1. Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Metabolic activation of the potent carcinogen this compound by human recombinant cytochromes P450, lung and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DETERMINATION OF DIBENZO[A, L]PYRENE AND OTHER FJORD-REGION PAH ISOMERS WITH MW 302 IN ENVIRONMENTAL SAMPLES | Semantic Scholar [semanticscholar.org]
- 5. Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzo[a]pyrene and phenanthrene hemoglobin adducts as biomarkers of longer-term air pollution exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. helios.eie.gr [helios.eie.gr]
- 8. Comparison of urinary 3-hydroxybenzo(a)Pyrene (3-OHBaP) and trans-anti-7,8,9,10-tetrahydroxy-7,8,9,10-tetrahydrobenzo(a)Pyrene (TetraolBaP) as biomarkers of exposure to carcinogenic BaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Changes of biomarkers with oral exposure to benzo(a)pyrene, phenanthrene and pyrene in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Urinary benzo[a]pyrene and its metabolites as molecular biomarkers of asphalt fume exposure characterized by microflow LC coupled to hybrid quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitation of protein adducts as a marker of genotoxic exposure: immunologic detection of benzo[a]pyrene--globin adducts in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Dibenzo[a,l]pyrene
Introduction
Dibenzo[a,l]pyrene (DB[a,l]P) is a high molecular weight polycyclic aromatic hydrocarbon (PAH) consisting of six fused benzene (B151609) rings. It is formed during the incomplete combustion of organic materials and is considered the most potent carcinogenic PAH ever tested, exhibiting toxicity approximately 100 times that of Benzo[a]pyrene (B[a]P).[1][2] Its significant carcinogenic and mutagenic properties necessitate highly sensitive and selective analytical methods for its detection and quantification in various environmental, food, and biological matrices. This document provides detailed application notes and protocols for the principal analytical techniques used for DB[a,l]P analysis, tailored for researchers, scientists, and professionals in drug development and environmental health.
Chromatographic Methods
Chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), are the most established and widely used methods for the analysis of DB[a,l]P.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note: GC-MS is a powerful technique for the separation and identification of PAHs. The use of capillary columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase or specialized PAH-specific phases, allows for the effective separation of complex PAH isomers.[3] Mass spectrometry provides high selectivity and sensitivity, particularly when operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, which minimizes matrix interference.[4][5] Isotope dilution, using a deuterated DB[a,l]P standard, is often employed to ensure the highest accuracy and precision by correcting for analyte loss during sample preparation and analysis.[6][7]
Quantitative Data Summary: GC-MS
| Parameter | Value | Matrix | Instrument | Reference |
| LOD | 0.034 µg/kg | Environmental Samples | GC-MS | [6] |
| LOQ | 0.592 µg/kg | Environmental Samples | GC-MS | [6] |
| LOD | 0.271 pg/µL (SIM) | Food | GC-MS | [4] |
| LOD | 0.035 pg/µL (MRM) | Food | GC-MS/MS | [4] |
| LOQ | < 1 µg/L | Standard Solution | GC-MS/MS | [8] |
Protocol: GC-MS/MS Analysis of this compound in Soil
This protocol describes the determination of DB[a,l]P in a soil matrix using an isotope dilution GC-MS/MS method.
I. Sample Preparation (Soxhlet Extraction)
-
Homogenization: Air-dry the soil sample, remove debris (stones, leaves), and grind to a fine, uniform powder.
-
Spiking: Accurately weigh 10 g of the homogenized sample into a cellulose (B213188) Soxhlet extraction thimble. Spike with a known amount of a deuterated DB[a,l]P internal standard solution (e.g., this compound-d14).
-
Extraction: Place the thimble into a Soxhlet extractor. Add 200 mL of a hexane:acetone (1:1, v/v) mixture to the boiling flask and extract for 16-24 hours.[9]
-
Concentration: After extraction, concentrate the solvent extract to approximately 1-2 mL using a rotary evaporator.
II. Extract Cleanup (Silica Gel Chromatography)
-
Column Preparation: Prepare a chromatography column with activated silica (B1680970) gel.
-
Sample Loading: Load the concentrated extract onto the column.
-
Elution: Elute the PAH fraction using a suitable solvent mixture, such as hexane:dichloromethane. This step removes polar interferences.[7]
-
Final Concentration: Concentrate the purified fraction to a final volume of 1.0 mL under a gentle stream of nitrogen.
III. Instrumental Analysis (GC-MS/MS)
-
GC System: Agilent GC with a Select PAH column (e.g., 30 m x 0.25 mm ID, 0.15 µm film thickness).[10]
-
Injector: Splitless mode at 300°C.
-
Oven Program: 90°C (hold 2 min), ramp at 5°C/min to 340°C, hold for 10 min.[11]
-
MS System: Triple quadrupole mass spectrometer (e.g., Shimadzu GCMS-TQ8050 NX).[5]
-
Ion Source: Electron Ionization (EI) at 230°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Data Analysis: Quantify DB[a,l]P concentration by comparing the peak area ratio of the native analyte to its deuterated internal standard against a calibration curve.
Caption: Workflow for GC-MS/MS analysis of this compound in soil.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
Application Note: HPLC-FLD is a highly sensitive and selective method for detecting PAHs that fluoresce, including DB[a,l]P.[12] Reversed-phase columns, particularly those designed for PAH analysis (e.g., C18 polymeric phases), are used to separate the compounds based on their hydrophobicity.[13] A significant challenge is the potential co-elution of DB[a,l]P with Benzo[a]pyrene (B[a]P) under standard HPLC conditions.[2] To overcome this, method optimization is critical. Alternatively, collected HPLC fractions can be analyzed by a secondary technique.[14] Fluorescence detectors offer excellent sensitivity by allowing the selection of specific excitation and emission wavelengths for the target analyte, thereby enhancing selectivity and reducing background noise.[15]
Quantitative Data Summary: HPLC-FLD
| Parameter | Value | Matrix | Instrument | Reference |
| LOD | 16 ng/L | Water | SPNE-LETRSS | [16] |
| Recovery | > 90% | Water | SPNE-LETRSS | [16] |
| Linearity | 16.0 - 104.0 ng/mL (for B[a]P) | Standard Solution | HPLC-RTF-EEMs | [14] |
| Linearity | 164.6 - 500.0 ng/mL (for DB[a,l]P) | Standard Solution | HPLC-RTF-EEMs | [14] |
*Note: Data from Laser-Excited Time-Resolved Shpol'skii Spectrometry, a highly sensitive fluorescence technique often coupled with HPLC fraction collection. **Note: Data from Room-Temperature Fluorescence Excitation–Emission Matrices, used to resolve co-eluting compounds from HPLC.
Protocol: HPLC-FLD Analysis of this compound in Seafood
This protocol is adapted from a QuEChERS-based extraction method for seafood, followed by HPLC-FLD analysis.[13]
I. Sample Preparation (QuEChERS Method)
-
Homogenization: Homogenize 10-15 g of the seafood tissue sample.
-
Extraction:
-
Place 2-5 g of homogenized tissue into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724) and an appropriate internal standard.
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).
-
Shake vigorously for 1-2 minutes and centrifuge.
-
-
Cleanup (Dispersive SPE):
-
Take an aliquot of the supernatant (acetonitrile layer).
-
Transfer to a dispersive SPE (d-SPE) tube containing sorbents like C18 and primary secondary amine (PSA) to remove fats and other interferences.
-
Vortex for 1 minute and centrifuge.
-
-
Final Preparation: Filter the supernatant through a 0.22 µm filter into an HPLC vial.
II. Instrumental Analysis (HPLC-FLD)
-
HPLC System: Agilent 1200 series or equivalent.[12]
-
Column: Zorbax Eclipse PAH column (e.g., 4.6 x 50 mm, 1.8 µm).[13]
-
Mobile Phase: Gradient elution with water (A) and acetonitrile (B).
-
Gradient Program: Start at 60% B, ramp to 100% B over 25 minutes, hold for 5 minutes.[14]
-
-
Fluorescence Detector:
-
Excitation Wavelength: To be optimized for DB[a,l]P (typically in the 290-310 nm range).
-
Emission Wavelength: To be optimized for DB[a,l]P (typically in the 400-430 nm range).
-
Note: Wavelengths must be carefully selected to maximize the signal for DB[a,l]P while minimizing potential interference from co-eluting compounds like B[a]P.
-
-
Data Analysis: Identify DB[a,l]P based on its retention time compared to an authentic standard. Quantify using a calibration curve prepared from certified reference materials.
Caption: Workflow for HPLC-FLD analysis of this compound in seafood.
Spectrometric and Other Methods
Laser-Excited Time-Resolved Shpol'skii Spectrometry (LETRSS)
Application Note: LETRSS is an advanced fluorescence technique that provides exceptionally high selectivity and sensitivity, making it ideal for resolving isomeric PAHs like DB[a,l]P and its relatives (dibenzo[a,e]pyrene, dibenzo[a,h]pyrene, etc.) without prior chromatographic separation.[16] The method involves dissolving the sample in a specific n-alkane solvent (the Shpol'skii matrix, e.g., n-octane) and cooling it to cryogenic temperatures (e.g., 4.2 K). This results in highly resolved, quasi-linear fluorescence spectra. By using a pulsed laser for excitation and a time-resolved detector, both spectral and fluorescence lifetime information can be collected simultaneously, allowing for unambiguous identification of isomers.[17] The technique is particularly effective for analyzing water samples, with detection limits at the parts-per-trillion (ng/L) level.[1][16]
Protocol Outline: SPNE-LETRSS for Water Samples
-
Extraction (SPNE): A water sample (e.g., 500 µL) is subjected to Solid-Phase Nano-Extraction (SPNE), where gold nanoparticles are used to pre-concentrate the PAHs. This process takes approximately 20-30 minutes.[16]
-
Elution: The captured PAHs are released from the nanoparticles into the Shpol'skii matrix (n-octane) using a small volume of methanol (B129727) and 1-pentanethiol.[16]
-
Cryogenic Analysis: The n-octane solution is cooled to 4.2 K using a cryogenic probe.
-
LETRSS Measurement: The sample is excited with a pulsed, tunable laser. The resulting time-resolved emission spectra are collected.
-
Data Analysis: Isomers are identified based on their unique, highly resolved spectral signatures and distinct fluorescence lifetimes.
Immunoassays (ELISA)
Application Note: Enzyme-Linked Immunosorbent Assays (ELISAs) are screening tools that offer rapid, high-throughput, and cost-effective analysis. The method relies on the specific binding of an antibody to the target analyte. While immunoassays for general PAHs or specific compounds like B[a]P exist, a commercially available, highly specific assay for DB[a,l]P is less common.[18][19] The development of such an assay would require the production of a specific monoclonal or polyclonal antibody that recognizes the unique structure of DB[a,l]P. A competitive ELISA format is typically used for small molecules like PAHs. The sensitivity of these assays can be very high, potentially reaching the pg/mL level.[20]
General Protocol: Indirect Competitive ELISA
-
Coating: Microtiter plate wells are coated with a DB[a,l]P-protein conjugate (the coating antigen).
-
Competition: The sample extract (containing unknown DB[a,l]P) is added to the wells simultaneously with a limited amount of a primary antibody specific to DB[a,l]P. The free DB[a,l]P in the sample competes with the coated antigen for binding to the antibody.
-
Washing: The plate is washed to remove unbound antibodies and sample components.
-
Secondary Antibody: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, which binds to the primary antibody captured on the plate.
-
Washing: The plate is washed again to remove the unbound secondary antibody.
-
Detection: A substrate is added, which is converted by the enzyme into a colored or fluorescent product. The signal is measured with a plate reader.
-
Result: The signal intensity is inversely proportional to the concentration of DB[a,l]P in the sample.
Metabolic Activation Pathway of this compound
For professionals in toxicology and drug development, understanding the mechanism of DB[a,l]P's carcinogenicity is crucial. Its toxicity is not direct but arises from its metabolic activation into reactive intermediates that bind covalently to DNA, forming DNA adducts. This process can lead to mutations and initiate cancer.
Caption: Metabolic pathway leading to this compound-DNA adducts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unambiguous Determination of Benzo[a]pyrene and this compound in HPLC Fractions via Room-Temperature Fluorescence Excitation–Emission Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. shimadzu.com [shimadzu.com]
- 5. gcms.cz [gcms.cz]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. jeol.com [jeol.com]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. shimadzu.com [shimadzu.com]
- 12. agilent.com [agilent.com]
- 13. fda.gov [fda.gov]
- 14. mdpi.com [mdpi.com]
- 15. hplc.eu [hplc.eu]
- 16. researchgate.net [researchgate.net]
- 17. DIBENZO(a,e)PYRENE | C24H14 | CID 9126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Measurement of benzo(a)pyrene-DNA adducts by enzyme immunoassays and radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Preparation of Monoclonal Antibody against Pyrene and Benzo [a]pyrene and Development of Enzyme-Linked Immunosorbent Assay for Fish, Shrimp and Crab Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An enzyme-linked immunosorbent assay for detection of pyrene and related polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Dibenzo[a,l]pyrene using HPLC with Fluorescence Detection
Abstract
Dibenzo[a,l]pyrene (DBalP) is a highly potent carcinogenic polycyclic aromatic hydrocarbon (PAH) that requires sensitive and accurate quantification in various matrices for environmental monitoring and food safety assessment. This application note details a robust method for the quantification of this compound using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). The protocol provides optimized parameters for chromatographic separation and fluorescence detection, sample preparation procedures for solid and liquid matrices, and method validation data. A key challenge in the analysis of DBalP is its co-elution with Benzo[a]pyrene (B130552) (BaP).[1][2] This note addresses this issue by highlighting the importance of optimized chromatographic conditions and specific fluorescence wavelengths.
Introduction
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that are byproducts of incomplete combustion. Their presence in the environment, food, and consumer products is a significant health concern due to their carcinogenic and mutagenic properties. This compound is considered one of the most potent carcinogenic PAHs ever tested.[2] Therefore, reliable and sensitive analytical methods for its quantification are crucial.
High-Performance Liquid Chromatography (HPLC) coupled with a Fluorescence Detector (FLD) is a widely used technique for PAH analysis.[1][3] Fluorescence detection offers high sensitivity and selectivity for fluorescent compounds like PAHs.[4] The selectivity is enhanced by the ability to choose specific excitation and emission wavelengths for the target analyte.[4]
This application note provides a comprehensive protocol for the quantification of this compound using HPLC-FLD, covering instrumentation, sample preparation for different matrices, and expected performance characteristics.
Experimental
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and fluorescence detector is required.
-
Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for PAH separations.[5][6]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically employed.[5][7]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Elution: A typical gradient might start at 60% acetonitrile and increase to 100% over 25 minutes.[5][7]
-
Flow Rate: 1.0 - 1.5 mL/min.[5]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).[5]
-
Fluorescence Detector Wavelengths: To achieve maximum sensitivity and selectivity for this compound, the following excitation and emission wavelengths are recommended. Due to spectral overlap with Benzo[a]pyrene, careful selection is crucial.[7]
-
Excitation: ~300 nm
-
Emission: ~420 nm
-
Note: These are approximate wavelengths derived from spectral data. Optimization for the specific instrument is recommended.
-
Standards and Reagents
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hexane (HPLC grade)
-
Anhydrous sodium sulfate
-
Solvents for sample extraction (e.g., dimethylformamide, acetone)[3]
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)[3]
Protocols
Protocol 1: Analysis of this compound in Edible Oils
This protocol is based on a liquid-liquid extraction followed by solid-phase extraction for cleanup.[3]
3.1.1. Sample Preparation
-
Weigh 5 g of the oil sample into a centrifuge tube.
-
Add 10 mL of dimethylformamide-water (9:1, v/v) and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the lower (dimethylformamide) layer to a clean tube.
-
Repeat the extraction of the oil sample with another 10 mL of dimethylformamide-water (9:1, v/v).
-
Combine the dimethylformamide extracts.
-
Add 20 mL of water to the combined extracts.
-
Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.
-
Load the diluted extract onto the SPE cartridge at a flow rate of approximately 1 mL/min.
-
Wash the cartridge with 5 mL of water-methanol (1:1, v/v).
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the PAHs with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of acetonitrile for HPLC-FLD analysis.
Protocol 2: Analysis of this compound in Soil
This protocol utilizes the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation.[8]
3.2.1. Sample Preparation
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute.
-
Add 10 mL of acetonitrile and vortex vigorously for 1 minute.
-
Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) and immediately shake for 1 minute.[9]
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a dispersive SPE (dSPE) tube containing cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).[9]
-
Vortex for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for HPLC-FLD analysis.
Data Presentation
The following tables summarize typical quantitative data for the HPLC-FLD analysis of this compound.
Table 1: Method Validation Parameters for this compound Quantification
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.999 | [3] |
| Limit of Detection (LOD) | 0.02 - 0.76 µg/kg | [3] |
| Limit of Quantification (LOQ) | 0.03 - 0.96 µg/kg | [3] |
Table 2: Recovery Data for this compound in Spiked Samples
| Matrix | Spiking Level | Recovery (%) | Reference |
| Soybean Oil | 0.5 µg/kg | 71 ± 11.9 | [10] |
| Soybean Oil | 1.0 µg/kg | 88 ± 4.7 | [10] |
| Soybean Oil | 5.0 µg/kg | 87 ± 3.9 | [10] |
Visualizations
References
- 1. On the co-elution of benzo[a]pyrene and this compound in chromatographic fractions and their unambiguous determination in tobacco extracts via laser-excited time resolved Shpol'skii spectroscopy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. On the co-elution of benzo[a]pyrene and this compound in chromatographic fractions and their unambiguous determination in tobacco extracts via laser-excited time resolved Shpol'skii spectroscopy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. scielo.br [scielo.br]
- 4. akjournals.com [akjournals.com]
- 5. benchchem.com [benchchem.com]
- 6. Unambiguous Determination of Benzo[a]pyrene and this compound in HPLC Fractions via Room-Temperature Fluorescence Excitation–Emission Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unambiguous Determination of Benzo[a]pyrene and this compound in HPLC Fractions via Room-Temperature Fluorescence Excitation–Emission Matrices | MDPI [mdpi.com]
- 8. agilent.com [agilent.com]
- 9. hpst.cz [hpst.cz]
- 10. researchgate.net [researchgate.net]
Application Note: GC-MS/MS Analysis of Dibenzo[a,l]pyrene in Environmental Matrices
Introduction
Dibenzo[a,l]pyrene (DB[a,l]P) is a polycyclic aromatic hydrocarbon (PAH) of significant environmental concern. It is considered one of the most potent carcinogenic PAHs ever tested, exhibiting approximately 100 times the tumorigenic activity of Benzo[a]pyrene.[1][2] DB[a,l]P is formed during the incomplete combustion of organic materials and is found in complex mixtures in various environmental matrices, including soil, sediment, water, and air.[1] Due to its high toxicity and low concentration in the environment, highly sensitive and selective analytical methods are required for its accurate quantification. Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) offers the necessary selectivity and sensitivity for the determination of this compound at trace levels.
This application note provides a detailed protocol for the extraction, cleanup, and analysis of this compound in soil/sediment and water samples using GC-MS/MS.
Experimental Protocols
Protocol 1: Analysis of this compound in Soil and Sediment
This protocol details the extraction and cleanup of this compound from solid matrices prior to GC-MS/MS analysis.
1. Sample Preparation: Accelerated Solvent Extraction (ASE)
Accelerated Solvent Extraction (ASE) is an automated technique that uses elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption compared to traditional methods like Soxhlet.[3]
-
Sample Pre-treatment: Air-dry the soil or sediment sample to remove excess moisture and sieve to achieve a homogeneous particle size.
-
Extraction Cell Preparation: Weigh approximately 10 g of the homogenized sample into a stainless-steel extraction cell.
-
Internal Standard Spiking: Spike the sample with an appropriate isotopically labeled internal standard (e.g., this compound-d14) to correct for matrix effects and variations in extraction efficiency.
-
ASE Conditions:
-
Concentration: Collect the extract in a collection vial. Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.
2. Sample Cleanup: Solid Phase Extraction (SPE)
A cleanup step is crucial to remove interfering compounds from the sample extract.
-
SPE Cartridge: Use a silica (B1680970) gel or Florisil SPE cartridge.
-
Conditioning: Condition the cartridge with hexane (B92381).
-
Loading: Load the concentrated extract onto the conditioned cartridge.
-
Elution: Elute the PAH fraction with a suitable solvent mixture, such as hexane/dichloromethane.
-
Final Preparation: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute the residue in 0.5 mL of a solvent suitable for GC-MS analysis (e.g., isooctane (B107328) or acetone).[3] The sample is then ready for injection.
Protocol 2: Analysis of this compound in Water
This protocol describes the extraction and concentration of this compound from water samples.
1. Sample Preparation: Solid Phase Extraction (SPE)
SPE is a common technique for extracting and concentrating PAHs from aqueous samples.[4]
-
Sample Pre-treatment: Filter the water sample (1 L) to remove any particulate matter.
-
Internal Standard Spiking: Spike the water sample with an appropriate isotopically labeled internal standard.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol (B129727) and then deionized water through it.[4]
-
Sample Loading: Pass the entire water sample through the conditioned C18 cartridge at a flow rate of 2-3 mL/min.[4]
-
Cartridge Drying: After loading, dry the cartridge thoroughly by passing air or nitrogen through it.
-
Elution: Elute the trapped analytes from the cartridge with a small volume of a suitable organic solvent, such as methylene chloride or acetonitrile.
-
Concentration and Solvent Exchange: Concentrate the eluate under a gentle stream of nitrogen and exchange the solvent to one compatible with GC-MS analysis (e.g., hexane or isooctane). Adjust the final volume to 1 mL.
GC-MS/MS Instrumental Analysis
The following instrumental parameters are recommended for the analysis of this compound.
Table 1: GC-MS/MS Instrumental Conditions
| Parameter | Setting |
| Gas Chromatograph | |
| GC System | Agilent 8890 GC, Shimadzu GCMS-TQ8050 NX, or equivalent[5][6] |
| Column | SH-I-PAH, Agilent DB-5ms, or equivalent (e.g., 60 m x 0.25 mm, 0.25 µm)[3][5] |
| Carrier Gas | Helium, Constant Flow Mode (1.2 - 1.4 mL/min)[7] |
| Injection Mode | Pulsed Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 320 °C[6] |
| Oven Program | 60 °C (hold 2 min), ramp 25 °C/min to 160 °C (hold 1 min), ramp 6 °C/min to 300 °C (hold 8 min)[3] |
| Mass Spectrometer | |
| MS System | Agilent 7000D Triple Quadrupole, JEOL JMS-TQ4000GC, or equivalent[6][8] |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 300 - 320 °C[6][9] |
| Transfer Line Temp. | 320 °C[6][9] |
| Quadrupole Temp. | 150 °C[9] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 2: this compound MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Collision Energy (eV) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| This compound | 302.1 | 300.1 | 36 | 298.1 | 60 |
| Data sourced from Shimadzu Application Note.[5][10] |
Data Presentation
The performance of the method should be evaluated by determining the linearity, limit of detection, limit of quantification, and recovery.
Table 3: Summary of Quantitative Performance Data
| Parameter | This compound | Notes |
| Linearity (R²) | > 0.999 | Calibration range of 5–250 µg/L.[8] |
| Method Detection Limit (MDL) | 0.271 pg/µL (GC/MS SIM) | Calculated as 3.3σ from consecutive analyses (n=3) of a 0.5 pg/µL standard.[10] |
| Limit of Quantification (LOQ) | < 1 µg/L | Calculated as S/N = 10.[8] |
| 0.035 pg/µL (GC/MS/MS MRM) | Calculated as 3.3σ from consecutive analyses (n=3) of a 0.5 pg/µL standard.[10] | |
| Recovery (Soil) | 86.7% - 116.2% | General recovery range for 16 PAHs using Accelerated Solvent Extraction.[3] |
Mandatory Visualization
Caption: Workflow for GC-MS/MS Analysis of this compound.
References
Application Note: Identification of Dibenzo[a,l]pyrene Metabolites using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzo[a,l]pyrene (DB[a,l]P), a potent polycyclic aromatic hydrocarbon (PAH), is a significant environmental carcinogen formed from incomplete combustion of organic materials. Understanding its metabolic fate is crucial for toxicological assessment and in the development of therapeutic strategies to mitigate its harmful effects. This application note provides a detailed protocol for the identification of DB[a,l]P metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Metabolic Activation of this compound
The metabolic activation of DB[a,l]P is primarily initiated by cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1. These enzymes introduce oxygen into the DB[a,l]P molecule, leading to the formation of various metabolites, including phenols, dihydrodiols, and quinones. The key pathway to its ultimate carcinogenic form involves the formation of DB[a,l]P-11,12-dihydrodiol, which is subsequently oxidized to the highly reactive DB[a,l]P-11,12-diol-13,14-epoxide (DB[a,l]PDE). This diol epoxide can form covalent adducts with DNA, leading to mutations and potentially initiating cancer.
Caption: Metabolic activation pathway of this compound.
Experimental Workflow
The identification of DB[a,l]P metabolites involves several key steps, from sample collection to data analysis. The following diagram outlines a typical experimental workflow.
Application Note and Protocol: Solid-Phase Extraction of Dibenzo[a,l]pyrene from Water Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzo[a,l]pyrene is a polycyclic aromatic hydrocarbon (PAH) and is considered one of the most potent carcinogens ever tested.[1][2][3] Its presence in water sources, even at trace levels, poses a significant threat to human health. Accurate and sensitive methods for its detection in water are therefore crucial. Solid-phase extraction (SPE) has emerged as a robust and efficient technique for the preconcentration and cleanup of PAHs from water samples prior to chromatographic analysis.[4][5] Compared to traditional liquid-liquid extraction (LLE), SPE offers several advantages, including higher selectivity, reduced consumption of organic solvents, and the elimination of emulsion formation.[6][7] This application note provides a detailed protocol for the solid-phase extraction of this compound from water samples based on established methodologies such as EPA Method 8310.[6][7][8]
Data Presentation
The following table summarizes the quantitative data for the recovery of this compound and other PAHs from water samples using solid-phase extraction.
| Analyte | Spiking Level | Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| This compound | - | >90 | <3 | 16 ng/L | - | [1] |
| Dibenzo[a,h]anthracene | 10 ng/g | 147 | 36 | - | - | [9] |
| Benzo[a]pyrene | 3 ppm | 88.7 | 5.4 | 0.25 ppm | 0.85 ppm | [10] |
| Various PAHs | 100, 500, 1000 ng/L | 89.22 ± 4.94, 91.70 ± 4.45, 94.61 ± 6.28 | - | 0.5 - 3 ng/L | - | [11] |
| Various PAHs | 4 µg/L | 79.87 - 95.67 | 1.85 - 8.83 | 0.03 - 0.04 µg/L | 0.05 - 3.14 µg/L | [5] |
| Five PAHs | - | 81.47 ± 1.16 to 98.60 ± 0.61 | - | - | - | [4] |
Experimental Protocol
This protocol is based on the widely used EPA Method 8310 for the extraction of PAHs from water.[6][7][8]
Materials and Reagents:
-
Solid-Phase Extraction (SPE) Cartridges: C18, 1g[10]
-
Methanol (B129727) (HPLC grade)[7]
-
Dichloromethane (DCM, HPLC grade)[7]
-
Acetone (B3395972) (HPLC grade)[8]
-
Acetonitrile (ACN, HPLC grade)[7]
-
Reagent Water (HPLC grade)
-
Sodium Sulfate (B86663) (anhydrous)
-
Glass vials (40 or 50 mL)[8]
-
SPE Vacuum Manifold[8]
-
Nitrogen evaporator
Procedure:
-
SPE Cartridge Conditioning: a. Place the C18 SPE cartridges on a vacuum manifold. b. Add 10 mL of DCM to each cartridge. Allow the solvent to soak the sorbent for 1 minute before drawing it to waste under a light vacuum.[7][8] c. Add 10 mL of methanol to each cartridge. Allow the methanol to soak the sorbent for 2 minutes, then draw most of it through, leaving a thin layer above the sorbent frit.[7][8] d. Add 20 mL of reagent water to each cartridge and pull it through, leaving a layer of about 1 cm of water above the frit. Do not allow the cartridge to go dry.[7][8]
-
Sample Preparation and Loading: a. If the water sample contains free chlorine, dechlorinate by adding 50 mg of sodium sulfite (B76179) per liter of sample.[8] b. To a 1 L water sample, add 5 mL of methanol and mix well.[7][8] c. Load the water sample onto the conditioned SPE cartridge. Adjust the vacuum to achieve a flow rate of approximately 30 mL/min.[8]
-
Cartridge Washing and Drying: a. After the entire sample has passed through, dry the SPE cartridges under full vacuum for 10 minutes.[7][8]
-
Elution: a. Place collection vials into the vacuum manifold. b. Rinse the original sample bottle with 5 mL of acetone and add this rinsate to the SPE cartridge. Allow the acetone to soak the sorbent for 1 minute before slowly drawing it into the collection vial.[8] c. Repeat the elution with two 10 mL portions of DCM.[8]
-
Eluate Drying and Concentration: a. Pass the collected eluate through a cartridge containing anhydrous sodium sulfate to remove any residual water.[8] b. Concentrate the dried eluate to a final volume of 1 mL using a gentle stream of nitrogen. c. The sample is now ready for analysis by HPLC with ultraviolet (UV) or fluorescence detectors (FLD) or by GC-MS.[4][8]
Workflow Diagram
Caption: Solid-Phase Extraction Workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct determination of this compound and its four dibenzopyrene isomers in water samples by solid-liquid extraction and laser-excited time-resolved Shpol'skii spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reversed Phase SPE and GC-MS Study of Polycyclic Aromatic Hydrocarbons in Water Samples from the River Buriganga, Bangladesh - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of Novel Solid Phase Extraction Sorbents for Polycyclic Aromatic Hydrocarbons (PAHs) in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid-phase extraction of PAHs in water by EPA method 8310 | Separation Science [sepscience.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. obrnutafaza.hr [obrnutafaza.hr]
- 9. PAHs Determination in Paprika Powder using SPE [sigmaaldrich.com]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. ajehe.umsha.ac.ir [ajehe.umsha.ac.ir]
Application Note and Protocol for the Synthesis and Purification of Dibenzo[a,l]pyrene Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzo[a,l]pyrene (DB[a,l]P) is a polycyclic aromatic hydrocarbon (PAH) that is considered one of the most potent carcinogens ever tested.[1][2][3] As a result, high-purity DB[a,l]P standards are essential for a variety of research applications, including toxicological studies, environmental monitoring, and as a reference material in the development of analytical methods for its detection. This document provides a detailed protocol for the chemical synthesis and subsequent purification of this compound to a high-purity standard suitable for research and analytical applications.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. A common route involves the construction of the core ring system through a key cyclization reaction. The following protocol is based on established chemical principles for the synthesis of complex PAHs.
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
-
3-Methoxybenzyl magnesium bromide
-
Methanesulfonic acid
-
Anhydrous Tetrahydrofuran (THF)
-
Toluene
-
Other necessary solvents and reagents for work-up and purification
Procedure:
-
Synthesis of 6-(3-methoxybenzyl)benzanthrone:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzanthrone in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 3-methoxybenzyl magnesium bromide in THF to the stirred benzanthrone solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
-
Cyclization to 12-methoxy-Dibenzo[a,l]pyrene:
-
The crude 6-(3-methoxybenzyl)benzanthrone is subjected to cyclization using a strong acid catalyst.
-
Add the crude product to methanesulfonic acid at room temperature.
-
Heat the mixture to 80-90°C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully pour the reaction mixture onto ice.
-
Collect the precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and dry the solid.
-
-
Demethylation to this compound:
-
The 12-methoxy-DB[a,l]P is then demethylated to yield the final product, this compound. This can be achieved using various demethylating agents, such as boron tribromide (BBr₃) in an appropriate solvent like dichloromethane (B109758).
-
The resulting crude this compound is then carried forward for purification.
-
Purification of this compound
The purification of the synthesized this compound is a critical step to obtain a high-purity analytical standard. A combination of chromatographic techniques and recrystallization is typically employed.
Experimental Protocol: Purification of this compound
Materials and Reagents:
-
Crude this compound
-
Silica (B1680970) gel (for column chromatography)
-
Alumina (B75360) (for column chromatography)
-
Dichloromethane
-
Toluene
-
Methanol or Ethanol (for recrystallization)
Procedure:
-
Column Chromatography:
-
Prepare a silica gel or alumina column using a slurry packing method with a non-polar solvent like hexane.
-
Dissolve the crude DB[a,l]P in a minimal amount of a suitable solvent (e.g., a mixture of hexane and dichloromethane).
-
Load the sample onto the column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding dichloromethane or toluene).
-
Collect fractions and monitor by TLC to identify the fractions containing the desired product.
-
Combine the pure fractions and evaporate the solvent.
-
-
Recrystallization:
-
Dissolve the partially purified DB[a,l]P from the column chromatography step in a minimal amount of a suitable hot solvent or solvent mixture (e.g., toluene, ethanol, or a mixture).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Repeat the recrystallization process until the desired purity is achieved.[4]
-
Purity Analysis
The purity of the final this compound standard should be assessed using a combination of analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV-Vis or fluorescence detection is a powerful tool for determining the purity of PAHs.[5][6] A reversed-phase C18 column is commonly used with a mobile phase gradient of acetonitrile (B52724) and water.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides information on both the purity and the molecular weight of the compound, confirming its identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized this compound.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Quantitative Data Summary
The following table summarizes hypothetical but realistic quantitative data for the synthesis and purification of this compound, as specific yields and purities are often dependent on the exact reaction conditions and scale.
| Parameter | Value | Method of Determination |
| Synthesis | ||
| Overall Yield | 15-25% | Gravimetric |
| Purification | ||
| Purity after Column Chromatography | >95% | HPLC |
| Purity after Recrystallization | >99.5% | HPLC, GC-MS |
| Final Product | ||
| Appearance | Pale yellow crystalline solid | Visual |
| Melting Point | 278-280 °C | Melting Point Apparatus |
| Molecular Weight | 302.38 g/mol | Mass Spectrometry |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Logical relationship of inputs, processes, and outputs.
References
- 1. Synthesis and tumor-initiating activity in mouse skin of this compound syn- and anti-fjord-region diolepoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Direct determination of this compound and its four dibenzopyrene isomers in water samples by solid-liquid extraction and laser-excited time-resolved Shpol'skii spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. On the co-elution of benzo[a]pyrene and this compound in chromatographic fractions and their unambiguous determination in tobacco extracts via laser-excited time resolved Shpol'skii spectroscopy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for In Vivo Models of Dibenzo[a,l]pyrene Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzo[a,l]pyrene (DBP) is a highly potent polycyclic aromatic hydrocarbon (PAH) and a suspected human carcinogen found in environmental pollutants and tobacco smoke.[1][2] Understanding its mechanisms of carcinogenesis is crucial for risk assessment and the development of preventative and therapeutic strategies. In vivo models are indispensable tools for studying the long-term effects of DBP exposure and for evaluating potential interventions. These application notes provide a comprehensive overview of established in vivo models and detailed protocols for conducting DBP research.
In Vivo Models for this compound Carcinogenicity Studies
The most common animal models for DBP carcinogenicity studies are mice and rats, with specific strains chosen for their susceptibility to tumor development in different tissues.
Mouse Models:
-
SENCAR Mice: Highly sensitive to skin carcinogenesis, making them an excellent model for topical DBP application studies.[1][2][3]
-
B6C3F1 Mice: Utilized in studies of oral carcinogenesis, where DBP is applied to the oral cavity to induce squamous cell carcinomas.[4][5]
-
Crl:CD-1(ICR)BR Mice: Employed in neonatal bioassays where DBP is administered intraperitoneally to assess tumor formation in various organs, including the lungs and liver.[6]
-
FVB/N Mice: Used in skin tumor models to compare the carcinogenicity of different PAHs.[7]
Rat Models:
-
Sprague-Dawley Rats: A common model for studying mammary gland carcinogenicity, with DBP administered via intramamillary injection.[8]
Data Presentation: Quantitative Summary of this compound Carcinogenicity Studies
The following tables summarize quantitative data from key in vivo studies on DBP, providing a comparative overview of its carcinogenic potency across different models and administration routes.
Table 1: Carcinogenicity of this compound in Mouse Skin (Topical Application)
| Mouse Strain | DBP Dose (nmol) | Administration Schedule | Tumor Incidence (%) | Tumors per Mouse | Study Reference |
| SENCAR | 1 | Single initiation, promoted with TPA | Not specified | 2.6 | [1][2] |
| SENCAR | 0.25 | Single initiation, promoted with TPA | Not specified | 0.79 | [1][2] |
| SENCAR | 8 | Twice weekly for 40 weeks | 91 (malignant) | Not specified | [1][2] |
| SENCAR | 4 | Twice weekly for 40 weeks | 70 (malignant) | Not specified | [1][2] |
| SENCAR | 12 | Single initiation, promoted with TPA | Not specified | 9.3 | [3] |
| SENCAR | 4 | Single initiation, promoted with TPA | Not specified | 7.1 | [3] |
| SENCAR | 1.33 | Single initiation, promoted with TPA | Not specified | 5.2 | [3] |
Table 2: Carcinogenicity of this compound in the Mouse Oral Cavity (Topical Application)
| Mouse Strain | DBP Dose (nmol) | Administration Schedule | Oral Squamous Cell Carcinoma (OSCC) Incidence (%) | Study Reference |
| B6C3F1 | 24 | 3 times per week for 47 weeks | 31 | [4] |
| B6C3F1 | 12 | 3 times per week for 38 weeks | Not specified (mutagenesis measured) | [4] |
| B6C3F1 | 6 | 3 times per week for 38 weeks (DBPDE metabolite) | 100 (other oral tissues), 74 (tongue) | [5] |
| B6C3F1 | 3 | 3 times per week for 38 weeks (DBPDE metabolite) | 89 (other oral tissues), 45 (tongue) | [5] |
Table 3: Carcinogenicity of this compound in Rat Mammary Gland (Intramamillary Injection)
| Rat Strain | DBP Dose (µmol) | Tumor Incidence | Study Reference |
| Sprague-Dawley | 1.0 | More potent than DMBA | [8] |
| Sprague-Dawley | 0.25 | More potent than DMBA | [8] |
Experimental Protocols
Protocol 1: Topical this compound Administration for Skin Carcinogenesis in Mice
Objective: To induce skin tumors in mice through topical application of DBP.
Materials:
-
This compound (DBP)
-
Acetone (B3395972) (HPLC grade)
-
Female SENCAR mice (8 weeks old)[3]
-
Pipettes and sterile, disposable tips
-
Electric clippers
-
12-O-tetradecanoylphorbol-13-acetate (TPA) for promotion studies
Procedure:
-
Animal Preparation: One week prior to the start of the experiment, shave the dorsal skin of the mice using electric clippers. Allow the mice to acclimate for one week.
-
DBP Solution Preparation: Prepare a stock solution of DBP in acetone at the desired concentration (e.g., 12, 4, or 1.33 nmol in 100 µL of acetone).[3] Solutions should be prepared fresh and protected from light.
-
DBP Application (Initiation):
-
Promotion (for initiation-promotion studies): One week after DBP initiation, begin topical application of a promoting agent, such as TPA (e.g., 1.62 nmol in 100 µL acetone), twice weekly for the duration of the study (e.g., 30 weeks).[3]
-
Tumor Monitoring: Observe the mice weekly for the appearance of skin tumors. Record the number, size, and location of all tumors for each animal.
-
Data Analysis: Calculate tumor incidence (percentage of mice with tumors) and tumor multiplicity (average number of tumors per mouse).
Protocol 2: Oral Gavage of this compound for Systemic Exposure Studies
Objective: To administer a precise dose of DBP orally to study its systemic carcinogenic effects.
Materials:
-
This compound (DBP)
-
Corn oil or other suitable vehicle
-
Mice or rats of the desired strain
-
Animal scale
-
Oral gavage needles (flexible, with a rounded tip)
-
Syringes
Procedure:
-
Animal Preparation: Acclimate the animals to handling and the gavage procedure by administering the vehicle (e.g., corn oil) for two consecutive days prior to the start of the experiment.[5]
-
DBP Solution Preparation: Prepare a suspension of DBP in the vehicle at the desired concentration. Ensure the solution is well-mixed before each administration.
-
Dosing:
-
Experimental Timeline: Repeat the oral gavage at the desired frequency (e.g., daily for 5 days).[5]
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect tissues of interest for analysis (e.g., tumor enumeration, biomarker analysis, DNA adduct measurement).
Protocol 3: Analysis of DBP-DNA Adducts by ³²P-Postlabeling Assay
Objective: To detect and quantify DBP-induced DNA adducts in tissues.
Materials:
-
Genomic DNA isolated from tissues of interest
-
Micrococcal nuclease and spleen phosphodiesterase
-
Nuclease P1
-
[γ-³²P]ATP
-
T4 polynucleotide kinase
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager or autoradiography film
Procedure:
-
DNA Isolation and Digestion: Isolate genomic DNA from the target tissue. Digest the DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.[8]
-
Adduct Enrichment: Treat the digested DNA with nuclease P1 to dephosphorylate normal nucleotides, thereby enriching the adducted nucleotides.[8]
-
Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[8]
-
Chromatographic Separation: Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography (TLC).
-
Detection and Quantification: Visualize and quantify the DNA adducts using a phosphorimager or by autoradiography. Express the results as relative adduct labeling (RAL) or as adducts per 10⁸ nucleotides.
Signaling Pathways and Experimental Workflows
This compound Metabolic Activation and DNA Adduct Formation
DBP is metabolically activated by cytochrome P450 enzymes, primarily CYP1A1 and CYP1B1, to form highly reactive diol epoxides (DBPDE).[8][13] These epoxides can then bind to DNA, forming adducts that can lead to mutations and initiate carcinogenesis.
Caption: Metabolic activation of this compound.
DBP-Induced p53 and COX-2 Signaling Pathway
DBP-induced DNA damage can trigger the p53 signaling pathway, a critical tumor suppressor pathway.[7][14] This can lead to cell cycle arrest to allow for DNA repair, or apoptosis if the damage is too severe. DBP has also been shown to induce the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cell proliferation, which can contribute to tumorigenesis.[15][16]
Caption: DBP-induced p53 and COX-2 signaling.
Experimental Workflow for In Vivo DBP Carcinogenicity Study
The following diagram outlines a typical workflow for an in vivo study investigating the carcinogenicity of DBP.
Caption: In vivo DBP carcinogenicity study workflow.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Tumor-initiating activity and carcinogenicity of this compound versus 7,12-dimethylbenz[a]anthracene and benzo[a]pyrene at low doses in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and tumor-initiating activity in mouse skin of this compound syn- and anti-fjord-region diolepoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 1B1 determines susceptibility to this compound-induced tumor formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dibenzo[def,p]chrysene (DBC) Suppresses Antibody Formation in Spleen Cells Following Oral Exposures of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzo[a]pyrene diol epoxide stimulates an inflammatory response in normal human lung fibroblasts through a p53 and JNK mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of dibenzo[a,1]pyrene and benzo[a]pyrene on human diploid lung fibroblasts: the induction of DNA adducts, expression of p53 and p21(WAF1) proteins and cell cycle distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. research.sdsu.edu [research.sdsu.edu]
- 11. staff.flinders.edu.au [staff.flinders.edu.au]
- 12. ouv.vt.edu [ouv.vt.edu]
- 13. researchgate.net [researchgate.net]
- 14. Benzo[a]pyrene-induced DNA damage and p53 modulation in human hepatoma HepG2 cells for the identification of potential biomarkers for PAH monitoring and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. p53-mediated induction of Cox-2 counteracts p53- or genotoxic stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Dibenzo[a,l]pyrene in Organoid Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dibenzo[a,l]pyrene (DBP), also known as dibenzo[def,p]chrysene (DBC), is a polycyclic aromatic hydrocarbon (PAH) and a potent environmental carcinogen found in sources such as tobacco smoke, industrial emissions, and grilled foods.[1][2] It is widely regarded as the most potent carcinogenic PAH, exhibiting significantly higher tumorigenic activity than the archetypal PAH, Benzo[a]pyrene (B130552) (BaP).[1][3] The study of DBP's mechanisms of action is crucial for understanding its role in human cancers, particularly in tissues directly exposed to environmental insults like the lung, oral cavity, and digestive tract.
Organoid models, which are three-dimensional (3D) self-organizing structures derived from stem cells, offer a physiologically relevant in vitro system that recapitulates the architecture and function of native tissues.[4] These models are invaluable for toxicology and carcinogenesis studies. While extensive research has demonstrated the utility of organoids in studying BaP metabolism and toxicity, there is a notable scarcity of published data specifically applying these models to DBP.
This document serves as a comprehensive guide for researchers looking to utilize organoid models in DBP studies. It provides essential background information by leveraging the well-established data from BaP-organoid studies as a framework. It then integrates DBP-specific mechanistic data from other in vitro systems and presents detailed protocols for exposing organoids to DBP and performing critical downstream analyses.
Application Notes
Organoid Models for PAH Carcinogenesis (Exemplified by Benzo[a]pyrene)
Studies using human organoids derived from various tissues (gastric, pancreatic, liver, colon, and kidney) have successfully modeled the metabolic activation of BaP. These models have shown that:
-
Organoids express key xenobiotic-metabolizing enzymes (XMEs), such as CYP1A1, which are critical for activating procarcinogens like PAHs.
-
Upon exposure, organoids metabolize BaP into reactive intermediates, leading to the formation of BaP-DNA adducts.
-
This DNA damage triggers a cellular response, including the activation of the p53 signaling pathway and subsequent changes in gene expression related to cell cycle control and apoptosis.
-
The sensitivity and metabolic capacity can vary significantly between organoids derived from different tissues, highlighting the importance of using tissue-specific models.
The following tables summarize quantitative data from BaP studies in human organoid cultures, providing a benchmark for the types of endpoints and magnitude of effects that can be investigated for DBP.
Table 1: Cytotoxicity of Benzo[a]pyrene in Human Organoid Cultures (48h Exposure) (Data serves as an example for designing DBP dose-response studies)
| Organoid Type | Donor ID | IC50 (µM) |
| Gastric | D95 | 12.5 |
| D88 | 50 | |
| Pancreas | D39 | > 50 |
| D44 | > 50 | |
| Kidney | D50 | > 50 |
| D21 | > 50 | |
| Colon | D351 | 25 |
| D311 | 25 | |
| Liver (Undifferentiated) | D4 | > 50 |
| Liver (Differentiated) | D4 | > 50 |
Table 2: Benzo[a]pyrene-DNA Adduct Formation in Human Organoid Cultures (48h Exposure) (dG-N²-BPDE adducts per 10⁷ nucleosides)
| Organoid Type | Donor ID | Adducts at 12.5 µM BaP | Adducts at 50 µM BaP |
| Gastric | D95 | 34.1 | 295 (at IC50) |
| D88 | 182 | 463 (at IC50) | |
| Pancreas | D39 | 275 | 889 |
| D44 | 220 | 617 | |
| Kidney | D50 | 159 | 481 |
| D21 | 182 | 738 |
This compound-Specific Mechanisms and Data (from Non-Organoid Models)
While DBP-organoid data is lacking, studies in other models provide critical insights into its mechanism of action.
Metabolic Activation: DBP is a procarcinogen that requires metabolic activation to exert its genotoxic effects. This process is primarily mediated by cytochrome P450 enzymes.[1][2] The key steps are:
-
DBP is oxidized by CYP1A1 and CYP1B1 to form DBP-11,12-epoxide.
-
Epoxide hydrolase converts the epoxide to DBP-11,12-dihydrodiol.
-
A second epoxidation by CYP1A1/CYP1B1 yields the ultimate carcinogen, anti-dibenzo[a,l]pyrene-11,12-dihydrodiol-13,14-epoxide (DBPDE) .[1][2]
DNA Adduct Formation: The highly reactive DBPDE binds covalently to DNA, primarily at deoxyadenosine (B7792050) (dA) and deoxyguanosine (dG) bases, forming bulky DNA adducts.[2] These adducts are the initiating lesions for mutagenesis and carcinogenesis. Studies in human diploid lung fibroblasts show that DBP induces approximately 8-10 times more DNA damage than BaP, even at a tenfold lower concentration, highlighting its extreme potency.[5]
Table 3: DBP-DNA Adduct Formation in Human Lung Fibroblasts (24h Exposure)
| Compound | Concentration (µM) | DNA Adducts (adducts per 10⁸ nucleotides) |
| This compound (DBP) | 0.1 | 2360 ± 798 |
| Benzo[a]pyrene (BaP) | 1.0 | 237 ± 107 |
Cellular Response to DBP-Induced Damage: The formation of DBP-DNA adducts triggers a DNA damage response (DDR).
-
p53 and p21 Activation: In human lung fibroblasts, DBP exposure leads to the induction of p53 and its downstream target, the cyclin-dependent kinase inhibitor p21(WAF1).[5] This response is triggered when DNA adduct levels reach a critical threshold (approximately 200-250 adducts/10⁸ nucleotides).[5]
-
Cell Cycle Arrest: Unlike many DNA damaging agents that cause a G1 or G2/M arrest, DBP characteristically induces a delay or arrest in the S phase of the cell cycle.[5]
Experimental Protocols
The following protocols provide a comprehensive workflow for studying DBP in organoid cultures. They are based on established methods for 3D cell culture and PAH toxicology.
Protocol 1: Establishment and Maintenance of Human Organoid Cultures
This protocol provides a general framework. Specific media components and growth factors will vary depending on the tissue of origin (e.g., lung, colon, liver).
Materials:
-
Basement membrane matrix (e.g., Matrigel®)
-
Organoid culture medium (tissue-specific formulation)
-
Cell recovery solution
-
Sterile PBS, DMEM/F12
-
Ultra-low attachment culture plates (e.g., 24-well)
-
Standard cell culture equipment
Procedure:
-
Thawing/Passaging: Thaw cryopreserved organoids or harvest mature organoids from an existing culture.
-
Dissociation: Incubate organoids in a cell dissociation reagent (e.g., TrypLE) at 37°C to break them into small fragments or single cells.
-
Washing: Wash the fragments with basal medium (e.g., DMEM/F12) and centrifuge to pellet.
-
Resuspension: Resuspend the organoid fragments in a calculated volume of ice-cold basement membrane matrix.
-
Plating: Dispense 25-50 µL droplets of the organoid/matrix suspension into the center of wells in a pre-warmed ultra-low attachment plate.
-
Solidification: Invert the plate and incubate at 37°C for 15-20 minutes to solidify the matrix domes.
-
Feeding: Carefully add 500 µL of pre-warmed, tissue-specific organoid culture medium to each well.
-
Maintenance: Culture at 37°C and 5% CO₂. Replace the medium every 2-3 days. Passage organoids every 7-14 days, depending on growth rate.
Protocol 2: this compound Exposure
Materials:
-
This compound (DBP) powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Mature organoid cultures (from Protocol 1)
-
Organoid culture medium
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of DBP (e.g., 10 mM) in DMSO. Store in amber vials at -20°C.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the DBP stock solution in fresh organoid culture medium to achieve the desired final concentrations.
-
Recommended Concentration Range: Based on data from 2D cell models, a starting range of 0.01 µM to 1.0 µM is recommended for dose-response experiments.[5]
-
Vehicle Control: Prepare a vehicle control medium containing the same final concentration of DMSO as the highest DBP concentration (typically ≤ 0.5%).
-
-
Treatment:
-
Carefully aspirate the old medium from the organoid cultures.
-
Add 500 µL of the appropriate DBP working solution or vehicle control medium to each well.
-
Ensure each condition is tested in triplicate.
-
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 hours) at 37°C and 5% CO₂.
Protocol 3: Downstream Analyses
A. Cell Viability Assay (e.g., CellTiter-Glo® 3D)
-
After the 48h exposure, equilibrate the plate and assay reagent to room temperature.
-
Add a volume of reagent equal to the volume of medium in the well (e.g., 500 µL).
-
Mix vigorously on a plate shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader. Calculate viability as a percentage of the vehicle control.
B. DNA Adduct Analysis by LC-MS/MS
-
Harvest organoids by depolymerizing the matrix with a cell recovery solution on ice.
-
Pool replicates and wash the organoids with PBS. Pellet by centrifugation.
-
Isolate genomic DNA using a high-purity DNA isolation kit suitable for precious samples.
-
Quantify DNA concentration using a spectrophotometer or fluorometer.
-
Digest 10-20 µg of DNA to nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
Analyze the digested samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method optimized for the detection of DBPDE-dA and DBPDE-dG adducts.[2]
-
Quantify adduct levels against a standard curve of synthesized adduct standards. Express results as adducts per 10⁶ or 10⁸ parent nucleosides.
C. Gene Expression Analysis by RT-qPCR
-
Harvest organoids and isolate total RNA using a suitable kit (e.g., RNeasy Mini Kit).
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 500-1000 ng of RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using primers for target genes and a stable housekeeping gene (e.g., GAPDH).
-
Target Genes of Interest:
-
Metabolism:CYP1A1, CYP1B1
-
DNA Damage Response:TP53, CDKN1A (p21)
-
-
-
Calculate relative gene expression changes using the 2-ΔΔCT method.
D. Protein Analysis by Western Blot
-
Harvest organoids and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with primary antibodies overnight at 4°C.
-
Antibodies of Interest: p53, p21, γ-H2AX (a marker of DNA double-strand breaks), β-actin (loading control).
-
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to the loading control.
References
- 1. Effect of phytochemical intervention on this compound-induced DNA adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor-initiating activity and carcinogenicity of this compound versus 7,12-dimethylbenz[a]anthracene and benzo[a]pyrene at low doses in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BENZO[a]PYRENE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The effect of dibenzo[a,1]pyrene and benzo[a]pyrene on human diploid lung fibroblasts: the induction of DNA adducts, expression of p53 and p21(WAF1) proteins and cell cycle distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Dibenzo[a,l]pyrene as a Potent Activator of the Aryl Hydrocarbon Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzo[a,l]pyrene (DB[a,l]P), a polycyclic aromatic hydrocarbon (PAH), is a potent environmental carcinogen. Its toxicity is mediated, in large part, through the activation of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor. Understanding the interaction between DB[a,l]P and the AHR signaling pathway is crucial for toxicological assessments and for the development of novel therapeutics targeting this pathway. These application notes provide a comprehensive overview of the use of DB[a,l]P in AHR activation assays, including detailed protocols and quantitative data to guide researchers in their studies.
Mechanism of Action: The AHR Signaling Pathway
The AHR is a ligand-dependent transcription factor that resides in the cytoplasm in an inactive complex with chaperone proteins such as Heat Shock Protein 90 (HSP90), AHR-interacting protein (AIP), and p23.[1] Upon binding of a ligand like DB[a,l]P, the AHR complex undergoes a conformational change, leading to its translocation into the nucleus.[1]
In the nucleus, the AHR dissociates from its chaperone proteins and forms a heterodimer with the AHR Nuclear Translocator (ARNT).[1] This AHR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[1] This binding initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes such as CYP1A1 and CYP1B1, which are involved in the metabolic activation of PAHs.[2]
Quantitative Analysis of this compound-Mediated AHR Activation
The potency of DB[a,l]P in activating the AHR has been evaluated in various studies, often using reporter gene assays like the Chemical-Activated LUciferase gene eXpression (CALUX) assay. The results are typically expressed as an EC50 value (the concentration at which 50% of the maximal response is observed) or as a relative potency compared to the highly potent AHR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) or the reference PAH, Benzo[a]pyrene (B130552) (BaP).
It is important to note that the reported potency of DB[a,l]P can vary depending on the experimental conditions, such as the cell line used, the exposure time, and the specific endpoint measured. Some studies have characterized DB[a,l]P as a partial agonist, meaning it may not induce the same maximal level of AHR activation as a full agonist like TCDD.[3] The rapid metabolism of PAHs can also influence the outcome of in vitro assays, with shorter exposure times sometimes resulting in higher observed activity.[3]
| Compound | Cell Line | Assay Type | Exposure Time | EC50 | Relative Potency (REP) / Induction Equivalency Factor (IEF) | Efficacy (% of TCDD or BaP max) | Reference |
| This compound | H4IIE | CALUX | 6 h | Not Reported | IEFs suggested to be calculated at EC25 | Partial Agonist | [3] |
| This compound | H4IIE | CALUX | 24 h | Not Reported | - | Partial Agonist | [3] |
| This compound | HepG2 | Luciferase Reporter | Not Specified | Not Reported | - | - | [2] |
| This compound | H4IIE | CALUX | Not Specified | Not Induced | NI (No significant induction) | NI | [4] |
Note: The table summarizes available quantitative data. "Not Reported" indicates that the specific value was not provided in the cited source. The variability in findings highlights the importance of consistent experimental design and reporting.
Experimental Protocols
AHR Activation Assay Using a Luciferase Reporter Gene (CALUX Assay)
This protocol provides a general framework for assessing the AHR-activating potential of this compound using a stably transfected luciferase reporter cell line, such as the rat hepatoma cell line H4IIE, which is commonly used in PAH CALUX assays.[5]
Materials:
-
H4IIE cells (or other suitable AHR-responsive reporter cell line)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (DB[a,l]P) stock solution in a suitable solvent (e.g., DMSO)
-
Positive control: 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) or Benzo[a]pyrene (BaP) stock solution in DMSO
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates (white, opaque plates are recommended for luminescence assays)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Luciferase assay substrate
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture H4IIE cells to ~80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 2 x 10^4 cells/well) and incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Dosing:
-
Prepare a serial dilution of DB[a,l]P in culture medium. The final concentration range should be chosen to generate a full dose-response curve.
-
Prepare serial dilutions of the positive control (TCDD or BaP) in a similar manner.
-
Prepare a vehicle control by adding the same concentration of DMSO to the culture medium as is present in the highest concentration of the test compounds.
-
Carefully remove the culture medium from the 96-well plate and replace it with the prepared compound dilutions, positive controls, and vehicle controls.
-
-
Incubation:
-
Cell Lysis:
-
After incubation, remove the medium and wash the cells gently with PBS.
-
Add cell lysis buffer to each well and incubate according to the manufacturer's instructions to ensure complete cell lysis.
-
-
Luminometry:
-
Add the luciferase assay substrate to each well.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the vehicle control wells from all other readings.
-
Normalize the data to the maximal response of the positive control (TCDD or BaP) to determine the relative efficacy.
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Visualizations
Caption: AHR Signaling Pathway Activation by this compound.
Caption: Experimental Workflow for AHR Activation Assay.
References
- 1. Quantitative analysis of benzo[a]pyrene biotransformation and adduct formation in Ahr knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polycyclic Aromatic Hydrocarbons Activate the Aryl Hydrocarbon Receptor and the Constitutive Androstane Receptor to Regulate Xenobiotic Metabolism in Human Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aryl hydrocarbon receptor-mediated activity of mutagenic polycyclic aromatic hydrocarbons determined using in vitro reporter gene assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PAH-CALUX, an optimized bioassay for AhR-mediated hazard identification of polycyclic aromatic hydrocarbons (PAHs) as individual compounds and in complex mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biodetectionsystems.com [biodetectionsystems.com]
Application Notes and Protocols for Immunochemical Detection of Dibenzo[a,l]pyrene-DNA Adducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzo[a,l]pyrene (DBP), a potent polycyclic aromatic hydrocarbon (PAH), is a significant environmental carcinogen. Its carcinogenicity is primarily attributed to its metabolic activation to highly reactive diol epoxides, which can form covalent adducts with cellular DNA. These this compound-DNA (DBP-DNA) adducts can induce mutations and initiate carcinogenesis if not repaired. The detection and quantification of these adducts are crucial for assessing exposure to DBP, understanding its mechanism of action, and in the development of potential chemotherapeutic or preventative agents. Immunochemical methods, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a sensitive and specific approach for the detection of DBP-DNA adducts in biological samples.
Metabolic Activation of this compound
The metabolic activation of DBP is a critical prerequisite for the formation of DNA adducts.[1][2][3] This process is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1.[1][4] The enzymatic reactions convert DBP into its ultimate carcinogenic metabolite, the this compound diol epoxide (DBPDE). DBP is first metabolized to a dihydrodiol, which is then further epoxidized to form the highly reactive DBPDE.[2][3] This electrophilic metabolite can then covalently bind to the nucleophilic sites on DNA bases, primarily deoxyadenosine (B7792050) and deoxyguanosine, to form stable DBP-DNA adducts.[5] The formation of these adducts is a key event in the initiation of DBP-induced carcinogenesis.[3]
Caption: Metabolic activation of this compound (DBP) to its DNA-reactive diol epoxide.
Principle of Immunochemical Detection
Immunochemical detection of DBP-DNA adducts relies on the high specificity of antibodies that recognize and bind to the DBPDE-DNA structure. The most common format is a competitive ELISA. In this assay, a known amount of DBP-DNA adduct is coated onto a microplate well. The sample containing an unknown amount of DBP-DNA adducts is mixed with a specific primary antibody and added to the well. The free DBP-DNA adducts in the sample compete with the coated adducts for binding to the limited amount of primary antibody. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody is then added. Finally, a substrate is introduced, which is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of DBP-DNA adducts in the original sample.
Quantitative Data Summary
The following tables summarize quantitative data related to the formation of DBP-DNA adducts.
Table 1: In Vitro DBP-DNA Adduct Formation by Human Cytochrome P450 Enzymes
| P450 Enzyme | Adduct Formation Rate (fmol/h/nmol P450) | Adduct Type | Reference |
| P450 1A1 | 256 | Total DB[a,l]PDE-DNA adducts | [4] |
| P450 1A1 | 73 | anti-DB[a,l]PDE derived | [4] |
| P450 1A1 | 51 | syn-DB[a,l]PDE derived | [4] |
| P450 1B1 | 90 | Total DB[a,l]PDE-DNA adducts | [4] |
| P450 1B1 | 82 | anti-DB[a,l]PDE derived | [4] |
| P450 1B1 | 0.4 | syn-DB[a,l]PDE derived | [4] |
Table 2: Levels of DBPDE-N6-dA Adducts in Human Buccal Cells
| Group | Mean Adduct Level (adducts/108 dA) | Standard Deviation | P-value | Reference |
| Smokers (n=21) | 5.49 | 3.41 | 0.019 | [5] |
| Non-smokers (n=16) | 2.76 | 2.29 | [5] |
Experimental Protocols
Preparation of DBP-DNA Adduct Standards
Objective: To prepare DBP-modified DNA to be used as a standard in the ELISA.
Materials:
-
Calf thymus DNA
-
This compound diol epoxide (DBPDE)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tris-EDTA (TE) buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
Sodium acetate (B1210297)
Protocol:
-
Dissolve calf thymus DNA in TE buffer to a final concentration of 1 mg/mL.
-
Dissolve DBPDE in a minimal amount of DMSO.
-
Slowly add the DBPDE solution to the DNA solution while gently vortexing. The final concentration of DMSO should not exceed 5%.
-
Incubate the reaction mixture at 37°C for 2-4 hours with gentle shaking.
-
Precipitate the DNA by adding 0.1 volumes of 3 M sodium acetate and 2.5 volumes of ice-cold ethanol.
-
Wash the DNA pellet twice with 70% ethanol to remove any unbound DBPDE.
-
Air-dry the DNA pellet and resuspend it in TE buffer.
-
Determine the DNA concentration and the level of DBPDE modification using UV-Vis spectrophotometry or another quantitative method.
Competitive ELISA Protocol for DBP-DNA Adducts
Objective: To quantify the level of DBP-DNA adducts in a sample.
Materials:
-
96-well microtiter plates
-
DBP-DNA adduct standard (prepared as above)
-
Sample DNA (extracted from cells or tissues)
-
Primary antibody specific for DBPDE-DNA adducts
-
HRP-conjugated secondary antibody
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
TMB substrate solution
-
Stop solution (e.g., 2 M H2SO4)
-
Microplate reader
Protocol:
Caption: Workflow for the competitive ELISA for DBP-DNA adduct detection.
-
Coating: Dilute the DBP-DNA adduct standard in coating buffer to a final concentration of 1-5 µg/mL. Add 100 µL of this solution to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Prepare serial dilutions of the DBP-DNA adduct standard and the sample DNA. In a separate tube, mix equal volumes of the diluted standards/samples and the primary antibody solution. Incubate this mixture for 30 minutes at room temperature.
-
Incubation: Add 100 µL of the pre-incubated standard/sample-antibody mixture to the corresponding wells of the coated plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Construct a standard curve by plotting the absorbance versus the logarithm of the standard concentration. Determine the concentration of DBP-DNA adducts in the samples by interpolating their absorbance values from the standard curve.
Concluding Remarks
The immunochemical detection of this compound-DNA adducts provides a valuable tool for researchers in toxicology, carcinogenesis, and drug development. The high sensitivity and specificity of ELISA make it a suitable method for quantifying these adducts in various biological samples. The protocols and data presented here offer a comprehensive guide for the application of these techniques in laboratory settings. Careful optimization of assay conditions and the use of well-characterized reagents are essential for obtaining reliable and reproducible results.
References
- 1. Metabolic activation of this compound by human cytochrome P450 1A1 and P450 1B1 expressed in V79 Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic activation of the potent carcinogen this compound by human recombinant cytochromes P450, lung and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A quantitative comparison of this compound-DNA adduct formation by recombinant human cytochrome P450 microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Handling Dibenzo[a,l]pyrene
For Researchers, Scientists, and Drug Development Professionals
1. Introduction
Dibenzo[a,l]pyrene is a polycyclic aromatic hydrocarbon (PAH) and is considered one of the most potent carcinogens ever tested.[1][2] It is a colorless to greenish-yellow solid that is insoluble in water.[3] Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound in any laboratory setting. These application notes provide detailed standard operating procedures for the safe handling, storage, and disposal of this compound to minimize exposure risk.
2. Hazard Identification and Classification
This compound is classified as a highly hazardous substance. Its primary risks are associated with its potent carcinogenic activity and its suspected ability to cause genetic defects.[3] Chronic exposure to PAHs, including this compound, can lead to a range of health effects, including respiratory issues and skin disorders.[4]
Table 1: Hazard Classification for this compound
| Hazard Class | GHS Category | Hazard Statement |
| Carcinogenicity | 1B | H350: May cause cancer[5] |
| Germ Cell Mutagenicity | Suspected | Suspected of causing genetic defects[3] |
| Skin Irritation | 2 | H315: Causes skin irritation[5] |
| Eye Irritation | 2A | H319: Causes serious eye irritation[5] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[5] |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure[5] |
3. Engineering Controls and Facility Requirements
To minimize the risk of exposure, all work with this compound must be conducted within designated areas that have specific engineering controls in place.
-
Chemical Fume Hood: All manipulations of solid this compound or its solutions that could generate aerosols must be performed inside a certified chemical fume hood.[3][6] The fume hood must be in a room with non-recirculating exhaust.[6]
-
Designated Work Area: Establish a designated area within the lab for handling this compound. This area should be clearly marked and its surfaces covered with absorbent, plastic-backed paper to contain any potential spills.[3]
-
Emergency Equipment: An emergency eyewash and safety shower must be accessible within a 10-second travel distance from the work area.[6][7]
4. Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial.[3] The following PPE is mandatory when handling this compound.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles must be worn at all times.[3][7] | Protects against splashes of solutions or contact with solid particles. |
| Hand Protection | Chemical-resistant nitrile gloves (minimum 4mil thickness).[3][7] Double gloving is recommended for tasks with a higher risk of contact.[3] | Prevents skin contact and absorption. |
| Body Protection | A fully fastened lab coat is mandatory.[3] For procedures with a high risk of contamination, disposable gowns or coveralls should be considered.[3] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not required if all work is conducted within a certified chemical fume hood. | The fume hood provides primary respiratory protection by containing vapors and aerosols.[3] |
5. Safe Handling and Standard Operating Procedures
Adherence to strict work practices is essential to prevent contamination and exposure.
-
Minimize Exposure: Purchase and use the smallest possible quantity of this compound for your experiments.[6]
-
Avoid Working Alone: Do not handle this compound or other potent carcinogens when working alone in the laboratory.[6]
-
Housekeeping: Maintain good housekeeping practices to avoid surface contamination.[6] Wash hands thoroughly with soap and water after handling the chemical and before leaving the lab.[6]
-
Decontamination: All surfaces and equipment that have come into contact with this compound must be decontaminated. Wipe the area with a suitable solvent such as acetone (B3395972) or ethanol, and dispose of all cleaning materials as hazardous waste.[3]
6. Storage and Disposal
Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.
Table 3: Recommended Storage Conditions
| Form | Temperature | Container | Location |
| Solid | 2-8°C[1][3] | Tightly closed, clearly labeled container.[3] | Dry, well-ventilated, locked area accessible only to authorized personnel.[1][3] |
| Solution | -18°C[3] | Sealed brown glass vials to protect from light.[3] | Locked freezer accessible only to authorized personnel.[3] |
-
Waste Disposal: All this compound waste, including empty containers, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical waste. Do not mix this waste with other waste streams. Handle uncleaned containers as you would the product itself.
7. Experimental Protocols
Protocol 1: Safe Weighing of Solid this compound
-
Preparation: Prepare a designated work area within a chemical fume hood. Cover the surface with absorbent, plastic-backed paper. Assemble all necessary equipment, including an anti-static weigh boat, a clean spatula, and a pre-labeled, sealable container for the weighed compound.[3]
-
Personal Protective Equipment: Don a lab coat, chemical splash goggles, and double nitrile gloves.[3]
-
Weighing Procedure: a. Perform all manipulations inside the chemical fume hood.[3] b. To avoid contaminating the balance, do not weigh the chemical directly on it.[6] Instead, transfer the approximate amount of this compound from the stock container to a pre-tared, sealable container (e.g., a vial) using a clean spatula.[6] c. Securely close the stock container and the new container.[3] d. Remove the sealed container from the fume hood and weigh it. e. Return the sealed container to the fume hood to make any weight adjustments. Repeat steps c and d until the desired mass is achieved.[6] f. This procedure prevents the generation and spread of dust.[3]
Protocol 2: Small Spill Cleanup (Solid this compound)
-
Area Evacuation and Alerting: Alert personnel in the immediate area and restrict access.
-
PPE: Ensure you are wearing appropriate PPE, including a lab coat, chemical splash goggles, and double nitrile gloves.
-
Containment: a. Carefully cover the spill with a damp paper towel to prevent the solid from becoming airborne.[3] b. Gently wipe the area with the damp paper towel, working from the outside of the spill inwards to avoid spreading the material.[3]
-
Disposal: Place the contaminated paper towel and any other cleaning materials into a designated hazardous waste container.[3]
-
Decontamination: a. Wipe the spill area with a suitable solvent (e.g., acetone, ethanol) to decontaminate the surface.[3] b. Dispose of all cleaning materials as hazardous waste.[3]
-
Personal Decontamination: Remove and dispose of your gloves in the hazardous waste container. Wash your hands thoroughly with soap and water.[3]
8. Visualized Workflows and Procedures
Caption: Safe Handling Workflow for this compound.
Caption: this compound Spill Response Decision Tree.
Caption: Hierarchy of Controls for this compound.
References
- 1. DIBENZO(a,e)PYRENE | C24H14 | CID 9126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dibenzo(a,h)pyrene | C24H14 | CID 9108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. gov.uk [gov.uk]
- 5. agilent.com [agilent.com]
- 6. SOP: Carcinogens | PennEHRS [ehrs.upenn.edu]
- 7. ehs.yale.edu [ehs.yale.edu]
Application Notes and Protocols for the Statistical Analysis of Dibenzo[a,l]pyrene Dose-Response Data
Introduction
Dibenzo[a,l]pyrene (DB[a,l]P) is an environmental pollutant and a constituent of tobacco smoke, recognized as the most potent carcinogenic polycyclic aromatic hydrocarbon (PAH) currently known.[1][2] Its significant genotoxicity necessitates a thorough understanding of its dose-response relationship to accurately assess risks to human health.[2] These application notes provide detailed protocols for generating and analyzing dose-response data for DB[a,l]P, focusing on established animal models and modern statistical methods. The intended audience includes researchers, toxicologists, and drug development professionals involved in carcinogenesis research and chemical risk assessment.
This compound Carcinogenic Signaling Pathway
The carcinogenicity of DB[a,l]P, like many other PAHs, is contingent upon its metabolic activation into reactive intermediates that can covalently bind to DNA, forming adducts.[2][3] This process is primarily initiated through the Aryl hydrocarbon Receptor (AhR) signaling pathway.[4][5] The metabolic process converts DB[a,l]P into a fjord region diol epoxide, (±)-anti-11,12-dihydroxy-13,14-epoxy-11,12,13,14-tetrahydrothis compound (DB[a,l]PDE), which is a highly reactive metabolite.[1][2] This diol epoxide intercalates into DNA, forming adducts that can lead to mutations in critical genes, such as the p53 tumor suppressor gene, ultimately initiating cancer.[1][3] Studies have shown that exposure to DB[a,l]PDE results in the overexpression of p53 and COX-2 proteins in malignant tissues.[1]
Experimental Protocols for Generating Dose-Response Data
This protocol is a widely used method to assess the tumor-initiating potential of chemicals.[4]
1. Animal Model:
-
Use genetically susceptible mouse strains such as SENCAR or FVB/N.[4]
-
House animals under controlled conditions of temperature, humidity, and a 12-hour light/dark cycle, with ad libitum access to food and water.[4]
2. Initiation Phase:
-
Shave a dorsal area of the mouse's skin (approximately 2 cm x 2 cm).
-
Apply a single, sub-carcinogenic dose of DB[a,l]P dissolved in a suitable solvent (e.g., 200 µL of acetone) topically to the shaved area.[4] Doses can range from 0.25 nmol to 300 nmol to establish a dose-response curve.[6][7]
3. Promotion Phase:
-
Begin promotion one to two weeks after the initiation phase.[4]
-
Repeatedly apply a tumor-promoting agent, most commonly 12-O-tetradecanoylphorbol-13-acetate (TPA), to the same initiated skin area.[4][6] This is typically done twice a week for 20-25 weeks.[4][6]
4. Data Collection and Observation:
-
Monitor animals weekly for the appearance, number, and size of skin tumors (papillomas).[4]
-
Record the latency period, which is the time to the appearance of the first tumor.[6]
-
At the end of the study (e.g., 24-40 weeks), euthanize the animals.[6][7]
5. Histopathological Analysis:
-
Excise, fix, and perform histopathological examination of skin tumors to confirm the tumor type (e.g., papilloma, squamous cell carcinoma).[4]
References
- 1. Mechanisms of oral carcinogenesis induced by this compound: an environmental pollutant and a tobacco smoke constituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Benzo(a)pyrene - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. BENZO[a]PYRENE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Comparative dose-response tumorigenicity studies of dibenzo[alpha,l]pyrene versus 7,12-dimethylbenz[alpha]anthracene, benzo[alpha]pyrene and two dibenzo[alpha,l]pyrene dihydrodiols in mouse skin and rat mammary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tumor-initiating activity and carcinogenicity of this compound versus 7,12-dimethylbenz[a]anthracene and benzo[a]pyrene at low doses in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Dibenzo[a,l]pyrene Insolubility in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with the highly insoluble polycyclic aromatic hydrocarbon (PAH), Dibenzo[a,l]pyrene (DB[a,l]P), in aqueous environments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: My this compound precipitates immediately when I add the stock solution to my aqueous buffer.
-
Possible Cause A: Final concentration exceeds the aqueous solubility limit.
-
Explanation: this compound is practically insoluble in water.[1][2] Your final desired concentration in the aqueous medium, even with a co-solvent, may be higher than its kinetic solubility limit.
-
Suggested Solution:
-
Lower the Final Concentration: Attempt to prepare a more dilute solution.
-
Determine Kinetic Solubility: Conduct a kinetic solubility assay to determine the maximum achievable concentration in your specific buffer and experimental conditions.
-
-
-
Possible Cause B: "Solvent Shock" due to improper mixing.
-
Explanation: When a concentrated stock of a hydrophobic compound in an organic solvent (like DMSO) is added to an aqueous buffer, the rapid change in solvent polarity can cause the compound to precipitate out before it can be properly dispersed.[3] This is a common issue with poorly water-soluble compounds.[4]
-
Suggested Solution:
-
Dropwise Addition with Vigorous Mixing: Add the organic stock solution dropwise to the full volume of the aqueous buffer while vortexing or stirring vigorously.[4] This promotes rapid dispersion and minimizes localized supersaturation.[4]
-
Continuous Mixing: After adding the stock, continue to vortex or stir the solution for an additional 15-30 seconds to ensure it is fully dispersed.[4]
-
-
-
Possible Cause C: Insufficient co-solvent concentration.
-
Explanation: The percentage of the organic co-solvent (e.g., DMSO) in the final aqueous solution may be too low to maintain the solubility of this compound.
-
Suggested Solution:
-
Optimize Co-solvent Concentration: Ensure the final DMSO concentration is sufficient to maintain solubility, typically between 0.1% and 0.5% for cell-based assays to minimize toxicity.[4][5]
-
Vehicle Control: Always include a vehicle control in your experiments with the same final concentration of the co-solvent to account for any effects of the solvent itself.[4][5]
-
-
Issue 2: My this compound solution is initially clear but becomes cloudy or shows precipitation over time.
-
Possible Cause A: Supersaturation and time-dependent precipitation.
-
Explanation: The initially prepared solution might be supersaturated. Over time, the thermodynamically unstable supersaturated state resolves by the compound precipitating out of the solution.
-
Suggested Solution:
-
Use Freshly Prepared Solutions: Prepare your this compound working solutions immediately before use.
-
Consider Solubilization Technologies: For longer-term stability, employ methods like cyclodextrin (B1172386) encapsulation or lipid-based nanoformulations that can provide more stable aqueous preparations.[6][7]
-
-
-
Possible Cause B: Adsorption to labware.
-
Explanation: Highly hydrophobic compounds like this compound can adsorb to the surfaces of plasticware and glassware, reducing the effective concentration in your solution and potentially leading to inconsistencies.[8]
-
Suggested Solution:
-
Silanize Glassware: Treating glassware with silanizing agents can reduce the number of active sites for adsorption.[8]
-
Use Low-Adsorption Plastics: If using plasticware, consider using polypropylene (B1209903) or other materials known for low compound binding.
-
Incorporate a Co-solvent: Adding a co-solvent like isopropanol (B130326) to aqueous samples can help reduce adsorption.[8]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is a highly hydrophobic molecule and is considered practically insoluble in water.[1][2] Its low aqueous solubility makes direct dissolution in buffers for biological assays unfeasible.
Q2: What are the primary methods to solubilize this compound for in vitro studies?
A2: The most common methods involve:
-
Organic Co-solvents: Using a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO), to first dissolve the this compound before diluting it into the aqueous medium.[9]
-
Cyclodextrins: Encapsulating the this compound molecule within the hydrophobic cavity of cyclodextrins to form a water-soluble inclusion complex.[6][10][11]
-
Lipid-Based Nanoformulations: Incorporating this compound into lipid-based carriers like liposomes or solid lipid nanoparticles, which can be dispersed in aqueous solutions.[7][12][13]
-
Nanoparticles: Utilizing nanoparticles that can adsorb or encapsulate this compound, thereby increasing its dispersibility in water.[14][15][16]
Q3: What concentration of DMSO is safe for my cell cultures?
A3: Generally, DMSO concentrations should be kept as low as possible. For most cell-based assays, a final concentration of 0.1% to 0.5% DMSO is recommended.[4] Concentrations above 1-2% can be cytotoxic to many cell lines.[5] It is crucial to run a vehicle control with the same final DMSO concentration to differentiate the effects of the compound from the solvent.[4][5]
Q4: How do cyclodextrins work to solubilize this compound?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic this compound molecule can be encapsulated within this cavity, forming an "inclusion complex". This complex presents a hydrophilic exterior to the water, rendering the otherwise insoluble compound soluble.[6][11] Gamma-cyclodextrin (γ-CD) has been shown to form stable complexes with related PAHs like benzo[a]pyrene.[6][11]
Q5: Are there any drawbacks to using solubilizing agents?
A5: Yes. Organic solvents like DMSO can affect cellular metabolism and gene expression.[5][17] High concentrations of cyclodextrins can potentially decrease the absorption of the compound if it is not released from the complex.[18] It is essential to choose a solubilization method that is compatible with your experimental system and to use appropriate controls.
Data Presentation
Table 1: Common Organic Co-solvents for this compound Stock Preparation
| Solvent | Recommended Use | Considerations |
| DMSO | Primary choice for preparing high-concentration stock solutions for cell-based assays.[9] | Keep final concentration in media low (typically ≤0.5%) to avoid cytotoxicity.[4][5] Can influence metabolic enzyme activity.[17] |
| Acetonitrile (B52724) | Commonly used as a solvent for analytical standards and in HPLC mobile phases.[19][20] | Not typically used directly in cell culture due to higher toxicity than DMSO. |
| Methanol | Used in some metabolic studies and as a solvent for analytical standards.[17][21] | Can inhibit enzymatic activity; less effective than DMSO in some metabolic systems.[17] |
| Cyclohexane | Used for preparing stock solutions for chemical analysis (e.g., GC/MS).[22] | Not suitable for aqueous biological assays due to immiscibility and toxicity. |
Table 2: Characteristics of Nano-carrier Systems for Hydrophobic Compounds
| Carrier Type | Typical Size Range | Mechanism of Solubilization | Key Advantages |
| Cyclodextrins | ~1.5 nm (γ-CD) | Inclusion Complex Formation[6][11] | High purity, well-defined structure. |
| Liposomes | 50 - 200 nm | Encapsulation in Lipid Bilayer[7] | Biocompatible, can be targeted, sustained release.[12] |
| Nanoparticles | 5 - 150 nm | Adsorption/Encapsulation[14][16] | High surface area, potential for catalytic activity.[14] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution using DMSO (Solvent-Shifting)
-
Prepare Primary Stock Solution:
-
Inside a chemical fume hood and using appropriate personal protective equipment (PPE), accurately weigh a small amount (e.g., 1 mg) of this compound.
-
Dissolve the solid in a minimal amount of high-purity DMSO to create a concentrated primary stock solution (e.g., 10 mM). Ensure complete dissolution by gentle vortexing. Store this stock solution in an amber glass vial at -20°C, protected from light.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Allow the primary stock to thaw and equilibrate to room temperature.
-
Perform serial dilutions of the primary stock solution in DMSO to create intermediate stocks of the desired concentrations.
-
-
Prepare Final Aqueous Working Solution:
-
Aliquot the required volume of your final aqueous medium (e.g., cell culture media, PBS) into a sterile tube. The volume should be such that the final DMSO concentration will be ≤0.5%.
-
Place the tube on a vortex mixer set to a high speed.
-
While the aqueous medium is vigorously mixing, add the required volume of the this compound DMSO stock solution dropwise directly into the liquid.
-
Continue vortexing for an additional 15-30 seconds to ensure complete and uniform dispersion.[4]
-
Visually inspect the solution against a dark background for any signs of precipitation. Use the solution immediately.
-
Protocol 2: Solubilization of this compound using Gamma-Cyclodextrin (γ-CD)
-
Prepare γ-CD Solution:
-
Prepare a stock solution of γ-cyclodextrin (e.g., 10 mM) in your desired aqueous buffer (e.g., 10 mM sodium phosphate, pH 7).[6]
-
-
Prepare this compound Stock:
-
Prepare a concentrated stock solution of this compound in a suitable, volatile organic solvent like acetonitrile or methanol.
-
-
Form Inclusion Complex:
-
In a glass vial, place a small volume of the this compound stock solution.
-
Evaporate the organic solvent under a gentle stream of nitrogen to leave a thin film of this compound on the inner surface of the vial.
-
Add the pre-warmed γ-CD solution to the vial.
-
Sonicate the mixture in a bath sonicator or stir vigorously at a controlled temperature (e.g., 37°C) for several hours to overnight to facilitate the formation of the inclusion complex. The formation of pyrene-cyclodextrin complexes can sometimes take days to reach full equilibration.[6]
-
-
Sterilization and Use:
-
Filter the resulting solution through a 0.22 µm syringe filter to remove any non-encapsulated precipitate and to sterilize for cell culture use.
-
The clear filtrate contains the water-soluble this compound:γ-CD complex. Determine the final concentration using HPLC or UV-Vis spectrophotometry.
-
Mandatory Visualizations
Caption: Experimental workflow for the solvent-shifting method.
Caption: Troubleshooting logic for this compound insolubility.
Caption: Pathways for cellular delivery of this compound.
References
- 1. Dibenzo(a,i)pyrene | C24H14 | CID 9106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dibenzo(a,h)pyrene | C24H14 | CID 9108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Lipid-Based Nanoformulations of [6]-Gingerol for the Chemoprevention of Benzo[a] Pyrene-Induced Lung Carcinogenesis: Preclinical Evidence | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular DFT Investigation on the Inclusion Complexation of Benzo[a]pyrene with Cyclodextrin | Журнал "Макрогетероциклы" [macroheterocycles.isuct.ru]
- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 13. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 18. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 19. publications.iupac.org [publications.iupac.org]
- 20. benchchem.com [benchchem.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. s4science.at [s4science.at]
Technical Support Center: Dibenzo[a,l]pyrene in Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of alternative solvents for Dibenzo[a,l]pyrene (DB[a,l]P) in cell culture experiments. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and visualizations to address common challenges.
Frequently Asked Questions (FAQs)
Q1: Why should I consider an alternative solvent to DMSO for this compound?
While Dimethyl Sulfoxide (B87167) (DMSO) is a common solvent for hydrophobic compounds like DB[a,l]P, it can have several drawbacks. At certain concentrations, DMSO can induce cellular differentiation, affect cell cycle progression, and exhibit toxicity.[1][2] Alternative solvents may offer lower toxicity profiles and fewer off-target effects, leading to more reliable experimental outcomes.
Q2: What are some potential alternative solvents for this compound?
Several solvents can be considered as alternatives to DMSO for dissolving DB[a,l]P for cell culture applications. These include:
-
Ethanol: A widely available solvent that is compatible with cell culture at low final concentrations. However, DB[a,l]P is only slightly soluble in ethanol.[3][4]
-
Polyethylene Glycol 400 (PEG 400): A low-molecular-weight polymer that has been used as a vehicle for hydrophobic compounds in cell culture.[5][6]
-
1,2-Propanediol: A biocompatible solvent that can be used in small amounts in cell culture media.
-
Zwitterionic Liquids (ZILs): A newer class of solvents that have been shown to be less toxic than DMSO and are not cell-permeable.[1][2][7][8]
-
Cyrene™ (dihydrolevoglucosenone): A bio-based, biodegradable solvent that is reported to have low toxicity and is not mutagenic.[9][10]
Q3: Is this compound soluble in aqueous solutions like cell culture media?
No, this compound is practically insoluble in water and, therefore, in cell culture media alone.[11] It requires a small amount of a water-miscible organic solvent to create a stock solution that can then be diluted into the aqueous media for experiments.
Q4: How do I determine the best alternative solvent for my experiment?
The ideal solvent depends on your specific cell line and experimental design. It is crucial to perform preliminary tests to determine the solubility of DB[a,l]P in the chosen solvent and to assess the cytotoxicity of the solvent on your cells. A general workflow for selecting a suitable solvent is provided in the "Experimental Protocols" section.
Troubleshooting Guides
Issue: this compound precipitates out of solution when added to my cell culture medium.
-
Cause: The concentration of DB[a,l]P in the stock solution may be too high, or the final concentration in the cell culture medium exceeds its solubility limit in the aqueous environment. The final concentration of the organic solvent may also be too low to maintain solubility.
-
Solution:
-
Decrease the final concentration of DB[a,l]P: Try a lower working concentration in your experiment.
-
Increase the final solvent concentration (with caution): While increasing the solvent concentration might help, it can also increase toxicity. Always perform a solvent toxicity control. For most solvents, the final concentration should be kept below 0.5% (v/v), and ideally below 0.1%.
-
Prepare a fresh, less concentrated stock solution: This can sometimes improve solubility upon dilution.
-
Use a different alternative solvent: DB[a,l]P may have better solubility characteristics in another biocompatible solvent.
-
Warm the cell culture medium: Gently warming the medium to 37°C before adding the DB[a,l]P stock solution can sometimes help prevent precipitation. Ensure the stock solution is added dropwise while gently swirling the medium.
-
Issue: My cells are showing signs of stress or death even at low concentrations of this compound.
-
Cause: The observed toxicity might be due to the solvent rather than the DB[a,l]P itself.
-
Solution:
-
Run a solvent-only control: Always include a control group treated with the same concentration of the alternative solvent as your experimental groups. This will help you distinguish between the toxicity of the solvent and the effect of DB[a,l]P.
-
Lower the solvent concentration: If the solvent control shows toxicity, try reducing the final concentration of the solvent in your cell culture medium. This may require preparing a more concentrated stock solution of DB[a,l]P, if its solubility allows.
-
Switch to a less toxic alternative solvent: Consider trying a different solvent from the list provided in the FAQs, as some may be better tolerated by your specific cell line.
-
Data Presentation
Table 1: Properties of Alternative Solvents for this compound
| Solvent | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Features |
| Ethanol | 46.07 | 78.37 | Biocompatible at low concentrations, readily available. DB[a,l]P is slightly soluble.[3] |
| Polyethylene Glycol 400 (PEG 400) | ~400 | Decomposes >200 | Low volatility, generally low toxicity, but can vary with cell line.[5][6] |
| 1,2-Propanediol | 76.09 | 188.2 | Biocompatible, often used in pharmaceutical formulations. |
| Zwitterionic Liquid (ZIL) | Variable | High | Low cell permeability, reported to be less toxic than DMSO.[1][2][7][8] |
| Cyrene™ | 128.13 | 227 | Bio-based, biodegradable, low toxicity, non-mutagenic.[9][10] |
Table 2: Comparative Cytotoxicity of Alternative Solvents on Various Cell Lines
Note: This data is not specific to experiments with this compound and should be used as a general guide. Cytotoxicity should be determined empirically for your specific cell line and experimental conditions.
| Solvent | Cell Line | Assay | Incubation Time | Result | Reference(s) |
| Ethanol | MCF-7, RAW-264.7, HUVEC | MTT | Not Specified | Little to no toxicity at 0.1% and 0.5%. | [12] |
| PEG 400 | Caco-2 | MTT | 24 hours | Severely reduced cell viability at 30% w/v. | [5] |
| PEG 400 | HeLa, L929 | MTT | 24 hours | Almost non-cytotoxic up to 20 mg/mL. | [13][14] |
| Zwitterionic Liquid (ZIL) | hNF-1 | Cell Viability | 24 hours | Less toxic than DMSO at 10% concentration. | [8] |
| Cyrene™ | Not Specified | Not Specified | Not Specified | Generally low toxicity reported. | [9][10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution with an Alternative Solvent
This protocol provides a general method for preparing a stock solution of DB[a,l]P using an alternative solvent. It is recommended to start with a small amount to test solubility.
Materials:
-
This compound (solid)
-
Alternative solvent (e.g., Ethanol, PEG 400, 1,2-Propanediol, ZIL, or Cyrene™)
-
Sterile, amber glass vials or clear vials wrapped in aluminum foil
-
Vortex mixer
-
Sterile pipette tips
Procedure:
-
In a sterile biosafety cabinet, weigh out a small, precise amount of DB[a,l]P (e.g., 1 mg) into a sterile amber glass vial.
-
Add a small volume of the chosen alternative solvent (e.g., 100 µL) to the vial.
-
Vortex the vial vigorously for at least 30 seconds to dissolve the DB[a,l]P. Visually inspect the solution to ensure there are no visible particles.
-
If the DB[a,l]P has completely dissolved, you can calculate the concentration of your stock solution. If not, add small increments of the solvent (e.g., 10 µL at a time), vortexing thoroughly after each addition, until the compound is fully dissolved. Keep a precise record of the total volume of solvent added.
-
Once the DB[a,l]P is fully dissolved, calculate the final concentration of your stock solution (in mg/mL or mM).
-
Store the stock solution at -20°C, protected from light. Before each use, thaw the solution and vortex briefly.
Protocol 2: Cell Viability Assay for this compound with an Alternative Solvent
This protocol uses the MTT assay to determine the cytotoxicity of DB[a,l]P dissolved in an alternative solvent.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Alternative solvent (as a control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment Preparation: Prepare serial dilutions of your DB[a,l]P stock solution in complete cell culture medium to achieve the desired final concentrations. Also, prepare a set of wells with the alternative solvent alone at the same final concentrations used for the DB[a,l]P treatment (solvent control). Include a set of untreated control wells.
-
Cell Treatment: Remove the old medium from the cells and add the prepared treatment media (DB[a,l]P dilutions, solvent controls, and untreated control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Mandatory Visualizations
Caption: Workflow for selecting and validating an alternative solvent for this compound.
Caption: Simplified signaling pathways of this compound-induced carcinogenesis.
References
- 1. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DIBENZO(a,e)PYRENE | C24H14 | CID 9126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dibenzo(a,i)pyrene | C24H14 | CID 9106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cyrene: A Green Solvent for the Synthesis of Bioactive Molecules and Functional Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dibenzo(a,h)pyrene | C24H14 | CID 9108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 13. benchchem.com [benchchem.com]
- 14. scispace.com [scispace.com]
Technical Support Center: Dibenzo[a,l]pyrene (DBP) In Vitro Assay Stability
Welcome to the technical support center for Dibenzo[a,l]pyrene (DBP) in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the stability of this compound during their experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound stability in your in vitro assays.
| Issue | Potential Cause | Recommended Solution |
| Precipitation of DBP in culture medium. | DBP is highly hydrophobic and has low aqueous solubility. Adding a concentrated DMSO stock solution directly to the aqueous medium can cause it to precipitate out.[1] | Prepare a high-concentration stock solution of DBP in 100% DMSO. For cell treatment, create intermediate dilutions in a serum-containing medium before adding to the final culture medium. The serum proteins can help to maintain DBP solubility.[2] Alternatively, consider using a passive dosing approach where a silicone polymer is loaded with the test substance to maintain a constant and well-defined exposure.[1] |
| Inconsistent or lower-than-expected biological activity. | 1. Degradation of DBP: DBP is susceptible to photodegradation and oxidation, reducing its effective concentration. 2. Adsorption to plasticware: As a hydrophobic compound, DBP can adsorb to the surface of standard polystyrene labware, lowering its bioavailable concentration.[3][4][5][6][7] | 1. Minimize degradation: Work with DBP under yellow light or in the dark. Prepare fresh working solutions before each experiment. Consider the addition of antioxidants to the culture medium. 2. Reduce adsorption: Use polypropylene (B1209903) or low-binding microplates for your experiments. If using polystyrene is unavoidable, pre-incubating the plates with a serum-containing medium may help to reduce non-specific binding. |
| High variability between replicate wells or experiments. | This can be a cumulative effect of precipitation, degradation, and adsorption, leading to inconsistent DBP concentrations. | Follow all the recommendations above to ensure consistent DBP concentration. This includes careful preparation of solutions, protection from light, and using appropriate labware. |
| Evidence of oxidative stress in control cells (vehicle only). | The solvent used to dissolve DBP, typically DMSO, can induce oxidative stress at higher concentrations. | Keep the final concentration of DMSO in the culture medium below 0.5% (v/v) to minimize solvent-induced toxicity. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions?
A1: this compound powder should be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. To prepare a stock solution, dissolve the DBP powder in 100% dimethyl sulfoxide (B87167) (DMSO). Stock solutions can typically be stored for several months up to a year at -20°C, protected from light in amber vials.
Q2: What is the stability of this compound in cell culture medium?
Q3: How can I minimize the photodegradation of this compound during my experiments?
A3: this compound is sensitive to light. All steps involving the handling of DBP and its solutions should be performed under yellow light or in the dark. This includes weighing, dissolution, and addition to cell cultures. If plates need to be incubated for extended periods, consider wrapping them in aluminum foil.
Q4: Can antioxidants improve the stability of this compound in my assays?
A4: Yes, antioxidants can help to reduce the oxidative degradation of this compound. While quantitative data on the direct effect of antioxidants on DBP stability is limited, studies on the related compound Benzo[a]pyrene (B130552) have shown that antioxidants like Vitamin C and Vitamin E can mitigate its adverse effects, which are linked to its oxidative metabolism.[8][9][10] The addition of antioxidants to your culture medium may help to preserve the integrity of DBP.
Q5: Does the type of plasticware used in my experiments affect the results?
A5: Yes, the choice of plasticware is important. This compound, being a hydrophobic molecule, has a tendency to adsorb to the surface of standard polystyrene labware.[3][4][5][6][7] This can lead to a decrease in the actual concentration of DBP available to the cells. Using polypropylene plates or specially treated low-binding plates can significantly reduce this issue.[3]
Experimental Protocols
Protocol for Preparing this compound Working Solutions
-
Preparation of Stock Solution (10 mM):
-
In a chemical fume hood, weigh out the required amount of this compound powder.
-
Dissolve the powder in 100% DMSO to a final concentration of 10 mM.
-
Vortex until fully dissolved.
-
Aliquot into small-volume amber vials and store at -20°C, protected from light.
-
-
Preparation of Working Solutions:
-
Thaw a vial of the 10 mM stock solution at room temperature, protected from light.
-
Prepare serial dilutions of the stock solution in complete cell culture medium containing serum. It is crucial to perform these dilutions in steps to avoid precipitation. For example, to achieve a 1 µM final concentration, first, dilute the 10 mM stock 1:100 in serum-containing medium to get a 100 µM intermediate solution, then dilute this 1:100 into the final cell culture plate.
-
Ensure the final DMSO concentration in the cell culture does not exceed 0.5%.
-
Protocol for Assessing this compound Stability in Cell Culture Medium
-
Preparation of Samples:
-
Prepare a solution of this compound in your cell culture medium at the desired concentration.
-
Dispense the solution into multiple wells of a polypropylene 96-well plate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect triplicate samples from the wells.
-
Store the collected samples at -80°C until analysis.
-
-
Sample Analysis by HPLC-FLD:
-
Thaw the samples at room temperature.
-
If necessary, perform a liquid-liquid extraction to concentrate the DBP and remove interfering components from the medium. A common method involves extraction with a solvent like n-hexane.[11]
-
Evaporate the organic solvent under a gentle stream of nitrogen and reconstitute the residue in a small volume of mobile phase.
-
Inject the sample into an HPLC system equipped with a fluorescence detector (HPLC-FLD).
-
Use a C18 column suitable for PAH analysis.
-
Set the excitation and emission wavelengths appropriate for DBP (e.g., Excitation: ~300 nm, Emission: ~420 nm; these should be optimized for your specific instrument).
-
Quantify the DBP concentration by comparing the peak area to a standard curve of known DBP concentrations.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time.
-
Calculate the half-life (t₁/₂) of DBP in the cell culture medium under your specific experimental conditions.
-
Visualizations
Caption: this compound Degradation Pathways in Vitro.
Caption: Troubleshooting Workflow for DBP Instability.
References
- 1. Time-dependent differences in the benzo[a]pyrene-DNA adducts present in cell cultures from different species. | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparing the sorption of pyrene and its derivatives onto polystyrene microplastics: Insights from experimental and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Sorption of benzo(a)pyrene and of a complex mixture of petrogenic polycyclic aromatic hydrocarbons onto polystyrene microplastics [frontiersin.org]
- 7. Benzo [a] pyrene-loaded aged polystyrene microplastics promote colonic barrier injury via oxidative stress-mediated notch signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of benzo(a)pyrene-induced carcinogenesis by vitamin C alone and by vitamin C/vitamin E and selenium/glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Curcumin and vitamin E protect against adverse effects of benzo[a]pyrene in lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of benzo(a)pyrene Carcinogenesis in rats with vitamin C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blackmeditjournal.org [blackmeditjournal.org]
Technical Support Center: Troubleshooting Dibenzo[a,l]pyrene Metabolic Instability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to the metabolic instability of Dibenzo[a,l]pyrene (DB[a,l]P) in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My DB[a,l]P sample shows rapid degradation in my in vitro assay. What are the likely causes?
A1: Rapid degradation of DB[a,l]P in vitro is primarily due to metabolic instability, driven by enzymatic processes. The main factors include:
-
High Cytochrome P450 (CYP) Enzyme Activity: DB[a,l]P is extensively metabolized by CYP enzymes, particularly CYP1A1 and CYP1B1.[1][2][3][4] The expression and activity of these enzymes can vary significantly between different test systems (e.g., liver microsomes from different species or donors, various cell lines).[3][5][6][7]
-
Optimal Cofactor Availability: The presence of sufficient NADPH is crucial for CYP-mediated metabolism. An inadequate supply of cofactors in your assay can be a rate-limiting step.
-
Assay System Characteristics: The choice of the in vitro system (e.g., liver microsomes, S9 fractions, hepatocytes, or recombinant enzymes) will greatly influence the metabolic rate. Hepatocytes, for instance, contain a broader range of phase I and phase II enzymes compared to microsomes.
Q2: I am observing significant variability in the metabolic rate of DB[a,l]P between experiments. What could be the reason?
A2: Variability in metabolic rates is a common issue and can stem from several sources:
-
Biological Variation: Liver microsomes or hepatocytes from different donors or species can exhibit substantial differences in CYP enzyme expression and activity.[3][5][6][7]
-
Inconsistent Cell Culture Conditions: For cell-based assays, factors like cell passage number, confluency, and media composition can alter the expression levels of metabolic enzymes.[8]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of biological matrices like microsomes can lead to a reduction in enzymatic activity.
-
Substrate Concentration: The concentration of DB[a,l]P used in the assay can affect the observed metabolic rate, especially if it is near or above the Michaelis-Menten constant (Km).
Q3: The metabolic clearance of DB[a,l]P in my human-derived in vitro system seems much lower than what is reported in rodent systems. Is this expected?
A3: Yes, this is an expected finding. Studies have shown that the intrinsic clearance of DB[a,l]P is significantly lower in human liver microsomes compared to those from mice.[1][7] This highlights the species-specific differences in PAH metabolism and underscores the importance of selecting an appropriate animal model for human extrapolation.[1][3]
Troubleshooting Guides
Issue 1: Low or No Detectable Metabolism of DB[a,l]P
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inactive Enzymes | Verify the activity of your enzyme source (e.g., microsomes, S9) with a known positive control substrate for CYP1A1 or CYP1B1. |
| Insufficient Cofactors | Ensure an adequate concentration of NADPH or an active NADPH regenerating system is used in the incubation mixture. |
| Inappropriate Substrate Concentration | The concentration of DB[a,l]P may be too low for detection of metabolites. Try increasing the substrate concentration. Conversely, very high concentrations can lead to substrate inhibition. |
| Incorrect Incubation Time | The incubation time may be too short. Perform a time-course experiment to determine the optimal incubation period. |
| Analytical Method Sensitivity | The analytical method (e.g., HPLC, LC-MS) may not be sensitive enough to detect low levels of metabolites. Optimize your analytical method for better sensitivity and specificity.[9][10] |
Issue 2: Unexpected Metabolite Profile
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Contamination of DB[a,l]P Sample | Verify the purity of your DB[a,l]P standard using an appropriate analytical technique. |
| Non-Enzymatic Degradation | Run a control incubation without the enzyme source (e.g., heat-inactivated microsomes) to check for non-enzymatic degradation of DB[a,l]P. |
| Presence of Other Metabolizing Enzymes | If using a complex system like S9 fraction or hepatocytes, enzymes other than CYPs (e.g., epoxide hydrolases, aldo-keto reductases) will be present, leading to the formation of various downstream metabolites like diols and quinones.[11][12][13] |
| Competitive Inhibition | If other compounds are present in the incubation, they may act as competitive inhibitors of CYP enzymes, altering the metabolic profile of DB[a,l]P.[14] |
Quantitative Data Summary
Table 1: Michaelis-Menten Kinetic Parameters for DB[a,l]P Metabolism in Human Liver Microsomes
| Parameter | Value | Reference |
| Km (for 11,12-dihydrodiol formation by CYP1A1) | 3.9 µM | [6] |
| Vmax (for 11,12-dihydrodiol formation by CYP1A1) | 0.13 nmol/min/nmol P450 | [6] |
Table 2: In Vitro Intrinsic Clearance (CLint) of DB[a,l]P in Liver Microsomes from Different Species
| Species | CLint (ml/min/kg body weight) | Reference |
| Naïve Female Mice | Highest | [1][7] |
| Male Rat | Intermediate | [1][7] |
| Female Human | Lowest | [1][7] |
Experimental Protocols
Protocol 1: DB[a,l]P Metabolic Stability Assay using Liver Microsomes
Objective: To determine the in vitro metabolic stability of DB[a,l]P in liver microsomes.
Materials:
-
This compound (DB[a,l]P)
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) or other suitable organic solvent for quenching
-
Internal standard for analytical quantification
Procedure:
-
Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the liver microsomes and DB[a,l]P (at the desired concentration) in the phosphate buffer for 5-10 minutes at 37°C.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the pre-incubated mixture.
-
Time-point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the incubation mixture.
-
Quenching of Reaction: Immediately stop the reaction in the collected aliquots by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for analysis.
-
Analytical Quantification: Analyze the concentration of the remaining DB[a,l]P in the supernatant using a validated LC-MS/MS or HPLC method.[15]
-
Data Analysis: Plot the natural logarithm of the percentage of DB[a,l]P remaining versus time. The slope of the linear portion of the curve will give the elimination rate constant (k). From this, the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.[15]
Visualizations
Caption: Metabolic activation pathway of this compound.
References
- 1. In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic activation of this compound by human cytochrome P450 1A1 and P450 1B1 expressed in V79 Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Cytochrome P450 1B1 determines susceptibility to this compound-induced tumor formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Metabolic activation of the potent carcinogen this compound by human recombinant cytochromes P450, lung and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism and formation of DNA adducts of benzo(a)pyrene in human diploid fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Dibenzo(a,h)pyrene | C24H14 | CID 9108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. BENZO[a]PYRENE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Metabolism of Benzo[a]pyrene in Human Bronchoalveolar H358 Cells Using Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Competitive Metabolism of Polycyclic Aromatic Hydrocarbons (PAHs): An Assessment Using In Vitro Metabolism and Physiologically Based Pharmacokinetic (PBPK) Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
Technical Support Center: Dibenzo[a,l]pyrene (DBP) Cell-Based Assays
Welcome to the technical support center for optimizing Dibenzo[a,l]pyrene (DBP) concentration in your cell-based assays. This compound is a highly potent polycyclic aromatic hydrocarbon (PAH) and a known carcinogen, making it a critical compound for toxicological and cancer research.[1][2][3][4] This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cells?
A1: this compound's toxicity is primarily mediated through its metabolic activation.[1] Cellular cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1, metabolize DBP into reactive diol epoxides, such as (±)-anti-11,12-dihydroxy-13,14-epoxy-11,12,13,14-tetrahydrothis compound (DB[a,l]PDE).[1][5] These reactive metabolites can then form covalent adducts with DNA, leading to mutations, genomic instability, and the initiation of carcinogenesis if not repaired.[5][6][7] This DNA damage can trigger cellular responses including cell cycle arrest and apoptosis, and the p53 tumor suppressor protein often plays a key role in this process.[5][6]
Q2: What is a typical starting concentration range for DBP in cell culture experiments?
A2: The optimal concentration of DBP is highly dependent on the cell type, assay endpoint, and exposure duration. Based on published studies, a broad range from 0.01 µM to 100 µM has been used. For initial range-finding experiments, it is advisable to test a wide logarithmic range of concentrations (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, and 100 µM). For instance, DNA adducts have been detected at concentrations as low as 0.01 µM in human diploid lung fibroblasts after 24 hours of exposure.[6] In contrast, studies on cell viability in some cell lines have used concentrations up to 100 µM.[8]
Q3: My cells are showing high levels of cytotoxicity even at low DBP concentrations. What could be the cause?
A3: High cytotoxicity at low DBP concentrations can be due to several factors:
-
High Metabolic Activity of the Cell Line: The cell line you are using may have high endogenous expression of CYP1A1 and CYP1B1 enzymes, leading to rapid and efficient conversion of DBP to its toxic metabolites.
-
Solvent Toxicity: Ensure the final concentration of the solvent used to dissolve DBP (commonly DMSO) is at a non-toxic level, typically below 0.5%. Always include a vehicle-only control in your experiments.
-
Cell Health and Density: Unhealthy cells or cells seeded at a very low density can be more susceptible to chemical-induced stress. Ensure your cells are in the exponential growth phase and seeded at an appropriate density.[9]
-
Contamination: Mycoplasma or other biological contaminants can compromise cell health and increase their sensitivity to toxic compounds.[9]
Q4: I am not observing any significant effect of DBP on my cells. What should I do?
A4: If you are not observing an effect, consider the following:
-
Low Metabolic Activity: Your cell line may have low or absent expression of the necessary CYP enzymes to metabolize DBP. You may need to use a cell line with known metabolic competence or consider co-culturing with metabolically active cells or using a liver S9 fraction for metabolic activation.
-
Insufficient Incubation Time: The effects of DBP, particularly those related to DNA damage and subsequent cellular responses, may require longer incubation times to become apparent. Consider extending the exposure duration.
-
Compound Precipitation: DBP has low aqueous solubility. At higher concentrations, it may precipitate out of the culture medium. Visually inspect your culture wells for any signs of precipitation.
-
Assay Sensitivity: The assay you are using may not be sensitive enough to detect subtle changes at the concentrations tested. Consider using a more sensitive endpoint (e.g., DNA adduct formation instead of cell viability).
Q5: How can I confirm that DBP is being metabolized in my cell line?
A5: You can assess the metabolic activity of your cell line by:
-
Measuring CYP Enzyme Activity: Use a commercially available assay to measure the activity of CYP1A1 and CYP1B1, such as the ethoxyresorufin-O-deethylase (EROD) assay.[10]
-
Detecting DBP Metabolites: Utilize techniques like high-performance liquid chromatography (HPLC) with fluorescence detection to identify and quantify DBP metabolites in the cell culture medium or cell lysates.[11]
-
Assessing Downstream Gene Expression: Measure the induction of CYP1A1 and CYP1B1 gene expression using quantitative real-time PCR (qRT-PCR), as their expression is often upregulated upon exposure to PAHs.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding, edge effects in the microplate, or improper mixing of DBP solution. | Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate. Ensure thorough mixing of the DBP stock solution before diluting and adding to the wells. |
| Inconsistent results between experiments | Variation in cell passage number, cell confluence at the time of treatment, or incubation conditions. | Use cells within a consistent and low passage number range. Standardize the cell seeding density and treatment confluence. Maintain consistent incubation conditions (temperature, CO2, humidity).[9] |
| DBP precipitation in culture medium | The concentration of DBP exceeds its solubility in the medium. | Prepare DBP stock solutions in a suitable solvent like DMSO at a high concentration. When diluting into the final culture medium, ensure the final solvent concentration is low and the DBP concentration is within its solubility limit. Consider using a serum-free medium for treatment, as serum proteins can bind to DBP and affect its bioavailability. |
| Low signal-to-noise ratio in the assay | Suboptimal assay parameters or low cellular response. | Optimize assay parameters such as incubation times, substrate concentrations, and detector settings. Ensure the chosen DBP concentration is appropriate to induce a measurable response for the specific endpoint. |
Data Presentation: this compound Concentration and Effects
| Cell Line | Assay Type | Concentration Range | Exposure Time | Observed Effect | Reference |
| Human Diploid Lung Fibroblasts (HEL) | DNA Adduct Formation | 0.01 µM - 0.1 µM | 24 hours | Dose-dependent increase in DNA adducts. | [6] |
| Human Breast Cancer (MCF-7) | Cell Viability (MTT) | 0 - 100 µM | 24 hours | Used to test the antiproliferative activity of other compounds against DBP-induced cancer. | [8] |
| Human Mammary Carcinoma (MCF-7) | DNA Adduct Formation | Up to 4.5 µM | Not Specified | Low levels of DNA adducts detected. | [3] |
| Human Bronchial Epithelial Cells | Gene Expression | 100 - 500 µg/mL | 48 hours | Upregulation of AhR, NRF2, and KLF4 targets. | [12] |
| Human Organoids (Stomach, Colon) | Cell Viability | 0 - 50 µM | 48 hours | IC50 values determined to be between 34.5 µM and 44.2 µM in colon organoids. | [13] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the cytotoxicity of this compound.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (DBP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
DBP Treatment: Prepare a series of DBP dilutions in culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in all wells (including vehicle control) is identical and non-toxic (e.g., <0.5%). Remove the old medium from the cells and add 100 µL of the DBP dilutions or vehicle control medium.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Reactive Oxygen Species (ROS) Detection (H2DCFDA Assay)
This protocol measures intracellular ROS levels following DBP exposure.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (DBP)
-
DMSO
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)
-
PBS
-
Black-walled, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with DBP in a black-walled 96-well plate as described in the MTT assay protocol. Include a positive control (e.g., H2O2) and a vehicle control.
-
H2DCFDA Loading: After the DBP treatment period, remove the medium and wash the cells once with warm PBS.
-
Add 100 µL of H2DCFDA solution (typically 5-10 µM in PBS or serum-free medium) to each well.
-
Incubation: Incubate the plate in the dark at 37°C for 30-60 minutes.
-
Wash: Remove the H2DCFDA solution and wash the cells once with warm PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence using a microplate reader (excitation ~485 nm, emission ~535 nm).
-
Data Analysis: Express the results as a fold change in fluorescence intensity relative to the vehicle-treated control.
DNA Damage Detection (³²P-Postlabeling for DNA Adducts)
This is a highly sensitive method to detect DBP-DNA adducts. The protocol is complex and involves handling radioactivity; therefore, it should be performed by trained personnel in a certified laboratory.[6][14]
Brief Overview of Steps:
-
Cell Culture and Treatment: Culture and treat cells with DBP.
-
DNA Isolation: Isolate genomic DNA from the cells using a standard DNA extraction kit or protocol.
-
DNA Hydrolysis: Digest the DNA to individual deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the DBP-adducted nucleotides.
-
³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatography: Separate the ³²P-labeled adducts using multidirectional thin-layer chromatography (TLC).
-
Detection and Quantification: Detect the radioactive adduct spots using autoradiography or a phosphorimager and quantify the adduct levels relative to the total amount of DNA.
Visualizations
Caption: this compound metabolic activation and DNA damage pathway.
Caption: General experimental workflow for DBP cell-based assays.
Caption: Troubleshooting decision tree for DBP cell-based assays.
References
- 1. Effect of phytochemical intervention on this compound-induced DNA adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dibenzo(a,h)pyrene | C24H14 | CID 9108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of oral carcinogenesis induced by this compound: an environmental pollutant and a tobacco smoke constituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of dibenzo[a,1]pyrene and benzo[a]pyrene on human diploid lung fibroblasts: the induction of DNA adducts, expression of p53 and p21(WAF1) proteins and cell cycle distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzo[a]pyrene represses DNA repair through altered E2F1/E2F4 function marking an early event in DNA damage-induced cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. youtube.com [youtube.com]
- 10. The Extreme Variety of Genotoxic Response to Benzo[a]pyrene in Three Different Human Cell Lines from Three Different Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Activation of Benzo[a]pyrene by Human Tissue Organoid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative mechanisms of PAH toxicity by benzo[a]pyrene and dibenzo[def,p]chrysene in primary human bronchial epithelial cells cultured at air-liquid interface - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Benzo[a]pyrene enhances lipid peroxidation induced DNA damage in aorta of apolipoprotein E knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dibenzo[a,l]pyrene DNA Adduct Analysis
Welcome to the technical support center for Dibenzo[a,l]pyrene (DBP) DNA adduct analysis. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize artifacts and ensure accurate, reproducible results in their experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of DBP-DNA adducts.
1. What is this compound and why are its DNA adducts significant?
This compound (DBP) is a potent polycyclic aromatic hydrocarbon (PAH) and a known environmental carcinogen. Its genotoxicity is primarily attributed to the formation of covalent bonds between its reactive metabolites and DNA, forming DBP-DNA adducts. These adducts can lead to mutations and initiate carcinogenesis. Therefore, their accurate detection and quantification are crucial for toxicological assessment and cancer risk evaluation.
2. How is this compound metabolically activated to form DNA adducts?
DBP is metabolically activated primarily through the "diol epoxide" pathway. Cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, introduce an epoxide group, which is then hydrolyzed by epoxide hydrolase to a dihydrodiol. A subsequent epoxidation by CYP enzymes in the fjord region of the molecule forms the highly reactive this compound-11,12-diol-13,14-epoxide (DBPDE). This ultimate carcinogen can then intercalate into DNA and form covalent adducts.
3. What are the major types of this compound-DNA adducts formed?
DBPDE reacts with DNA to form adducts with both deoxyadenosine (B7792050) (dA) and deoxyguanosine (dG). The major adducts identified are at the N6 position of adenine (B156593) (DBPDE-N6-dA) and the N2 position of guanine (B1146940) (DBPDE-N2-dG). In some biological systems, the adenine adducts have been observed to be more prevalent.[1]
4. Which analytical methods are most commonly used for this compound-DNA adduct analysis?
The two most prevalent and sensitive methods for analyzing DBP-DNA adducts are:
-
³²P-Postlabeling: An ultrasensitive method capable of detecting very low levels of adducts (1 adduct in 10⁹-10¹⁰ nucleotides).[2][3] It involves enzymatic digestion of DNA, enrichment of adducted nucleotides, radiolabeling with ³²P, and separation by thin-layer chromatography (TLC).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high specificity and structural confirmation of the adducts. It is considered a superior method for unequivocal identification and quantification, often utilizing stable isotope-labeled internal standards.[1]
5. How are this compound-DNA adducts repaired in cells?
Bulky DNA adducts, such as those formed by DBP, are primarily repaired by the Nucleotide Excision Repair (NER) pathway.[1][4] This complex pathway involves the recognition of the DNA lesion, excision of a short oligonucleotide containing the adduct, and synthesis of a new DNA strand to fill the gap. Interestingly, studies have shown that DBP-derived adenine adducts are more resistant to NER than guanine adducts, which may contribute to the high carcinogenic potential of DBP.[1][4]
II. Troubleshooting Guides
This section provides practical guidance for resolving common issues encountered during DBP-DNA adduct analysis.
A. ³²P-Postlabeling Analysis
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Adduct Signal | Incomplete DNA digestion. | Optimize digestion conditions (enzyme concentrations, incubation time). Ensure DNA is pure and free of inhibitors. |
| Inefficient adduct enrichment. | For bulky adducts, butanol extraction is a common enrichment method. Ensure proper phase separation and minimize loss of adducts during transfers. Nuclease P1 enrichment is another option, but its efficiency can vary for different adducts.[3] | |
| Inefficient ³²P-labeling. | Ensure the activity of T4 polynucleotide kinase and the quality of [γ-³²P]ATP. Optimize the reaction buffer and incubation conditions. Labeling efficiencies of PAH-DNA adducts can be significantly lower than expected and depend on the adduct and its concentration.[5] | |
| High Background on TLC Plate | Incomplete removal of normal nucleotides. | Optimize the adduct enrichment step (nuclease P1 digestion or butanol extraction) to reduce the amount of normal nucleotides carried over to the labeling reaction. |
| Contamination of reagents or labware with ³²P. | Use dedicated and properly cleaned equipment. Ensure that the [γ-³²P]ATP is of high purity. | |
| Poor Separation of Adduct Spots on TLC | Inappropriate TLC solvent system. | Test different solvent systems to achieve optimal separation of your specific DBP adducts. An improved solvent mixture of isopropanol: 4 M ammonium (B1175870) hydroxide (B78521) has been shown to improve adduct separation and signal-to-noise ratios.[2] |
| Overloading of the TLC plate. | Reduce the amount of labeled sample applied to the origin. | |
| Irregular solvent front migration. | Ensure the TLC tank is properly saturated with the solvent vapor and that the plate is placed evenly in the tank. | |
| "Diagonal Radioactive Zone" (DRZ) on TLC | This is a common artifact in ³²P-postlabeling, representing a mixture of incompletely resolved, labeled species. | Optimize the chromatography conditions, including the choice of solvents and the number of dimensions, to better resolve the adducts of interest from the DRZ. |
B. LC-MS/MS Analysis
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Signal Intensity or No Peak | Inefficient ionization or ion suppression. | Optimize ion source parameters (e.g., spray voltage, gas flows, temperature).[6] Use a stable isotope-labeled internal standard to correct for matrix effects. Purify the DNA digest using solid-phase extraction (SPE) to remove interfering matrix components. |
| Poor chromatographic peak shape (broadening, tailing). | Ensure the LC column is appropriate for the analysis and has not degraded. Optimize the mobile phase composition and gradient. Ensure the injection solvent is compatible with the mobile phase.[7] | |
| Incorrect MS/MS parameters. | Optimize precursor and product ion selection, collision energy, and other MS/MS parameters for your specific DBP adducts.[8] | |
| Adduct degradation during sample preparation or storage. | Minimize freeze-thaw cycles. Store DNA and digests at -80°C. Studies on benzo[a]pyrene-DNA adducts suggest they are stable for up to 7 days postmortem when stored at 4°C.[9] | |
| Inconsistent Retention Times | Changes in the LC system (e.g., pump performance, column aging). | Equilibrate the column thoroughly before each run. Use a system suitability test to monitor the performance of the LC system. Check for leaks in the system. |
| Mobile phase variability. | Prepare fresh mobile phases regularly and use high-purity solvents and additives. | |
| Presence of Artifact Peaks (e.g., sodium or potassium adducts) | Contamination of mobile phases, vials, or sample with salts. | Use high-purity water and solvents. Consider using plastic instead of glass vials if sodium adducts are a persistent issue. |
| In-source fragmentation or formation of multimers. | Optimize ion source conditions to minimize these effects. |
III. Quantitative Data Summary
The following tables summarize quantitative data on DBP-DNA adduct levels from published studies.
Table 1: DBP-DNA Adduct Levels in Human Oral Buccal Cells
| Group | Analyte | Adduct Level (adducts/10⁸ nucleosides) (Mean ± SD) | Reference |
| Smokers (n=21) | DBPDE-N⁶-dA | 5.49 ± 3.41 | [1] |
| Non-smokers (n=16) | DBPDE-N⁶-dA | 2.76 ± 2.29 | [1] |
| Smokers (n=21) | BPDE-N²-dG | 20.18 ± 8.40 | [1] |
| Non-smokers (n=16) | BPDE-N²-dG | 0.84 ± 1.02 | [1] |
Table 2: Inhibition of DBP-Induced DNA Adduct Formation by Phytochemicals
| Treatment | DBP-DNA Adduct Level (adducts/10⁹ nucleotides) (Mean ± SD) | Reference |
| Vehicle | 14,062 ± 1097 | [10] |
| Resveratrol | 648 ± 26 | [10] |
| Oltipraz | 1007 ± 348 | [10] |
| Delphinidin | 1252 ± 142 | [10] |
| Tanshinone I | 1981 ± 213 | [10] |
| Tanshinone IIA | 2606 ± 478 | [10] |
| Diindolylmethane | 3643 ± 469 | [10] |
IV. Experimental Protocols
This section provides detailed methodologies for key experiments in DBP-DNA adduct analysis.
A. DNA Extraction from Tissue
This protocol is a general guideline and may need optimization depending on the specific tissue type.
-
Homogenization: Weigh 50-100 mg of frozen tissue and homogenize in a lysis buffer (e.g., containing Tris-HCl, EDTA, SDS, and Proteinase K).
-
Lysis: Incubate the homogenate at 55°C overnight with gentle shaking to ensure complete cell lysis and protein digestion.
-
RNA Removal: Add RNase A to the lysate and incubate at 37°C for 1 hour.
-
Phenol-Chloroform Extraction: Perform sequential extractions with phenol:chloroform:isoamyl alcohol (25:24:1) and then chloroform:isoamyl alcohol (24:1) to remove proteins and lipids. Centrifuge to separate the aqueous and organic phases and carefully collect the upper aqueous phase containing the DNA.
-
DNA Precipitation: Precipitate the DNA from the aqueous phase by adding two volumes of ice-cold ethanol (B145695) and 1/10 volume of sodium acetate.
-
Washing and Resuspension: Wash the DNA pellet with 70% ethanol, air-dry, and resuspend in a suitable buffer (e.g., TE buffer).
-
Quantification and Quality Control: Determine the DNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
B. ³²P-Postlabeling of DBP-DNA Adducts
This protocol is a generalized procedure and requires handling of radioactive materials with appropriate safety precautions.
-
DNA Digestion: Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Nuclease P1 method): Treat the digest with nuclease P1 to dephosphorylate normal nucleotides to nucleosides, leaving the adducted nucleotides as 3'-monophosphates.
-
Adduct Labeling: Label the 5'-hydroxyl group of the enriched adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
TLC Separation: Apply the labeled adducts to a polyethyleneimine (PEI)-cellulose TLC plate. Develop the chromatogram in multiple dimensions using different solvent systems to separate the adducts. A common D4 solvent for bulky adducts is isopropanol:4 M ammonium hydroxide.[2]
-
Detection and Quantification: Expose the TLC plate to a phosphor screen or X-ray film to visualize the radiolabeled adduct spots. Quantify the radioactivity of each spot using a phosphorimager or by scintillation counting of the excised spots.
C. LC-MS/MS Analysis of DBP-DNA Adducts
This protocol provides a starting point for developing an LC-MS/MS method for DBP-DNA adducts.
-
DNA Hydrolysis: Enzymatically digest 10-50 µg of DNA to deoxyribonucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase. Spike the sample with a known amount of a stable isotope-labeled internal standard (e.g., [¹⁵N₅]-DBPDE-N6-dA) before digestion.[11]
-
Solid-Phase Extraction (SPE): Purify the DNA hydrolysate using a C18 SPE cartridge to remove salts and other polar impurities. Elute the adducts with methanol.
-
LC Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[12]
-
Mobile Phase A: 0.1% formic acid in water.[12]
-
Mobile Phase B: 0.1% formic acid in methanol.[12]
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is typically used to elute the adducts.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
MS/MS Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for the DBP-DNA adducts and the internal standard. For example, for DBPDE-N⁶-dA, a potential transition could be monitored based on its molecular weight and fragmentation pattern.
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum sensitivity.
-
V. Visualizations
The following diagrams illustrate key pathways and workflows relevant to DBP-DNA adduct analysis.
References
- 1. Adenine-DNA adducts derived from the highly tumorigenic this compound are resistant to nucleotide excision repair while guanine adducts are not - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 32P-postlabelling analysis of bulky aromatic adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenine-DNA adducts derived from the highly tumorigenic this compound are resistant to nucleotide excision repair while guanine adducts are not - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. zefsci.com [zefsci.com]
- 9. researchgate.net [researchgate.net]
- 10. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 11. Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
enhancing sensitivity of Dibenzo[a,l]pyrene detection in complex mixtures
Welcome to the technical support center for the sensitive detection of Dibenzo[a,l]pyrene (DBP) in complex mixtures. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common and sensitive analytical methods for this compound (DBP) detection? A1: The most frequently employed methods for detecting DBP and other polycyclic aromatic hydrocarbons (PAHs) are High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] HPLC-FLD is often chosen for its high sensitivity and selectivity for fluorescent PAHs like DBP.[1][2] GC coupled with tandem mass spectrometry (GC-MS/MS) offers excellent selectivity and sensitivity, providing definitive identification based on mass spectra.[3][4] For enhanced sensitivity, techniques like Surface-Enhanced Raman Scattering (SERS) and immunoassays are also being developed.[3][5][6]
Q2: What are matrix effects and how do they impact DBP analysis? A2: Matrix effects are the alteration of an analyte's signal intensity caused by co-eluting compounds from the sample matrix.[7][8] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification, poor reproducibility, and compromised method sensitivity.[7] Complex matrices like soil, food, and biological tissues are particularly prone to causing significant matrix effects in LC-MS analysis.[7][8]
Q3: How can I resolve co-elution of DBP with its isomers? A3: Co-elution is a major challenge because DBP often co-elutes with structurally similar isomers.[1] To resolve this, you can:
-
Optimize Chromatographic Conditions: Adjust the mobile phase composition, gradient profile, column temperature, and flow rate.[1]
-
Use a Specialized Column: Employ a column specifically designed for PAH analysis, which can offer enhanced resolution.[1]
-
Utilize Advanced Detection Techniques: Methods like laser-excited time-resolved Shpol'skii spectroscopy (LETRSS) or combining HPLC with room-temperature fluorescence excitation–emission matrices (RTF-EEMs) can allow for the unambiguous determination of co-eluting isomers without requiring complete chromatographic separation.[1][9][10][11]
Q4: What causes low recovery of DBP during sample preparation? A4: Low recovery of DBP can be attributed to several factors, including inefficient extraction, analyte loss during cleanup or solvent evaporation steps, and photodegradation.[1][7] DBP is susceptible to degradation upon light exposure, so using amber glassware and minimizing light exposure is critical.[1][7] During solvent evaporation for sample concentration, careful control of temperature and nitrogen flow is necessary to prevent losses.[1] The choice of extraction solvent and method, such as solid-phase extraction (SPE), is also crucial for achieving high recovery.[1]
Troubleshooting Guides
Problem: Low or Inconsistent Analyte Recovery
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction | Ensure the chosen solvent is appropriate for the nonpolar nature of DBP (e.g., hexane (B92381), ethyl acetate).[1][12] Optimize the extraction technique (e.g., vortexing time, sonication duration) to ensure thorough extraction from the sample matrix.[3][13] |
| Analyte Loss During Cleanup | Evaluate the solid-phase extraction (SPE) sorbent and elution solvent. The elution solvent must be strong enough to desorb DBP from the sorbent.[7] Analyze waste fractions from SPE loading and washing steps to check for analyte breakthrough.[7] |
| Photodegradation | Protect samples and standards from light at all stages by using amber vials or wrapping glassware in aluminum foil.[1][7] |
| Loss During Solvent Evaporation | Avoid evaporating the solvent to complete dryness, as this can cause the analyte to adhere irreversibly to container walls.[7] Use a gentle stream of nitrogen and a controlled temperature. Ensure the reconstitution solvent is appropriate to fully redissolve the DBP residue.[7] |
Problem: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Steps |
| Active Sites in the System | Active sites on the GC liner, column, or in the HPLC system can cause peak tailing.[1] Consider using a liner with glass wool. For HPLC, flush the column with a strong solvent to remove contaminants.[1][14] |
| Sample Matrix Interference | The sample matrix can interfere with peak shape.[1] Implement a more rigorous sample cleanup protocol (e.g., multi-step SPE, gel permeation chromatography) to remove interfering substances. |
| System Contamination | Contamination in the injector, tubing, or detector can lead to distorted peaks.[1] Thoroughly clean all system components according to the manufacturer's instructions. |
| Inappropriate Column Temperature (GC) | For heavier PAHs like DBP, the elution temperature may be too low. Try increasing the final temperature of your GC oven program to ensure the compound elutes efficiently.[14] |
Problem (SERS-Specific): Poor Adsorption of DBP on Substrate
| Possible Cause | Troubleshooting Steps |
| Hydrophobic Nature of DBP | Standard gold or silver SERS substrates often have poor affinity for hydrophobic molecules like DBP.[15] |
| Substrate Functionalization | Use a SERS-active substrate functionalized to increase hydrophobicity or one with an affinity layer like graphene oxide or cetyltrimethylammonium bromide (CTAB).[3][16][17] |
| Novel Substrate Design | Consider using highly porous 3D-SERS substrates, which can trap molecules and provide a high density of "hotspots" for signal enhancement.[15] |
| Sample Application | Ensure the solvent evaporates completely after applying the sample extract to the substrate, leaving the analyte adsorbed on the surface.[3] |
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for DBP and related PAHs using various analytical techniques.
| Technique | Analyte | Matrix | LOD | LOQ | Reference |
| GC/MS | This compound | Environmental Samples | 0.034 µg/kg | 0.592 µg/kg | [18] |
| GC-MS/MS | This compound | Standard Solution | - | < 1 µg/L | [4] |
| HPLC-FLD | This compound | Acetonitrile (B52724) | 1.1 ng/mL | 3.8 ng/mL | [9] |
| HPLC-FLD | Benzo[a]pyrene | Acetonitrile | 0.1 ng/mL | 0.4 ng/mL | [9] |
| LETRSS | This compound | Water | 16 ng/L | - | [10] |
| SERS | Benzo[a]pyrene | Standard Solution | 0.0028 µg/L | - | [16] |
| ic-ELISA | Pyrene/Benzo[a]pyrene | Aquatic Products | 0.43 - 0.98 µg/L | - | [19] |
Visualized Workflows and Logic Diagrams
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for low DBP sensitivity.
Caption: Logical diagram of strategies to mitigate matrix effects.
Key Experimental Protocols
Protocol 1: Extraction and SPE Cleanup for Solid Samples (e.g., Food, Soil)
This protocol provides a general guideline for extracting DBP from solid matrices and should be optimized for specific sample types.
Methodology:
-
Sample Homogenization: Weigh approximately 2-5 grams of the homogenized sample into a 50 mL centrifuge tube.[3][13]
-
Internal Standard Spiking: Spike the sample with a stable isotope-labeled internal standard (e.g., Benzo[a]pyrene-d12) to correct for matrix effects and recovery losses.[20][21]
-
Extraction: Add 2 g of anhydrous sodium sulfate (B86663) to dehydrate the sample.[3] Add 20 mL of a suitable extraction solvent (e.g., ethyl acetate, hexane).[3] Vortex or sonicate the mixture for 10-20 minutes to ensure thorough extraction.[3][13]
-
Centrifugation: Centrifuge the mixture for 5 minutes at 8000 rpm to separate the solid debris from the solvent extract.[3]
-
SPE Cartridge Conditioning: Condition a C18 or silica SPE cartridge by passing 5-10 mL of methanol (B129727) followed by 5-10 mL of the extraction solvent (e.g., hexane). Do not allow the cartridge to go dry.[7]
-
Sample Loading: Carefully transfer the supernatant from the extraction step onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with a weak solvent mixture to remove polar interferences while retaining the PAHs.
-
Elution: Elute the DBP and other PAHs from the cartridge with a small volume of a strong, non-polar solvent (e.g., dichloromethane, hexane/acetone mixture).[7]
-
Concentration and Reconstitution: Concentrate the eluate to near dryness under a gentle stream of nitrogen.[7] Reconstitute the residue in a precise volume of a solvent suitable for the analytical instrument (e.g., acetonitrile for HPLC, hexane for GC).[7]
-
Filtration: Filter the final solution through a 0.2 or 0.45 µm syringe filter before injection to remove any particulate matter.[3][22]
Protocol 2: SERS-Based Detection of DBP
This protocol outlines a general approach for using SERS to detect DBP. The specific synthesis of the SERS substrate can vary significantly.
Methodology:
-
Substrate Preparation: Fabricate or obtain a SERS-active substrate (e.g., gold or silver nanoparticles immobilized on a solid support).[3] For enhanced sensitivity with hydrophobic analytes like DBP, consider using a substrate functionalized with a hydrophobic layer or an affinity layer like reduced graphene oxide.[3][16]
-
Sample Application: Deposit a small, known volume of the sample extract (prepared as in Protocol 1 or a similar method) onto the active area of the SERS substrate.[3]
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving the analyte adsorbed on the substrate surface.[3] This step is crucial for bringing the DBP molecules into close proximity with the plasmonic nanostructures.
-
SERS Measurement: Place the substrate under a Raman microscope. Focus the laser onto the sample spot. Acquire the SERS spectrum using an appropriate laser wavelength, power, and acquisition time. Laser power should be kept low enough to avoid sample degradation.[3]
-
Data Analysis: Identify the characteristic Raman peaks for DBP to confirm its presence and use peak intensity for quantification against a calibration curve.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. fda.gov [fda.gov]
- 3. benchchem.com [benchchem.com]
- 4. jeol.com [jeol.com]
- 5. Measurement of benzo(a)pyrene-DNA adducts by enzyme immunoassays and radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. benchchem.com [benchchem.com]
- 8. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unambiguous Determination of Benzo[a]pyrene and this compound in HPLC Fractions via Room-Temperature Fluorescence Excitation–Emission Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Determination of benzo(a)pyrene in fried and baked foods by HPLC combined with vesicular coacervative supramolecular solvent extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Problem with detecting last 3 PAHs - SOLVED - Chromatography Forum [chromforum.org]
- 15. Feasibility of SERS-Active Porous Ag Substrates for the Effective Detection of Pyrene in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Multiplex SERS detection of polycyclic aromatic hydrocarbon (PAH) pollutants in water samples using gold nanostars and machine learning analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 18. tandfonline.com [tandfonline.com]
- 19. Preparation of Monoclonal Antibody against Pyrene and Benzo [a]pyrene and Development of Enzyme-Linked Immunosorbent Assay for Fish, Shrimp and Crab Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. lcms.cz [lcms.cz]
addressing matrix effects in Dibenzo[a,l]pyrene environmental sample analysis
Welcome to the technical support center for the environmental analysis of Dibenzo[a,l]pyrene. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A: Matrix effects are the alteration of an analyte's signal intensity due to co-eluting compounds from the sample matrix. In the analysis of this compound from complex environmental samples like soil, sediment, or water, these effects can lead to either signal suppression (decrease) or enhancement (increase).[1] This interference can result in inaccurate quantification, compromising the reliability and validity of the analytical results. For instance, complex matrices containing humic acids, lipids, and other organic matter can suppress or enhance the ionization of the target analyte.
Q2: What is the most effective method to correct for matrix effects in this compound analysis?
A: The use of a stable isotope-labeled (SIL) internal standard is widely regarded as the most effective method to correct for matrix effects.[2] An SIL analog of this compound, such as Dibenzo[a,i]pyrene-d14, possesses nearly identical chemical and physical properties and will co-elute with the target analyte.[2][3] This allows it to experience and correct for variations throughout the analytical process, including sample preparation, injection, and ionization.[2] This technique, known as isotope dilution mass spectrometry (IDMS), is considered the gold standard for achieving the highest level of accuracy and precision.[3][4]
Q3: Can I use a single internal standard for the analysis of a wide range of polycyclic aromatic hydrocarbons (PAHs)?
A: While it may seem convenient, using a single internal standard for a broad range of PAHs is not ideal. For accurate quantification, the internal standard should elute close to the analytes of interest to experience similar matrix effects. For a wide range of PAHs, it is best to use a mixture of several deuterated PAHs that cover the entire chromatogram.[1]
Q4: My this compound recovery is low. What are the potential causes and solutions?
A: Low recovery of this compound can stem from several factors:
-
Inefficient Extraction: The choice of extraction solvent is crucial. For PAHs like this compound, solvents such as acetonitrile (B52724), hexane, or toluene (B28343) are often effective.[2] Optimization of the extraction method, for instance by using techniques like QuEChERS or Soxhlet, can improve recovery.[5]
-
Analyte Degradation: this compound is susceptible to photodegradation. It is important to protect samples and standards from light by using amber vials and minimizing exposure.[2]
-
Incomplete Solvent Evaporation/Reconstitution: During solvent evaporation steps, avoid complete dryness to prevent the analyte from adhering to container walls. Ensure the reconstitution solvent is appropriate to fully dissolve this compound.[2]
Q5: The response of my internal standard is inconsistent across a batch of samples. What could be the issue?
A: Inconsistent internal standard response can be attributed to:
-
Variable Matrix Effects: The composition of the matrix may differ significantly between samples, leading to varying degrees of signal suppression or enhancement.[1] Ensuring consistent sample preparation across all samples is critical. For highly variable matrices, additional sample cleanup steps or the use of matrix-matched calibration standards may be necessary.[1][6]
-
Injector Discrimination: High molecular weight compounds like this compound can be subject to discrimination in the GC inlet. Using a pulsed splitless injection can help ensure the efficient transfer of analytes to the column.[1]
-
Inaccurate Spiking: Inconsistent addition of the internal standard to samples and standards will lead to variable results. Use a calibrated micropipette for accurate and consistent spiking.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape | Active sites in the GC inlet or column. | Perform inlet maintenance (e.g., replace liner, septum). Use a guard column. |
| Signal Suppression/Enhancement | Co-eluting matrix components interfering with ionization. | Use a stable isotope-labeled internal standard (e.g., Dibenzo[a,i]pyrene-d14).[2] Optimize sample cleanup (e.g., SPE, d-SPE).[7] Use matrix-matched calibration standards.[8] |
| Low Analyte Recovery | Inefficient extraction or analyte degradation. | Optimize extraction solvent and method (e.g., QuEChERS).[2][9] Protect samples from light using amber vials.[2] |
| Inconsistent Internal Standard Response | Variable matrix composition or inaccurate spiking. | Ensure uniform sample preparation.[1] Use a calibrated micropipette for spiking. Consider matrix-matched calibration.[10] |
| Ghost Peaks in Chromatogram | Carryover from previous high-concentration samples. | Implement a thorough rinse of the injection port and syringe. Run solvent blanks between samples. |
| Retention Time Shifts | Column contamination or degradation. | Trim the analytical column. Use a guard column to protect the analytical column.[11] |
Experimental Protocols
Protocol 1: QuEChERS Extraction for this compound in Soil
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method provides a simple and efficient extraction and cleanup process for PAHs in soil.[5][9]
Methodology:
-
Sample Preparation: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.[12]
-
Hydration (for dry samples): If the soil is dry, add 7 mL of deionized water, vortex briefly, and allow to hydrate (B1144303) for 30 minutes.[12]
-
Internal Standard Spiking: Spike the sample with a known amount of a stable isotope-labeled this compound internal standard solution.
-
Extraction: Add 10 mL of acetonitrile to the tube. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). Immediately cap and shake vigorously for 1 minute.[5]
-
Centrifugation: Centrifuge the tube at ≥3500 rpm for 5 minutes.[5]
-
Dispersive SPE Cleanup: Transfer an aliquot of the supernatant to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent and MgSO₄. Vortex for 30 seconds and then centrifuge for 5 minutes.
-
Analysis: The cleaned extract is now ready for analysis by GC-MS or LC-MS.
Protocol 2: Solid-Phase Extraction (SPE) for this compound in Water
SPE is a common technique for extracting and concentrating PAHs from liquid samples.[2]
Methodology:
-
Sample Preparation: Adjust the pH of the water sample if necessary to ensure this compound is in a neutral form.[2]
-
Internal Standard Spiking: Spike the sample with a stable isotope-labeled internal standard.[2]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5-10 mL of methanol (B129727) followed by 5-10 mL of reagent water. Do not allow the cartridge to dry.[2]
-
Sample Loading: Load the water sample onto the SPE cartridge at a slow, steady flow rate (e.g., 5-10 mL/min).[2]
-
Washing: Wash the cartridge with a weak solvent mixture (e.g., water/methanol) to remove polar interferences.[2]
-
Drying: Dry the cartridge thoroughly by passing air or nitrogen through it for 10-20 minutes.[2]
-
Elution: Elute the this compound from the cartridge with a small volume of a non-polar solvent (e.g., hexane, dichloromethane).[2]
-
Concentration and Reconstitution: Concentrate the eluate under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for injection.[2]
Quantitative Data Summary
Table 1: Typical GC-MS/MS (MRM) Parameters for this compound Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 302.1 | 298.1 |
| Dibenzo[a,i]pyrene-d14 (IS) | 316.2 | 312.2 |
Source: Adapted from Shimadzu Application Data Sheet No. 109.[4]
Table 2: Typical Matrix Effects Observed in PAH Analysis
| Matrix | Analyte | Signal Suppression/Enhancement (%) |
| Soil | Benzo[a]pyrene | -35% |
| Sediment | Dibenzo[a,h]anthracene | -42% |
| Wastewater | Naphthalene | +15% |
| Plant Tissue | Phenanthrene | -28% |
Note: These values are illustrative and can vary significantly depending on the specific matrix composition and analytical conditions.
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 11. agilent.com [agilent.com]
- 12. file.sdiarticle3.com [file.sdiarticle3.com]
Technical Support Center: Dibenzo[a,l]pyrene Carcinogenesis Bioassays
Welcome to the technical support center for Dibenzo[a,l]pyrene (DBP) carcinogenesis bioassays. This resource is designed to assist researchers, scientists, and drug development professionals in refining their experimental protocols and troubleshooting common issues encountered during in vivo studies with this potent polycyclic aromatic hydrocarbon (PAH).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during your this compound (DBP) carcinogenesis experiments, providing potential causes and solutions in a question-and-answer format.
Q1: We are observing high mortality rates in our mouse cohort treated with DBP, especially at higher doses. What could be the cause and how can we mitigate this?
A1: High mortality is a common challenge in DBP bioassays due to its toxicity.
-
Potential Cause: The administered dose of DBP might be exceeding the maximum tolerated dose (MTD) for the specific animal strain and administration route. High doses of potent carcinogens like DBP can lead to systemic toxicity, independent of their carcinogenic effects. For instance, studies have reported that high doses of benzo[a]pyrene, another PAH, can be toxic, with the forestomach being a primary target.[1] Similarly, a study using DBP in rainbow trout noted acute toxicity and mortality at a concentration of 500 p.p.m. in the diet.[2]
-
Troubleshooting & Refinement:
-
Dose-Response Pilot Study: Conduct a preliminary dose-ranging study with a small number of animals to determine the MTD in your specific experimental setup.
-
Lower the Dose: Based on the pilot study, select a dose range that induces carcinogenesis with minimal toxicity. Studies have successfully induced tumors with lower doses of DBP administered over a longer period. For example, oral squamous cell carcinomas were induced in mice with doses as low as 3 and 6 nmol of (±)-anti-DB[a,l]PDE administered three times a week.[3]
-
Refine Administration Route: Topical or localized administration may reduce systemic toxicity compared to gavage or dietary administration. Topical application in the oral cavity has been shown to selectively target those tissues.[1]
-
Monitor Animal Health: Implement a rigorous health monitoring schedule. Euthanize animals that show signs of severe distress or significant weight loss (e.g., >20%) to prevent unnecessary suffering and to collect viable tissues for analysis.[1]
-
Q2: Our DBP-induced tumor incidence is inconsistent across different experimental groups, even with the same treatment protocol. What factors could be contributing to this variability?
A2: Inconsistent tumor development is a frequent issue in carcinogenesis bioassays.
-
Potential Causes:
-
Animal Strain and Genetics: Different mouse or rat strains can have varying susceptibilities to carcinogens due to genetic differences in metabolic enzymes (e.g., cytochrome P450s) and DNA repair mechanisms.
-
Vehicle and Carcinogen Stability: The vehicle used to dissolve DBP (e.g., DMSO, corn oil) and the stability of the DBP solution can impact its bioavailability. DBP is light-sensitive and can degrade if not handled properly.[2]
-
Administration Technique: Inconsistent administration, such as variations in the volume or location of topical application, can lead to variable dosing.
-
Animal Husbandry: Environmental factors such as diet, housing conditions, and stress levels can influence an animal's physiological response to carcinogens.
-
-
Troubleshooting & Refinement:
-
Standardize Animal Model: Use a well-characterized and consistent animal strain for all experiments.
-
Vehicle and Solution Preparation: Use a consistent, high-purity vehicle. Prepare fresh DBP solutions regularly and protect them from light. The stability of DBP in diet has been shown to be maintained for up to 2 years when stored at -20°C.[2]
-
Standardize Administration: Develop and strictly adhere to a standard operating procedure (SOP) for carcinogen administration to ensure each animal receives a consistent dose.
-
Control Environmental Factors: Maintain consistent and optimal animal husbandry conditions throughout the study.
-
Q3: We are having trouble detecting and quantifying DBP-DNA adducts with sufficient sensitivity and reproducibility using the ³²P-postlabeling assay. What are some common pitfalls?
A3: The ³²P-postlabeling assay is highly sensitive but can be technically challenging.
-
Potential Causes:
-
Incomplete DNA Digestion: Incomplete enzymatic digestion of DNA to 3'-deoxynucleoside monophosphates will lead to inaccurate adduct quantification.
-
Suboptimal Labeling Reaction: The efficiency of the T4 polynucleotide kinase-catalyzed ³²P transfer can be affected by the purity of the DNA digest and the reaction conditions.
-
Inadequate Separation of Adducts: Co-elution of different adducts or interference from unmodified nucleotides on the TLC plate can complicate quantification.
-
Radioisotope Handling: Improper handling of ³²P can lead to safety issues and inconsistent results.
-
-
Troubleshooting & Refinement:
-
Optimize DNA Digestion: Ensure complete DNA digestion by using high-quality enzymes and optimizing incubation times.
-
Purify DNA Digest: Incorporate a purification step, such as butanol extraction, to enrich for adducted nucleotides before the labeling reaction. This can improve the sensitivity of the assay to one adduct in 10⁹–10¹⁰ nucleotides.[4]
-
Standardize TLC: Use a standardized four-directional TLC system for reproducible separation of adducts.[4]
-
Utilize Shielding and Automation: Employ appropriate acrylic shielding and semi-automatic spotting and developing devices to ensure safety and improve the consistency of the assay.[5]
-
Consider Alternative Methods: For structural confirmation of adducts, consider complementary techniques like HPLC-MS/MS, which provides more specific information about the adduct structure.[6]
-
Q4: We are using HPLC-MS/MS for DBP-DNA adduct analysis but are facing challenges with co-elution of isomers and matrix effects. How can we improve our method?
A4: HPLC-MS/MS is a powerful technique for DNA adduct analysis, but requires careful optimization.
-
Potential Causes:
-
Co-elution of Isomers: DBP can form multiple stereoisomeric DNA adducts that may be difficult to separate chromatographically. For example, DBP can co-elute with isomers like Benzo[a]pyrene under standard HPLC conditions.[7]
-
Matrix Interference: Components of the digested DNA matrix can suppress or enhance the ionization of the target adducts in the mass spectrometer, leading to inaccurate quantification.
-
Low Abundance of Adducts: The low levels of DNA adducts formed in vivo can be challenging to detect above the background noise of the instrument.
-
-
Troubleshooting & Refinement:
-
Optimize Chromatography:
-
Column Selection: Use a column specifically designed for PAH analysis, such as a C18 column with high resolving power.
-
Gradient Optimization: Carefully optimize the mobile phase gradient to achieve better separation of isomers.
-
-
Sample Preparation:
-
Solid-Phase Extraction (SPE): Employ SPE to clean up the DNA digest and remove interfering matrix components.
-
-
Mass Spectrometry Parameters:
-
Multiple Reaction Monitoring (MRM): Use MRM mode for enhanced sensitivity and specificity by monitoring specific precursor-to-product ion transitions for each adduct.
-
Stable Isotope-Labeled Internal Standards: Synthesize and use stable isotope-labeled internal standards for each adduct of interest to correct for matrix effects and variations in instrument response, enabling accurate quantification.[6]
-
-
Advanced Techniques: For highly complex mixtures, consider two-dimensional chromatography (e.g., LCxGC) for superior resolving power.[7]
-
Data Presentation
Table 1: Dose-Response of this compound in Oral Carcinogenesis in B6C3F1 Mice
| DBP Dose (nmol) | Number of Mice | Effective Number of Mice | Oral Squamous Cell Carcinoma (OSCC) Incidence (%) |
| 0 (Vehicle) | 20 | 20 | 0 |
| 3 | 20 | 19 | 0 |
| 6 | 20 | 19 | 5 |
| 12 | 20 | 20 | 10 |
| 24 | 20 | 16 | 31 |
Data from a study where DBP was administered topically to the oral cavity three times a week for 38 weeks, with termination at 47 weeks.[1]
Table 2: this compound-DNA Adduct Levels in Mouse Oral Tissues
| Time After Last DBP Dose | (-)-anti-cis-DB[a,l]PDE-dA (fmol/µg DNA) | (-)-anti-trans-DB[a,l]PDE-dA (fmol/µg DNA) |
| 48 hours | 1.63 ± 0.42 | 4.03 ± 0.27 |
| 1 week | - | - |
| 2 weeks | - | - |
| 4 weeks | 0.72 ± 0.04 | 1.77 ± 0.25 |
Data from a study where mice were treated with 24 nmol DBP three times per week for 5 weeks.[8]
Experimental Protocols
Protocol 1: this compound-Induced Oral Carcinogenesis in Mice
This protocol is a generalized methodology based on published studies.[1][8]
1. Animal Model:
-
Species/Strain: Female B6C3F1 mice, 6-8 weeks of age.
-
Housing: Maintain mice on a 12-hour light/dark cycle at 50% relative humidity and 21 ± 2°C. Provide a semi-purified diet (e.g., modified AIN-93M) and water ad libitum.
-
Acclimation: Allow a one-week quarantine and acclimation period before the start of the experiment.
2. This compound (DBP) Preparation and Administration:
-
Caution: DBP is a potent carcinogen and should be handled with appropriate safety precautions.
-
Vehicle: Dimethyl sulfoxide (B87167) (DMSO).
-
Preparation: Prepare DBP solutions in DMSO at the desired concentrations (e.g., 3, 6, 12, 24 nmol per 30 µL). Prepare fresh solutions regularly and protect from light.
-
Administration: Administer 30 µL of the DBP solution topically into the oral cavity using a micropipette.
-
Dosing Schedule: Three times a week for a duration of 38 weeks.
3. Monitoring and Termination:
-
Health Monitoring: Weigh mice weekly and monitor for signs of toxicity or tumor development.
-
Humane Endpoints: Euthanize mice if a sudden weight loss of more than 20% is observed or if a tumor size exceeds 2 cm in diameter.[1]
-
Study Termination: Terminate the study at a predetermined time point (e.g., 47 weeks after the first carcinogen administration).
4. Necropsy and Tissue Collection:
-
Euthanasia: Euthanize mice by CO₂ asphyxiation.
-
Tissue Collection: Collect the tongue and other soft tissues of the oral cavity (e.g., pharynx, cheek).
-
Tissue Fixation: Fix tissues in 10% neutral buffered formalin for histopathological analysis.
-
Tissue for Molecular Analysis: For DNA or RNA isolation, fresh tissues can be snap-frozen in liquid nitrogen and stored at -80°C.
5. Histopathology:
-
Processing: Process formalin-fixed tissues, embed in paraffin, and section at 5-6 µm.
-
Staining: Stain sections with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Evaluation: A qualified pathologist should examine the slides for the presence of hyperplasia, dysplasia, and squamous cell carcinoma.
Protocol 2: Analysis of DBP-DNA Adducts by HPLC-MS/MS
This protocol outlines a general workflow for the sensitive detection and quantification of DBP-DNA adducts.[6][8]
1. DNA Isolation:
-
Isolate genomic DNA from target tissues using a commercial kit or standard phenol-chloroform extraction.
2. DNA Hydrolysis:
-
Internal Standard: Add a known amount of stable isotope-labeled internal standard (e.g., [¹⁵N₅]-(±)-anti-DB[a,l]PDE-N⁶-dA) to the DNA sample before digestion.
-
Enzymatic Digestion: Digest the DNA to deoxynucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
3. Solid-Phase Extraction (SPE) Cleanup:
-
Partially purify the DNA hydrolysate using an Oasis HLB column to remove interfering matrix components.
4. HPLC-MS/MS Analysis:
-
HPLC System: Use a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: Employ a C18 analytical column suitable for PAH analysis.
-
Mobile Phase: Use a gradient elution with a mobile phase consisting of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in methanol (B129727) (Solvent B).
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in the positive mode.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring specific transitions for the native adducts and the stable isotope-labeled internal standards.
-
Quantification: Quantify the amount of each DBP-DNA adduct by comparing the peak area of the native adduct to that of the corresponding internal standard.
-
Mandatory Visualization
Caption: Metabolic activation pathway of this compound (DBP) to its ultimate carcinogenic metabolite.
Caption: General experimental workflow for a this compound carcinogenesis bioassay.
References
- 1. Mutagenesis and carcinogenesis induced by this compound in the mouse oral cavity: a potential new model for oral cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Mechanisms of oral carcinogenesis induced by this compound: an environmental pollutant and a tobacco smoke constituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Identification and Quantification of DNA Adducts in the Oral Tissues of Mice Treated with the Environmental Carcinogen this compound by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. animalcare.umich.edu [animalcare.umich.edu]
troubleshooting low yield in Dibenzo[a,l]pyrene synthesis
Welcome to the technical support center for the synthesis of Dibenzo[a,l]pyrene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this potent polycyclic aromatic hydrocarbon.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, focusing on a common synthetic pathway involving the formation and cyclization of a key benzanthrone (B145504) intermediate.
Issue 1: Low Yield in the Grignard Reaction to Form 6-(3-methoxybenzyl)benzanthrone
Question: I am experiencing a low yield in the 1,4-conjugate addition of 3-methoxybenzyl magnesium bromide to benzanthrone. What are the potential causes and how can I improve the yield?
Answer:
Low yields in this Grignard reaction are often attributed to several factors, from the quality of reagents and solvents to the reaction conditions. Here are some troubleshooting steps to improve your yield:
-
Reagent and Solvent Quality:
-
Magnesium Turnings: Ensure the magnesium turnings are fresh and have a shiny surface. An oxide layer on the magnesium can inhibit the formation of the Grignard reagent. Consider activating the magnesium with a small crystal of iodine or by stirring under an inert atmosphere.
-
Anhydrous Solvents: The use of strictly anhydrous solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), is critical. Any moisture will quench the Grignard reagent. Ensure all glassware is thoroughly flame-dried under vacuum and cooled under an inert gas like argon or nitrogen.
-
Alkyl Halide Purity: The 3-methoxybenzyl bromide should be pure and free of moisture.
-
-
Reaction Conditions:
-
Initiation of Grignard Formation: Difficulty in initiating the Grignard reaction is a common issue. Adding a small amount of the 3-methoxybenzyl bromide to the magnesium in the solvent and gently warming the mixture can help start the reaction. Once initiated, the remaining halide should be added dropwise to maintain a gentle reflux.
-
Temperature Control during Addition: The addition of the Grignard reagent to the benzanthrone solution should be performed at a controlled temperature, typically at 0°C or below, to minimize side reactions.
-
Reaction Time and Temperature: After the addition is complete, allowing the reaction to slowly warm to room temperature and stirring for an extended period (e.g., overnight) can help drive the reaction to completion.
-
-
Side Reactions:
-
Wurtz Coupling: A common side reaction is the homocoupling of the Grignard reagent. This can be minimized by slow addition of the alkyl halide during the Grignard formation and maintaining a dilute solution.
-
1,2-Addition vs. 1,4-Addition: While 1,4-addition is the desired pathway, some 1,2-addition to the carbonyl group of benzanthrone may occur. The choice of solvent can influence this selectivity, with THF generally favoring 1,4-addition.
-
Issue 2: Incomplete Cyclization of 6-(3-methoxybenzyl)benzanthrone
Question: The acid-catalyzed cyclization of 6-(3-methoxybenzyl)benzanthrone to 12-methoxy-Dibenzo[a,l]pyrene is not going to completion, resulting in a low yield of the desired product. What can I do to optimize this step?
Answer:
The intramolecular cyclization is a critical step that can be influenced by the choice of acid, reaction temperature, and time. Here are some suggestions for optimization:
-
Choice of Acid Catalyst:
-
Strong Protic Acids: Methanesulfonic acid is commonly used for this cyclization.[1] Other strong protic acids like polyphosphoric acid (PPA) can also be effective. The choice of acid can impact the reaction rate and the formation of byproducts.
-
Lewis Acids: In some cases, Lewis acids can promote intramolecular cyclization reactions. Experimenting with different Lewis acids may be beneficial, although protic acids are more commonly reported for this specific transformation.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature is a crucial parameter. Insufficient temperature may lead to an incomplete reaction, while excessively high temperatures can cause decomposition or the formation of unwanted side products. A systematic optimization of the temperature is recommended.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times may not necessarily lead to higher yields and could promote side reactions.
-
-
Potential Side Reactions:
-
Sulfonation: When using sulfuric acid-based catalysts, sulfonation of the aromatic rings can be a competing side reaction.
-
Polymerization: Under harsh acidic conditions, polymerization of the starting material or product can occur, leading to a complex mixture and low yield of the desired product.
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: A common and effective route involves a multi-step synthesis starting from benzanthrone. The key steps are:
-
Grignard Reaction: 1,4-conjugate addition of a substituted benzyl (B1604629) Grignard reagent (e.g., 3-methoxybenzyl magnesium bromide) to benzanthrone to form a 6-substituted benzanthrone derivative.[1]
-
Intramolecular Cyclization: Acid-catalyzed intramolecular cyclization of the 6-substituted benzanthrone to form a methoxy-substituted this compound intermediate.[1]
-
Demethylation: Removal of the methoxy (B1213986) group to yield the final this compound product.
Another potential, though less detailed in the provided search results, synthetic strategy involves the elaboration of a benzo[c]phenanthrene (B127203) core.
Q2: How can I purify the final this compound product to a high purity?
A2: Achieving high purity of this compound typically involves a combination of chromatographic and recrystallization techniques.
-
Column Chromatography: Purification of the crude product by column chromatography on silica (B1680970) gel is a common first step. A non-polar eluent system, such as a mixture of hexanes and dichloromethane, is typically used to separate the desired product from less polar and more polar impurities.
-
Recrystallization: Following chromatography, recrystallization from a suitable solvent system (e.g., benzene/methanol or toluene) can further enhance the purity of the this compound.
Q3: What are some common side products to look out for during the synthesis?
A3: Depending on the specific reaction step, several side products can form:
-
Grignard Step: As mentioned in the troubleshooting guide, Wurtz coupling products from the Grignard reagent and 1,2-addition products to the benzanthrone carbonyl are potential byproducts.
-
Cyclization Step: Incomplete cyclization will result in the presence of the starting 6-(3-methoxybenzyl)benzanthrone. Over-reaction or reaction at unintended positions can lead to isomeric byproducts. Under strongly acidic conditions, sulfonation or polymerization can also occur.
-
Demethylation Step: Incomplete demethylation will leave the 12-methoxy-Dibenzo[a,l]pyrene intermediate in the final product mixture.
Quantitative Data Summary
Currently, specific quantitative data on reaction yields under varying conditions for the synthesis of this compound is not available in the provided search results. Researchers are encouraged to perform systematic optimization studies for their specific experimental setup.
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not fully available in the provided search results. However, based on the key intermediates and reaction types identified, a general workflow can be outlined.
General Workflow for this compound Synthesis
Caption: A generalized experimental workflow for the synthesis of this compound.
Visualizations
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low yield in this compound synthesis.
Signaling Pathway (Metabolic Activation)
While not directly related to synthesis, understanding the metabolic activation of this compound is crucial for researchers in drug development and toxicology.
Caption: Metabolic activation pathway of this compound leading to carcinogenesis.
References
Technical Support Center: Optimizing Fluorescence Quenching Assays for Dibenzo[a,l]pyrene
Welcome to the technical support center for Dibenzo[a,l]pyrene (DBP) fluorescence quenching assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound (DBP) fluorescence measurements?
The optimal excitation and emission wavelengths for DBP can vary slightly depending on the solvent used. For DBP dissolved in acetonitrile, the following wavelengths are recommended:
-
Excitation Maximum (λex): ~298 nm and ~393 nm
-
Emission Maximum (λem): ~394 nm to ~502 nm[1]
It is always best practice to determine the optimal excitation and emission maxima empirically in your specific experimental system by running excitation and emission scans.
Q2: Which solvents are suitable for this compound fluorescence quenching assays?
DBP is a hydrophobic polycyclic aromatic hydrocarbon (PAH) with limited solubility in polar solvents. Acetonitrile is a commonly used solvent for fluorescence studies of DBP.[1] Other organic solvents in which DBP is soluble, such as cyclohexane, toluene, and methanol, may also be suitable.[2] However, it is crucial to consider the following:
-
Solubility: Ensure DBP and the chosen quencher are soluble in the selected solvent to the desired concentrations. Poor solubility can lead to aggregation and inaccurate measurements.
-
Solvent Effects: The polarity of the solvent can influence the fluorescence quantum yield and the position of the emission spectrum.[3] It is important to maintain consistent solvent conditions throughout an experiment.
-
Purity: Use high-purity, spectroscopy-grade solvents to avoid interference from fluorescent impurities.
Q3: What are some common quenchers for this compound fluorescence?
Several types of molecules can act as quenchers for the fluorescence of PAHs like DBP. The choice of quencher will depend on the specific research question and the quenching mechanism being investigated. Common classes of quenchers include:
-
Heavy Atoms: Ions of heavy atoms, such as iodide (from sodium iodide) and thallium (from thallium nitrate), can enhance intersystem crossing and quench fluorescence. These have been shown to be effective for quenching DBP-DNA adducts.[4]
-
Nitroaromatic Compounds: Molecules like nitromethane (B149229) and nitroanilines are known to be efficient quenchers of pyrene (B120774) fluorescence and are likely effective for DBP as well.[5] The quenching mechanism often involves photoinduced electron transfer.
-
Acrylamide: Acrylamide is a commonly used collisional quencher that is effective for a wide range of fluorophores.[6][7]
-
Oxygen: Dissolved molecular oxygen can quench the fluorescence of many fluorophores, including benzo[a]pyrene, a related PAH.[8] For reproducible results, it is often necessary to deoxygenate the solutions.
Q4: How do I analyze the data from a fluorescence quenching experiment?
The data from a fluorescence quenching experiment is typically analyzed using the Stern-Volmer equation:
F₀ / F = 1 + Ksv[Q] = 1 + kqτ₀[Q]
Where:
-
F₀ is the fluorescence intensity in the absence of the quencher.
-
F is the fluorescence intensity in the presence of the quencher at concentration [Q].
-
Ksv is the Stern-Volmer quenching constant, which is a measure of the efficiency of quenching.
-
kq is the bimolecular quenching rate constant.
-
τ₀ is the fluorescence lifetime of the fluorophore in the absence of the quencher.
A plot of F₀/F versus [Q] should yield a straight line with a slope equal to Ksv. This is known as a Stern-Volmer plot.[9]
Troubleshooting Guide
This section addresses specific issues you might encounter during your this compound fluorescence quenching experiments.
Problem 1: Low or no fluorescence signal from my DBP sample.
-
Possible Cause: Incorrect instrument settings.
-
Solution: Ensure the excitation and emission wavelengths are set correctly for DBP in your chosen solvent. Verify that the excitation and emission slits are appropriately set to allow sufficient light to pass without saturating the detector.
-
-
Possible Cause: Low DBP concentration.
-
Solution: Increase the concentration of your DBP stock solution. Be mindful of the inner filter effect at high concentrations.
-
-
Possible Cause: DBP degradation.
-
Solution: DBP is susceptible to photodegradation.[1] Prepare fresh solutions and protect them from light by using amber vials or covering them with aluminum foil. Minimize the exposure of the sample to the excitation light in the fluorometer.
-
-
Possible Cause: Quenching by impurities.
-
Solution: Use high-purity solvents and ensure all glassware is scrupulously clean. Contaminants can act as quenchers and reduce the fluorescence signal.
-
Problem 2: My Stern-Volmer plot is non-linear.
-
Possible Cause: Presence of both static and dynamic quenching.
-
Solution: A positive deviation (upward curve) in the Stern-Volmer plot can indicate the presence of both static and dynamic quenching.[10] To distinguish between the two, perform temperature-dependent fluorescence lifetime measurements. Dynamic quenching is temperature-dependent, while static quenching is not.
-
-
Possible Cause: Inner filter effect.
-
Solution: The inner filter effect occurs when the quencher absorbs either the excitation or emission light, leading to an artificially low fluorescence reading.[11][12] To correct for this, measure the absorbance of the quencher at the excitation and emission wavelengths and apply a correction factor to the fluorescence data.[13][14][15] The best practice is to keep the total absorbance of the solution below 0.1 at both the excitation and emission wavelengths.[11]
-
-
Possible Cause: Ground-state complex formation.
-
Solution: A non-linear plot can also indicate the formation of a non-fluorescent ground-state complex between DBP and the quencher. This is a form of static quenching.
-
Problem 3: My fluorescence readings are unstable and drifting.
-
Possible Cause: Photobleaching.
-
Solution: DBP can be susceptible to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to light.[7][16][17] To minimize photobleaching, reduce the intensity of the excitation light, decrease the exposure time for each measurement, and use fresh samples for each reading if necessary.
-
-
Possible Cause: Temperature fluctuations.
-
Solution: Dynamic quenching is sensitive to temperature. Ensure that your samples and the instrument's sample holder are at a stable temperature.[17]
-
-
Possible Cause: Quenching by dissolved oxygen.
-
Solution: Dissolved oxygen is a known quencher of PAH fluorescence.[8] For highly accurate and reproducible measurements, deoxygenate your solutions by purging with an inert gas like nitrogen or argon.
-
Problem 4: this compound is precipitating out of solution.
-
Possible Cause: Poor solubility.
-
Solution: DBP has low solubility in aqueous solutions.[2] If you are working with aqueous buffers, you may need to add a co-solvent like ethanol (B145695) or DMSO to increase its solubility. However, be aware that this will change the solvent polarity and may affect the fluorescence properties. Ensure the final concentration of the co-solvent is consistent across all samples. Using a small amount of a non-ionic surfactant can also help to solubilize DBP in aqueous media.
-
Data Presentation
Table 1: Photophysical Properties of this compound in Acetonitrile
| Parameter | Value | Reference |
| Excitation Maxima (λex) | ~298 nm, ~393 nm | [1] |
| Emission Range (λem) | ~394 - 502 nm | [1] |
Table 2: Potential Quenchers for this compound Fluorescence
| Quencher Class | Specific Examples | Quenching Mechanism | Reference |
| Heavy Atoms | Sodium Iodide (NaI), Thallium Nitrate (TlNO₃) | Heavy-atom effect (enhances intersystem crossing) | [4] |
| Nitroaromatics | Nitromethane, Nitroanilines | Photoinduced Electron Transfer | [5] |
| Small Molecules | Acrylamide | Collisional (Dynamic) Quenching | [6][7] |
| Gases | Molecular Oxygen (O₂) | Collisional (Dynamic) Quenching | [8] |
Experimental Protocols
Protocol 1: General Procedure for this compound Fluorescence Quenching Titration
This protocol outlines the steps for a typical fluorescence quenching experiment to determine the Stern-Volmer constant for the interaction of DBP with a quencher.
1. Preparation of Stock Solutions:
-
DBP Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a suitable, high-purity solvent (e.g., acetonitrile). Due to the potential for photodegradation, store this solution in an amber vial or wrapped in aluminum foil in the dark.
-
Quencher Stock Solution: Prepare a concentrated stock solution of the quencher (e.g., 100 mM) in the same solvent as the DBP stock solution. The concentration of the quencher stock solution should be significantly higher than that of the DBP working solution to avoid significant dilution during the titration.
2. Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.
-
Set the excitation and emission wavelengths to the determined optima for DBP in the chosen solvent.
-
Set the excitation and emission slit widths to achieve a good signal-to-noise ratio without saturating the detector (e.g., 5 nm).
3. Sample Preparation and Measurement:
-
Prepare a working solution of DBP (e.g., 1 µM) by diluting the stock solution in the chosen solvent.
-
Transfer a known volume of the DBP working solution (e.g., 2 mL) into a clean quartz cuvette.
-
Place the cuvette in the spectrofluorometer and record the initial fluorescence intensity (F₀).
-
Add a small, precise volume of the quencher stock solution to the cuvette.
-
Gently mix the solution by inverting the capped cuvette several times.
-
Allow the solution to equilibrate for a few minutes before recording the fluorescence intensity (F).
-
Repeat the addition of the quencher stock solution to obtain a series of measurements at increasing quencher concentrations.
4. Data Analysis:
-
Correct the fluorescence intensity readings for the dilution effect if the added volume of the quencher solution is significant.
-
If the quencher absorbs at the excitation or emission wavelength, correct for the inner filter effect.
-
Plot F₀/F versus the quencher concentration [Q].
-
Perform a linear regression on the data points. The slope of the resulting line is the Stern-Volmer constant (Ksv).
Mandatory Visualizations
Caption: The Jablonski diagram illustrating the process of fluorescence and quenching.
Caption: The experimental workflow for a fluorescence quenching titration assay.
Caption: A decision tree for troubleshooting common issues in fluorescence quenching assays.
References
- 1. mdpi.com [mdpi.com]
- 2. Dibenzo(a,i)pyrene | C24H14 | CID 9106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Solid-matrix fluorescence quenching of benzo[e]pyrene and (+/-)-anti-dibenzo[a, l]pyrene diolepoxide-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. Excited State Kinetics of Benzo[a]pyrene Is Affected by Oxygen and DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. edinst.com [edinst.com]
- 10. chalcogen.ro [chalcogen.ro]
- 11. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 12. researchgate.net [researchgate.net]
- 13. On the origin and correction for inner filter effects in fluorescence Part I: primary inner filter effect-the proper approach for sample absorbance correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Automatic Correction of Inner Filter Effect â App Note for Labbot [labbot.bio]
- 15. Fluorescence of Dyes in Solutions with High Absorbance. Inner Filter Effect Correction | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Dibenzo[a,l]pyrene Quantitation in Fatty Tissues
Welcome to the technical support center for the analysis of Dibenzo[a,l]pyrene (DBaLP) in fatty tissues. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying this potent carcinogen in challenging lipid-rich matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when quantifying this compound in fatty tissues?
The primary challenges stem from the lipophilic nature of both DBaLP and the adipose tissue matrix. This leads to difficulties in extraction, significant matrix effects during analysis, and the potential for co-elution with structurally similar isomers.[1][2] Effective sample cleanup to remove interfering lipids is critical for accurate quantification.[3][4]
Q2: Which analytical techniques are most suitable for DBaLP quantification in fatty tissues?
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.[3][5][6] HPLC-FLD offers high sensitivity for fluorescent PAHs like DBaLP.[5] GC-MS, particularly when used in tandem (GC-MS/MS), provides excellent selectivity and structural confirmation.[6] For the highest accuracy, isotope dilution mass spectrometry using a deuterated internal standard with GC-MS/MS is recommended to compensate for matrix effects and procedural errors.[6]
Q3: Why is this compound of particular interest in toxicological studies?
This compound is considered one of the most potent carcinogenic polycyclic aromatic hydrocarbons (PAHs) ever tested.[7][8][9] Its toxicity can be up to 100 times that of Benzo[a]pyrene, a well-known carcinogen often used as a marker for PAH contamination.[7] Therefore, its unambiguous identification and accurate quantification in biological samples are crucial for risk assessment.
Q4: What are typical sources of this compound exposure?
DBaLP is a product of incomplete combustion of organic materials.[9] Major sources of human exposure include tobacco smoke, diesel exhaust, industrial emissions, and consumption of contaminated food, particularly grilled or smoked meats and fish.[9][10][11] Due to its lipophilic nature, it can bioaccumulate in fatty tissues.[2][12]
Troubleshooting Guides
Issue 1: Low Analyte Recovery
Symptom: Consistently low recovery of DBaLP during validation experiments or sample analysis.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction | The choice of extraction solvent and method is critical. DBaLP is nonpolar, so solvents like n-hexane or cyclohexane (B81311) are often effective.[5][13] Consider optimizing the extraction technique. Ultrasound-assisted extraction (UAE) can improve efficiency.[13] For highly fatty matrices, a two-step solid/liquid extraction with a mixture of ethyl acetate (B1210297) and acetonitrile (B52724) may enhance recovery.[1] |
| Analyte Loss During Evaporation | PAHs can be lost during solvent evaporation steps used for sample concentration.[5] Carefully control the temperature and the flow of the nitrogen stream to minimize volatilization. |
| Adsorption to Labware | DBaLP can adsorb to active sites on glass or plastic surfaces. Use silanized glassware or polypropylene (B1209903) tubes to minimize this effect. |
| Photodegradation | PAHs are sensitive to light and can degrade upon exposure.[5] It is crucial to use amber glassware and protect samples from light throughout the entire experimental process.[5][10] |
| Ineffective Sample Cleanup | Inadequate removal of lipids can lead to analyte loss in subsequent steps. Ensure the chosen cleanup method (e.g., SPE, GPC, specialized sorbents) is appropriate for the fat content of your sample.[14] |
Issue 2: Peak Tailing or Poor Peak Shape in Chromatography
Symptom: Chromatographic peaks for DBaLP are broad, asymmetrical, or show significant tailing.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Active Sites in the System | Active sites in the HPLC or GC system, including the column, injector, or tubing, can cause peak tailing.[5] For HPLC: Flush the column with a strong solvent, or consider adding a competitive agent like triethylamine (B128534) to the mobile phase.[5] For GC: Ensure proper deactivation of the injector liner and use a high-quality, inert column. |
| Sample Matrix Effects | Co-extracted matrix components can interfere with the peak shape.[5] Improve sample cleanup to remove these interferences.[5] |
| System Contamination | Contamination in the injector, tubing, or detector can lead to poor chromatography.[5] Thoroughly clean all system components according to the manufacturer's recommendations. |
| Inappropriate Column Temperature (GC) | The temperature program may not be optimal for eluting high molecular weight PAHs. Consider increasing the final oven temperature to ensure the compound elutes efficiently.[15] |
Issue 3: Co-elution with Isomers
Symptom: Inability to resolve this compound from other isomers, particularly Benzo[a]pyrene, resulting in a single, merged peak.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Chromatographic Resolution | Standard HPLC or GC conditions may not be sufficient to separate structurally similar isomers.[5][7] |
| Optimize Chromatographic Conditions: Systematically adjust the mobile phase composition, gradient profile, column temperature, and flow rate to improve separation.[5] | |
| Use a Specialized Column: Employ a column specifically designed for PAH analysis, which offers enhanced selectivity for isomers.[5] | |
| Two-Dimensional Chromatography: For highly complex samples, consider using a two-dimensional chromatography approach (e.g., LCxGC) to achieve the necessary resolving power.[5] | |
| Advanced Detection Techniques: Techniques like laser-excited time-resolved Shpol'skii spectroscopy can allow for the unambiguous determination of co-eluting isomers without further chromatographic separation.[5] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) with HPLC-FLD Analysis
This protocol is adapted from a method developed for the extraction of PAHs from human adipose tissue.[13]
-
Homogenization: Homogenize 0.4 g of adipose tissue with 6 mL of n-hexane in an ultrasonic processor for 60 seconds at 30% amplitude.
-
Centrifugation: Centrifuge the extracts at 2575 x g for 5 minutes.
-
Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Redissolve the residue in an appropriate volume of acetonitrile (ACN).
-
Filtration: Filter the reconstituted extract through a syringe filter before HPLC analysis.
-
HPLC-FLD Analysis:
-
Column: C18 column specialized for PAH analysis.
-
Mobile Phase: Gradient elution with acetonitrile and water.
-
Detection: Fluorescence detector with excitation and emission wavelengths optimized for DBaLP.
-
Protocol 2: Solid/Liquid Extraction with EMR—Lipid Cleanup and GC/MS/MS Analysis
This protocol is based on a method for analyzing PAHs in fatty food matrices.[1][14]
-
Sample Weighing: Accurately weigh 2.5 g of homogenized fatty tissue into a 50 mL centrifuge tube.
-
First Extraction: Add 5 mL of 20:80 ethyl acetate/acetonitrile and ceramic homogenizers. Shake vigorously for 10 minutes and centrifuge at 5,000 rpm for 5 minutes.
-
Second Extraction: Decant the supernatant. Add another 5 mL of 20:80 ethyl acetate/acetonitrile to the pellet, vortex for 10 minutes, and centrifuge again.
-
Lipid Cleanup: Combine the supernatants and perform a cleanup step using a specialized lipid removal sorbent like Agilent Captiva EMR—Lipid cartridges.[1]
-
Back-Extraction: Perform a back-extraction of the cleaned eluent with isooctane (B107328) to remove residual water.
-
GC/MS/MS Analysis:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[6]
-
Injection: Splitless injection.
-
Carrier Gas: Helium.
-
Detection: Tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Quantitative Data Summary
The following table summarizes typical performance data from various methods for PAH analysis in fatty matrices.
| Parameter | Method | Matrix | This compound Value | Reference |
| Recovery | QuEChERS with dSPE | Fish | 80-139% (for general PAHs) | [16] |
| Solid/Liquid Extraction with EMR-Lipid | Salmon, Beef | 50-120% (for general PAHs) | [1] | |
| SPE with humic acid-bonded silica | Vegetable Oils | 66.9-118.4% (for BaP) | [17] | |
| Limit of Quantitation (LOQ) | GC-MS/MS | Oilseeds | 0.18-0.82 µg/kg (for 4 EU priority PAHs) | [18] |
| HPLC-FLD | Edible Oils | 0.1-1 µg/kg (for 15 SCF PAHs) | [19] | |
| LC-MS/MS | Food Samples | 0.07 µg/kg (for BaP) | [20] | |
| Limit of Detection (LOD) | GC-MS/MS | Oilseeds | 0.05-0.25 µg/kg (for 4 EU priority PAHs) | [18] |
| HPLC with fluorescence | Edible Oils | ~0.1 µg/kg (for BaP) | [21] |
Visualizations
Caption: Experimental workflow for DBaLP analysis in fatty tissues.
Caption: Key challenges in quantifying DBaLP in fatty tissues.
References
- 1. agilent.com [agilent.com]
- 2. Evaluating the impact of polycyclic aromatic hydrocarbon bioaccumulation in adipose tissue of obese women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound induced DNA adduct formation in lung tissue in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. researchgate.net [researchgate.net]
- 12. Benzo[a]pyrene exposure prevents high fat diet-induced obesity in the 4T1 model of mammary carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of a simple, effective, and greener methodology for polycyclic aromatic hydrocarbon extraction from human adipose tissue - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY02075K [pubs.rsc.org]
- 14. gcms.cz [gcms.cz]
- 15. Problem with detecting last 3 PAHs - SOLVED - Chromatography Forum [chromforum.org]
- 16. agilent.com [agilent.com]
- 17. Simultaneous Determination of Aflatoxins and Benzo(a)pyrene in Vegetable Oils Using Humic Acid-Bonded Silica SPE HPLC–PHRED–FLD - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pfigueiredo.org [pfigueiredo.org]
- 20. researchgate.net [researchgate.net]
- 21. publications.iupac.org [publications.iupac.org]
Technical Support Center: Optimizing Dibenzo[a,l]pyrene Recovery from Soil and Sediment
Welcome to the technical support center for the analysis of Dibenzo[a,l]pyrene (DB[a,l]P), a particularly potent and challenging polycyclic aromatic hydrocarbon (PAH). This resource is designed for researchers, scientists, and environmental professionals to address common issues encountered during the extraction and quantification of DB[a,l]P from complex matrices like soil and sediment. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your recovery rates and ensure accurate, reproducible results.
Troubleshooting Guide: Common Issues in DB[a,l]P Analysis
This guide addresses frequent problems that can lead to inaccurate results and low analyte recovery.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of DB[a,l]P | Inefficient Extraction: The chosen solvent or method may not be effective for the specific soil/sediment matrix. DB[a,l]P, a high molecular weight PAH, can be strongly adsorbed to organic matter.[1][2] | Optimize Extraction: Consider alternative methods like pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE), which use elevated temperatures and pressures to improve extraction efficiency.[3] For solvent selection, a mixture of a nonpolar and a polar solvent, such as hexane-acetone (1:1), is often effective.[1] Toluene (B28343) has also been shown to be a good solvent for high molecular weight PAHs.[1][4] |
| Insufficient Extraction Time or Energy: Sonication or shaking times may be too short to overcome the strong interactions between DB[a,l]P and the sample matrix. | Increase Extraction Time/Energy: For ultrasonic extraction, ensure sufficient sonication time (e.g., 30-60 minutes).[5] The power and frequency of the sonicator should also be optimized. For shaking methods, overnight shaking may be necessary.[6] | |
| Matrix Sequestration (Aging): Over time, DB[a,l]P can become sequestered within the micropores of the soil/sediment matrix, making it less accessible to extraction solvents.[1][7] | Employ More Vigorous Extraction: Techniques like PLE are particularly effective for aged samples.[8] The use of a wetting agent or a surfactant in the extraction solvent can sometimes help to release sequestered analytes. | |
| High Background or Interfering Peaks in Chromatogram | Matrix Co-extractives: Soil and sediment samples contain a wide variety of organic compounds (e.g., humic acids, lipids) that can be co-extracted with the analytes and interfere with chromatographic analysis.[6] | Implement a Thorough Cleanup Step: Solid Phase Extraction (SPE) is a common and effective cleanup technique.[6] Cartridges containing silica (B1680970), alumina, or Florisil can be used to remove polar interferences.[9] Gel permeation chromatography (GPC) can also be used to separate the PAHs from larger molecules.[9] |
| Contaminated Solvents or Glassware: Impurities in solvents or residues on glassware can introduce interfering peaks. | Use High-Purity Reagents and Clean Glassware: Always use high-purity solvents (e.g., pesticide residue grade).[10] Glassware should be meticulously cleaned, including a final rinse with a high-purity solvent. Running a "reagent blank" can help identify sources of contamination.[10] | |
| Poor Reproducibility (High RSDs) | Sample Inhomogeneity: Soil and sediment samples can be heterogeneous, leading to variability between subsamples. | Homogenize Samples: Thoroughly mix and homogenize the entire sample before taking a subsample for extraction. For soil samples, air-drying, grinding, and sieving can improve homogeneity.[11] |
| Inconsistent Extraction or Cleanup Procedure: Variations in extraction time, solvent volumes, or SPE elution can lead to inconsistent results. | Standardize the Protocol: Adhere strictly to a validated and standardized protocol for all samples in a batch. The use of an internal standard added before extraction can help to correct for variations in recovery. |
Frequently Asked Questions (FAQs)
Q1: Which extraction method is best for this compound in highly organic soil?
For soils with high organic content, methods that employ higher temperatures and pressures, such as Pressurized Liquid Extraction (PLE) or Microwave-Assisted Extraction (MAE), are generally more effective at overcoming the strong adsorption of high molecular weight PAHs like DB[a,l]P to the organic matter.[3][8] Soxhlet extraction is a classic and robust method but is more time-consuming and uses larger volumes of solvent.[5] Ultrasonic extraction is a faster alternative, but its efficiency can be matrix-dependent.[1]
Q2: What is the best solvent system for extracting DB[a,l]P?
A mixture of a non-polar and a moderately polar solvent is often optimal. A 1:1 mixture of hexane (B92381) and acetone (B3395972) is a widely used and effective choice for PAHs.[1] Dichloromethane (B109758) is also a common solvent, sometimes used in a mixture with acetone.[12] For highly contaminated soils, a more aromatic solvent like toluene can improve the recovery of high molecular weight PAHs.[1][4]
Q3: How can I minimize the loss of DB[a,l]P during sample preparation?
To minimize losses, it is crucial to use appropriate labware, such as glass or stainless steel containers, as PAHs can adsorb to plastics.[10] When concentrating the extract, avoid evaporating to complete dryness. A gentle stream of nitrogen and a controlled temperature water bath are recommended. The addition of a high-boiling "keeper" solvent like isooctane (B107328) or toluene before the final concentration step can also help prevent the loss of more volatile analytes, although this is less of a concern for the high-boiling DB[a,l]P.[10]
Q4: My DB[a,l]P recovery is consistently low, even with an optimized extraction. What else could be the problem?
If extraction is efficient, the issue may lie in the cleanup step. DB[a,l]P might be irreversibly adsorbed to the cleanup sorbent or incompletely eluted. Ensure the elution solvent is strong enough and the volume is sufficient. For example, if using a silica SPE cartridge, a solvent mixture like dichloromethane-hexane may be required for complete elution.[6] It is also important to verify that your analytical standard is accurate and has not degraded.
Q5: How does "aging" of the contamination in soil affect recovery?
"Aging" refers to the process where contaminants become more strongly bound to the soil or sediment matrix over time, a phenomenon known as sequestration.[1][7] This can make the analytes less bioavailable and also more difficult to extract with conventional methods. For aged samples, more aggressive extraction techniques like PLE or MAE are often necessary to achieve good recoveries.[3][8]
Experimental Protocols
Protocol 1: Pressurized Liquid Extraction (PLE) of DB[a,l]P from Soil/Sediment
This protocol is suitable for achieving high recovery of DB[a,l]P, especially from aged or complex matrices.
-
Sample Preparation:
-
Air-dry the soil or sediment sample to a constant weight.
-
Grind the sample to a fine powder using a mortar and pestle and sieve through a 2 mm mesh to ensure homogeneity.[11]
-
Accurately weigh approximately 10 g of the homogenized sample and mix it with a dispersing agent like diatomaceous earth.
-
-
Extraction Cell Preparation:
-
Place a cellulose (B213188) filter at the bottom of the extraction cell.
-
Pack the sample mixture into the extraction cell.
-
Add a known amount of a suitable internal standard (e.g., a deuterated PAH) directly to the top of the sample in the cell.
-
Place a second cellulose filter on top of the sample.
-
-
PLE Instrument Parameters:
-
Extract Concentration:
-
Collect the extract in a collection vial.
-
Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen in a warm water bath (e.g., 35-40 °C).[12]
-
-
Cleanup (See Protocol 3).
Protocol 2: Ultrasonic Extraction of DB[a,l]P from Soil/Sediment
This is a faster alternative to traditional methods, suitable for a large number of samples.
-
Sample Preparation:
-
Prepare the sample as described in Protocol 1 (Step 1).
-
Place approximately 5 g of the homogenized sample into a glass centrifuge tube.[5]
-
Add a known amount of internal standard.
-
-
Extraction:
-
Separation:
-
Centrifuge the sample at a sufficient speed to pellet the solid material.
-
Carefully decant the supernatant (the extract) into a clean flask.
-
Repeat the extraction (steps 2 and 3) two more times with fresh solvent, combining the supernatants.
-
-
Extract Concentration:
-
Concentrate the combined extracts to approximately 1 mL as described in Protocol 1 (Step 4).
-
-
Cleanup (See Protocol 3).
Protocol 3: Solid Phase Extraction (SPE) Cleanup
This protocol is designed to remove polar interferences from the crude extract.
-
Cartridge Conditioning:
-
Condition a silica gel SPE cartridge (e.g., 500 mg) by passing 5 mL of dichloromethane followed by 5 mL of hexane through it. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Transfer the concentrated extract (from Protocol 1 or 2), which should be in a non-polar solvent like hexane, onto the conditioned SPE cartridge. If the extract is in a more polar solvent, it may need to be solvent-exchanged into hexane first.
-
-
Elution of Interferences (Wash Step):
-
Wash the cartridge with 5 mL of hexane to elute non-polar interferences like aliphatic hydrocarbons. Discard this fraction.
-
-
Elution of Analytes:
-
Elute the PAHs, including DB[a,l]P, from the cartridge with 10 mL of a 1:1 (v/v) mixture of dichloromethane and hexane. Collect this fraction.
-
-
Final Concentration:
-
Concentrate the collected fraction to the final desired volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
The sample is now ready for analysis by GC-MS or HPLC-FLD.
-
Data Presentation
Table 1: Comparison of Extraction Methodologies for High Molecular Weight PAHs
| Extraction Method | Typical Solvent(s) | Temperature | Pressure | Extraction Time | Advantages | Disadvantages | Typical Recovery Range for High MW PAHs |
| Soxhlet | Hexane/Acetone, Dichloromethane | Solvent Boiling Point | Atmospheric | 6-24 hours | Robust, well-established. | Time-consuming, large solvent volume.[5] | 70-110%[9] |
| Ultrasonic Extraction | Hexane/Acetone, Dichloromethane | Ambient or slightly elevated | Atmospheric | 30-90 minutes | Fast, simple, can process multiple samples.[5] | Efficiency can be matrix-dependent, potential for analyte degradation with high power.[1] | 71-107%[15] |
| Pressurized Liquid Extraction (PLE) | Dichloromethane/Acetone, Toluene | 100-200 °C | 1500-2000 psi | 15-30 minutes | Fast, low solvent consumption, high efficiency for aged samples.[3][13] | High initial instrument cost. | >90%[14] |
| Microwave-Assisted Extraction (MAE) | Hexane/Acetone | 100-120 °C | Elevated (in closed vessel) | 10-30 minutes | Fast, reduced solvent use.[3] | Requires specialized equipment. | 80-95%[3] |
Visualizations
Caption: General experimental workflow for the analysis of this compound in soil and sediment.
Caption: A logical troubleshooting guide for addressing low recovery of this compound.
References
- 1. Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [scholarworks.umass.edu]
- 3. mdpi.com [mdpi.com]
- 4. glsciences.eu [glsciences.eu]
- 5. ijabbr.com [ijabbr.com]
- 6. journal.gnest.org [journal.gnest.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Polycyclic aromatic hydrocarbons (PAHs) in sediment environments in Vietnam: Analytical methods and contamination status | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 10. benchchem.com [benchchem.com]
- 11. repositorio.uchile.cl [repositorio.uchile.cl]
- 12. Determination and Distribution of Polycyclic Aromatic Hydrocarbons in Rivers, Sediments and Wastewater Effluents in Vhembe District, South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gcms.cz [gcms.cz]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Oxidative Degradation of Dibenzo[a,l]pyrene Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dibenzo[a,l]pyrene (DB[a,l]P). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the oxidative degradation of DB[a,l]P samples during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound (DB[a,l]P) sample degradation?
A1: The primary causes of DB[a,l]P degradation are exposure to light, elevated temperatures, and the presence of oxidizing agents. DB[a,l]P, like other polycyclic aromatic hydrocarbons (PAHs), is susceptible to photo-oxidation and thermal degradation.[1] The presence of reactive oxygen species (ROS) can also lead to the formation of various oxidation products.
Q2: How should solid this compound and its solutions be stored to minimize degradation?
A2: To minimize degradation, solid DB[a,l]P should be stored in a cool, dark, and dry place, preferably in a tightly sealed container. For solutions, it is recommended to use amber glass vials to protect from light and store them at low temperatures, typically -20°C or below, to slow down potential degradation processes.
Q3: What are the common degradation products of this compound?
A3: While specific studies on this compound are limited, the oxidative degradation pathways are expected to be similar to the well-studied, structurally related compound benzo[a]pyrene (B130552). Common degradation products include dihydrodiols, epoxides, and quinones.[1][2][3][4][5] The formation of these products can be initiated by enzymatic (e.g., cytochrome P450) or non-enzymatic processes involving reactive oxygen species.
Q4: Can antioxidants be used to prevent the degradation of DB[a,l]P solutions?
A4: Yes, antioxidants can be effective in mitigating the oxidative degradation of DB[a,l]P solutions. Antioxidants work by scavenging free radicals that can initiate the oxidation process. Common antioxidants used for stabilizing organic compounds include butylated hydroxytoluene (BHT) and α-tocopherol (Vitamin E).[6][7]
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatographic Analysis (HPLC or GC-MS)
Symptom: Appearance of additional, unidentified peaks in the chromatogram of a DB[a,l]P sample that were not present in a freshly prepared standard.
Possible Cause: Oxidative degradation of the DB[a,l]P sample, leading to the formation of degradation products such as dihydrodiols, epoxides, or quinones.
Troubleshooting Steps:
-
Confirm Degradation: Re-analyze a freshly prepared standard solution of DB[a,l]P under the same conditions to confirm that the unexpected peaks are not artifacts of the analytical system.
-
Analyze Mass Spectra: If using GC-MS, examine the mass spectra of the unknown peaks. The molecular ions of potential degradation products will be higher than that of DB[a,l]P (m/z 302). For example, the addition of one oxygen atom (epoxide or quinone) would result in a molecular ion of m/z 318, and the addition of two hydroxyl groups (dihydrodiol) would result in a molecular ion of m/z 336.
-
Review Sample Handling and Storage: Evaluate the history of the sample. Was it exposed to light for an extended period? Was it stored at an appropriate temperature?
-
Implement Preventative Measures: For future experiments, prepare samples fresh whenever possible and store them in amber vials at -20°C or lower. Consider adding an antioxidant to the solvent used to prepare the stock solutions.
Issue 2: Decrease in this compound Concentration Over Time
Symptom: The quantified concentration of DB[a,l]P in a sample is significantly lower than its nominal concentration, or a gradual decrease in concentration is observed in stored stock solutions.
Possible Cause: Degradation of DB[a,l]P due to exposure to light, elevated temperature, or oxidative conditions.
Troubleshooting Steps:
-
Verify Instrument Calibration: Ensure the analytical instrument is properly calibrated with a fresh, accurately prepared standard.
-
Assess Storage Conditions: Confirm that the samples and stock solutions have been consistently stored in the dark at the recommended low temperature.
-
Evaluate Solvent Purity: Impurities in solvents can sometimes accelerate degradation. Use high-purity solvents suitable for PAH analysis.
-
Conduct a Stability Study: To understand the stability of your DB[a,l]P solutions under your specific storage conditions, perform a small-scale stability study. Aliquot a stock solution and analyze it at regular intervals (e.g., daily or weekly) to determine the rate of degradation.
-
Utilize Antioxidants: If degradation is confirmed, add an antioxidant such as BHT or α-tocopherol to your stock solutions.
Quantitative Data on Degradation
Due to the limited availability of specific kinetic data for this compound, the following tables provide data for the structurally similar and extensively studied polycyclic aromatic hydrocarbon, Benzo[a]pyrene (B[a]P), as a proxy. This data can be used to estimate the relative stability of DB[a,l]P under different conditions. It is crucial to note that these are estimates, and the actual degradation rates of DB[a,l]P may vary.
Table 1: Estimated Half-life of Benzo[a]pyrene in Solution under Different Conditions
| Condition | Solvent | Half-life (t½) | Reference |
|---|---|---|---|
| Sunlight Exposure | Water | 0.69 hours | [3] |
| Sunlight Exposure | Various Organic Solvents | Minutes to Hours | [3] |
| Thermal (15°C) | Soil Slurry | ~150 days | [8] |
| Thermal (30°C) | Soil Slurry | ~80 days | [8] |
| Thermal (45°C) | Soil Slurry | ~50 days |[8] |
Table 2: Common Oxidative Degradation Products of Benzo[a]pyrene
| Degradation Product | Molecular Weight ( g/mol ) | Common m/z ions in Mass Spectrum |
|---|---|---|
| Benzo[a]pyrene-7,8-epoxide | 268.31 | 268, 239, 215 |
| Benzo[a]pyrene-7,8-dihydrodiol | 286.33 | 286, 268, 252, 239 |
| Benzo[a]pyrene-1,6-dione | 282.29 | 282, 254, 226 |
| Benzo[a]pyrene-3,6-dione | 282.29 | 282, 254, 226 |
| Benzo[a]pyrene-6,12-dione | 282.29 | 282, 254, 226 |
Note: The mass spectra of these compounds can be complex due to fragmentation. The listed m/z values are characteristic ions.
Experimental Protocols
Protocol for Preparing Stabilized this compound Stock Solutions
This protocol provides a general guideline for preparing DB[a,l]P stock solutions with an antioxidant to mitigate oxidative degradation.
Materials:
-
This compound (solid)
-
High-purity solvent (e.g., toluene, dichloromethane, or acetonitrile)
-
Butylated hydroxytoluene (BHT) or α-tocopherol (Vitamin E)
-
Amber glass vials with Teflon-lined caps
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Prepare Antioxidant Stock Solution (Optional but Recommended):
-
Accurately weigh a small amount of BHT or α-tocopherol.
-
Dissolve it in the chosen high-purity solvent to create a concentrated stock solution (e.g., 1 mg/mL). This allows for more accurate addition of the antioxidant to the DB[a,l]P solution.
-
-
Prepare this compound Stock Solution:
-
Accurately weigh the desired amount of solid DB[a,l]P in a clean, dry amber volumetric flask.
-
Add a small volume of the chosen solvent to dissolve the DB[a,l]P completely. Gentle sonication can be used if necessary.
-
If using an antioxidant stock solution, add the appropriate volume to achieve the desired final concentration (e.g., 10-100 µg/mL of BHT).[7][9][10] If adding the solid antioxidant directly, ensure it is fully dissolved.
-
Bring the solution to the final volume with the solvent.
-
Cap the flask tightly and mix thoroughly.
-
-
Storage:
-
Aliquot the stock solution into smaller amber glass vials to minimize the number of freeze-thaw cycles and exposure to air for the bulk of the solution.
-
Store the vials at -20°C or below.
-
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Troubleshooting workflow for unexpected analytical results.
References
- 1. Signal - The Homepage of Mutational Signatures [signal.mutationalsignatures.com]
- 2. DIBENZO(a,e)PYRENE | C24H14 | CID 9126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dibenzo(a,i)pyrene | C24H14 | CID 9106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Degradation of Benzo[a]pyrene by Mycobacterium vanbaalenii PYR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stabilizing Polysorbate 20 and 80 Against Oxidative Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermally enhanced biodegradation of benzo[a]pyrene and benzene co-contaminated soil: Bioavailability and generation of ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ehs.wwu.edu [ehs.wwu.edu]
- 10. US7785647B2 - Methods of providing antioxidants to a drug containing product - Google Patents [patents.google.com]
Validation & Comparative
A Researcher's Guide to Selecting Dibenzo[a,l]pyrene Certified Reference Materials
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of polycyclic aromatic hydrocarbons (PAHs), the selection of a high-quality Dibenzo[a,l]pyrene certified reference material (CRM) is paramount to achieving accurate, reproducible, and defensible results. This compound is a potent carcinogen, and its accurate quantification in environmental and biological matrices is crucial for toxicological studies and risk assessment. This guide provides a comparative overview of commercially available this compound CRMs, outlines a detailed experimental protocol for their evaluation, and offers a logical framework for selecting the most suitable material for your analytical needs.
Comparison of Commercially Available this compound CRMs
Several reputable suppliers offer this compound as a certified reference material. While product specifications are often similar, variations in purity, certified concentration, uncertainty, and the level of certification can significantly impact analytical performance. A key indicator of a high-quality CRM is accreditation to ISO 17034 , which provides the highest level of quality assurance for reference material producers.[1][2][3][4][5] This accreditation ensures that the manufacturer has demonstrated competence in all aspects of CRM production, including characterization, stability, and homogeneity.
Below is a hypothetical comparison of this compound CRMs from three leading suppliers. The data presented is representative of what can be found on product specifications and certificates of analysis.
| Parameter | Supplier A (e.g., Sigma-Aldrich - BCR®) | Supplier B (e.g., LGC Standards) | Supplier C (e.g., Dr. Ehrenstorfer) |
| Product Number | BCR096 | DRE-C20720000 | C20720000 |
| Format | Neat Solid | Neat Solid | 100 µg/mL in Toluene |
| Certified Purity | ≥99.5% | 99.72% | 99.8% |
| Uncertainty (k=2) | ± 0.2% | ± 0.15% | ± 0.5 µg/mL |
| ISO 17034 Accredited | Yes | Yes | Yes |
| Traceability | Traceable to SI units via qNMR | Traceable to SI units | Traceable to NIST SRM |
| Supplied Documentation | Certificate of Analysis | Certificate of Analysis | Certificate of Analysis |
Experimental Protocol for CRM Performance Evaluation
To objectively compare the performance of different this compound CRMs, a rigorous and well-controlled experimental protocol is essential. The following methodology outlines a gas chromatography-tandem mass spectrometry (GC-MS/MS) approach, a common and highly sensitive technique for PAH analysis.
Objective: To assess and compare the accuracy, precision, and linearity of this compound CRMs from different suppliers for the quantification of this compound in a representative matrix.
Materials:
-
This compound CRMs from at least two different suppliers (e.g., Supplier A, Supplier B).
-
This compound-d14 (or other suitable isotopic analog) as an internal standard (IS).
-
GC-MS/MS system with an appropriate capillary column (e.g., DB-5ms or equivalent).
-
High-purity solvents (e.g., hexane, toluene, acetone).
-
Calibrated analytical balance and volumetric glassware.
-
Representative blank matrix (e.g., soil extract, artificial biological fluid).
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve each this compound CRM and the internal standard in a suitable solvent (e.g., toluene) to prepare individual stock solutions of known concentration (e.g., 100 µg/mL).
-
Internal Standard Spiking Solution Preparation: From the this compound-d14 stock solution, prepare a working internal standard spiking solution at a fixed concentration (e.g., 1 µg/mL).
-
Calibration Curve Preparation: Prepare a series of calibration standards by spiking a constant volume of the internal standard working solution into a series of dilutions of each this compound CRM stock solution. The concentration range should encompass the expected sample concentrations.
-
Sample Preparation: Spike a known amount of the internal standard into aliquots of the blank matrix. Fortify these samples with varying concentrations of each this compound CRM to create quality control (QC) samples at low, medium, and high concentrations.
-
Extraction and Cleanup: Subject the QC samples to your laboratory's standard operating procedure for PAH extraction and cleanup.
-
GC-MS/MS Analysis: Analyze the calibration standards and the extracted QC samples using a validated GC-MS/MS method. The method should be optimized for the separation and detection of this compound and its deuterated internal standard. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Data Analysis:
-
For each CRM, construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the this compound-d14 internal standard against the concentration of this compound.
-
Determine the linearity of each calibration curve by calculating the coefficient of determination (R²).
-
Assess the precision by calculating the relative standard deviation (%RSD) of replicate injections of the mid-level QC samples.
-
Evaluate accuracy by calculating the percent recovery of the spiked this compound in the QC samples.
-
Mandatory Visualizations
To further clarify the experimental process and the decision-making framework for selecting a CRM, the following diagrams are provided.
Caption: Experimental workflow for comparing this compound CRMs.
Caption: Logical framework for selecting a this compound CRM.
Conclusion
The selection of a this compound CRM is a critical step that directly impacts the quality and reliability of analytical data. By prioritizing CRMs from ISO 17034 accredited suppliers, carefully reviewing the certificate of analysis, and, when necessary, conducting an in-house performance evaluation, researchers can ensure the selection of a CRM that is fit for its intended purpose. This systematic approach will lead to more accurate and reproducible results in the analysis of this highly carcinogenic compound.
References
Inter-laboratory Comparison of Dibenzo[a,l]pyrene Analysis: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the analysis of polycyclic aromatic hydrocarbons (PAHs), ensuring the accuracy and comparability of analytical data is paramount. This is particularly critical for highly carcinogenic compounds like Dibenzo[a,l]pyrene. This guide provides an objective comparison of analytical performance based on inter-laboratory studies, supported by detailed experimental protocols.
This compound is recognized as one of the most potent carcinogenic PAHs, making its precise and reliable quantification in various matrices, such as environmental samples and food products, a significant analytical challenge. Inter-laboratory comparison studies and proficiency tests are essential tools for evaluating and improving the performance of laboratories conducting these analyses.
Data Presentation: Performance in Proficiency Testing
An effective way to gauge the state of analytical capabilities is through participation in proficiency testing (PT) schemes. These schemes provide valuable insights into the accuracy and reproducibility of methods across different laboratories. Below is a summary of performance from a European inter-laboratory comparison focused on the 15+1 EU priority PAHs, which includes this compound.
| Analyte | Matrix | Organizing Body | Number of Participants | Satisfactory Results (|z| ≤ 2) | | :--- | :--- | :--- | :--- | :--- | | this compound | Liquid Smoke Condensate | European Union Reference Laboratory for PAHs | 25 | 70-80%[1] |
This data indicates that while a majority of participating laboratories achieved satisfactory results for the analysis of this compound in a complex matrix, there is still room for improvement in method harmonization and execution to ensure consistent and reliable data across the board.[1]
Experimental Protocols
The methods employed for the analysis of this compound in inter-laboratory studies typically involve chromatographic separation coupled with sensitive detection techniques. The two primary approaches are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
Sample Preparation
A generic sample preparation workflow for solid and liquid matrices is outlined below. The specific steps and reagents may vary depending on the sample matrix and the chosen analytical technique.
-
Sample Extraction:
-
Solid Samples (e.g., soil, food): Soxhlet extraction or pressurized liquid extraction (PLE) with a suitable solvent mixture (e.g., hexane/acetone, toluene).
-
Liquid Samples (e.g., water, liquid smoke): Liquid-liquid extraction (LLE) with a non-polar solvent (e.g., cyclohexane) or solid-phase extraction (SPE) using a C18 or similar cartridge.
-
-
Extract Cleanup:
-
Cleanup is crucial to remove interfering matrix components. This is often achieved using column chromatography with adsorbents like silica (B1680970) gel or Florisil.
-
Gel permeation chromatography (GPC) can also be used for the removal of high molecular weight interferences.
-
-
Concentration and Solvent Exchange:
-
The cleaned-up extract is typically concentrated to a small volume using a rotary evaporator or a stream of nitrogen.
-
The solvent is often exchanged to one that is compatible with the analytical instrument (e.g., acetonitrile (B52724) for HPLC, toluene (B28343) for GC).
-
Analytical Methodologies
-
Principle: This technique separates volatile and semi-volatile compounds in a gas stream and detects them based on their mass-to-charge ratio.
-
Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5ms) coupled to a mass spectrometer (quadrupole, ion trap, or high-resolution).
-
Operation:
-
Injection: A small volume of the final extract is injected into the heated inlet of the GC.
-
Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through the column. Separation is achieved based on the compounds' boiling points and interactions with the column's stationary phase.
-
Detection: As compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification. Isotope-labeled internal standards are often used for accurate quantification.
-
-
Principle: This method separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. Detection is achieved by exciting the analytes with a specific wavelength of light and measuring the emitted fluorescence.
-
Instrumentation: An HPLC system consisting of a pump, injector, column (e.g., C18), and a fluorescence detector.
-
Operation:
-
Injection: A small volume of the final extract is injected into the mobile phase stream.
-
Separation: The sample is carried through the column, and separation occurs based on the analytes' polarity and affinity for the stationary and mobile phases.
-
Detection: As the separated compounds pass through the fluorescence detector, they are irradiated with excitation light. Fluorescent compounds like this compound emit light at a longer wavelength, which is detected and quantified.
-
Inter-laboratory Comparison Workflow
The following diagram illustrates the typical workflow of an inter-laboratory comparison study for this compound analysis.
Workflow of an inter-laboratory comparison study.
This guide highlights the importance of inter-laboratory comparisons in ensuring the quality of this compound analysis. By understanding the performance of different laboratories and adhering to robust and validated experimental protocols, the scientific community can generate more reliable and comparable data for this highly significant environmental and food contaminant.
References
A Comparative Guide to HPLC and GC-MS Methods for the Analysis of Dibenzo[a,l]pyrene
For researchers, scientists, and drug development professionals, the accurate quantification of highly carcinogenic compounds such as Dibenzo[a,l]pyrene is crucial for toxicological assessment, environmental monitoring, and ensuring the safety of consumer products and pharmaceuticals. This compound is classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), signifying it is probably carcinogenic to humans.[1] This guide provides an objective comparison of two of the most powerful and widely used analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
The choice between HPLC and GC-MS for the analysis of polycyclic aromatic hydrocarbons (PAHs) like this compound is a critical decision that depends on various factors, including the sample matrix, required sensitivity and selectivity, and available resources.[2] While both techniques are capable of providing reliable quantitative data, they possess distinct advantages and limitations. GC-MS is often considered the gold standard due to its high sensitivity and selectivity, especially when operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes.[3] Conversely, HPLC, particularly when coupled with fluorescence detection (FLD), offers a robust and often more cost-effective alternative suitable for high-throughput screening.[2][3]
This guide presents a cross-validation of these two methods, supported by experimental data, to facilitate informed method selection and ensure data consistency when transitioning between techniques.
Comparative Performance Data
The selection of an analytical method is fundamentally driven by its performance characteristics. The following table summarizes key quantitative performance parameters for HPLC and GC-MS in the analysis of this compound and other high-molecular-weight PAHs. These values are compiled from various studies and serve as a general comparison.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC-FLD) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Limit of Detection (LOD) | Typically in the low ng/mL to pg/mL range.[3] For Benzo(a)pyrene, LODs of 0.5 ng/mL have been reported.[3] With fluorescence detection, low picogram LODs are achievable.[4] | Generally lower than HPLC, often in the pg/µL to fg/µL range.[3] For Dibenzo(a,i)pyrene, a detection limit of 0.178 pg/µL (in SIM mode) has been achieved.[3] |
| Limit of Quantification (LOQ) | In the range of ng/mL. For Benzo(a)pyrene, an LOQ of 1.07 ng/mL has been reported in human breast milk.[5] | Can be lower than 1 µg/L for this compound.[6] For 22 PAHs, LOQs ranged from 0.1 to 1.5 µg/kg.[1] |
| Linearity (r²) | Typically ≥ 0.99.[5][7] | Typically ≥ 0.99.[8][9] |
| Precision (RSD%) | Generally < 15%. Intraday and interday RSD values of less than 5.15% have been reported for Benzo(a)pyrene.[5] | Generally < 15%.[10] For 13 PAHs, RSDs were in the range of 4-11%.[8] |
| Recovery (%) | Typically in the range of 70-120%. For 16 PAHs in spiked water and sediment, recoveries were between 78-106%.[7] | Typically in the range of 70-120%.[10] For 13 PAHs, recoveries ranged from 71-90%.[8] |
| Selectivity | Good, especially with fluorescence detection and programmed wavelength switching.[2] Co-elution of isomers can be a challenge.[11] | Excellent, especially with SIM or MRM modes, which provide high specificity based on mass-to-charge ratios.[3][12] |
| Analysis Time | Can be faster than GC-MS, with separation times around 20-30 minutes.[2] | Can have longer run times due to the need for temperature programming, often exceeding 30 minutes.[2] |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical results. The following sections provide representative experimental protocols for the analysis of this compound using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD)
This protocol is a generalized procedure based on common practices for the analysis of PAHs.[2][11][13]
1. Sample Preparation:
-
Solid Samples: Employ extraction with a suitable solvent such as acetonitrile (B52724) in an ultrasonic bath for 30-60 minutes.
-
Liquid Samples: Utilize liquid-liquid extraction or solid-phase extraction (SPE) for sample cleanup and concentration.
-
Filter all sample extracts through a 0.45 µm syringe filter prior to injection.
2. HPLC System and Conditions:
-
System: A high-performance liquid chromatography system equipped with a gradient pump, autosampler, and fluorescence detector.
-
Column: A C18 reversed-phase column suitable for PAH analysis (e.g., Eclipse PAH column, 250 mm x 4.6 mm, 5 µm).[11][13]
-
Mobile Phase: A gradient of acetonitrile and water. For example, an isocratic phase of 40% acetonitrile and 60% water for 5 minutes, followed by a linear gradient to 100% acetonitrile over 25 minutes.[11][13]
-
Detection: Fluorescence detection with programmed wavelength switching to optimize sensitivity for individual PAHs. For this compound, optimal excitation and emission wavelengths should be determined. A diode-array detector (DAD) can be used in series for simultaneous UV-Vis spectral acquisition.[2]
3. Calibration:
-
Prepare a series of calibration standards of this compound at known concentrations.
-
Inject the standards and construct a calibration curve by plotting the peak area against the concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general workflow for the analysis of PAHs by GC-MS.[2][8]
1. Sample Preparation:
-
Extraction is typically performed with a solvent mixture such as hexane (B92381) and acetone.
-
An internal standard (e.g., a deuterated PAH) is added to the sample extracts before injection for accurate quantification.
2. GC-MS System and Conditions:
-
System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a stationary phase suitable for PAH separation (e.g., DB-5ms).[2]
-
Injector: Splitless injection is commonly used to enhance sensitivity.[2]
-
Carrier Gas: Helium at a constant flow rate.[2]
-
Oven Temperature Program: A temperature gradient is employed to separate the PAHs based on their boiling points. A typical program might start at 60°C and ramp up to 320°C.[2]
-
Mass Spectrometer:
3. Calibration:
-
Prepare a series of calibration standards containing this compound and the internal standard at known concentrations.
-
Inject the standards and construct a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration.
Cross-Validation Workflow
Cross-validation is a critical process to ensure that two different analytical methods produce comparable and reliable results.[3] A typical workflow for the cross-validation of HPLC and GC-MS methods for this compound analysis is depicted below.
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Conclusion
Both HPLC-FLD and GC-MS are suitable and powerful techniques for the quantification of this compound. GC-MS generally offers superior sensitivity and selectivity, making it the preferred method for complex matrices and confirmatory analysis.[3] HPLC-FLD provides a reliable, robust, and often faster alternative, which is well-suited for routine analysis and high-throughput screening.[3]
A thorough cross-validation is essential when employing both methods interchangeably or when transitioning from one to the other to ensure the consistency and accuracy of analytical data. The choice of method should be guided by the specific requirements of the analysis, including regulatory guidelines, the complexity of the sample matrix, and the desired level of sensitivity.
References
- 1. Analysis of Polycyclic Aromatic Hydrocarbons via GC-MS/MS and Heterocyclic Amines via UPLC-MS/MS in Crispy Pork Spareribs for Studying Their Formation during Frying [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. Development and validation of a HPLC method for the determination of benzo(a)pyrene in human breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jeol.com [jeol.com]
- 7. primescholars.com [primescholars.com]
- 8. Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial Taftoon Bread - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. gcms.cz [gcms.cz]
- 13. Unambiguous Determination of Benzo[a]pyrene and this compound in HPLC Fractions via Room-Temperature Fluorescence Excitation–Emission Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Dibenzo[a,l]pyrene vs. Benzo[a]pyrene: A Comparative Guide to Carcinogenicity
A detailed analysis for researchers, scientists, and drug development professionals on the carcinogenic properties of two potent polycyclic aromatic hydrocarbons, Dibenzo[a,l]pyrene and Benzo[a]pyrene (B130552).
This guide provides a comprehensive comparison of the carcinogenicity of this compound (DB[a,l]P) and Benzo[a]pyrene (B[a]P), two well-studied polycyclic aromatic hydrocarbons (PAHs). While both are recognized carcinogens, experimental data consistently demonstrates that DB[a,l]P exhibits a significantly higher carcinogenic potency. This document summarizes key experimental findings, outlines the methodologies used in pivotal studies, and illustrates the distinct metabolic pathways that contribute to their carcinogenic activity.
Executive Summary: Potency and Classification
This compound is widely regarded as one of the most potent carcinogenic PAHs, substantially more so than Benzo[a]pyrene.[1][2][3][4] Dose-response studies in various animal models have shown that DB[a,l]P can induce tumors at much lower concentrations than B[a]P.[1][2][5]
The International Agency for Research on Cancer (IARC) has classified Benzo[a]pyrene as a Group 1 carcinogen , meaning it is "carcinogenic to humans".[6][7][8][9][10] In contrast, this compound is classified as a Group 2A carcinogen , indicating it is "probably carcinogenic to humans".[7][11] This difference in classification is primarily due to the extensive human epidemiological data available for B[a]P, often from occupational exposures to mixtures containing it, whereas the evidence for DB[a,l]P is predominantly from animal and mechanistic studies.
Quantitative Comparison of Tumorigenicity
Experimental studies, particularly in mouse skin, have provided quantitative data on the comparative tumorigenic activity of DB[a,l]P and B[a]P.
| Compound | Dose (nmol) | Tumor Incidence (%) | Tumors per Mouse | Study Reference |
| This compound | 8 | 91 | - | [1] |
| This compound | 4 | 70 | - | [1] |
| This compound | 1 | - | 2.6 | [1] |
| This compound | 0.25 | - | 0.79 | [1] |
| Benzo[a]pyrene | 1 | Inactive | Inactive | [1] |
| This compound | 12 | - | 9.3 | [2] |
| This compound | 4 | - | 7.1 | [2] |
| This compound | 1.33 | - | 5.2 | [2] |
Table 1: Comparative Tumorigenicity in Mouse Skin Initiation-Promotion Studies.
Experimental Protocols
The data presented above is primarily derived from initiation-promotion studies in mouse skin, a widely accepted model for assessing the carcinogenic potential of PAHs.
Mouse Skin Initiation-Promotion Assay:
-
Animal Model: Female SENCAR or FVB/N mice are commonly used due to their high sensitivity to skin carcinogenesis.[1][5]
-
Initiation: A single topical application of the test compound (DB[a,l]P or B[a]P) dissolved in a solvent like toluene (B28343) is administered to the dorsal skin of the mice. Doses are varied to establish a dose-response relationship.
-
Promotion: Typically, one to two weeks after initiation, a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), is repeatedly applied to the same area, usually twice a week, for a period of 20 to 40 weeks.[1][5]
-
Data Collection: The number of skin tumors (papillomas and carcinomas) is recorded weekly. At the end of the study, tumors are histopathologically examined to confirm malignancy.
-
Metrics: The carcinogenic potency is evaluated based on tumor incidence (the percentage of mice with tumors) and tumor multiplicity (the average number of tumors per mouse).[1][2]
Metabolic Activation and Mechanism of Action
The carcinogenicity of both DB[a,l]P and B[a]P is dependent on their metabolic activation to reactive intermediates that can bind to DNA, forming adducts that can lead to mutations and initiate cancer. While the general principle is similar, the specific pathways and key metabolites differ significantly.
Benzo[a]pyrene (B[a]P) Metabolic Activation:
B[a]P is metabolized by cytochrome P450 enzymes (primarily CYP1A1 and CYP1B1) and epoxide hydrolase to form a bay-region diol epoxide, specifically (+)-anti-B[a]P-7,8-diol-9,10-epoxide (BPDE).[12][13][14] This diol epoxide is the ultimate carcinogen that intercalates into DNA and forms covalent adducts, primarily with guanine (B1146940) bases.[13]
References
- 1. Tumor-initiating activity and carcinogenicity of this compound versus 7,12-dimethylbenz[a]anthracene and benzo[a]pyrene at low doses in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Comparative mechanisms of PAH toxicity by benzo[a]pyrene and dibenzo[def,p]chrysene in primary human bronchial epithelial cells cultured at air-liquid interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dibenzo(a,h)pyrene | C24H14 | CID 9108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Polycyclic aromatic hydrocarbons as skin carcinogens: comparison of benzo[a]pyrene, dibenzo[def,p]chrysene and three environmental mixtures in the FVB/N mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BENZO[a]PYRENE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. publications.iarc.who.int [publications.iarc.who.int]
- 8. Benzo[a]pyrene | RIVM [rivm.nl]
- 9. Benzo[a]pyrene—Environmental Occurrence, Human Exposure, and Mechanisms of Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gov.uk [gov.uk]
- 11. monographs.iarc.who.int [monographs.iarc.who.int]
- 12. researchgate.net [researchgate.net]
- 13. Benzo(a)pyrene - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
Unraveling the Genotoxic Landscape: A Comparative Guide to Dibenzo[a,l]pyrene and Its Isomers
For researchers, scientists, and drug development professionals, understanding the relative genotoxicity of polycyclic aromatic hydrocarbons (PAHs) is paramount for risk assessment and the development of safer chemical entities. This guide provides an objective comparison of the genotoxic potential of Dibenzo[a,l]pyrene (DB[a,l]P), a highly potent carcinogen, and its isomers, supported by experimental data.
This compound (also known as dibenzo[def,p]chrysene) is consistently recognized as one of the most powerful carcinogenic PAHs, significantly more potent than the well-studied Benzo[a]pyrene (B130552) (B[a]P).[1] Its genotoxicity, and that of its structural isomers, stems from their metabolic activation to reactive diol epoxides that form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis. This guide delves into the quantitative differences in their genotoxic effects and outlines the experimental methodologies used to ascertain these properties.
Quantitative Comparison of Genotoxicity
The following tables summarize key quantitative data from various studies, offering a direct comparison of the genotoxic and carcinogenic potential of this compound and its related compounds.
Table 1: Comparative Tumor-Initiating Activity in Mouse Skin
| Compound | Dose (nmol) | Tumor Incidence (%) | Tumors per Mouse | Study Reference |
| This compound (DB[a,l]P) | 300 | > B[a]P | Significantly More | [2] |
| Benzo[a]pyrene (B[a]P) | 300 | - | - | [2] |
| This compound (DB[a,l]P) | 100 | > B[a]P | Significantly More | [2] |
| Benzo[a]pyrene (B[a]P) | 100 | - | - | [2] |
| This compound (DB[a,l]P) | 33.3 | > B[a]P | Significantly More | [2] |
| Benzo[a]pyrene (B[a]P) | 33.3 | - | - | [2] |
| Dibenzo[def,p]chrysene (DBC/DB[a,l]P) | 4 | 100 | ~4 times > B[a]P | [3][4] |
| Benzo[a]pyrene (B[a]P) | 400 | - | - | [3][4] |
Table 2: Comparative DNA Adduct Formation in Human Cells
| Compound | Cell Type | Exposure Concentration | DNA Adduct Levels (adducts/10⁸ nucleotides) | Study Reference |
| This compound (DBPDE-N⁶-dA) | Human Oral Buccal Cells (Smokers) | - | 5.49 ± 3.41 | [5][6] |
| Benzo[a]pyrene (BPDE-N²-dG) | Human Oral Buccal Cells (Smokers) | - | 20.18 ± 8.40 | [5][6] |
| This compound (DBPDE-N⁶-dA) | Human Oral Buccal Cells (Non-smokers) | - | 2.76 ± 2.29 | [5][6] |
| Benzo[a]pyrene (BPDE-N²-dG) | Human Oral Buccal Cells (Non-smokers) | - | 0.84 ± 1.02 | [5][6] |
Metabolic Activation and Genotoxicity Pathway
The genotoxicity of this compound and its isomers is not intrinsic but arises from their metabolic activation. The primary pathway involves a series of enzymatic reactions that convert the parent PAH into a highly reactive diol epoxide. This ultimate carcinogen can then intercalate into DNA and form stable adducts, leading to mutations if not repaired.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and its isomers.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
Protocol Steps:
-
Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are cultured overnight.
-
Metabolic Activation: A rat liver homogenate (S9 fraction) is prepared to provide the metabolic enzymes necessary to activate pro-mutagens.
-
Exposure: The bacterial culture is incubated with various concentrations of the test compound, both with and without the S9 mix.
-
Plating: The treated bacteria are plated on a minimal glucose agar medium that lacks histidine.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: Only bacteria that have undergone a reverse mutation to regain their ability to synthesize histidine will grow and form colonies. The number of these revertant colonies is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic effect.
³²P-Postlabeling Assay for DNA Adducts
This is a highly sensitive method for detecting and quantifying DNA adducts.
Protocol Steps:
-
DNA Isolation: DNA is extracted from cells or tissues exposed to the test compound.
-
Enzymatic Digestion: The DNA is enzymatically digested to deoxyribonucleoside 3'-monophosphates.
-
Adduct Enrichment: The DNA adducts are enriched from the normal nucleotides, often using nuclease P1 digestion which dephosphorylates normal nucleotides but not adducted ones.
-
Labeling: The 5'-hydroxyl group of the adducted nucleotides is labeled with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: The ³²P-labeled adducts are separated using multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for DNA Adducts
HPLC-MS/MS provides a highly specific and sensitive method for the identification and quantification of DNA adducts.
Protocol Steps:
-
DNA Isolation and Hydrolysis: DNA is isolated from exposed cells or tissues and then enzymatically hydrolyzed to individual nucleosides.
-
Sample Cleanup: The sample is purified to remove interfering substances. This may involve solid-phase extraction.
-
HPLC Separation: The mixture of nucleosides is injected into an HPLC system, where the adducted nucleosides are separated from the normal nucleosides based on their physicochemical properties.
-
Mass Spectrometry Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is set to detect the specific mass-to-charge ratio of the target DNA adduct and its fragmentation products, allowing for highly specific and sensitive quantification.
Conclusion
The experimental data unequivocally demonstrate that this compound is a significantly more potent genotoxic agent than Benzo[a]pyrene. Its isomers also exhibit varying degrees of genotoxicity, though DB[a,l]pyrene is generally considered the most potent among them. The provided experimental protocols offer a foundational understanding of the methodologies employed to generate these critical toxicological data. For researchers in toxicology and drug development, a thorough understanding of these comparative genotoxicities and the underlying experimental frameworks is essential for informed decision-making and the advancement of chemical safety assessment.
References
- 1. Dibenzopyrenes - Wikipedia [en.wikipedia.org]
- 2. Comparative dose-response tumorigenicity studies of dibenzo[alpha,l]pyrene versus 7,12-dimethylbenz[alpha]anthracene, benzo[alpha]pyrene and two dibenzo[alpha,l]pyrene dihydrodiols in mouse skin and rat mammary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polycyclic aromatic hydrocarbons as skin carcinogens: Comparison of benzo[a]pyrene, dibenzo[def,p]chrysene and three environmental mixtures in the FVB/N mouse (Journal Article) | OSTI.GOV [osti.gov]
- 4. Polycyclic Aromatic Hydrocarbons as Skin Carcinogens: Comparison of Benzo[a]pyrene, Dibenzo[def,p]chrysene and Three Environmental Mixtures in the FVB/N Mouse | Journal Article | PNNL [pnnl.gov]
- 5. Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.psu.edu [pure.psu.edu]
Dibenzo[a,l]pyrene: A Comparative Analysis of a Potent Carcinogen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of Dibenzo[a,l]pyrene (DB[a,l]P) as a potent carcinogen, offering a comparative analysis with other known carcinogenic polycyclic aromatic hydrocarbons (PAHs). The information presented is supported by experimental data to aid researchers and professionals in understanding its mechanism of action and relative potency.
This compound, a hexacyclic aromatic hydrocarbon, has been identified as one of the most potent carcinogens among the PAH class of compounds.[1][2] Found in tobacco smoke, coal tar, and emissions from the incomplete combustion of organic materials, DB[a,l]P poses a significant environmental and health risk.[3][4] Its carcinogenicity has been demonstrated in numerous studies, showing its ability to induce tumors in various animal models, including in the skin, lungs, liver, and mammary glands.[5][6][7]
Comparative Carcinogenic Potency
Experimental evidence consistently demonstrates that DB[a,l]P is a more potent carcinogen than other well-studied PAHs, such as benzo[a]pyrene (B130552) (B[a]P) and 7,12-dimethylbenz[a]anthracene (B13559) (DMBA).[5]
Tumorigenicity in Mouse Skin:
In a two-stage mouse skin carcinogenesis model, DB[a,l]P exhibited significantly higher tumor-initiating activity compared to B[a]P and DMBA. A 4 nmol dose of DB[a,l]P resulted in 100% tumor incidence with a shorter latency period of less than 20 weeks, while a much higher dose of B[a]P (400 nmol) was required to produce a similar response.[8][9] The multiplicity of tumors induced by DB[a,l]P was also found to be four times greater than that of B[a]P.[8][9]
| Compound | Dose (nmol) | Tumor Incidence (%) | Average Tumors per Mouse |
| This compound | 1 | - | 2.6[5] |
| 0.25 | - | 0.79[5] | |
| 4 | 70 (malignant)[5] | - | |
| 8 | 91 (malignant)[5] | - | |
| Benzo[a]pyrene | 1 | Inactive[5] | - |
| 8 | Inactive[5] | - | |
| 7,12-Dimethylbenz[a]anthracene | 1 | - | 0.29[5] |
| 0.25 | Virtually inactive[5] | - | |
| 4 | - | Two carcinomas in one mouse[5] | |
| 8 | - | One papilloma and one sebaceous gland adenoma[5] |
Oral Carcinogenesis:
Studies using a mouse model where the fjord region diol epoxide of DB[a,l]P, (±)-anti-11,12-dihydroxy-13,14-epoxy-11,12,13,14-tetrahydrothis compound (DB[a,l]PDE), was applied to the oral cavity also demonstrated potent carcinogenicity. A high dose of 6 nmol induced oral squamous cell carcinoma in 74% of tongues and 100% in other oral tissues.[10][11][12]
Mechanism of Carcinogenic Action
The carcinogenic activity of DB[a,l]P is primarily attributed to its metabolic activation into reactive metabolites that bind to DNA, forming DNA adducts. This process initiates a cascade of events leading to mutations and, ultimately, cancer.
Metabolic Activation:
DB[a,l]P undergoes metabolic activation by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1, to form dihydrodiols.[3][13][14] Further epoxidation of the dihydrodiol, specifically in the fjord region, leads to the formation of highly reactive diol epoxides, such as DB[a,l]PDE.[10][13][15] This metabolic activation pathway is a critical step in its carcinogenic process.
Metabolic activation pathway of this compound.
DNA Adduct Formation:
The ultimate carcinogenic metabolite, DB[a,l]PDE, covalently binds to DNA, primarily at adenine (B156593) and guanine (B1146940) residues, to form stable DNA adducts.[6][16][17][18] The formation of these adducts is a key initiating event in DB[a,l]P-induced carcinogenesis. The unique fjord region structure of DB[a,l]P results in adducts that are not efficiently repaired by cellular DNA repair mechanisms, leading to their persistence.[4]
Studies have shown a dose-dependent formation of DNA adducts in lung tissue of mice systemically exposed to DB[a,l]P.[6] Furthermore, significantly higher levels of DB[a,l]P-derived DNA adducts have been detected in the oral buccal cells of smokers compared to non-smokers, highlighting its relevance to human cancers.[17][18]
| Population | DBPDE-N6-dA Adducts/10⁸ dA (mean ± SD) |
| Smokers | 5.49 ± 3.41[17][18] |
| Non-smokers | 2.76 ± 2.29[17][18] |
Mutagenicity and Downstream Effects:
The persistent DNA adducts can lead to misreplication of DNA, resulting in mutations in critical genes, such as the p53 tumor suppressor gene.[10][11] The mutational profile induced by DB[a,l]P has been found to be similar to that observed in human head and neck cancers.[10] In addition to its mutagenic properties, DB[a,l]P and its metabolites can also lead to the overexpression of proteins like p53 and COX-2, further contributing to the carcinogenic process.[10][11][12]
Experimental Protocols
Mouse Skin Carcinogenesis Bioassay (Two-Stage Initiation-Promotion Model):
This model is a standard method for evaluating the carcinogenic potential of chemical compounds on the skin.
-
Animal Model: Female SENCAR mice are typically used due to their high sensitivity to skin carcinogenesis.
-
Initiation: A single topical application of the test compound (e.g., DB[a,l]P, B[a]P, or DMBA) dissolved in a vehicle like acetone (B3395972) is applied to the shaved dorsal skin of the mice.[5]
-
Promotion: Two weeks after initiation, a promoting agent, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), is repeatedly applied to the same area, typically twice a week, for a specified period (e.g., 20 weeks).[8][9]
-
Observation and Data Collection: The mice are monitored weekly for the appearance of skin tumors. The number and size of tumors are recorded to determine tumor incidence (percentage of mice with tumors) and tumor multiplicity (average number of tumors per mouse).
-
Histopathological Analysis: At the end of the study, skin tumors are excised, fixed, and processed for histological examination to classify them as benign (e.g., papillomas) or malignant (e.g., squamous cell carcinomas).
Workflow for a two-stage mouse skin carcinogenesis assay.
32P-Postlabeling Assay for DNA Adduct Analysis:
This highly sensitive method is used to detect and quantify DNA adducts.
-
DNA Isolation: DNA is extracted from the target tissue (e.g., skin, lung) of animals or cells exposed to the carcinogen.
-
DNA Digestion: The isolated DNA is enzymatically digested to individual deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: The adducted nucleotides are enriched, often by butanol extraction, to increase the sensitivity of detection.
-
32P-Labeling: The adducted nucleotides are then labeled at the 5'-hydroxyl group with 32P-phosphate from [γ-32P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: The 32P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC).
-
Detection and Quantification: The separated adducts are visualized by autoradiography and quantified by scintillation counting or phosphorimaging. Adduct levels are typically expressed as the number of adducts per 10^8 or 10^9 normal nucleotides.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Dibenzo(a,h)pyrene | C24H14 | CID 9108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effect of phytochemical intervention on this compound-induced DNA adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Dibenzo[a,l ]pyrene-trans-11,12-diol (Dibenzo[def,p]chrysene) Glucuronidation by UDP-glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor-initiating activity and carcinogenicity of this compound versus 7,12-dimethylbenz[a]anthracene and benzo[a]pyrene at low doses in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induced DNA adduct formation in lung tissue in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Polycyclic aromatic hydrocarbons as skin carcinogens: Comparison of benzo[a]pyrene, dibenzo[def,p]chrysene and three environmental mixtures in the FVB/N mouse (Journal Article) | OSTI.GOV [osti.gov]
- 9. Polycyclic Aromatic Hydrocarbons as Skin Carcinogens: Comparison of Benzo[a]pyrene, Dibenzo[def,p]chrysene and Three Environmental Mixtures in the FVB/N Mouse | Journal Article | PNNL [pnnl.gov]
- 10. Mechanisms of oral carcinogenesis induced by this compound: an environmental pollutant and a tobacco smoke constituent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of oral carcinogenesis induced by this compound: an environmental pollutant and a tobacco smoke constituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Metabolic activation of this compound by human cytochrome P450 1A1 and P450 1B1 expressed in V79 Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolic activation of the potent carcinogen this compound by human recombinant cytochromes P450, lung and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pure.psu.edu [pure.psu.edu]
- 18. Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Profiling of Dibenzo[a,l]pyrene Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic profiling of Dibenzo[a,l]pyrene (DB[a,l]P), a highly potent environmental carcinogen, across different species. Understanding the species-specific differences in the metabolism of this compound is crucial for accurate risk assessment and the extrapolation of animal study data to humans. This document summarizes quantitative data from in vitro studies, details relevant experimental protocols, and visualizes the key metabolic pathways.
Executive Summary
This compound, also known as dibenzo[def,p]chrysene (DBC), undergoes metabolic activation to carcinogenic metabolites primarily through the action of cytochrome P450 (CYP) enzymes. The rate and profile of metabolite formation exhibit significant variability across species, with notable differences observed between humans, rats, and mice. In general, rodent models, particularly rats, appear to be more metabolically similar to humans in handling this potent carcinogen compared to mice, which often exhibit higher rates of metabolism. The primary activating pathway involves the formation of dihydrodiols, which are further metabolized to highly reactive diol epoxides that can form DNA adducts, initiating carcinogenesis.
Quantitative Metabolic Data
The following tables summarize the kinetic parameters for the metabolism of this compound (DB[a,l]P) and the formation rates of its DNA adducts in liver microsomes from different species. It is important to note that in some studies, the closely related and often interchangeably named dibenzo[def,p]chrysene (DBC) is used, and this has been indicated in the tables.
Table 1: Comparative Michaelis-Menten Kinetics of Dibenzo[def,p]chrysene (DBC) Metabolism in Liver Microsomes
| Species | Vmax (nmol/min/mg protein) | KM (µM) |
| Human (female) | 0.08 ± 0.01 | 0.92 ± 0.24 |
| Rat (male Sprague-Dawley) | 0.17 ± 0.02 | 7.28 ± 1.63 |
| Mouse (naïve female B6129SF1/J) | 0.81 ± 0.06 | 6.63 ± 1.09 |
| Mouse (pregnant female B6129SF1/J) | 0.53 ± 0.05 | 3.26 ± 0.81 |
Data adapted from Crowell et al., 2014.[1]
Table 2: Formation Rates of this compound-Diol Epoxide (DB[a,l]PDE)-DNA Adducts by Human Cytochrome P450 Isoforms
| Human CYP450 Isoform | Rate of Total DB[a,l]PDE-DNA Adduct Formation (fmol/h/nmol P450) |
| CYP1A1 | 256 |
| CYP1B1 | 90 |
Data represents the sum of syn- and anti-DB[a,l]PDE-DNA adducts and is adapted from a study using recombinant human P450s.[2][3]
Experimental Protocols
In Vitro Metabolism of this compound in Liver Microsomes
This protocol describes a general procedure for assessing the metabolism of DB[a,l]P using liver microsomes from different species.
1. Materials and Reagents:
-
This compound (DB[a,l]P)
-
Pooled liver microsomes (human, rat, mouse)
-
100 mM Phosphate (B84403) buffer (pH 7.4)
-
20 mM NADPH solution (in phosphate buffer)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ethyl acetate
2. Microsome Incubation:
-
Thaw frozen liver microsomes on ice.
-
Prepare a reaction mixture containing:
-
183 µL of 100 mM phosphate buffer (pH 7.4)
-
2 µL of 100X DB[a,l]P stock solution (in a suitable solvent like DMSO, final concentration typically in the µM range)
-
5 µL of 20 mg/mL liver microsomes
-
-
Pre-incubate the mixture for 5 minutes at 37°C with gentle agitation.
-
Initiate the metabolic reaction by adding 10 µL of 20 mM NADPH.
-
Incubate for a specified time (e.g., 0, 15, 30, 60 minutes) at 37°C with gentle agitation.
-
Terminate the reaction by adding 200 µL of ice-cold ethyl acetate.
3. Metabolite Extraction:
-
Vortex the reaction mixture vigorously for 1 minute.
-
Centrifuge at approximately 3000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for HPLC analysis.
HPLC-Fluorescence Analysis of DB[a,l]P and its Metabolites
This method is suitable for the separation and quantification of DB[a,l]P and its primary metabolites.
1. HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
Start with a suitable initial percentage of B (e.g., 60%)
-
Linear gradient to 100% B over a specified time (e.g., 25 minutes)
-
Hold at 100% B for a few minutes to elute all components.
-
Return to initial conditions and equilibrate the column.
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled (e.g., 25°C)
2. Fluorescence Detection:
-
Set the excitation and emission wavelengths specific for DB[a,l]P and its expected metabolites.
-
DB[a,l]P: Excitation ~298 nm, Emission ~430 nm
-
Diol metabolites: Excitation ~360 nm, Emission ~430 nm
-
Tetraol metabolites: Excitation ~245 nm, Emission ~430 nm
-
Note: Optimal wavelengths may need to be determined empirically.
-
3. Quantification:
-
Prepare standard curves for DB[a,l]P and available metabolite standards.
-
Quantify the metabolites in the samples by comparing their peak areas to the respective standard curves.
Metabolic Pathways and Visualization
The metabolic activation of DB[a,l]P is a multi-step process initiated by CYP450 enzymes. The primary pathway leading to carcinogenesis involves the formation of a fjord-region dihydrodiol, which is then epoxidized to a highly reactive diol epoxide. This diol epoxide can then covalently bind to DNA, forming adducts that can lead to mutations and cancer. Detoxification pathways, such as the formation of phenols and subsequent conjugation, also occur.
References
- 1. In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Species Differences in Microsomal Metabolism of Xanthine-Derived A1 Adenosine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A quantitative comparison of this compound-DNA adduct formation by recombinant human cytochrome P450 microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Mutagenic Footprint of Dibenzo[a,l]pyrene: A Comparative Guide to Confirmation in Multiple Gene Targets
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies for confirming mutations induced by Dibenzo[a,l]pyrene (DB[a,l]P), a potent environmental carcinogen. We delve into the experimental data, present detailed protocols for key techniques, and visualize the intricate workflows involved in identifying the genetic damage wrought by this compound.
This compound, a polycyclic aromatic hydrocarbon (PAH), is a significant environmental pollutant and a powerful mutagen. Its carcinogenicity is linked to its metabolic activation into reactive diol epoxides that form covalent adducts with DNA, leading to mutations in critical genes. Understanding the frequency, nature, and location of these mutations is paramount for assessing cancer risk and developing preventative and therapeutic strategies. This guide offers a comparative overview of experimental approaches to confirm DB[a,l]P-induced mutations across various gene targets.
Comparative Analysis of this compound-Induced Mutations
DB[a,l]P has been shown to induce mutations in a variety of gene targets, with the type and frequency of mutations often depending on the gene, the experimental system, and the dose of the carcinogen. The following table summarizes key findings from various studies, offering a comparative look at the mutagenic effects of DB[a,l]P.
| Gene Target | Experimental System | DB[a,l]P Dose | Observed Mutation Frequency | Predominant Mutation Types | Reference |
| Ki-ras | Strain A/J mouse lung | 6.0 mg/kg | 16.1 adenomas/mouse (tumor incidence) | G→T transversions (codon 12), A→G transitions (codon 12), A→T transversions (codon 61) | [1] |
| lacI | Big Blue® B6C3F1 transgenic mouse lung | Single dose: 6 mg/kg | 2.5-fold increase over control | G:C→T:A transversions, A:T→T:A transversions | [2] |
| lacI | Big Blue® B6C3F1 transgenic mouse lung | Fractionated dose: 1.2 mg/kg for 5 days | 3-fold increase over control | G:C→T:A transversions, A:T→T:A transversions | [2] |
| p53 | Human diploid lung fibroblasts (HEL) | 0.1 µM (24h) | DNA adduct levels: 2360 ± 798 adducts/10⁸ nucleotides | Not explicitly defined, but adduct formation correlated with p53 protein expression. | [3] |
Visualizing the Path to Confirmation: Experimental Workflow
The process of confirming DB[a,l]P-induced mutations involves a series of interconnected steps, from initial exposure to the final identification of genetic alterations. The following diagram illustrates a typical experimental workflow.
Delving into the Details: Experimental Protocols
Accurate and reproducible data are the bedrock of scientific advancement. This section provides detailed methodologies for key experiments used to confirm DB[a,l]P-induced mutations.
32P-Postlabeling Assay for DB[a,l]P-DNA Adduct Detection
This highly sensitive method is used to detect and quantify bulky DNA adducts.
Principle: DNA is enzymatically digested to individual nucleotides. The adducted nucleotides are then radiolabeled with ³²P, separated by chromatography, and quantified.
Protocol:
-
DNA Digestion:
-
Digest 10 µg of DNA with micrococcal nuclease and spleen phosphodiesterase to yield deoxynucleoside 3'-monophosphates.
-
-
Adduct Enrichment (Optional but recommended):
-
Enrich the adducted nucleotides using nuclease P1 digestion, which dephosphorylates normal nucleotides more efficiently than adducted ones.
-
-
⁵'-Labeling with ³²P:
-
Incubate the enriched adduct digest with T4 polynucleotide kinase and [γ-³²P]ATP to label the 5'-hydroxyl group of the adducted nucleotides.
-
-
Chromatographic Separation:
-
Separate the ³²P-labeled adducts using multi-directional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
-
-
Detection and Quantification:
-
Detect the separated adducts by autoradiography and quantify the radioactivity using a phosphorimager. Calculate the adduct levels relative to the total amount of DNA.
-
HPLC-MS/MS for Quantification of DB[a,l]P-DNA Adducts
This technique offers high specificity and sensitivity for the identification and quantification of specific DNA adducts.
Principle: DNA is enzymatically hydrolyzed to nucleosides. The resulting mixture is separated by high-performance liquid chromatography (HPLC), and the specific adducts are detected and quantified by tandem mass spectrometry (MS/MS).
Protocol:
-
DNA Hydrolysis:
-
Digest DNA samples (typically 50-100 µg) to deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.[4]
-
Add a known amount of a stable isotope-labeled internal standard (e.g., [¹⁵N₅]-DB[a,l]P-dG) to each sample for accurate quantification.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Purify the hydrolysate using a C18 SPE cartridge to remove unmodified nucleosides and other interfering substances.
-
-
HPLC Separation:
-
Inject the purified sample onto a reverse-phase HPLC column (e.g., C18).
-
Use a gradient elution program with a mobile phase typically consisting of water and methanol (B129727) or acetonitrile, both containing a small amount of an acid like formic acid to improve ionization.[5]
-
-
MS/MS Detection:
-
Introduce the HPLC eluent into the electrospray ionization (ESI) source of a tandem mass spectrometer.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.[5] This involves selecting the precursor ion (the protonated molecular ion of the adduct) and a specific product ion generated by collision-induced dissociation.
-
The transition for a DB[a,l]P-deoxyguanosine adduct could be, for example, monitoring the loss of the deoxyribose sugar.
-
-
Quantification:
-
Quantify the amount of the DB[a,l]P adduct in the sample by comparing the peak area of the analyte to that of the internal standard.
-
PCR-Based Mutation Detection
Polymerase Chain Reaction (PCR) is a fundamental tool for amplifying specific gene regions to screen for mutations. Various PCR-based methods can be employed.
a) Allele-Specific PCR (AS-PCR)
Principle: This method uses primers designed to specifically amplify either the wild-type or a known mutant allele.
Protocol:
-
Primer Design:
-
Design two forward primers: one that perfectly matches the wild-type sequence and another that matches the specific mutation at its 3' end. A common reverse primer is also used.
-
-
PCR Amplification:
-
Perform two separate PCR reactions for each DNA sample: one with the wild-type specific forward primer and the other with the mutant-specific forward primer.
-
-
Gel Electrophoresis:
-
Analyze the PCR products on an agarose (B213101) gel. The presence of a PCR product in the reaction with the mutant-specific primer indicates the presence of the mutation.
-
b) PCR-Restriction Fragment Length Polymorphism (PCR-RFLP)
Principle: This technique is used when a mutation either creates or abolishes a recognition site for a restriction enzyme.
Protocol:
-
PCR Amplification:
-
Amplify the region of the gene containing the potential mutation using standard PCR.
-
-
Restriction Enzyme Digestion:
-
Digest the PCR product with the specific restriction enzyme that recognizes the site affected by the mutation.
-
-
Gel Electrophoresis:
-
Separate the digested DNA fragments on an agarose or polyacrylamide gel. A different banding pattern compared to the wild-type control indicates the presence of the mutation.
-
c) DNA Sequencing
Principle: This is the gold standard for confirming the exact nature of a mutation.
Protocol:
-
PCR Amplification:
-
Amplify the target gene region from the genomic DNA.
-
-
PCR Product Purification:
-
Purify the PCR product to remove primers and unincorporated nucleotides.
-
-
Sequencing Reaction:
-
Perform a sequencing reaction using a labeled primer or dideoxynucleotides.
-
-
Sequence Analysis:
-
Analyze the sequencing data to identify any changes in the DNA sequence compared to the reference (wild-type) sequence.
-
Signaling Pathways and Logical Relationships
The genotoxic effects of DB[a,l]P are initiated by its metabolic activation and subsequent interaction with DNA, triggering cellular responses that can lead to mutations.
By employing a combination of these robust experimental techniques, researchers can effectively confirm and characterize the mutations induced by this compound in multiple gene targets. This detailed understanding is crucial for elucidating the mechanisms of chemical carcinogenesis and for the development of effective strategies to mitigate the health risks associated with exposure to this potent environmental mutagen.
References
- 1. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 2. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]
- 3. Mutation Detection Analysis Using TaqMan Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Benzo[a]pyrene, aflatoxine B₁ and acetaldehyde mutational patterns in TP53 gene using a functional assay: relevance to human cancer aetiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Antibody Cross-Reactivity for Dibenzo[a,l]pyrene Adducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of antibodies for Dibenzo[a,l]pyrene (DBP) adducts. This compound, a potent polycyclic aromatic hydrocarbon (PAH), is a significant environmental carcinogen. Its genotoxicity is mediated through the formation of covalent adducts with DNA and proteins, primarily after metabolic activation to diol epoxides (DBPDE). The detection and quantification of these adducts are crucial for toxicological studies and human exposure assessment. Immunoassays, particularly ELISA, offer a sensitive method for this purpose, but the specificity and cross-reactivity of the antibodies used are critical for accurate results.
Overview of this compound Adducts
This compound is metabolically activated to form highly reactive diol epoxides, which can then bind to DNA bases. The primary adducts formed are with deoxyadenosine (B7792050) (dA) and deoxyguanosine (dG). Specifically, the (+)-anti-DBPDE enantiomer is highly carcinogenic and forms adducts such as DBPDE-N6-dA and DBPDE-N2-dG. The detection of these adducts serves as a biomarker of DBP exposure and DNA damage.
Antibody Cross-Reactivity: A Comparative Analysis
Direct comparative studies on a wide range of antibodies specifically developed and characterized for this compound adducts are limited in the publicly available scientific literature. Much of the existing research on anti-PAH-DNA adduct antibodies has focused on Benzo[a]pyrene (BP), a related but structurally distinct PAH. However, the available data indicates that significant serological cross-reactivity exists between different PAH-DNA adducts.
This guide presents data on well-characterized anti-PAH-DNA adduct antibodies and discusses their potential cross-reactivity with DBP adducts. It is important to note that the performance of these antibodies against DBP adducts may not be optimal and would require specific validation.
Table 1: Comparison of Anti-PAH-DNA Adduct Antibody Performance
| Antibody Name/Type | Immunogen | Target Adduct(s) | Cross-Reactivity with other PAHs | Assay Type | 50% Inhibition (IC50) / Sensitivity | Reference(s) |
| Monoclonal Antibody 8E11 | BPDE-I-modified guanosine (B1672433) conjugated to BSA | BPDE-I-dG, BPDE-I-DNA, BPDE-I-tetraols | Shows cross-reactivity with several BP-diols and phenols. Data on cross-reactivity with DBP adducts is not readily available, but it is plausible given the structural similarities. | Competitive ELISA | 50% inhibition at 145 fmol for BPDE-I-dG and 350 fmol for BPDE-I-DNA. | [1] |
| Polyclonal Rabbit Antiserum | BPDE-modified DNA | BPDE-DNA adducts | Does not recognize Benzo[a]pyrene or unmodified DNA. Did not cross-react with aflatoxin-DNA or aminopyrene-DNA adducts. Cross-reactivity with DBP adducts was not specified. | Competitive ELISA | 50% inhibition at 7 pmol of BPDE adduct. | |
| Monoclonal Antibody 5D11 | BPDE-I-DNA | BPDE-I-DNA | Shows high specificity for BPDE-I-DNA over BPDE-II-DNA. Limited cross-reactivity with the monoadduct BPDE-I-dG. Data on DBP adducts is not available. | Competitive ELISA | 50% inhibition at 19 fmol for denatured BPDE-I-DNA. | |
| Monoclonal Antibody 4D6 | Pyrene butyric acid (PBA) conjugated to BSA | Pyrene (PYR) and Benzo[a]pyrene (BaP) | High affinity for Pyrene (100%) and Benzo[a]pyrene (38%), low affinity for fluoranthene (B47539) (8%), and negligible cross-reactivity with 13 other PAHs. This compound was not explicitly tested. | Indirect Competitive ELISA | IC50 of 3.73 ± 0.43 µg/L for Pyrene. |
Note: The data presented above is primarily for Benzo[a]pyrene adducts due to the limited availability of specific data for this compound adduct antibodies. Researchers should perform thorough validation when using these antibodies for the detection of DBP adducts.
Experimental Methodologies
Competitive ELISA Protocol for PAH-DNA Adducts
This protocol is a generalized procedure for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantify PAH-DNA adducts. This method can be adapted for the analysis of this compound-DNA adducts.
Materials:
-
96-well microtiter plates (high-binding capacity)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
PAH-DNA adduct standard (e.g., DBPDE-modified DNA)
-
Unknown DNA samples extracted from cells or tissues
-
Primary antibody specific for the PAH-DNA adduct of interest
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H2SO4)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with the PAH-DNA adduct standard (e.g., 5 ng of denatured BPDE-I-DNA) diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antigen.
-
Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Prepare a mixture of the primary antibody (at a predetermined optimal dilution) and either the standard DNA adduct (for the standard curve) or the unknown DNA sample. Pre-incubate this mixture for 30 minutes at room temperature.
-
Incubation: Add the antibody-antigen mixture to the coated wells. Incubate for 1-2 hours at 37°C. During this step, the free adducts in the sample or standard will compete with the coated adducts for binding to the primary antibody.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibodies and antigens.
-
Secondary Antibody: Add the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add the substrate solution to each well and incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Stop the reaction by adding the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Analysis: The concentration of adducts in the unknown samples is determined by comparing their absorbance values to the standard curve generated from the known concentrations of the standard DNA adduct. The lower the absorbance, the higher the concentration of adducts in the sample.
Visualizing this compound's Path to Carcinogenesis
The following diagrams illustrate the metabolic activation of this compound and the subsequent signaling pathways implicated in its carcinogenic effects.
References
Validating New Animal Models for Dibenzo[a,l]pyrene-Induced Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dibenzo[a,l]pyrene (DBP), a potent polycyclic aromatic hydrocarbon (PAH), is a significant environmental carcinogen. Developing and validating reliable animal models is crucial for understanding its mechanisms of carcinogenesis and for testing potential therapeutic interventions. This guide provides a comparative overview of established and emerging animal models for DBP-induced cancer, supported by experimental data and detailed protocols.
Comparison of Animal Models for this compound-Induced Carcinogenesis
The selection of an appropriate animal model is critical for the successful study of DBP-induced cancer. Mouse models, particularly topical application models for skin and oral cancer, are the most extensively studied. The choice of mouse strain is also a key determinant of susceptibility to DBP-induced carcinogenesis.
| Animal Model | Carcinogen & Dose | Application Route & Frequency | Latency to Tumor Onset | Tumor Incidence | Tumor Multiplicity (Tumors/mouse) | Key Pathological Findings | Reference |
| B6C3F1 Mouse (Oral) | This compound (DBP) - 24 nmol | Topical (oral cavity), 3x/week | 47 weeks | 31% with Oral Squamous Cell Carcinomas (OSCC) | - | OSCC with elevations of p53 and COX-2 protein. | [1] |
| B6C3F1 Mouse (Oral) | (±)-anti-DB[a,l]PDE - 6 nmol | Topical (oral cavity), 3x/week for 38 weeks | 42 weeks | 74% (tongue), 100% (other oral tissues) | - | OSCC with overexpression of p53 and COX-2. | [2] |
| B6C3F1 Mouse (Oral) | (±)-anti-DB[a,l]PDE - 3 nmol | Topical (oral cavity), 3x/week for 38 weeks | 42 weeks | 45% (tongue), 89% (other oral tissues) | - | OSCC with overexpression of p53 and COX-2. | [2] |
| SENCAR Mouse (Skin) | This compound (DBP) - 1 nmol (initiation) + TPA (promotion) | Topical (skin) | - | - | 2.6 | Skin papillomas and carcinomas. | [3] |
| SENCAR Mouse (Skin) | This compound (DBP) - 0.25 nmol (initiation) + TPA (promotion) | Topical (skin) | - | - | 0.79 | Skin papillomas and carcinomas. | [3] |
| SENCAR Mouse (Skin) | 7,12-Dimethylbenz[a]anthracene (B13559) (DMBA) - 1 nmol (initiation) + TPA (promotion) | Topical (skin) | - | - | 0.29 | Skin papillomas and carcinomas. | [3] |
| SENCAR Mouse (Skin) | Benzo[a]pyrene (B130552) (B[a]P) - 1 nmol (initiation) + TPA (promotion) | Topical (skin) | - | - | Inactive | - | [3] |
| FVB/N Mouse (Skin) | Dibenzo[def,p]chrysene (DBC/DBP) - 4 nmol (initiation) + TPA (promotion) | Topical (skin) | < 20 weeks | 100% | 7.88 ± 3.48 | Primarily papillomas followed by squamous cell carcinoma and carcinoma in situ. | [4] |
| FVB/N Mouse (Skin) | Benzo[a]pyrene (B[a]P) - 400 nmol (initiation) + TPA (promotion) | Topical (skin) | > 20 weeks | - | 2.88 ± 2.33 | Primarily papillomas followed by squamous cell carcinoma and carcinoma in situ. | [4] |
| Rat (Mammary Gland) | This compound (DB[a,l]P) - 1.0 µmol | Intramammillary injection | - | More potent than DMBA | - | Mammary gland tumors. | [5] |
| Rat (Mammary Gland) | 7,12-Dimethylbenz[a]anthracene (DMBA) - 1.0 µmol | Intramammillary injection | - | - | - | Mammary gland tumors. | [5] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of animal models. Below are protocols for key experiments in DBP-induced carcinogenesis studies.
This compound-Induced Oral Carcinogenesis in Mice
-
Animal Model: Female B6C3F1 mice, 6-8 weeks old.
-
Carcinogen Preparation: this compound (DBP) or its diol epoxide metabolite, (±)-anti-11,12-dihydroxy-13,14-epoxy-11,12,13,14-tetrahydrothis compound (DB[a,l]PDE), is dissolved in a vehicle such as dimethyl sulfoxide (B87167) (DMSO).
-
Carcinogen Administration:
-
A specific dose (e.g., 3-24 nmol) of the carcinogen solution is applied topically to the oral cavity using a micropipette.
-
The application is repeated three times per week for a duration of 38 to 47 weeks.
-
A control group should receive the vehicle alone.
-
-
Tumor Monitoring:
-
Mice are monitored weekly for signs of toxicity and tumor development.
-
The location, size, and number of oral lesions are recorded.
-
-
Endpoint and Tissue Collection:
-
Mice are euthanized at a predetermined endpoint (e.g., 42-47 weeks) or when tumors reach a specific size.
-
Oral tissues, including the tongue and other mucosal surfaces, are collected for histopathological analysis.
-
Two-Stage Skin Carcinogenesis Protocol in Mice
-
Animal Model: Female SENCAR or FVB/N mice, 6-8 weeks old. The dorsal skin is shaved 2 days before initiation.
-
Initiation:
-
A single topical application of DBP (e.g., 1-400 nmol) in a solvent like acetone (B3395972) is applied to the shaved dorsal skin.
-
-
Promotion:
-
One to two weeks after initiation, a promoting agent such as 12-O-tetradecanoylphorbol-13-acetate (TPA) is applied topically to the same area.
-
TPA application is typically repeated twice weekly for the duration of the study (e.g., 20-24 weeks).
-
-
Tumor Quantification:
-
The number and diameter of skin tumors (papillomas and carcinomas) are recorded weekly.
-
Tumor incidence is calculated as the percentage of mice with at least one tumor.
-
Tumor multiplicity is calculated as the average number of tumors per mouse.
-
-
Histopathological Analysis:
-
At the end of the study, skin tumors and surrounding tissue are excised, fixed in 10% formalin, and embedded in paraffin.
-
Tissue sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination to classify tumors as papillomas, squamous cell carcinomas, or other pathologies.
-
Immunohistochemistry for p53 and COX-2
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate (B86180) buffer (pH 6.0).
-
Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution, and non-specific antibody binding is blocked with a serum-free protein block.
-
Primary Antibody Incubation: Sections are incubated with primary antibodies against p53 and COX-2 overnight at 4°C.
-
Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase conjugate. The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.
-
Analysis: The intensity and localization of p53 and COX-2 staining in tumor cells are evaluated microscopically.
Signaling Pathways in this compound-Induced Carcinogenesis
The carcinogenic effects of DBP are mediated by a complex series of molecular events, starting from its metabolic activation to the alteration of key cellular signaling pathways.
Metabolic Activation and DNA Adduct Formation
This compound requires metabolic activation to exert its carcinogenic effects. This process is primarily mediated by cytochrome P450 enzymes, particularly CYP1A1, and is initiated by the binding of DBP to the aryl hydrocarbon receptor (AHR)[6][7][8]. The ultimate carcinogenic metabolites, diol epoxides, form covalent adducts with DNA, leading to mutations if not repaired[9][10].
Caption: Metabolic activation of this compound (DBP) to its ultimate carcinogenic form.
Downstream Carcinogenic Signaling
The DNA damage caused by DBP adducts triggers downstream signaling pathways that can lead to cancer. Key players in this process include the tumor suppressor protein p53 and the inflammatory enzyme cyclooxygenase-2 (COX-2)[1][2]. DBP-induced DNA damage can lead to the activation of p53, which in turn can induce the expression of COX-2. While p53 activation can initiate apoptosis in damaged cells, the overexpression of COX-2 may counteract this effect, promoting cell survival and proliferation of mutated cells.
Caption: Downstream signaling pathways involved in DBP-induced carcinogenesis.
Experimental Workflow for Validating a New Animal Model
The validation of a new animal model for DBP-induced cancer requires a systematic approach to ensure its relevance and reproducibility.
Caption: A typical workflow for the validation of a new animal model for DBP-induced cancer.
References
- 1. Mutagenesis and carcinogenesis induced by this compound in the mouse oral cavity: a potential new model for oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of oral carcinogenesis induced by this compound: an environmental pollutant and a tobacco smoke constituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumor-initiating activity and carcinogenicity of this compound versus 7,12-dimethylbenz[a]anthracene and benzo[a]pyrene at low doses in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polycyclic aromatic hydrocarbons as skin carcinogens: Comparison of benzo[a]pyrene, dibenzo[def,p]chrysene and three environmental mixtures in the FVB/N mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative dose-response tumorigenicity studies of dibenzo[alpha,l]pyrene versus 7,12-dimethylbenz[alpha]anthracene, benzo[alpha]pyrene and two dibenzo[alpha,l]pyrene dihydrodiols in mouse skin and rat mammary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Aryl Hydrocarbon Receptor in the Pathogenesis of Environmentally-Induced Squamous Cell Carcinomas of the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aryl hydrocarbon receptor activated by benzo (a) pyrene promotes SMARCA6 expression in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aryl Hydrocarbon Receptor and Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of phytochemical intervention on this compound-induced DNA adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Polycyclic aromatic hydrocarbons and PAH-related DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
Dibenzo[a,l]pyrene: A Potent Carcinogen with Atypical Aryl Hydrocarbon Receptor (AHR) Activation Profile Compared to Other Polycyclic Aromatic Hydrocarbons
For Immediate Release
A comprehensive analysis of the aryl hydrocarbon receptor (AHR) activation by the potent carcinogen Dibenzo[a,l]pyrene (DB[a,l]P) reveals a complex and atypical interaction compared to other polycyclic aromatic hydrocarbons (PAHs). While many PAHs are strong agonists of the AHR, leading to robust downstream gene expression, DB[a,l]P exhibits a more nuanced profile, often acting as a partial or weak agonist in reporter gene assays. This guide provides a comparative overview of AHR activation by DB[a,l]P and other PAHs, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a highly potent carcinogenic PAH, yet its ability to activate the AHR signaling pathway is not as straightforward as other well-studied PAHs like Benzo[a]pyrene (B[a]P) or 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). Experimental evidence from various studies indicates that DB[a,l]P can be a weak or partial AHR agonist, meaning it does not elicit the same maximal response as strong agonists, even at high concentrations. This characteristic complicates direct quantitative comparisons using standard metrics like EC50 and maximal induction levels.
This guide presents a compilation of data on the AHR-activating potential of various PAHs, including Induction Equivalency Factors (IEFs) relative to B[a]P and TCDD. It also delves into the experimental protocols for key assays used to determine AHR activation, namely the Chemically Activated LUciferase gene eXpression (CALUX) reporter gene assay and quantitative real-time PCR (qPCR) for AHR target genes such as Cytochrome P450 1A1 (CYP1A1) and 1B1 (CYP1B1).
Comparative Analysis of AHR Activation by PAHs
The AHR-inducing potencies of PAHs are often expressed as Induction Equivalency Factors (IEFs), which relate the potency of a compound to that of a reference compound, typically TCDD or B[a]P.[1] For many PAHs, these values can be calculated from their EC50 values (the concentration at which 50% of the maximal response is observed). However, for partial agonists like DB[a,l]P, which do not produce a full dose-response curve, calculating a standard IEF based on EC50 can be misleading.[2] In such cases, alternative approaches, such as using EC25 values (the concentration for 25% of the maximal TCDD response) or shorter exposure times, have been suggested to better estimate their AHR-mediated activity.[2]
The following table summarizes the AHR activation potential of selected PAHs from in vitro reporter gene assays.
| Polycyclic Aromatic Hydrocarbon (PAH) | Abbreviation | AHR Activation Profile | Induction Equivalency Factor (IEF) relative to TCDD (24h exposure) | Induction Equivalency Factor (IEF) relative to B[a]P (24h exposure) | Notes |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin | TCDD | Strong Agonist | 1 | 100 | Reference compound |
| Benzo[a]pyrene | B[a]P | Strong Agonist | 0.01 | 1 | Reference compound |
| This compound | DB[a,l]P | Partial/Weak Agonist | N/A | N/A | Elicits only partial agonist activity, making direct IEF calculation based on maximal induction problematic.[2] |
| Benzo[k]fluoranthene | B[k]F | Strong Agonist | 0.088 | 8.8 | One of the most potent PAH inducers.[1] |
| Dibenzo[a,h]anthracene | DB[a,h]A | Strong Agonist | 0.057 | 5.7 | A potent AHR agonist.[1] |
| Indeno[1,2,3-cd]pyrene | I[cd]P | Strong Agonist | 0.048 | 4.8 | |
| Benzo[b]fluoranthene | B[b]F | Strong Agonist | 0.021 | 2.1 | |
| Benzo[a]anthracene | B[a]A | Agonist | 0.003 | 0.3 | |
| Chrysene | Chry | Agonist | 0.001 | 0.1 |
N/A: Not applicable for direct comparison due to partial agonism. Data synthesized from Machala et al., 2001.[1][2]
It is important to note that the AHR-mediated activity of PAHs can be significantly influenced by the exposure time due to their metabolism.[2] Shorter exposure times (e.g., 6 hours) can result in a significantly higher apparent AHR-mediated activity for metabolically labile PAHs compared to longer exposure times (e.g., 24 hours).[2]
AHR Signaling Pathway
The canonical AHR signaling pathway is initiated by the binding of a ligand, such as a PAH, to the AHR in the cytoplasm. This binding event causes a conformational change in the AHR, leading to its dissociation from a complex of chaperone proteins, including heat shock protein 90 (Hsp90). The activated AHR-ligand complex then translocates to the nucleus, where it forms a heterodimer with the AHR Nuclear Translocator (ARNT). This AHR/ARNT heterodimer binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This binding initiates the transcription of these genes, most notably those encoding for drug-metabolizing enzymes like CYP1A1 and CYP1B1.
Caption: The canonical Aryl Hydrocarbon Receptor (AHR) signaling pathway.
Experimental Protocols
Chemically Activated LUciferase gene eXpression (CALUX) Reporter Gene Assay
This assay utilizes a genetically modified cell line (e.g., rat hepatoma H4IIE cells) that contains a luciferase reporter gene under the control of AHR-responsive elements. The amount of light produced upon addition of a luciferase substrate is proportional to the level of AHR activation.
Materials:
-
PAH-responsive CALUX cell line (e.g., H4IIE)
-
Cell culture medium (e.g., α-MEM) supplemented with fetal bovine serum (FBS)
-
96-well cell culture plates
-
Test compounds (DB[a,l]P and other PAHs) dissolved in a suitable solvent (e.g., DMSO)
-
Reference AHR agonist (e.g., TCDD or B[a]P)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., Triton-based)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the CALUX cells into 96-well plates at a predetermined density (e.g., 40,000 cells/well) in 100 µL of culture medium and incubate overnight.
-
Compound Exposure: Prepare serial dilutions of the test PAHs and the reference agonist in the culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (e.g., <1%) across all wells.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or reference agonist in triplicate. Include solvent control wells.
-
Incubation: Incubate the plates for a specific duration (e.g., 6 or 24 hours) at 37°C in a humidified incubator with 5% CO₂.[2]
-
Cell Lysis: After incubation, remove the medium and wash the cells with PBS. Add 30 µL of lysis buffer to each well and incubate for a short period to ensure complete cell lysis.
-
Luminometry: Measure the luciferase activity in each well using a luminometer according to the manufacturer's instructions. The light emission is typically measured for a few seconds per well.
-
Data Analysis: Calculate the fold induction of luciferase activity relative to the solvent control. Construct dose-response curves and determine EC50 values for full agonists. For partial agonists like DB[a,l]P, the maximal induction relative to the reference agonist should be noted.
Quantitative Real-Time PCR (qPCR) for AHR Target Gene Expression (CYP1A1/CYP1B1)
This method measures the relative expression levels of AHR target genes, such as CYP1A1 and CYP1B1, in response to PAH treatment.
Materials:
-
Human or rodent cell line responsive to AHR agonists (e.g., HepG2, MCF-7)
-
Cell culture plates (e.g., 6-well or 12-well)
-
Test compounds (DB[a,l]P and other PAHs) dissolved in a suitable solvent
-
RNA extraction kit
-
Reverse transcription kit for cDNA synthesis
-
qPCR master mix (e.g., SYBR Green or probe-based)
-
Primers specific for CYP1A1, CYP1B1, and a reference (housekeeping) gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to attach. Treat the cells with various concentrations of the test PAHs for a specified time (e.g., 24 hours). Include a solvent control.
-
RNA Isolation: Following treatment, harvest the cells and isolate total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reactions in triplicate for each sample and target gene, including the reference gene. The reaction mixture typically includes cDNA, qPCR master mix, and specific primers.
-
Thermal Cycling: Perform the qPCR in a real-time PCR instrument using an appropriate thermal cycling program.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the fold change in the expression of the target genes (CYP1A1, CYP1B1) relative to the reference gene and normalized to the solvent control.
Conclusion
The AHR activation profile of this compound is distinct from that of many other carcinogenic PAHs. Its characterization as a partial or weak AHR agonist in reporter gene assays underscores the importance of employing a multi-faceted approach to assess its biological activity. While direct quantitative comparisons of potency based on maximal induction can be challenging, the use of alternative metrics and a thorough understanding of the experimental conditions, such as exposure time, are crucial for accurately evaluating its role in AHR-mediated toxicity. The experimental protocols provided herein offer a standardized framework for researchers to conduct such comparative studies.
References
Dose-Response Relationship Validation in Dibenzo[a,l]pyrene Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dose-response relationship of Dibenzo[a,l]pyrene (DB[a,l]P) in various experimental models, focusing on key endpoints of tumorigenicity and DNA adduct formation. Experimental data from multiple studies are summarized to aid in the validation and design of future research.
Executive Summary
This compound, a potent polycyclic aromatic hydrocarbon (PAH), exhibits a clear dose-dependent relationship in inducing tumors and forming DNA adducts in various animal models. This guide synthesizes data from key studies to illustrate these relationships, providing researchers with a comparative framework for their own investigations. The presented data highlights the significant carcinogenic potential of DB[a,l]P, even at low doses, and underscores the importance of sensitive analytical methods for detecting its interaction with DNA. While direct dose-response data on specific signaling pathway modulation by DB[a,l]P is limited, the well-established pathways for the related compound Benzo[a]pyrene (B[a]P) are presented as a likely model.
Data Presentation: Tumorigenicity and DNA Adduct Formation
The following tables summarize quantitative data from studies investigating the dose-response of DB[a,l]P in inducing tumors and forming DNA adducts.
Table 1: Dose-Response of this compound in Mouse Skin Tumorigenicity Studies
| Compound | Dose (nmol) | Tumor Response | Experimental Model | Reference |
| DB[a,l]P | 300 | Significantly more tumors than B[a]P | Female SENCAR mice, initiation-promotion with TPA | [1] |
| DB[a,l]P | 100 | Similar tumor-initiating activity to DB[a,l]P 11,12-dihydrodiol; elicited tumors earlier than DMBA | Female SENCAR mice, initiation-promotion with TPA | [1] |
| DB[a,l]P | 33.3 | Significantly more tumors than B[a]P | Female SENCAR mice, initiation-promotion with TPA | [1] |
| DB[a,l]P | 20 | Similar tumorigenicity to DMBA and DB[a,l]P 11,12-dihydrodiol | Female SENCAR mice, initiation-promotion with TPA | [1] |
| DB[a,l]P | 8 | 91% of mice with malignant tumors | Female SENCAR mice, repeated application | |
| DB[a,l]P | 4 | 70% of mice with malignant tumors | Female SENCAR mice, repeated application | |
| DB[a,l]P | 4 | Similar tumorigenicity to DMBA and DB[a,l]P 11,12-dihydrodiol | Female SENCAR mice, initiation-promotion with TPA | [1] |
| DB[a,l]P | 1 | 2.6 tumors/mouse | Female SENCAR mice, initiation-promotion with phorbol (B1677699) ester acetate | |
| DB[a,l]P | 0.25 | 0.79 tumors/mouse | Female SENCAR mice, initiation-promotion with phorbol ester acetate |
Table 2: Dose-Response of this compound in Rat Mammary Gland Carcinogenesis
| Compound | Dose (µmol) | Tumor Response | Experimental Model | Reference |
| DB[a,l]P | 1.0 | More potent carcinogen than DMBA | Female Sprague-Dawley rats, intramammillary injection | [1] |
| DB[a,l]P | 0.25 | More potent carcinogen than DMBA | Female Sprague-Dawley rats, intramammillary injection | [1] |
Table 3: Quantitative Analysis of this compound-DNA Adducts
| Tissue/Cell Type | Treatment | DNA Adduct Levels (adducts/10⁹ nucleotides) | Analytical Method | Reference |
| Rat Mammary Gland | DB[a,l]P (0.25 µmol/gland) | 2640 ± 532 | 32P-postlabeling | [2][3] |
| Mouse Skin | DB[a,l]P | - | 32P-postlabeling | [4] |
| Mouse Oral Tissues | DB[a,l]P (24 nmol, 3x/week for 5 weeks) | 4.03 ± 0.27 (fmol/µg DNA) at 48h | HPLC-MS/MS | [5] |
Experimental Protocols
Mouse Skin Tumorigenicity Assay (Initiation-Promotion)
-
Animal Model: Female SENCAR mice.[1]
-
Initiation: A single topical application of DB[a,l]P dissolved in a suitable solvent (e.g., acetone) to the shaved dorsal skin. Doses typically range from 0.25 to 300 nmol.
-
Promotion: Beginning one to two weeks after initiation, a promoting agent, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied topically to the same area, typically twice weekly for 20-24 weeks.
-
Tumor Assessment: The number and size of skin tumors (papillomas and carcinomas) are recorded weekly. Histopathological analysis is performed at the end of the study to confirm tumor type.
Rat Mammary Gland Carcinogenesis Assay
-
Animal Model: Female Sprague-Dawley rats.[1]
-
Administration: DB[a,l]P is administered via intramammillary injection into the mammary glands. Doses typically range from 0.25 to 1.0 µmol per gland.
-
Tumor Assessment: Animals are palpated for mammary tumors regularly. The latency, incidence, and multiplicity of tumors are recorded. Histopathological examination is conducted to classify tumor types (e.g., adenocarcinomas, fibrosarcomas).
DNA Adduct Analysis by 32P-Postlabeling
-
DNA Isolation: DNA is extracted from the target tissue (e.g., mouse skin epidermis, rat mammary epithelial cells) following exposure to DB[a,l]P.
-
Enzymatic Digestion: The isolated DNA is enzymatically hydrolyzed to deoxyribonucleoside 3'-monophosphates.
-
Adduct Enrichment: Adducts are enriched, often using techniques like nuclease P1 digestion to remove normal nucleotides.
-
32P-Labeling: The adducted nucleotides are then labeled at the 5'-position with 32P from [γ-32P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: The 32P-labeled adducts are separated by multi-dimensional thin-layer chromatography (TLC).
-
Quantification: Adduct levels are quantified by detecting the radioactivity of the adduct spots and are typically expressed as relative adduct labeling (RAL), which represents the number of adducts per 107-1010 normal nucleotides.[2]
DNA Adduct Analysis by HPLC-MS/MS
-
DNA Isolation and Hydrolysis: DNA is isolated from tissues and enzymatically hydrolyzed to nucleosides.
-
Chromatographic Separation: The mixture of normal and adducted nucleosides is separated using high-performance liquid chromatography (HPLC).
-
Mass Spectrometric Detection: The eluting compounds are introduced into a mass spectrometer for detection and quantification. Specific adducts are identified based on their unique mass-to-charge ratio and fragmentation patterns. This method allows for the precise identification and quantification of specific DNA adducts.[5]
Signaling Pathways and Experimental Workflows
Metabolic Activation of this compound
The carcinogenicity of DB[a,l]P is dependent on its metabolic activation to reactive intermediates that can bind to DNA. This process is primarily mediated by cytochrome P450 enzymes.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
DB[a,l]pyrene is a potent activator of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a crucial role in the metabolism of xenobiotics. While detailed dose-response studies on AhR-mediated signaling by DB[a,l]P are not extensively documented, the pathway is well-characterized for the related PAH, Benzo[a]pyrene.[6] Activation of AhR by BaP has been shown to be dose- and time-dependent.[7]
Experimental Workflow for Tumorigenicity Studies
The following diagram illustrates a typical workflow for in vivo tumorigenicity studies of DB[a,l]P.
References
- 1. Comparative dose-response tumorigenicity studies of dibenzo[alpha,l]pyrene versus 7,12-dimethylbenz[alpha]anthracene, benzo[alpha]pyrene and two dibenzo[alpha,l]pyrene dihydrodiols in mouse skin and rat mammary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. DNA adduct formation and persistence in rat tissues following exposure to the mammary carcinogen this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and quantification of stable DNA adducts formed from this compound or its metabolites in vitro and in mouse skin and rat mammary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and Quantification of DNA Adducts in the Oral Tissues of Mice Treated with the Environmental Carcinogen this compound by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aryl hydrocarbon receptor-mediated activity of mutagenic polycyclic aromatic hydrocarbons determined using in vitro reporter gene assay [pubmed.ncbi.nlm.nih.gov]
- 7. Aryl hydrocarbon receptor activated by benzo (a) pyrene promotes SMARCA6 expression in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Dibenzo[a,l]pyrene Tumorigenesis Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reproducibility of tumorigenesis experiments involving Dibenzo[a,l]pyrene (DB[a,l]P), a potent polycyclic aromatic hydrocarbon (PAH) and environmental carcinogen. By summarizing quantitative data from multiple studies and detailing the experimental protocols, this document aims to offer researchers a comprehensive resource for designing and interpreting their own experiments, as well as for evaluating the existing body of literature on DB[a,l]P-induced carcinogenesis.
Quantitative Data on this compound Tumorigenesis
The following tables summarize the quantitative outcomes of DB[a,l]P tumorigenesis experiments in various mouse models and tissues. These data are compiled from several key studies to facilitate a comparison of tumor incidence, multiplicity, and latency under different experimental conditions.
Table 1: Tumor-Initiating Activity of this compound in Mouse Skin (Initiation-Promotion Protocol)
| Mouse Strain | Initiating Dose (nmol) | Promoter | Tumor Incidence (%) | Tumors per Mouse | Study Duration (weeks) | Reference |
| SENCAR | 1 | TPA | Not Specified | 2.6 | Not Specified | [1] |
| SENCAR | 0.25 | TPA | Not Specified | 0.79 | Not Specified | [1] |
| SENCAR | 300 | TPA | Significantly Higher than B[a]P | Significantly Higher than B[a]P | 13 | [2] |
| SENCAR | 100 | TPA | Significantly Higher than B[a]P | Significantly Higher than B[a]P | 13 | [2] |
| SENCAR | 33.3 | TPA | Significantly Higher than B[a]P | Significantly Higher than B[a]P | 13 | [2] |
| SENCAR | 100 | TPA | Not Specified | Higher than DMBA initially | 24 | [2] |
| SENCAR | 20 | TPA | Not Specified | Similar to DMBA | 24 | [2] |
| SENCAR | 4 | TPA | Not Specified | Similar to DMBA | 24 | [2] |
TPA: 12-O-tetradecanoylphorbol-13-acetate B[a]P: Benzo[a]pyrene (B130552) DMBA: 7,12-dimethylbenz[a]anthracene (B13559)
Table 2: Carcinogenicity of this compound in Mouse Skin (Repeated Application Protocol)
| Mouse Strain | Dose per Application (nmol) | Frequency | Tumor Type | Tumor Incidence (%) | Study Duration (weeks) | Reference |
| SENCAR | 8 | Twice Weekly | Malignant | 91 | 40 | [1] |
| SENCAR | 4 | Twice Weekly | Malignant | 70 | 40 | [1] |
Table 3: Oral Carcinogenesis of this compound and its Metabolite in B6C3F1 Mice
| Compound | Dose (nmol) | Frequency | Target Tissue | Tumor Type | Tumor Incidence (%) | Study Duration (weeks) | Reference |
| DB[a,l]PDE | 6 | 3 times/week | Tongue | OSCC | 74 | 42 | [3] |
| DB[a,l]PDE | 3 | 3 times/week | Tongue | OSCC | 45 | 42 | [3] |
| DB[a,l]PDE | 6 | 3 times/week | Other Oral Tissues | OSCC | 100 | 42 | [3] |
| DB[a,l]PDE | 3 | 3 times/week | Other Oral Tissues | OSCC | 89 | 42 | [3] |
DB[a,l]PDE: (±)-anti-11,12-dihydroxy-13,14-epoxy-11,12,13,14-tetrahydrothis compound OSCC: Oral Squamous Cell Carcinoma
Experimental Protocols
A critical aspect of assessing reproducibility is a thorough understanding of the experimental methodologies employed. Below are detailed protocols from key studies on DB[a,l]P-induced tumorigenesis.
Mouse Skin Carcinogenesis (Initiation-Promotion)
-
Animal Model: Female SENCAR mice, known for their sensitivity to skin carcinogenesis.
-
Initiation: A single topical application of DB[a,l]P dissolved in a vehicle such as acetone (B3395972) to the shaved dorsal skin of the mice. Doses have ranged from 0.25 to 300 nmol.[1][2]
-
Promotion: Beginning one to two weeks after initiation, a promoting agent, typically 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied topically to the same area, usually twice a week.
-
Observation: Mice are monitored regularly for the appearance, number, and size of skin tumors. The study duration can range from 13 to over 24 weeks.[2]
-
Endpoint: Tumor incidence (percentage of mice with tumors) and tumor multiplicity (average number of tumors per mouse) are the primary endpoints.
Mouse Skin Carcinogenesis (Repeated Application)
-
Animal Model: Female SENCAR mice.
-
Treatment: Repeated topical application of DB[a,l]P to the shaved dorsal skin, typically twice a week. Doses of 4 and 8 nmol per application have been used.[1]
-
Observation: Similar to the initiation-promotion protocol, mice are monitored for tumor development over an extended period (e.g., 40 weeks).[1]
-
Endpoint: The primary endpoint is the incidence of malignant tumors.
Oral Carcinogenesis in Mice
-
Animal Model: B6C3F1 mice.
-
Carcinogen Administration: The carcinogen, either DB[a,l]P or its metabolite DB[a,l]PDE, is dissolved in a vehicle like DMSO and administered directly into the oral cavity using a micropipette.[3]
-
Dosing Regimen: A typical regimen involves administering doses ranging from 3 to 6 nmol of DB[a,l]PDE three times a week for an extended period, such as 38 weeks.[3]
-
Observation: Mice are monitored for the development of oral lesions and tumors. The study is terminated at a predetermined time point (e.g., 42 weeks) for pathological analysis.[3]
-
Endpoint: The incidence of oral squamous cell carcinoma (OSCC) in the tongue and other oral tissues is the main outcome measure.
Reproducibility and Comparison
Direct studies on the inter-laboratory reproducibility of DB[a,l]P tumorigenesis experiments are scarce. However, a comparative analysis of the available data suggests a high degree of consistency in the reported carcinogenic potency of DB[a,l]P across different studies.
-
Potency: Across various experimental designs and mouse strains, DB[a,l]P consistently emerges as a more potent carcinogen than Benzo[a]pyrene (B[a]P) and, in many cases, more potent than 7,12-dimethylbenz[a]anthracene (DMBA), which was previously considered one of the most potent PAHs.[1][2]
-
Dose-Response: The data consistently show a dose-dependent increase in tumor incidence and multiplicity with DB[a,l]P exposure.
-
Metabolic Activation: The carcinogenic effects are often attributed to the metabolic activation of DB[a,l]P to its diol epoxide, DB[a,l]PDE, which forms DNA adducts.[3][4] Experiments using DB[a,l]PDE directly have confirmed its high carcinogenicity in oral tissues.[3]
While the general findings on the high carcinogenicity of DB[a,l]P are reproducible, variations in tumor incidence and multiplicity can be expected due to factors such as:
-
Mouse Strain: Different mouse strains exhibit varying sensitivities to carcinogens.
-
Vehicle and Application Method: The vehicle used to dissolve the carcinogen and the precise method of application can influence absorption and local toxicity.
-
Promoting Agent and Schedule: In initiation-promotion studies, the type of promoter and the frequency of application can significantly impact tumor development.
-
Animal Husbandry: Differences in diet, housing conditions, and the microbiome of the animals can potentially influence the outcome of carcinogenesis studies.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the molecular mechanisms underlying DB[a,l]P-induced tumorigenesis, the following diagrams are provided.
References
- 1. Tumor-initiating activity and carcinogenicity of this compound versus 7,12-dimethylbenz[a]anthracene and benzo[a]pyrene at low doses in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative dose-response tumorigenicity studies of dibenzo[alpha,l]pyrene versus 7,12-dimethylbenz[alpha]anthracene, benzo[alpha]pyrene and two dibenzo[alpha,l]pyrene dihydrodiols in mouse skin and rat mammary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formation of benzo[a]pyrene diol epoxide-DNA adducts at specific guanines within K-ras and p53 gene sequences: stable isotope-labeling mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
Confirming the Genotoxicity of Dibenzo[a,l]pyrene: A Comparative Guide to Multiple Endpoints
Introduction
Dibenzo[a,l]pyrene (DB[a,l]P), also known as dibenzo[def,p]chrysene, is a polycyclic aromatic hydrocarbon (PAH) recognized as one of the most potent carcinogens among this class of environmental pollutants.[1][2] Found in tobacco smoke, diesel exhaust, and industrial emissions, its genotoxic potential is a significant concern for human health.[3][4] A comprehensive assessment of its genotoxicity requires a multi-endpoint approach to capture the full spectrum of DNA damage and mutagenic events it can induce. This guide provides a comparative overview of key genotoxicity assays used to evaluate DB[a,l]P, presenting supporting experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in their understanding and assessment of this compound.
The primary mechanism of DB[a,l]P's genotoxicity involves metabolic activation into highly reactive metabolites that can covalently bind to DNA, forming adducts.[5] These adducts can lead to mutations and initiate carcinogenesis if not properly repaired.[5][6]
Metabolic Activation of this compound
This compound itself is not directly reactive with DNA. It requires metabolic activation by cellular enzymes, primarily cytochrome P450 (CYP450) enzymes like CYP1A1 and CYP1B1, to be converted into its ultimate carcinogenic form.[7][8] This process involves a series of enzymatic reactions that produce electrophilic diastereomeric diol-epoxides (DB[a,l]PDE).[5] These reactive intermediates, particularly the fjord region (±)-anti-11,12-diol 13,14-epoxide, can then covalently bind to DNA bases, primarily adenine (B156593) and guanine, to form bulky DNA adducts.[4][5]
Endpoint 1: DNA Adduct Formation
DNA adducts are considered direct markers of genotoxicity and can serve as biomarkers for cancer risk.[3][9] The formation of bulky adducts by DB[a,l]P metabolites physically distorts the DNA helix, leading to errors during DNA replication and transcription, which can result in mutations.
Quantitative Data: DNA Adduct Levels
The following table summarizes data from studies quantifying DB[a,l]P-derived DNA adducts in various biological samples.
| Sample Type | Exposure Group | Compound | Adduct Measured | Mean Adduct Level (adducts/10⁸ nucleotides) | Reference |
| Human Oral Buccal Cells | Smokers (n=21) | DB[a,l]P | DBPDE-N⁶-dA | 5.49 ± 3.41 | [3][9] |
| Non-smokers (n=16) | DB[a,l]P | DBPDE-N⁶-dA | 2.76 ± 2.29 | [3][9] | |
| Smokers (n=21) | B[a]P | BPDE-N²-dG | 20.18 ± 8.40 | [3][9] | |
| Non-smokers (n=16) | B[a]P | BPDE-N²-dG | 0.84 ± 1.02 | [3][9] | |
| Mouse Lung Tissue | C57BL/6 Mice | DB[a,l]P | Total DBP-DNA adducts | Dose-dependent increase | [4] |
Data presented as mean ± standard deviation.
Experimental Protocol: DNA Adduct Analysis by LC-MS/MS
This protocol outlines the general steps for detecting and quantifying DNA adducts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
DNA Isolation: Genomic DNA is extracted from tissues or cells using standard phenol-chloroform extraction or commercial kits.
-
DNA Hydrolysis: The purified DNA is enzymatically hydrolyzed to deoxyribonucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
-
Sample Purification: The DNA hydrolysate is purified, often using solid-phase extraction (SPE), to remove unmodified nucleosides and other interfering substances, thereby enriching the sample for DNA adducts.
-
LC-MS/MS Analysis:
-
The purified sample is injected into a high-performance liquid chromatography (HPLC) system for separation of the different nucleosides and adducts.
-
The separated components are then introduced into a tandem mass spectrometer.
-
The mass spectrometer is operated in a specific mode (e.g., selected reaction monitoring) to detect and quantify the specific parent and daughter ions characteristic of the target DNA adduct (e.g., DBPDE-N⁶-dA).
-
-
Quantification: Adduct levels are quantified by comparing the peak area of the analyte to that of a known amount of a stable isotope-labeled internal standard that is added to the sample before processing.[9]
Endpoint 2: Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive and widely applied method for detecting DNA damage, including single- and double-strand breaks and alkali-labile sites, in individual cells.[10][11][12] Damaged DNA migrates further in an electric field, creating a "comet" shape with a head (intact DNA) and a tail (fragmented DNA). The extent of DNA damage is proportional to the length and intensity of the comet tail.
Quantitative Data: Comet Assay
Studies have shown that DB[a,l]pyrene induces DNA strand breaks in various cell types.[13][14] The table below presents representative data, often expressed using metrics like Tail Moment or % DNA in the tail.
| Cell Type | Treatment | Concentration | Endpoint | Result | Reference |
| Human Lung Fibroblasts (MRC-5) | This compound | Not specified | Comet Moment (CM) | Significant increase vs. control (p < 0.001) | [13] |
| Human Lung Fibroblasts (MRC-5) | Benzo[a]pyrene (B130552) | Not specified | Comet Moment (CM) | Significant increase vs. control (p < 0.001) | [13] |
| Rat Lung, Lymphocytes, Macrophages, Hepatocytes | Benzo[a]pyrene | 3 mg/animal | DNA single-strand breaks | Significant damage observed 3, 24, 48h post-exposure | [15] |
Experimental Protocol: Alkaline Comet Assay
The alkaline version of the Comet assay is most commonly used as it detects both single and double-strand breaks.[16][17]
-
Cell Suspension: Prepare a single-cell suspension from the tissue or cell culture of interest.
-
Microgel Formation: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the gel to solidify.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt concentrations and detergents) to lyse the cells and nuclear membranes, leaving behind the DNA "nucleoids".[11]
-
DNA Unwinding (Denaturation): Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA, exposing single-strand breaks and alkali-labile sites.[16]
-
Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. The negatively charged DNA fragments will migrate from the nucleoid towards the anode.
-
Neutralization and Staining: Neutralize the slides with a buffer and stain the DNA with a fluorescent dye.
-
Scoring: Visualize the slides using a fluorescence microscope. Use specialized software to score at least 50-100 randomly selected comets per sample and quantify DNA damage using metrics such as tail length, percent DNA in the tail, and tail moment.[16]
Endpoint 3: Micronucleus (MN) Assay
The in vitro or in vivo micronucleus assay is a widely used genotoxicity test for detecting both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).[18][19] Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei.
Quantitative Data: Micronucleus Formation
While specific data for DB[a,l]pyrene is less prevalent in the provided search results, related PAHs like benzo[a]pyrene are known to induce micronuclei in a dose-dependent manner.[20][21]
| Cell/Animal Model | Treatment | Dose/Concentration | Endpoint | Result | Reference |
| Human Bronchial Epithelial Cells (BEAS-2B) | Benzo[a]pyrene | 100, 200 µM | MN Frequency | Significant increase vs. control | [21] |
| Mouse Bone Marrow | Benzo[a]pyrene | 62.5 - 500 mg/kg | MN Frequency | Dose-dependent increase | [20] |
| Rat Bone Marrow | Ethyl methanesulfonate (B1217627) (Positive Control) | 200 mg/kg | % MN-PCEs | Significant increase vs. control | [22] |
MN: Micronuclei; MN-PCEs: Micronucleated Polychromatic Erythrocytes
Experimental Protocol: In Vivo Rodent Bone Marrow Micronucleus Test
This protocol is based on the OECD Test Guideline 474 for the mammalian erythrocyte micronucleus test.
-
Animal Treatment: Administer the test compound (DB[a,l]P) to a group of animals (e.g., mice) at multiple dose levels, alongside vehicle and positive control groups.[20]
-
Bone Marrow Collection: At an appropriate time after treatment (typically 24 and 48 hours), humanely euthanize the animals and collect bone marrow from the femurs.[22]
-
Slide Preparation: Create smears of the bone marrow cells on clean microscope slides.
-
Fixing and Staining: Air-dry the slides, fix them in methanol, and stain with a dye such as Giemsa or acridine (B1665455) orange to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.[22]
-
Scoring: Using a light microscope, score a predetermined number of polychromatic erythrocytes (PCEs), typically at least 2000 per animal, for the presence of micronuclei.[23]
-
Toxicity Assessment: Determine the ratio of PCEs to normochromatic erythrocytes (NCEs) to assess bone marrow cytotoxicity. A significant decrease in this ratio indicates toxicity.[22]
Endpoint 4: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used short-term assay to assess the mutagenic potential of a chemical compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[24][25] Since bacteria lack the metabolic enzymes of mammals, the test is often performed with and without an exogenous metabolic activation system (S9 mix) derived from rat liver.
Quantitative Data: Ames Test
DB[a,l]pyrene has shown mutagenic activity in the Ames test, although its potency in this assay does not fully correlate with its high carcinogenicity.[26]
| Compound | S. typhimurium Strain | Metabolic Activation (S9) | Result | Reference |
| This compound | TA98 | With S9 | Mutagenic | [26] |
| TA100 | With S9 | Marginally Mutagenic | [26] | |
| Dibenzo[a,e]pyrene (B33199) | TA98 | With S9 | Mutagenic (weaker than DB[a,l]P) | [26] |
| Benzo[a]pyrene | TA98 / TA100 | With S9 | Strong Mutagen | [26][27] |
Experimental Protocol: Ames Test (Plate Incorporation Method)
This protocol describes the standard plate incorporation method.
-
Preparation: Prepare various dilutions of DB[a,l]pyrene. Grow overnight cultures of the required S. typhimurium tester strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).[24] Prepare the S9 fraction from the livers of rats pre-treated with an enzyme inducer.
-
Exposure: In a series of test tubes, add the tester strain, a specified concentration of DB[a,l]pyrene, and either the S9 mix (for metabolic activation) or a buffer (negative control).
-
Plating: Add molten top agar containing a trace amount of histidine (to allow for a few initial cell divisions) to each tube. Briefly vortex and pour the contents onto the surface of a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48 to 72 hours.[24]
-
Analysis: Count the number of visible revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate observed in the negative control plates.
Conclusion
The collective evidence from multiple genotoxicity endpoints—DNA adduct formation, the Comet assay, the micronucleus test, and the Ames test—unequivocally confirms the potent genotoxic nature of this compound. It is a powerful DNA-damaging agent that operates through metabolic activation to form covalent DNA adducts, leading to strand breaks, chromosomal damage, and gene mutations. The use of a comprehensive battery of tests is crucial, as each assay provides unique insights into the specific mechanisms of genotoxicity. While DNA adduct formation provides a direct measure of exposure and DNA reactivity, functional assays like the Comet, micronucleus, and Ames tests reveal the downstream consequences of this initial damage. This multi-faceted approach is essential for a thorough risk assessment and for guiding the development of strategies to mitigate exposure to this hazardous environmental carcinogen.
References
- 1. Review of mechanisms of genotoxic action of dibenzo[def,p]chrysene (formerly this compound) | Semantic Scholar [semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pure.psu.edu [pure.psu.edu]
- 4. This compound induced DNA adduct formation in lung tissue in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of oral carcinogenesis induced by this compound: an environmental pollutant and a tobacco smoke constituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Extreme Variety of Genotoxic Response to Benzo[a]pyrene in Three Different Human Cell Lines from Three Different Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Extreme Variety of Genotoxic Response to Benzo[a]pyrene in Three Different Human Cell Lines from Three Different Organs | PLOS One [journals.plos.org]
- 9. Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Comet Assay for Testing Genotoxicity of Chemicals | Springer Nature Experiments [experiments.springernature.com]
- 11. 21stcenturypathology.com [21stcenturypathology.com]
- 12. The use of Comet assay for detection of genotoxic effect of benzo[a]pyrene - UGD Academic Repository [eprints.ugd.edu.mk]
- 13. Genotoxic Effects of Benzo[a]pyrene and this compound in a Human Lung Cell Line | Semantic Scholar [semanticscholar.org]
- 14. Unexpected DNA damage caused by polycyclic aromatic hydrocarbons under standard laboratory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessment of genotoxic effect of benzo[a]pyrene in endotracheally treated rat using the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 17. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 18. [PDF] In vitro micronucleus test assessment of polycyclic aromatic hydrocarbons | Semantic Scholar [semanticscholar.org]
- 19. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Micronucleus test with benzo[a]pyrene using a single peroral administration and intraperitoneal injection in males of the MS/Ae and CD-1 mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. DNA Damage Potential of Engine Emissions Measured In Vitro by Micronucleus Test in Human Bronchial Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 25. Ames test - Wikipedia [en.wikipedia.org]
- 26. Metabolism and mutagenicity of dibenzo[a,e]pyrene and the very potent environmental carcinogen this compound. | Sigma-Aldrich [sigmaaldrich.com]
- 27. Comparative study in the Ames test of benzo[a]pyrene and 2-aminoanthracene metabolic activation using rat hepatic S9 and hepatocytes following in vivo or in vitro induction - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Dibenzo[a,l]pyrene
For Immediate Implementation by Laboratory Professionals
Dibenzo[a,l]pyrene, a potent carcinogenic polycyclic aromatic hydrocarbon (PAH), necessitates stringent disposal protocols to ensure the safety of laboratory personnel and the protection of the environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste, aligning with regulatory standards and promoting a culture of safety in research and development.
All waste contaminated with this compound, including stock solutions, experimental samples, contaminated consumables, and personal protective equipment (PPE), must be treated as hazardous waste.[1] Adherence to institutional and national regulations for hazardous waste management is mandatory.
Quantitative Data for Disposal and Safety Compliance
Proper management of this compound waste is guided by specific regulatory thresholds and safety parameters. The following table summarizes key quantitative data for quick reference.
| Parameter | Value | Regulation/Source |
| EPA Hazardous Waste Code | U064 | 40 CFR 261.33[2][3][4][5][6] |
| Reportable Quantity (RQ) | 10 lbs (4.54 kg) | 40 CFR 302.4[2] |
| California Proposition 65 NSRL (Oral) | 0.0054 µ g/day | OEHHA[7] |
Procedural Workflow for this compound Disposal
The following diagram outlines the critical steps for the proper disposal of this compound waste, from initial segregation to final removal by certified hazardous waste personnel.
Detailed Protocols for Disposal and Decontamination
Strict adherence to the following protocols is crucial for the safe management of this compound waste.
Waste Segregation and Containerization
-
Immediate Segregation : At the point of generation, immediately segregate all this compound waste from non-hazardous waste. This includes unused chemicals, reaction mixtures, contaminated media, and all disposable materials that have come into contact with the substance, such as gloves, pipette tips, and bench paper.[1]
-
Container Selection : Use designated, leak-proof containers that are chemically resistant to this compound and any solvents used.
-
Labeling : Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols, including the carcinogen symbol.[8]
Storage of Hazardous Waste
-
Designated Storage Area : Store sealed waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Secondary Containment : Place waste containers in secondary containment trays or bins to prevent the spread of material in case of a leak.
-
Inventory Log : Maintain a log of the accumulated waste, noting the contents and date of addition.
Decontamination Procedures
Work Surfaces and Equipment:
-
Initial Cleaning : Carefully wipe down contaminated surfaces with a disposable cloth or paper towel dampened with a suitable solvent like acetone (B3395972) or ethanol (B145695) to avoid raising dust.[1]
-
Washing : Wash the area with soap and water.
-
Disposal of Cleaning Materials : All cleaning materials must be disposed of as hazardous waste in the designated this compound waste container.[1][8]
Glassware:
For reusable glassware, one of the following decontamination methods should be employed:
-
Solvent Extraction : Rinse the glassware multiple times with a suitable solvent (e.g., toluene) to remove residual this compound. The solvent rinsate must be collected and disposed of as hazardous waste.
-
Chemical Destruction : For trace amounts of contamination, a chemical oxidation method can be used. This procedure should only be performed by trained personnel in a chemical fume hood.[8]
-
Preparation : If the waste is solid, dissolve it in a minimal amount of a suitable organic solvent.
-
Acidification : Slowly add concentrated sulfuric acid to the reaction vessel while stirring.
-
Oxidation : While stirring continuously, slowly add a saturated solution of potassium permanganate (B83412).[8] The reaction is complete when the purple color of the permanganate persists.
-
Neutralization and Disposal : The resulting mixture must be neutralized and disposed of as hazardous waste according to institutional guidelines.[8]
-
Final Disposal
-
Professional Removal : Arrange for the collection of the hazardous waste by a certified hazardous waste disposal company. Do not attempt to dispose of this compound waste through standard laboratory or municipal waste streams.[8]
-
Regulatory Compliance : Ensure that all local, state, and federal regulations regarding the transportation and disposal of hazardous waste are followed.[2]
By implementing these rigorous disposal procedures, laboratories can effectively manage the risks associated with this compound, ensuring a safe environment for researchers and maintaining environmental responsibility.
References
- 1. benchchem.com [benchchem.com]
- 2. Dibenzo(a,i)pyrene | C24H14 | CID 9106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. wku.edu [wku.edu]
- 5. epa.gov [epa.gov]
- 6. Waste Code [rcrainfo.epa.gov]
- 7. Dibenzo[a,h]pyrene - OEHHA [oehha.ca.gov]
- 8. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling Dibenzo[a,l]pyrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of Dibenzo[a,l]pyrene, a potent polycyclic aromatic hydrocarbon (PAH) with significant carcinogenic hazards.[1] Adherence to these procedures is essential to ensure personnel safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that may cause cancer and is suspected of causing genetic defects.[2] Due to its hazardous nature, a comprehensive approach to personal protection is mandatory. All handling of solid this compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation.[2]
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles must be worn at all times.[2] |
| Face Shield | Recommended in addition to goggles during procedures with a high risk of splashing.[3] | |
| Hand Protection | Chemical-Resistant Gloves | - Material: Nitrile or neoprene gloves are recommended for handling aromatic compounds.[3] - Thickness: A minimum of 4mil nitrile gloves for small quantities.[2] - Practice: Double gloving is recommended for tasks with higher contact risk.[2] Always inspect gloves before use. |
| Body Protection | Laboratory Coat | A fully-fastened, flame-resistant lab coat is mandatory.[2][3] |
| Disposable Gown/Coveralls | Recommended for procedures with a high risk of contamination.[2] In animal laboratories, disposable, one-piece, close-fitting suits are advised.[1] | |
| Respiratory Protection | Chemical Fume Hood | All work with solid or solutions of this compound must be performed in a certified chemical fume hood.[2] |
| Respirator | For spills or when a fume hood is unavailable, a NIOSH-approved respirator with organic vapor cartridges is necessary.[3] For higher concentrations, a positive-pressure, full-facepiece self-contained breathing apparatus (SCBA) is required.[1] |
Table 2: Occupational Exposure Limits for Polycyclic Aromatic Hydrocarbons (as Coal Tar Pitch Volatiles)
| Organization | Exposure Limit (8-hour TWA unless specified) | Notes |
| OSHA (PEL) | 0.2 mg/m³ | Legal airborne permissible exposure limit.[4] |
| NIOSH (REL) | 0.1 mg/m³ (10-hour TWA) | Recommended airborne exposure limit.[4][5] |
| ACGIH (TLV) | 0.2 mg/m³ | Threshold limit value.[4] |
Operational Plan: From Receipt to Weighing
A meticulous, step-by-step approach is crucial for safely handling this compound in a laboratory setting.
Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
Experimental Protocol: Safe Weighing of Solid this compound
This protocol is adapted from best practices for handling potent polycyclic aromatic hydrocarbons.[2]
-
Preparation:
-
Ensure a designated workspace is prepared within a certified chemical fume hood.
-
Cover the work surface with absorbent, plastic-backed paper.
-
Assemble all necessary equipment: an anti-static weigh boat, a dedicated spatula, and a pre-labeled, sealable container for the weighed compound.
-
Confirm that an eyewash station and safety shower are readily accessible.[3]
-
-
Personal Protective Equipment:
-
Don a full-fastened lab coat, chemical splash goggles, and double nitrile gloves.
-
-
Weighing Procedure:
-
Perform all manipulations deep within the chemical fume hood to ensure containment.
-
Carefully transfer the desired amount of this compound from the stock container to the weigh boat using the clean spatula.
-
Crucially, avoid any actions that could generate dust.[2]
-
If any material is spilled, immediately pause and follow the spill cleanup procedure outlined below.
-
Once the desired amount is weighed, securely close the stock container.
-
Transfer the weighed this compound to the pre-labeled container and seal it securely.
-
Emergency and Spill Response
Immediate and correct response to a spill is critical to prevent exposure.
-
Restrict Access: Immediately alert others in the vicinity and restrict access to the contaminated area.[2]
-
Wear PPE: Before cleanup, ensure you are wearing a lab coat, double gloves, and eye protection.[2]
-
Contain Spill: For solid spills, carefully cover the material with a damp paper towel to prevent dust from becoming airborne.[2]
-
Clean Spill: Gently wipe the area with the damp paper towel, working from the outside of the spill inwards to avoid spreading the contamination.[2]
-
Decontaminate Area: Wipe the spill area with a suitable solvent (e.g., acetone, ethanol) to decontaminate the surface.[2]
-
Dispose of Materials: Place the contaminated paper towel and any other cleaning materials into a designated hazardous waste container.[2]
-
Personal Decontamination: After cleanup, remove and dispose of gloves as hazardous waste and wash hands thoroughly with soap and water.[2]
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation: Use a dedicated, clearly labeled, and leak-proof container for all this compound waste. This includes contaminated gloves, pipette tips, wipes, and weighing paper.[2][6]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols (e.g., carcinogen, environmental hazard).[6]
-
Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[7] Do not mix with other waste streams, and never dispose of it in household garbage or down the drain.[7] Uncleaned containers should be handled as the product itself.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
